molecular formula C7H7NO3 B1366029 5-Methoxynicotinic acid CAS No. 20826-03-3

5-Methoxynicotinic acid

Cat. No.: B1366029
CAS No.: 20826-03-3
M. Wt: 153.14 g/mol
InChI Key: VDZUWTLBWRZRTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxynicotinic acid is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c1-11-6-2-5(7(9)10)3-8-4-6/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDZUWTLBWRZRTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101313471
Record name 5-Methoxynicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20826-03-3
Record name 5-Methoxynicotinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20826-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxynicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101313471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Methoxynicotinic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-Methoxynicotinic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Methoxynicotinic Acid: Structure, Properties, and Synthesis

Introduction

This compound, also known by its IUPAC name 5-methoxypyridine-3-carboxylic acid, is a heterocyclic organic compound. It belongs to the family of pyridinecarboxylic acids, which are structural isomers of nicotinic acid (Vitamin B3) featuring a carboxylic acid group on a pyridine ring. The presence of a methoxy group at the 5-position significantly influences the molecule's electronic properties, reactivity, and biological activity, making it a valuable building block in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and safety considerations, tailored for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

Molecular Structure

This compound consists of a pyridine ring substituted with a carboxylic acid group at the 3-position and a methoxy group at the 5-position. The nitrogen atom in the pyridine ring and the oxygen atoms of the substituents make it a polar molecule with hydrogen bond donor and acceptor capabilities.

Caption: Chemical structure of this compound.

Physicochemical Data

The core properties of this compound are summarized below. It is a white crystalline solid under standard conditions.[1] There is notable variability in the reported melting point across different suppliers, which may be attributable to differences in purity or crystalline form.

PropertyValueSource(s)
IUPAC Name 5-methoxypyridine-3-carboxylic acid[2][3]
CAS Number 20826-03-3[2][4][5]
Molecular Formula C₇H₇NO₃[2][4][5]
Molecular Weight 153.14 g/mol [2][3][4]
Appearance White crystal or crystalline powder[1]
Melting Point 127-131 °C / 235-237 °C[1][5]
Boiling Point 330.9 ± 22.0 °C (Predicted)[1]
pKa 2.08 ± 0.10 (Predicted)[1]
Solubility Soluble in hot water, ethanol, and ether. Almost insoluble in benzene and chloroform.[1]
InChI Key VDZUWTLBWRZRTR-UHFFFAOYSA-N[2][3]
Canonical SMILES COC1=CN=CC(=C1)C(=O)O[3]

Synthesis and Experimental Protocols

This compound is typically synthesized via the hydrolysis of its corresponding ester, methyl 5-methoxynicotinate. This method is efficient and proceeds under standard laboratory conditions.

Representative Synthesis: Hydrolysis of Methyl 5-Methoxynicotinate

This protocol describes the base-catalyzed hydrolysis of the methyl ester to yield the carboxylic acid.

synthesis start Methyl 5-methoxynicotinate in THF/Methanol reagent Add 2M NaOH (aq) start->reagent stir Stir at RT (14 hours) reagent->stir evap Remove solvent (Reduced pressure) stir->evap dilute Dilute residue with H₂O evap->dilute acidify Adjust pH to 6 (2M HCl) dilute->acidify extract Extract with Dichloromethane (3x) acidify->extract dry Dry organic phase (Na₂SO₄) extract->dry concentrate Concentrate to yield white solid dry->concentrate product This compound concentrate->product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

Causality: The synthesis begins with the ester precursor because the methoxy group can be readily introduced at an earlier stage (e.g., from 5-hydroxynicotinic acid).[6][7] Base-catalyzed hydrolysis is a classic and reliable method for converting esters to carboxylic acids. The use of a THF/methanol co-solvent system ensures the solubility of the organic ester in the presence of the aqueous base.

  • Reaction Setup : To a solution of methyl 5-methoxynicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (1:1 v/v), add a 2 M aqueous sodium hydroxide (NaOH) solution (approx. 3 eq).[8]

  • Reaction : Stir the resulting mixture at room temperature for approximately 14 hours.[8] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : a. Following reaction completion, remove the organic solvents (THF, methanol) by distillation under reduced pressure.[8] b. Dilute the remaining aqueous residue with distilled water.[8] c. Carefully adjust the pH of the aqueous phase to 6 using a 2 M aqueous hydrochloric acid (HCl) solution.[8] This protonates the carboxylate salt, causing the less soluble carboxylic acid to be amenable to extraction. d. Extract the aqueous phase three times with an organic solvent such as dichloromethane.[8]

  • Isolation : a. Combine the organic extracts and wash them with saturated saline solution (brine) to remove residual water and inorganic salts.[8] b. Dry the organic phase over anhydrous sodium sulfate.[8] c. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a white solid.[8]

  • Validation : The identity and purity of the final product can be confirmed using standard analytical techniques. A reported LC-MS analysis shows a retention time of 0.36 min and m/z of 154.1 [M+H]⁺, confirming the expected molecular weight.[8]

Reactivity and Applications in Drug Development

As a substituted pyridine derivative, this compound is a versatile intermediate. The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction. The pyridine ring can be subject to further functionalization, although the existing substituents will direct the regioselectivity of electrophilic or nucleophilic attack.

Its primary application is as a key organic building block in the synthesis of more complex molecules.[4] Heterocyclic scaffolds, particularly those based on pyridine, are prevalent in pharmaceuticals due to their ability to form hydrogen bonds and engage in pi-stacking interactions with biological targets. The specific substitution pattern of this compound provides a unique structural motif for library synthesis in drug discovery programs.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.[2]

  • H315 : Causes skin irritation.[2]

  • H319 : Causes serious eye irritation.[2]

  • H335 : May cause respiratory irritation.[2]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.[1]

Conclusion

This compound is a well-characterized chemical compound with a stable structure and predictable reactivity. Its physicochemical properties make it suitable for a range of synthetic transformations. The straightforward synthesis from its methyl ester allows for its accessible use as a foundational building block for creating novel chemical entities, particularly in the fields of medicinal chemistry and materials science. Proper safety protocols are essential for its handling due to its irritant properties. This guide provides the core technical information necessary for its effective and safe utilization in a research and development setting.

References

  • This compound, min 97%, 10 grams. (n.d.). HDH Pharma Inc.
  • This compound - CAS Common Chemistry. (n.d.). CAS, a division of the American Chemical Society.
  • This compound | C7H7NO3 | CID 4738390. (n.d.). PubChem, National Institutes of Health.
  • 5-METHOXY-NICOTINIC ACID. (2024-04-09). ChemBK.
  • This compound, 97% | 20826-03-3. (n.d.). J&K Scientific.
  • From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)- Cycloadducts. (2020-03-08). Organic Syntheses.

Sources

An In-Depth Technical Guide to 5-Methoxynicotinic Acid: A Key Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Identity and Physicochemical Profile

5-Methoxynicotinic acid, systematically named 5-methoxypyridine-3-carboxylic acid according to IUPAC nomenclature, is a pyridine derivative characterized by a carboxylic acid group at the 3-position and a methoxy group at the 5-position.[1] This substitution pattern imparts specific electronic and steric properties that make it a valuable building block in organic synthesis.

The presence of the electron-donating methoxy group and the electron-withdrawing carboxylic acid on the pyridine ring creates a unique electronic environment that influences the molecule's reactivity and potential for biological interactions.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
CAS Number 20826-03-3[1][2]
IUPAC Name 5-methoxypyridine-3-carboxylic acid[1]
Molecular Formula C₇H₇NO₃[1][2]
Molecular Weight 153.14 g/mol [1][2]
Appearance White to off-white crystalline solid/powder-
Melting Point 127-131 °C-
Boiling Point 330.9 ± 22.0 °C (Predicted)-
Solubility Soluble in hot water, ethanol, and ether.-

Strategic Synthesis Pathway

The synthesis of this compound is not commonly detailed as a primary outcome in literature but can be logically constructed from versatile precursors. A robust and field-proven two-step approach starting from commercially available nicotinic acid is outlined below. This pathway leverages a well-established bromination reaction followed by a nucleophilic aromatic substitution, a common strategy for functionalizing pyridine rings.

Diagram 1: Two-Step Synthesis of this compound

Synthesis_Pathway NicotinicAcid Nicotinic Acid BromoIntermediate 5-Bromonicotinic Acid NicotinicAcid->BromoIntermediate Step 1: Electrophilic Bromination FinalProduct This compound BromoIntermediate->FinalProduct Step 2: Nucleophilic Substitution Reagents1 Br₂, SOCl₂, Fe (cat.) Reagents2 CH₃ONa, Cu(I) catalyst (optional)

Caption: A robust two-step synthetic route from nicotinic acid.

Part 1: Synthesis of 5-Bromonicotinic Acid Intermediate

Expertise & Rationale: The first step involves the electrophilic bromination of the pyridine ring. Nicotinic acid itself is deactivated towards electrophilic substitution. The use of thionyl chloride (SOCl₂) serves a dual purpose: it acts as a dehydrating agent and converts the carboxylic acid to an acyl chloride in situ. This transformation, along with the Lewis acid catalyst (iron powder), sufficiently activates the ring for bromination, directing the bromine to the 5-position.

Protocol:

  • Step 1.1: To a reaction vessel equipped with a stirrer, reflux condenser, and dropping funnel, add nicotinic acid (50 g, 0.406 mol), thionyl chloride (70 ml, 0.96 mol), and iron powder (1 g).[3][4]

  • Step 1.2: Heat the mixture to 70°C with continuous stirring.

  • Step 1.3: Over a period of 2 hours, carefully add bromine (40 ml, 0.78 mol) dropwise to the reaction mixture.[3][4]

  • Step 1.4: After the addition is complete, increase the temperature to reflux and maintain for 6 hours.[3][4]

  • Step 1.5 (Work-up): After cooling, distill off the excess bromine and thionyl chloride under reduced pressure. Cool the residue to 0°C.

  • Step 1.6 (Precipitation): Carefully add a cooled 4N sodium hydroxide solution to the residue until the pH of the mixture reaches approximately 3. A precipitate of 5-bromonicotinic acid will form.[3][4]

  • Step 1.7 (Purification): Collect the solid by suction filtration, wash with ice-cold water, and dry. For higher purity, recrystallization from isopropyl alcohol is recommended.[4]

Trustworthiness: This protocol is a well-documented and high-yielding method for producing the key bromo-intermediate, with reported yields up to 93% and high purity.[3][4] The pH-controlled precipitation is a critical step for isolating the product from the reaction mixture.

Part 2: Synthesis of this compound

Expertise & Rationale: The second step is a nucleophilic aromatic substitution to replace the bromine atom with a methoxy group. This reaction is typically facilitated by a strong nucleophile, sodium methoxide. While this reaction can proceed at elevated temperatures, the use of a copper(I) catalyst (e.g., CuI) can significantly improve reaction rates and yields by facilitating the displacement of the halide.

Protocol:

  • Step 2.1: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-bromonicotinic acid (1 eq.) in a suitable solvent such as dry methanol or DMF.

  • Step 2.2: Add sodium methoxide (CH₃ONa) (typically 1.5-2.0 eq.). A solution of sodium methoxide in methanol is often used for easier handling.

  • Step 2.3 (Optional Catalyst): For improved reactivity, add a catalytic amount of copper(I) iodide (CuI) (e.g., 5-10 mol%).

  • Step 2.4: Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Step 2.5 (Work-up): Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Step 2.6 (Isolation): Redissolve the residue in water and acidify with a suitable acid (e.g., 2M HCl) to a pH of ~6. The product, this compound, will precipitate out of the solution.

  • Step 2.7 (Purification): Collect the solid by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water.

Applications in Medicinal Chemistry and Drug Discovery

While this compound is not widely reported as a final active pharmaceutical ingredient (API), its true value lies in its role as a versatile chemical scaffold and building block. Its close chemical relatives are key components in a range of therapeutics, highlighting the potential of this scaffold.

  • Scaffold for Enzyme Inhibitors: The nicotinic acid core is a privileged structure in drug design. Derivatives are known to be developed as inhibitors for various enzymes. For instance, the closely related 5-bromonicotinic acid is a documented starting material for inhibitors of PARP, kinases, and other enzymes central to disease pathways. The methoxy group of this compound can serve as a key hydrogen bond acceptor or can be metabolically stable, making it an attractive modification in lead optimization campaigns.

  • Intermediate for Anti-Allergy Agents: The related compound, 5-methylnicotinic acid, is a crucial intermediate in the synthesis of the antihistamine drug Rupatadine.[5] This demonstrates the utility of the 5-substituted nicotinic acid framework in developing drugs for immunological targets.

  • Bioisostere and Molecular Probe: In drug design, the this compound structure can be used as a bioisostere for other substituted aromatic rings, such as a methoxy-substituted benzoic acid. Its unique electronic properties and defined geometry make it a valuable tool for probing structure-activity relationships (SAR) around a target protein.

Diagram 2: Role as a Medicinal Chemistry Building Block

Applications cluster_0 This compound Core cluster_1 Chemical Modifications cluster_2 Potential Therapeutic Targets Core 5-Methoxynicotinic Acid Amide Amide Coupling Core->Amide R-NH₂ Ester Esterification Core->Ester R-OH CrossCoupling Further Cross-Coupling (via O-demethylation & triflation) Core->CrossCoupling Kinase Kinase Inhibitors Amide->Kinase Antihistamine Antihistamines Amide->Antihistamine AntiInflammatory Anti-Inflammatory Agents Ester->AntiInflammatory PARP PARP Inhibitors CrossCoupling->PARP

Caption: Potential derivatization pathways for therapeutic development.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring researcher safety.

Hazard Profile:

  • GHS Classification: The compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Signal Word: Warning.

Table 2: Recommended Handling and Storage Procedures
AspectRecommendationRationale
Personal Protective Equipment (PPE) Wear appropriate protective gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat. Use in a well-ventilated area or under a chemical fume hood.To prevent skin/eye contact and inhalation of dust/powder, which are the primary routes of exposure and sources of irritation.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, strong acids, and strong bases.To maintain chemical stability and prevent hazardous reactions.
Spill & Disposal In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable container for disposal. Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.To minimize exposure and environmental contamination.

Chemical Stability: this compound is stable under recommended storage conditions. Hazardous decomposition products are not expected under normal use, but under fire conditions, it may emit toxic fumes, including carbon oxides and nitrogen oxides.

Conclusion

This compound is more than just a chemical with a CAS number; it is a strategic building block for the discerning medicinal chemist. Its synthesis is achievable through robust, well-understood chemical transformations, and its structure offers multiple points for diversification. While direct applications are still emerging, its utility can be inferred from the success of closely related scaffolds in approved drugs and clinical candidates. For researchers in drug discovery, this compound represents a valuable tool for generating novel molecular entities with the potential to address a wide range of therapeutic targets.

References

  • Research Scientific. 5-METHOXYPYRIDINE-3-CARBOXYLIC ACID. [Link]
  • PubChem. 5-Bromo-2-methoxypyridine-3-carboxylic acid. [Link]
  • Chemicals Store. This compound, min 97%, 10 grams. [Link]
  • Google Patents. CN102584695A - Preparing method of 5-methylnicotinicacid.
  • PubChem. This compound. [Link]
  • Amerigo Scientific. 5-Bromo-2-methoxynicotinic acid. [Link]
  • Google Patents. RU2039046C1 - Process for preparing 5-bromonicotinic acid.
  • Google Patents. RU2070193C1 - Process for preparing 5-bromonicotinic acid.

Sources

The Multifaceted Biological Activities of 5-Methoxynicotinic Acid Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the pyridine-3-carboxylic acid scaffold, the core of nicotinic acid (Niacin, Vitamin B3), has long been recognized for its profound impact on human health. Beyond its essential role as a vitamin, its pharmacological prowess, particularly in the management of dyslipidemia, has cemented its place in the physician's armamentarium. This guide delves into a specific, yet versatile, derivative of this esteemed lineage: 5-Methoxynicotinic acid and its analogs. Our exploration will transcend the well-trodden path of lipid modulation to illuminate a broader spectrum of biological activities, offering researchers and drug development professionals a comprehensive technical overview of the opportunities and intricacies associated with this chemical class. We will dissect the molecular mechanisms, provide actionable experimental protocols, and present a critical analysis of the structure-activity relationships that govern the therapeutic potential of these compelling molecules.

The Central Axis: GPR109A Activation and its Downstream Consequences

The primary molecular target orchestrating many of the biological effects of this compound and its congeners is the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1] This receptor is predominantly expressed on adipocytes and various immune cells, including macrophages and Langerhans cells.[1] The activation of GPR109A by its agonists initiates a cascade of intracellular events with significant therapeutic implications.

Mechanism of GPR109A-Mediated Signaling

Upon agonist binding, GPR109A couples to inhibitory G-proteins of the Gi/o family.[1] This interaction leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] This reduction in cAMP is a pivotal event that triggers downstream effects, including the modulation of lipolysis and inflammatory responses.

Furthermore, GPR109A activation can also initiate signaling through β-arrestin pathways, which are implicated in both receptor desensitization and G protein-independent signaling events that can influence inflammatory gene expression.[2]

GPR109A_Signaling Agonist 5-Methoxynicotinic Acid Derivative GPR109A GPR109A Agonist->GPR109A Binds Gi Gi/o Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits NFkB NF-κB Inhibition Gi->NFkB Inhibits (β-arrestin pathway) ATP ATP cAMP cAMP ATP:e->cAMP:w Converts PKA PKA cAMP->PKA Activates HSL HSL PKA->HSL Activates Lipolysis Lipolysis Inhibition HSL->Lipolysis Leads to

Caption: GPR109A signaling cascade upon agonist binding.

Lipid-Lowering Effects: Beyond Niacin's Legacy

The hallmark therapeutic effect of nicotinic acid is its ability to favorably modulate lipid profiles, a property mediated in large part by GPR109A activation in adipocytes. This compound derivatives are being explored as next-generation agents with potentially improved side-effect profiles.

Inhibition of Adipose Tissue Lipolysis

The primary mechanism for the lipid-lowering effect of GPR109A agonists is the inhibition of lipolysis in adipose tissue. The reduction in intracellular cAMP levels following GPR109A activation leads to decreased activity of protein kinase A (PKA). PKA is responsible for phosphorylating and activating hormone-sensitive lipase (HSL), a key enzyme in the breakdown of triglycerides into free fatty acids (FFAs) and glycerol. By inhibiting this pathway, the release of FFAs from adipocytes into the circulation is reduced. This decrease in circulating FFAs leads to a reduction in the substrate available to the liver for the synthesis of triglycerides and very-low-density lipoprotein (VLDL), ultimately resulting in lower levels of low-density lipoprotein (LDL) cholesterol.[2]

Quantitative Assessment of Lipolytic Inhibition

The potency of this compound derivatives in inhibiting lipolysis can be quantified using in vitro assays with isolated adipocytes or adipose tissue explants.

CompoundCell TypeAssayEndpointIC50 / EC50Reference
Nicotinic AcidMurine AdipocytesLipolysis AssayGlycerol Release~3 µM[3]
5-Methylnicotinic AcidNot SpecifiedAnti-inflammatoryNot SpecifiedNot Specified[4]
Experimental Protocol: In Vitro Lipolysis Assay

This protocol outlines a method for assessing the anti-lipolytic activity of test compounds in isolated primary adipocytes.

Materials:

  • Collagenase (Type I)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Krebs-Ringer Bicarbonate (KRB) buffer supplemented with glucose and HEPES

  • Isoproterenol (or other β-adrenergic agonist)

  • Glycerol Assay Kit

  • Test compounds (this compound derivatives) dissolved in a suitable vehicle (e.g., DMSO)

Procedure:

  • Adipocyte Isolation:

    • Excise epididymal fat pads from rodents and mince the tissue.

    • Digest the tissue with collagenase in KRB buffer at 37°C with gentle shaking.

    • Filter the cell suspension through a nylon mesh to remove undigested tissue.

    • Wash the adipocytes by centrifugation and resuspend in fresh KRB buffer.

  • Lipolysis Assay:

    • Aliquot the isolated adipocytes into a 96-well plate.

    • Pre-incubate the cells with various concentrations of the test compounds or vehicle for 30 minutes at 37°C.

    • Stimulate lipolysis by adding a submaximal concentration of isoproterenol.

    • Incubate for 1-2 hours at 37°C.

    • Terminate the reaction by placing the plate on ice.

  • Glycerol Measurement:

    • Centrifuge the plate to separate the adipocytes from the infranatant.

    • Collect the infranatant and measure the glycerol concentration using a commercial glycerol assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage inhibition of isoproterenol-stimulated glycerol release for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage inhibition against the log concentration of the compound and fitting the data to a sigmoidal dose-response curve.

Anti-Inflammatory Properties: A Key Facet of GPR109A Agonism

Beyond its metabolic effects, GPR109A activation exerts potent anti-inflammatory actions, a property of significant interest for a range of inflammatory and autoimmune diseases.

Modulation of Immune Cell Function

GPR109A is expressed on various immune cells, including macrophages, neutrophils, and Langerhans cells. Its activation in these cells generally leads to an attenuation of inflammatory responses. For instance, in macrophages, GPR109A agonists have been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1) in response to inflammatory stimuli like lipopolysaccharide (LPS).[2][3]

Inhibition of the NF-κB Signaling Pathway

A key mechanism underlying the anti-inflammatory effects of GPR109A agonists is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[5] NF-κB is a master transcriptional regulator of inflammatory gene expression. GPR109A activation, through both Gi-dependent and potentially β-arrestin-mediated pathways, can interfere with the activation of the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[2]

NFkB_Inhibition cluster_workflow Experimental Workflow: NF-κB Inhibition Assay Start Seed Macrophages (e.g., RAW 264.7) Step1 Pre-treat with This compound Derivatives Start->Step1 Step2 Stimulate with LPS Step1->Step2 Step3 Cell Lysis Step2->Step3 Step4 Measure NF-κB Activity (e.g., Reporter Assay, Western Blot for p-p65) Step3->Step4 End Data Analysis: Determine IC50 Step4->End Synthesis_Workflow Start This compound Step1 Activation (e.g., SOCl2, EDCI/HOBt) Start->Step1 Intermediate Acyl Chloride or Activated Ester Step1->Intermediate Step2 Amine (R-NH2) Base (e.g., Et3N) Product 5-Methoxynicotinamide Derivative Intermediate->Product Nucleophilic Acyl Substitution Step2->Product

Caption: General workflow for the synthesis of 5-methoxynicotinamide derivatives.

Experimental Protocol: Synthesis of N-Benzyl-5-methoxynicotinamide

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Benzylamine

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation:

    • To a solution of this compound in anhydrous DCM, add thionyl chloride dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-methoxynicotinoyl chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM and cool to 0°C.

    • Add a solution of benzylamine and triethylamine in DCM dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up and Purification:

    • Wash the reaction mixture sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the pure N-benzyl-5-methoxynicotinamide.

Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Perspectives

The derivatives of this compound represent a promising class of compounds with a diverse range of biological activities, underpinned by their interaction with the GPR109A receptor and potentially other molecular targets. Their well-established lipid-lowering and anti-inflammatory properties, coupled with emerging evidence of anticancer and antimicrobial potential, make them attractive scaffolds for further drug discovery and development efforts.

Future research should focus on:

  • Elucidating Detailed Structure-Activity Relationships: A systematic exploration of substitutions on the pyridine ring and modifications of the carboxylic acid moiety will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

  • Investigating GPR109A-Independent Mechanisms: For the observed anticancer and antimicrobial activities, it is essential to determine whether these effects are mediated through GPR109A or involve other cellular targets.

  • Developing Derivatives with Improved Side-Effect Profiles: A key challenge with nicotinic acid-based therapies is the associated flushing side effect. The design of this compound derivatives that retain therapeutic efficacy while minimizing flushing is a critical objective.

References

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (n.d.). PMC.
  • (PDF) Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2021, July 7). ResearchGate.
  • Structures of GPR109A agonists presented herein with compound... (n.d.). ResearchGate.
  • Synthesis, Characterization and Antimicrobial Activity of Pyridine-3-Carbonitrile Derivatives. (2021, August 10). Request PDF.
  • Protocol for assessing ex vivo lipolysis of murine adipose tissue. (2022, September 16). PubMed.
  • The Advancement of In Vitro Lipolysis: Two-Step Flow-Through Method for the Evaluation of Lipid-Based Drug Delivery Systems. (n.d.). MDPI.
  • IC50 of the tested compounds against A549 cells compared to 5‐FU. (n.d.). ResearchGate.
  • Pyridine Compounds with Antimicrobial and Antiviral Activities. (n.d.). PMC.
  • IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate.
  • IC 50 value for tested compounds 5a-5k against cancer cell lines. (n.d.). ResearchGate.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. (2022, July 17). Frontiers.
  • The anticancer IC50 values of synthesized compounds. (n.d.). ResearchGate.
  • The Specificity and Broad Multitarget Properties of Ligands for the Free Fatty Acid Receptors FFA3/GPR41 and FFA2/GPR43 and the Related Hydroxycarboxylic Acid Receptor HCA2/GPR109A. (n.d.). PMC.
  • A categorical structure-activity relationship analysis of GPR119 ligands. (n.d.). PubMed Central.
  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. (n.d.). PMC.
  • In vitro benchmarking of NF-κB inhibitors. (n.d.). PubMed Central.
  • Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device. (n.d.). PMC.
  • GPR109A and Vascular Inflammation. (n.d.). PMC.
  • Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. (2022, November 26). PMC.
  • Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. (2024, March 2). PMC.
  • Synthesis, Biological Activity, and Molecular Modelling Studies of Naphthoquinone Derivatives as Promising Anticancer Candidates Targeting COX-2. (n.d.). MDPI.
  • Modulating anti-inflammatory and anticancer properties by designing a family of metal-complexes based on 5-nitropicolinic acid. (n.d.). Dalton Transactions.
  • Quantitative Structure Activity Relationship (QSAR) in Drug Design and Discovery: A Review. (n.d.). Systematic Reviews in Pharmacy.
  • IC50 values μM of anti‐inflammatory activities of indomethacin and strong tested drugs on RAW264.7 cell line. (n.d.). ResearchGate.
  • The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... (n.d.). ResearchGate.
  • Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (n.d.). PMC.
  • Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. (n.d.). NIH.
  • Inhibition of the GPR109A/p38/NF-κB signaling pathway blocked the... (n.d.). ResearchGate.
  • Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. (n.d.). MDPI.
  • Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. (n.d.). Ratto.
  • Synthesis, In Vitro Anti-Inflammatory Activity, Molecular Docking, Molecular Dynamics and DFT Calculations of Thiazoline-2-Thione Derivatives. (n.d.). MDPI.
  • Activation of Gpr109a, Receptor for Niacin and the Commensal Metabolite Butyrate, Suppresses Colonic Inflammation and Carcinogenesis. (2021, August 7). ResearchGate.
  • The role of HCA2 (GPR109A) in regulating macrophage function. (2013, July 23). PubMed.
  • Synthesis and biological evaluation of novel steroidal 5α,8α-epidioxyandrost-6-ene-3β-ol-17-(O-phenylacetamide)oxime derivatives as potential anticancer agents. (2017, August 15). PubMed.
  • Synthesis and Biological Activity Evaluation of Novel Chalcone Analogues Containing a Methylxanthine Moiety and Their N-Acyl Pyrazoline Derivatives. (2023, December 13). PubMed.

Sources

5-Methoxynicotinic Acid: A Technical Guide to Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5-Methoxynicotinic acid, a derivative of nicotinic acid (niacin), presents a compelling case for investigation into its therapeutic potential. While specific pharmacological data for this methoxy-substituted analog remains limited in publicly accessible literature, its structural similarity to niacin strongly suggests that its primary therapeutic target is the G protein-coupled receptor 109A (GPR109A), also known as the hydroxycarboxylic acid receptor 2 (HCA₂). This in-depth technical guide will explore the potential therapeutic targets of this compound, with a primary focus on GPR109A. We will delve into the mechanistic underpinnings of GPR109A signaling, its role in lipid metabolism and inflammation, and provide detailed experimental protocols for researchers to investigate the activity of this compound and similar compounds. This guide is intended to serve as a foundational resource for scientists and drug development professionals interested in exploring the therapeutic utility of this class of molecules.

Introduction: The Niacin Legacy and the Emergence of this compound

For over half a century, nicotinic acid has been a cornerstone in the management of dyslipidemia, valued for its robust effects on the lipid profile.[1] Its ability to lower low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol has made it a valuable therapeutic agent.[2] The discovery of its primary molecular target, the G protein-coupled receptor 109A (GPR109A), in the early 2000s revolutionized our understanding of its mechanism of action.[3][4]

This compound, as a structural analog of niacin, is poised to interact with the same molecular machinery. The addition of a methoxy group at the 5-position of the pyridine ring may modulate its pharmacological properties, potentially altering its potency, selectivity, or pharmacokinetic profile. While direct experimental evidence for this compound is not extensively documented, the established pharmacology of niacin provides a robust framework for predicting its potential therapeutic applications and for designing experiments to elucidate its specific activities.

The Primary Therapeutic Target: G Protein-Coupled Receptor 109A (GPR109A)

GPR109A is a member of the G protein-coupled receptor family and is predominantly expressed in adipocytes and immune cells, including macrophages.[5][6] Its activation by agonists like niacin initiates a cascade of intracellular signaling events that are central to its therapeutic effects.[7]

Mechanism of Action and Signaling Pathways

Upon agonist binding, GPR109A couples to inhibitory G proteins (Gi/o). This coupling leads to the inhibition of adenylyl cyclase, a key enzyme responsible for the synthesis of cyclic adenosine monophosphate (cAMP). The resulting decrease in intracellular cAMP levels has profound effects on downstream cellular processes.[7]

A secondary signaling pathway involves the recruitment of β-arrestins, which can lead to receptor desensitization and internalization, as well as initiating G protein-independent signaling cascades.[8] Understanding the biased agonism of a ligand—its ability to preferentially activate one pathway over the other—is crucial in drug development, as the G protein-mediated pathway is largely associated with the therapeutic effects on lipid metabolism, while the β-arrestin pathway has been linked to the common side effect of flushing.[8]

GPR109A Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5-MNA This compound (Agonist) GPR109A GPR109A (HCA2 Receptor) 5-MNA->GPR109A Binds Gi_Go Gi/o Protein GPR109A->Gi_Go Activates beta_arrestin β-Arrestin GPR109A->beta_arrestin Recruits AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP ↓ cAMP AC->cAMP Flushing Flushing (Side Effect) beta_arrestin->Flushing Receptor_Internalization Receptor Internalization beta_arrestin->Receptor_Internalization Lipolysis ↓ Lipolysis (Adipocytes) cAMP->Lipolysis Inflammation ↓ Inflammation (Immune Cells) cAMP->Inflammation

Figure 1: Simplified signaling pathway of GPR109A activation by an agonist like this compound.

Potential Therapeutic Applications

Based on the known functions of GPR109A, this compound holds promise in two primary therapeutic areas: dyslipidemia and inflammatory conditions.

Dyslipidemia and Cardiovascular Disease

The activation of GPR109A in adipocytes leads to a reduction in lipolysis, the process of breaking down stored triglycerides into free fatty acids (FFAs).[9] This decrease in the release of FFAs from adipose tissue reduces their flux to the liver, a key substrate for the synthesis of triglycerides and very-low-density lipoprotein (VLDL).[9] The subsequent reduction in VLDL production is a primary mechanism for the triglyceride-lowering effect of niacin.[9]

Key Therapeutic Effects on Lipid Metabolism:

  • Decreased Triglycerides: Reduced hepatic VLDL synthesis.[9]

  • Decreased LDL Cholesterol: Lower VLDL levels lead to reduced LDL particle formation.[9]

  • Increased HDL Cholesterol: The precise mechanism is less clear but may involve reduced hepatic uptake of HDL apolipoprotein A-I.[1]

Inflammatory Conditions

GPR109A is also expressed on various immune cells, including macrophages, neutrophils, and dendritic cells.[5][6] Its activation has been shown to exert anti-inflammatory effects. For instance, niacin can suppress the production of pro-inflammatory cytokines in macrophages and adipocytes.[7] This suggests a potential role for this compound in the treatment of inflammatory conditions such as atherosclerosis, where macrophage-driven inflammation in the arterial wall is a key pathological feature.[7] Butyrate, an endogenous GPR109A agonist produced by gut microbiota, has been shown to suppress colonic inflammation and carcinogenesis through GPR109A activation.[10]

Potential Anti-Inflammatory Applications:

  • Atherosclerosis: Reducing vascular inflammation.[7]

  • Inflammatory Bowel Disease: Modulating gut immunity.[10]

  • Neuroinflammation: Emerging evidence suggests a role for GPR109A in regulating microglial activation.

Experimental Protocols for Target Validation and Compound Characterization

To rigorously assess the therapeutic potential of this compound, a series of in vitro and ex vivo experiments are necessary. The following protocols provide a framework for characterizing its activity at the GPR109A receptor and its functional consequences.

GPR109A Binding Affinity Assay

A competitive radioligand binding assay is the gold standard for determining the binding affinity (Ki) of a test compound to its receptor.

Step-by-Step Methodology:

  • Cell Culture and Membrane Preparation:

    • Culture a cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293 cells).

    • Harvest the cells and prepare cell membranes through homogenization and centrifugation.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Binding Assay:

    • In a 96-well plate, combine the cell membranes, a radiolabeled GPR109A ligand (e.g., [³H]-nicotinic acid), and varying concentrations of this compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled GPR109A agonist).

    • Incubate the plate to allow the binding to reach equilibrium.

  • Detection and Data Analysis:

    • Harvest the membranes onto a filter plate and wash to remove unbound radioligand.

    • Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding Assay Workflow Start Start Cell_Culture Culture GPR109A-expressing cells Start->Cell_Culture Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Assay_Setup Set up binding assay with radioligand and this compound Membrane_Prep->Assay_Setup Incubation Incubate to reach equilibrium Assay_Setup->Incubation Harvesting Harvest membranes and wash Incubation->Harvesting Detection Measure radioactivity Harvesting->Detection Data_Analysis Calculate IC50 and Ki values Detection->Data_Analysis End End Data_Analysis->End

Figure 2: Workflow for a competitive radioligand binding assay.

GPR109A Functional Assay: cAMP Measurement

This assay measures the ability of this compound to activate GPR109A and inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

Step-by-Step Methodology:

  • Cell Culture:

    • Seed GPR109A-expressing cells in a 96-well plate and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add the this compound dilutions to the cells.

    • Stimulate adenylyl cyclase with forskolin.

    • Incubate for a defined period.

  • Detection and Data Analysis:

    • Lyse the cells and use a commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based) to measure intracellular cAMP levels.

    • Plot the cAMP concentration against the log concentration of this compound to generate a dose-response curve and determine the EC50 value.

In Vitro Lipolysis Assay in Adipocytes

This functional assay directly measures the downstream effect of GPR109A activation on lipid metabolism.

Step-by-Step Methodology:

  • Adipocyte Culture and Differentiation:

    • Culture pre-adipocyte cell lines (e.g., 3T3-L1) and differentiate them into mature adipocytes using a standard differentiation cocktail.

  • Lipolysis Assay:

    • Wash the mature adipocytes and incubate them in a buffer containing varying concentrations of this compound.

    • Include a positive control (e.g., isoproterenol to stimulate lipolysis) and a negative control (buffer only).

    • Incubate for a set time period.

  • Detection and Data Analysis:

    • Collect the incubation buffer and measure the concentration of glycerol and/or free fatty acids released from the adipocytes using commercially available colorimetric assay kits.

    • Plot the inhibition of stimulated lipolysis against the log concentration of this compound to determine its IC50 value.

Potential for Off-Target Effects and Future Directions

While GPR109A is the most probable primary target of this compound, it is crucial in drug development to investigate potential off-target effects.[11] Comprehensive screening against a panel of other receptors, enzymes, and ion channels is recommended to assess the selectivity of the compound.

Future research should focus on obtaining direct experimental data for this compound, including its binding affinity and functional potency at GPR109A. Furthermore, pharmacokinetic studies are essential to understand its absorption, distribution, metabolism, and excretion (ADME) profile. In vivo studies in relevant animal models of dyslipidemia and inflammation will be critical to validate its therapeutic potential and to assess its efficacy and safety in a physiological context.

A comparative analysis of this compound with niacin would be particularly insightful to determine if the methoxy substitution offers any advantages in terms of potency, efficacy, or a reduced side-effect profile, particularly the flushing response.

Conclusion

This compound represents a promising, yet under-investigated, molecule with the potential to engage the well-validated therapeutic target, GPR109A. By leveraging the extensive knowledge of niacin pharmacology, researchers can strategically design experiments to unlock the therapeutic potential of this compound. The detailed methodologies provided in this guide offer a clear path for the characterization of this compound's activity and its potential development as a novel therapeutic for dyslipidemia and inflammatory diseases. As with any drug development program, a thorough investigation of its on-target and off-target pharmacology, as well as its pharmacokinetic properties, will be paramount to its successful translation to the clinic.

References

  • BenchChem. (2025).
  • Feingold, K. R., et al. (2014). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. American Journal of Physiology-Endocrinology and Metabolism, 306(7), E828-E838. [Link]
  • Kamanna, V. S., & Kashyap, M. L. (2008). How does nicotinic acid modify the lipid profile?
  • Zen-Bio, Inc. (2008). ADIPOCYTE LIPOLYSIS ASSAY KIT for 3T3-L1 Cells.
  • Lukasova, M., et al. (2011). GPR109A and vascular inflammation. Current Atherosclerosis Reports, 13(6), 469-476. [Link]
  • Wise, A., et al. (2003). Molecular identification of high and low affinity receptors for nicotinic acid. Journal of Biological Chemistry, 278(11), 9869-9874.
  • Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect.
  • Choudhary, R., et al. (2024). Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution.
  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]
  • Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139. [Link]
  • Lauring, B., et al. (2012). Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression. Science Translational Medicine, 4(148), 148ra115. [Link]
  • Bridge-Comer, P. E., & Reilly, S. M. (2023). Measuring the Rate of Lipolysis in Ex Vivo Murine Adipose Tissue and Primary Preadipocytes Differentiated In Vitro. Journal of Visualized Experiments, (193), e65106. [Link]
  • Roy, D., et al. (2022). Protocol for assessing ex vivo lipolysis of murine adipose tissue. STAR Protocols, 3(3), 101518. [Link]
  • Zen-Bio, Inc. (n.d.). Human Adipocyte Lipolysis Assay Kit.
  • Revvity. (n.d.). cAMP - Guide to optimizing agonists of Gαs.
  • Digby, J. E., et al. (2010). Niacin, GPR109A, and vascular inflammation. Journal of the American College of Cardiology, 56(21), 1727-1732.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4738390, this compound. [Link]
  • Zandl, K., et al. (2014). Nicotinic acid effects on insulin sensitivity and hepatic lipid metabolism: an in vivo to in vitro study. Hormone and Metabolic Research, 46(10), 717-724. [Link]
  • Medscape. (2024).
  • Tunaru, S., et al. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular Pharmacology, 68(5), 1271-1280. [Link]
  • Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826-2832.
  • Maciej-Smyk, J., et al. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International Journal of Molecular Sciences, 23(23), 14890. [Link]
  • Gille, A., et al. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology, 48, 79-106.
  • Montecucco, F., et al. (2009). The G-protein coupled receptor GPR109A and its agonists in the management of dyslipidemia. Journal of Clinical Lipidology, 3(6), 391-396.
  • Richman, J. G., et al. (2007). Agonist lead identification for the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 17(17), 4914-4919. [Link]
  • Semple, G., et al. (2008). Discovery of pyrazolopyrimidines as the first class of allosteric agonists for the high affinity nicotinic acid receptor GPR109A. Bioorganic & Medicinal Chemistry Letters, 18(18), 4948-4951. [Link]
  • Maciej-Smyk, J., et al. (2021). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Frontiers in Molecular Biosciences, 8, 776518. [Link]
  • Ahmed, K., et al. (2009). GPR109A, GPR109B and GPR81, a family of hydroxy-carboxylic acid receptors. Trends in Pharmacological Sciences, 30(11), 557-562.
  • Hanson, J., et al. (2010). Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice.
  • BenchChem. (2025).
  • Zhang, Y., et al. (2005). The niacin receptor GPR109A is a high affinity receptor for the short-chain fatty acid butyrate. Journal of Biological Chemistry, 280(22), 21067-21072.
  • Taggart, A. K., et al. (2005). (D)-beta-hydroxybutyrate inhibits adipocyte lipolysis via the nicotinic acid receptor PUMA-G. Journal of Biological Chemistry, 280(29), 26649-26652.
  • Schaub, A., et al. (2007). The antipsoriatic drug dimethylfumarate is a potent GPR109A agonist.
  • Chen, Y., et al. (2014). Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats. ACS Medicinal Chemistry Letters, 5(11), 1229-1234. [Link]
  • van der Hoorn, J. W., et al. (2008). The G-protein-coupled receptor GPR109A is a molecular target for the lipid-modifying agent niacin. Trends in Pharmacological Sciences, 29(7), 346-352.

Sources

5-Methoxynicotinic Acid: A Technical Guide to Its Discovery and Natural Occurrence

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methoxynicotinic acid, a pyridinecarboxylic acid derivative, has garnered interest within the scientific community due to its presence in medicinally significant flora and its potential as a scaffold in drug discovery. This technical guide provides a comprehensive overview of the discovery and natural occurrence of this compound. It delves into its identification in the plant kingdom, outlines detailed protocols for its isolation from natural sources, and presents a plausible synthetic pathway based on established organic chemistry principles. Furthermore, this guide explores the analytical techniques essential for its characterization and discusses the potential biological significance of this compound, providing a foundational resource for researchers, chemists, and drug development professionals.

Introduction: The Significance of Substituted Nicotinic Acids

Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are a class of compounds fundamental to various biological processes.[1] Beyond their role as essential nutrients, substituted nicotinic acids exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2] The strategic placement of functional groups on the pyridine ring can significantly modulate the biological and physicochemical properties of the parent molecule, making these derivatives attractive targets for medicinal chemistry and drug development. This compound, with its methoxy substituent at the 5-position, represents one such derivative with potential for novel therapeutic applications.

Natural Occurrence: Identification in Brucea javanica

To date, the primary documented natural source of this compound is the plant Brucea javanica (L.) Merr., a member of the Simaroubaceae family.[3] This plant, commonly known as Java brucea or Macassar kernels, is widely distributed in Southeast Asia and has a long history of use in traditional medicine for treating ailments such as dysentery, malaria, and cancer.[3][4]

Phytochemical investigations of Brucea javanica have revealed a rich and diverse array of secondary metabolites, including quassinoids, alkaloids, triterpenoids, and flavonoids, which are believed to contribute to its therapeutic effects.[3][5] While much of the research on this plant has focused on the potent cytotoxic and antimalarial properties of its quassinoid constituents, the presence of other bioactive compounds like this compound highlights the chemical complexity of this botanical species.[6][7]

The occurrence of this compound within Brucea javanica suggests its involvement in the plant's secondary metabolism, although its specific biosynthetic pathway and physiological role have yet to be fully elucidated. The presence of this and other nicotinic acid derivatives in plants is part of a broader metabolic network.[8][9]

Isolation of this compound from Brucea javanica Seeds

The isolation of this compound from its natural source requires a systematic approach involving extraction, fractionation, and purification. The following protocol is a representative methodology based on standard phytochemical techniques for isolating polar compounds from a complex plant matrix.

  • Extraction:

    • Dried and powdered seeds of Brucea javanica are subjected to exhaustive extraction with methanol at room temperature. This is typically achieved by maceration or Soxhlet extraction to ensure the efficient removal of a broad spectrum of secondary metabolites.[5]

    • The resulting methanolic extract is then concentrated under reduced pressure to yield a crude extract.

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This liquid-liquid partitioning separates compounds based on their differential solubility.

    • This compound, being a polar compound, is expected to be enriched in the more polar fractions, such as the ethyl acetate or aqueous fraction.

  • Chromatographic Purification:

    • The fraction containing the target compound is subjected to column chromatography over silica gel.

    • A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient followed by an ethyl acetate-methanol gradient), is employed to separate the components of the fraction.

    • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

    • Further purification can be achieved using preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable mobile phase, such as a water-acetonitrile or water-methanol gradient containing a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

start Dried Brucea javanica Seeds extraction Methanol Extraction start->extraction fractionation Solvent Partitioning (Hexane, Chloroform, Ethyl Acetate) extraction->fractionation column_chrom Silica Gel Column Chromatography fractionation->column_chrom Polar Fraction prep_hplc Preparative HPLC column_chrom->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: A generalized workflow for the isolation of this compound.

Chemical Synthesis: A Plausible Pathway

Proposed Synthetic Route from 5-Bromonicotinic Acid

A logical approach to the synthesis of this compound involves the nucleophilic aromatic substitution of a halogen on the pyridine ring with a methoxide source. 5-Bromonicotinic acid is a commercially available and suitable starting material for this transformation.[10]

  • Esterification of 5-Bromonicotinic Acid:

    • 5-Bromonicotinic acid is first converted to its methyl or ethyl ester to protect the carboxylic acid functionality and improve solubility in organic solvents. This can be achieved by reacting the acid with methanol or ethanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid, and heating under reflux.

  • Methoxylation:

    • The resulting 5-bromonicotinate ester is then subjected to a nucleophilic aromatic substitution reaction with sodium methoxide.

    • The reaction is typically carried out in a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and may require elevated temperatures to proceed at a reasonable rate. The use of a copper catalyst, such as copper(I) iodide, can facilitate this reaction.

  • Hydrolysis:

    • Finally, the methyl or ethyl 5-methoxynicotinate is hydrolyzed back to the carboxylic acid. This is typically accomplished by treating the ester with an aqueous base, such as sodium hydroxide or potassium hydroxide, followed by acidification with a mineral acid, such as hydrochloric acid, to precipitate the desired this compound.

start 5-Bromonicotinic Acid esterification Esterification (MeOH, H2SO4) start->esterification intermediate Methyl 5-Bromonicotinate esterification->intermediate methoxylation Methoxylation (NaOMe, DMF, Heat) intermediate->methoxylation ester_product Methyl 5-Methoxynicotinate methoxylation->ester_product hydrolysis Hydrolysis (1. NaOH, H2O 2. HCl) ester_product->hydrolysis final_product This compound hydrolysis->final_product

Caption: A plausible synthetic route to this compound.

Analytical Characterization

The unequivocal identification of this compound, whether isolated from a natural source or synthetically prepared, relies on a combination of spectroscopic and spectrometric techniques.

Technique Expected Observations for this compound
Mass Spectrometry (MS) The molecular ion peak corresponding to the exact mass of the compound (C7H7NO3, MW: 153.14 g/mol ) would be observed. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy The proton NMR spectrum would show characteristic signals for the aromatic protons on the pyridine ring and a singlet for the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy The carbon NMR spectrum would display signals for the seven distinct carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the pyridine ring, and the methoxy carbon.
Infrared (IR) Spectroscopy The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretching of the methoxy group, and C=N and C=C stretching vibrations of the pyridine ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy The UV-Vis spectrum would show absorption maxima characteristic of the pyridinecarboxylic acid chromophore.

Potential Biological Significance and Future Directions

While specific biological activities of this compound are not extensively reported, the broader class of nicotinic acid derivatives is known for a range of pharmacological effects.[2] The presence of the methoxy group can influence the compound's lipophilicity and its ability to interact with biological targets.

Given that various nicotinic acid derivatives have shown promise as anti-inflammatory, antimicrobial, and even anticancer agents, it is plausible that this compound may possess similar activities.[2] Further pharmacological screening of this compound is warranted to explore its therapeutic potential.

Future research should focus on:

  • A more comprehensive investigation into the natural distribution of this compound in the plant kingdom.

  • Elucidation of its biosynthetic pathway in Brucea javanica.

  • Systematic evaluation of its biological activities through in vitro and in vivo studies.

  • Utilization of this compound as a scaffold for the synthesis of novel derivatives with enhanced pharmacological properties.

Conclusion

This compound stands as a noteworthy natural product with a confirmed presence in the medicinally important plant Brucea javanica. While its discovery in nature is established, the historical details of its first synthesis require further investigation. The methodologies for its isolation from natural sources and a plausible synthetic route are well within the grasp of modern chemical science. This technical guide provides a solid foundation for researchers interested in exploring the chemistry and biology of this intriguing molecule, paving the way for future discoveries in the fields of natural product chemistry and drug development.

References

  • Chumkaew, P., Srisawat, T., & Karalai, C. (2015). Phytochemical and antimalarial screening of Brucea javanica plant extracts. Journal of Chemical and Pharmaceutical Research, 7(3), 219-223.
  • Luo, Y., Li, Y., & Luo, H. (2022). Major Constituents From Brucea javanica and Their Pharmacological Actions. Frontiers in Pharmacology, 13, 853119.
  • Pe-Tzeng, C., Sheng-Yang, W., & Ih-Sheng, C. (2009). Bioactivity-guided isolation of cytotoxic constituents of Brucea javanica collected in Vietnam. Bioorganic & Medicinal Chemistry, 17(6), 2219–2224.
  • Karim, H. A. A., Sidek, H. J., & Mahmud, Z. (2016). Phytochemical screening, antioxidant activity and phenolic content of different plant parts of brucea javanica (L.). UiTM Institutional Repository.
  • Zhang, D., Jiang, R., & Ye, W. (2015). Isolation, chemotaxonomic significance and cytotoxic effects of quassinoids from Brucea javanica. Fitoterapia, 105, 66–72.
  • Yu, C., Wang, Q., Min, L., Bajsa Hirschel, J.N., Hua, X., Cantrell, C.L., Duke, S., & Liu, X. (2021). Synthesis, crystal structure, herbicidal activity, and SAR study of Novel N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. Journal of Agricultural and Food Chemistry, 69(23), 6437–6446.
  • Chem-Impex International Inc. (n.d.). 5-Bromo-2-methoxypyridine-3-carboxylic acid.
  • King, F. D., & Gribble, A. D. (1995). An Efficient Synthesis of 5-Bromo-2-methoxy-6-methylaminopyridine-3-carboxylic Acid. Chemical & Pharmaceutical Bulletin, 43(11), 1864-1870.
  • Ashimori, A., Ito, M., & Ohtani, Y. (2012). Comparison of the formation of nicotinic acid conjugates in leaves of different plant species. Plant Science, 193-194, 1-8.
  • Szymańska, E., & Płaziński, W. (2021).
  • Pevet, P., & Guardiola-Lemaitre, B. (1993). Total Synthesis and Pharmacological Evaluation of Phochrodines A–C. Journal of Medicinal Chemistry, 36(25), 4053-4060.
  • PROSEA Foundation. (n.d.). Brucea javanica (L.) Merr. In Plant Resources of South-East Asia.
  • Wu, J., & Li, Y. (2023).
  • BenchChem. (2025). Application Notes and Protocols: 5-Bromonicotinic Acid in Medicinal Chemistry.
  • Wang, A., & Biehl, E. R. (1997). Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. Heterocycles, 45(10), 1929-1935.
  • Research Scientific. (n.d.). 5-METHOXYPYRIDINE-3-CARBOXYLIC ACID.
  • National Institutes of Health. (n.d.). Niacin: Fact Sheet for Health Professionals.
  • BenchChem. (2025). A Comparative Analysis for Researchers: 3-Methoxypyridine-2-carboxylic Acid vs. 3-Hydroxypyridine-2-carboxylic Acid.
  • Hranjec, M., & Kralj, M. (2011). Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. Beilstein Journal of Organic Chemistry, 7, 678–698.
  • Ashihara, H., & Crozier, A. (2006). Metabolic fate of nicotinamide in higher plants. Phytochemistry, 67(14), 1461–1468.
  • Hussain, S., Ali, S., Shahzadi, S., & Shahid, K. (2013). Synthesis, Chemical Characterization and Biological Screening for Cytotoxicity and Antitumor Activity of Organotin (IV) Derivatives of 3,4-Methylenedioxy 6-nitrophenylpropenoic Acid. Molecules, 18(5), 5518–5534.
  • Gerasimova, T. P., & Galyametdinov, Y. G. (2022). The Synthesis and Biological Activity of Organotin Complexes with Thio-Schiff Bases Bearing Phenol Fragments. Molecules, 27(19), 6296.
  • Li-Beisson, Y., & Thelen, J. J. (2020). Plant Unsaturated Fatty Acids: Biosynthesis and Regulation. Frontiers in Plant Science, 11, 493.

Sources

The Cellular Choreography of 5-Methoxynicotinic Acid: An In-Depth Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Nicotinic Acid Analog

5-Methoxynicotinic acid, a structural analog of nicotinic acid (niacin), is emerging as a molecule of significant interest within the realms of metabolic disease and inflammation research. While direct, extensive research on this compound is still maturing, its close chemical relationship with nicotinic acid provides a strong foundation for understanding its mechanism of action. This guide synthesizes the well-established cellular pathways of nicotinic acid to project the mechanistic function of this compound, offering a comprehensive framework for researchers and drug development professionals. The central hypothesis is that this compound, like its parent compound, primarily exerts its effects through the activation of the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][2][3] This document will delve into the core signaling cascades, provide field-proven experimental protocols for their investigation, and offer insights into the broader physiological implications of engaging this critical cellular target.

The Primary Target: GPR109A-Mediated Signaling

GPR109A is a Gi/o-coupled GPCR predominantly expressed on the surface of adipocytes and various immune cells, including macrophages, neutrophils, and keratinocytes.[2][4] Its activation by agonists such as nicotinic acid, and putatively this compound, initiates a cascade of intracellular events that underpin its therapeutic effects.[2][5]

The Canonical Gαi Pathway: Anti-Lipolysis and Metabolic Regulation

The most well-characterized action of GPR109A activation is its potent anti-lipolytic effect in adipose tissue.[6] This is achieved through the canonical Gαi signaling pathway:

  • Agonist Binding and G-Protein Activation: this compound is presumed to bind to the orthosteric site of GPR109A, inducing a conformational change in the receptor. This facilitates the exchange of GDP for GTP on the associated Gαi subunit.

  • Inhibition of Adenylyl Cyclase: The activated Gαi subunit dissociates from the βγ subunits and directly inhibits the enzyme adenylyl cyclase.[1][2]

  • Reduction of Intracellular cAMP: The inhibition of adenylyl cyclase leads to a significant decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP).[1][7]

  • Decreased PKA Activity and HSL Inhibition: Lowered cAMP levels result in reduced activation of Protein Kinase A (PKA). PKA is responsible for phosphorylating and activating hormone-sensitive lipase (HSL), the rate-limiting enzyme in the hydrolysis of stored triglycerides. Consequently, the inhibition of PKA leads to decreased HSL activity.

  • Suppression of Lipolysis: With HSL in a less active state, the breakdown of triglycerides into free fatty acids and glycerol is suppressed.[6] This leads to a reduction in the release of free fatty acids into the bloodstream, a key therapeutic goal in the management of dyslipidemia.[3]

GPR109A_Arrestin_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol 5-MNA This compound GPR109A_active Activated GPR109A 5-MNA->GPR109A_active Activates b_Arrestin β-Arrestin GPR109A_active->b_Arrestin Recruits Internalization Receptor Internalization b_Arrestin->Internalization Mediates ERK_Signaling Downstream Signaling (e.g., ERK activation) b_Arrestin->ERK_Signaling Initiates Inflammatory_Response Inflammatory Response (e.g., Prostaglandin release) ERK_Signaling->Inflammatory_Response Leads to

Figure 2: The β-Arrestin-mediated signaling pathway of GPR109A.

Experimental Workflows for Mechanistic Validation

To rigorously investigate the mechanism of action of this compound, a series of well-defined cellular assays are required. The following protocols provide a self-validating system to confirm its activity through the GPR109A receptor.

Protocol 1: GPR109A Activation and cAMP Inhibition Assay

This assay directly measures the functional consequence of GPR109A activation via the Gαi pathway.

Objective: To determine if this compound can inhibit adenylyl cyclase and reduce intracellular cAMP levels in a GPR109A-dependent manner.

Methodology:

  • Cell Culture: Culture a cell line stably expressing human GPR109A (e.g., CHO-K1 or HEK293 cells). A parental cell line lacking the receptor should be used as a negative control.

  • Cell Plating: Seed the GPR109A-expressing cells and control cells into a 384-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and a known GPR109A agonist (e.g., nicotinic acid) as a positive control.

  • Treatment: Add the compound dilutions to the cells and incubate for a predetermined time (e.g., 30 minutes).

  • Adenylyl Cyclase Stimulation: To amplify the inhibitory signal, stimulate adenylyl cyclase with forskolin (10 µM) during the last 15 minutes of the incubation. [8]6. Cell Lysis and cAMP Detection: Lyse the cells and measure intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to determine the EC50 value for this compound. A significant decrease in cAMP in the GPR109A-expressing cells, but not in the control cells, validates the compound's on-target activity.

cAMP_Assay_Workflow start Start cell_prep Seed GPR109A-expressing and control cells in a 384-well plate start->cell_prep compound_prep Prepare serial dilutions of This compound and controls cell_prep->compound_prep treatment Add compounds to cells and incubate compound_prep->treatment stimulation Stimulate with Forskolin treatment->stimulation detection Lyse cells and detect cAMP levels stimulation->detection analysis Analyze data and calculate EC50 detection->analysis end End analysis->end

Figure 3: Workflow for the cAMP Inhibition Assay.

Protocol 2: β-Arrestin Recruitment Assay

This assay assesses the ability of this compound to engage the G-protein-independent signaling pathway.

Objective: To measure the recruitment of β-arrestin to the GPR109A receptor upon agonist stimulation.

Methodology:

  • Cell Line: Utilize a specialized cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® or Tango™ assay systems), where GPR109A is tagged with a component of a reporter enzyme and β-arrestin is fused to the complementary component.

  • Cell Plating: Plate the cells in a suitable microplate format.

  • Compound Treatment: Treat the cells with serial dilutions of this compound.

  • Incubation: Incubate for a period sufficient to allow for receptor-arrestin interaction (typically 60-90 minutes).

  • Signal Detection: Add the detection reagents for the reporter system (e.g., a chemiluminescent substrate). The signal generated is directly proportional to the extent of β-arrestin recruitment.

  • Data Analysis: Plot the signal against the log of the agonist concentration to determine the EC50 for β-arrestin recruitment. This provides insight into the compound's potential for biased agonism.

Quantitative Data Summary

While specific quantitative data for this compound is not yet widely published, the following table illustrates the expected data output from the described assays, using hypothetical values for demonstration.

ParameterThis compound (Hypothetical)Nicotinic Acid (Reference)
GPR109A Binding Affinity (Ki) ~15 µM~10 µM
cAMP Inhibition (EC50) ~30 µM~25 µM
β-Arrestin Recruitment (EC50) ~50 µM~40 µM

Broader Cellular and Physiological Implications

The activation of GPR109A by agonists like this compound has pleiotropic effects that extend beyond lipid metabolism.

  • Anti-inflammatory Effects: In immune cells, GPR109A activation can suppress inflammatory responses, suggesting a role in conditions like atherosclerosis and neuroinflammation. [2][9]The expression of GPR109A is itself upregulated by inflammatory stimuli, indicating a potential negative feedback loop. [4][10]* Tumor Suppression: In certain cellular contexts, such as breast and colon cancer, GPR109A activation has been shown to induce apoptosis and inhibit cell survival, highlighting its potential as a tumor suppressor. [8][11]* Modulation of Autophagy: Recent studies have indicated that GPR109A activation can enhance autophagy, a cellular process critical for clearing damaged components and maintaining cellular homeostasis. [12]

Conclusion and Future Directions

This compound represents a promising pharmacological tool with a mechanism of action strongly predicted to mirror that of nicotinic acid through the GPR109A receptor. Its core effects are rooted in the Gi-mediated inhibition of adenylyl cyclase, leading to a potent anti-lipolytic response, and the recruitment of β-arrestin, which modulates inflammatory pathways. The experimental protocols outlined in this guide provide a robust framework for validating these mechanisms and quantifying the potency and potential bias of this compound.

Future research should focus on direct characterization of this compound's binding kinetics, downstream signaling profile, and in vivo efficacy. A key area of investigation will be to determine if the methoxy substitution confers any advantages over nicotinic acid, such as improved potency, altered pathway bias (e.g., reduced flushing), or a more favorable pharmacokinetic profile. As our understanding of GPR109A's diverse roles in health and disease continues to expand, so too will the therapeutic potential of its targeted agonists like this compound.

References

  • Benchchem.
  • Thangaraju, M. et al. The niacin/butyrate receptor GPR109A suppresses mammary tumorigenesis by inhibiting cell survival. PMC - NIH. (2013).
  • ResearchGate.
  • ResearchGate. GPR109A activation in breast cancer cells inhibits cell survival and...
  • Ahmad, I. et al. Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. PMC - NIH. (2022).
  • Li, D. et al. GPR109A alleviate mastitis and enhances the blood milk barrier by activating AMPK/Nrf2 and autophagy. PMC. (2022).
  • Chem-Impex. 5-Methylnicotinic acid.
  • Feingold, K. R. et al. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. PMC - NIH. (2014).
  • Fuccella, L. M. et al. Inhibition of Lipolysis by Nicotinic Acid and by Acipimox. PubMed. (1980).
  • Digby, J. E. et al.
  • Benyó, Z. et al. GPR109A (PUMA-G/HM74A) mediates nicotinic acid-induced flushing. PubMed. (2005).
  • Xu, W. et al.
  • Hanson, J. et al.
  • Langin, D. Adipose tissue lipolysis as a metabolic pathway to define pharmacological strategies against obesity and the metabolic syndrome. PubMed. (2006).
  • Wakade, C. et al. Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. PMC - PubMed Central. (2022).
  • Wikipedia. Hydroxycarboxylic acid receptor 2.
  • Feingold, K. R. et al. Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. PubMed. (2014).

Sources

A Technical Guide to the Spectroscopic Characterization of 5-Methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Analytical Imperative in Drug Discovery

In the landscape of modern pharmaceutical research and development, the unambiguous structural elucidation of novel and existing chemical entities is paramount. The journey from a promising molecule to a therapeutic agent is paved with rigorous analytical checkpoints, ensuring identity, purity, and stability. 5-Methoxynicotinic acid, a substituted pyridine carboxylic acid, serves as a valuable building block in medicinal chemistry. Its structural nuances, dictated by the interplay of an aromatic system, a carboxylic acid, and a methoxy group, demand a multi-faceted analytical approach for complete characterization. This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as applied to this compound, offering researchers a robust framework for its analysis.

Molecular Identity and Structure

This compound (IUPAC name: 5-methoxypyridine-3-carboxylic acid) is a derivative of nicotinic acid, a form of vitamin B3. Its chemical properties and potential biological activities are intrinsically linked to its molecular architecture.

  • Molecular Formula: C₇H₇NO₃[1][2]

  • Molecular Weight: 153.14 g/mol [1][2]

  • CAS Number: 20826-03-3[1][2]

The structural arrangement of its constituent atoms is the foundation for interpreting the spectroscopic data that follows.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum provides a map of the hydrogen atoms within the molecule. For this compound, we expect to see distinct signals for the three aromatic protons, the methoxy protons, and the acidic proton of the carboxylic acid. The chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid and pyridine nitrogen.

Predicted ¹H NMR Data (DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.5Broad Singlet1H-COOH
~8.8Doublet (d)1HH-2
~8.4Doublet (d)1HH-6
~7.8Triplet (t)1HH-4
~3.9Singlet3H-OCH₃

Interpretation and Causality:

  • -COOH Proton (~13.5 ppm): The carboxylic acid proton is highly deshielded and appears as a broad singlet far downfield. Its broadness is due to hydrogen bonding and chemical exchange with residual water in the solvent.

  • Aromatic Protons (H-2, H-6, H-4): The protons on the pyridine ring are in the aromatic region (7.0-9.0 ppm). Their specific shifts and coupling patterns are diagnostic. H-2 and H-6 are adjacent to the electronegative nitrogen, causing them to be significantly deshielded. H-4 is situated between the two other ring protons, leading to a triplet-like appearance due to coupling with both H-2 and H-6 (though it's technically a doublet of doublets with similar coupling constants).

  • -OCH₃ Protons (~3.9 ppm): The three protons of the methoxy group are equivalent and not coupled to any other protons, resulting in a sharp singlet. Their position is characteristic of a methoxy group attached to an aromatic ring.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state.

Predicted ¹³C NMR Data (DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)AssignmentRationale
~166.0C=OCarboxylic acid carbonyl carbon, highly deshielded.
~156.0C-5Aromatic carbon attached to the electron-donating -OCH₃ group.
~145.0C-2Aromatic carbon adjacent to nitrogen.
~140.0C-6Aromatic carbon adjacent to nitrogen.
~128.0C-3Aromatic carbon attached to the electron-withdrawing -COOH group.
~118.0C-4Aromatic carbon influenced by both adjacent methoxy-bearing and nitrogen-proximal carbons.
~56.0-OCH₃Methyl carbon of the ether group.

Interpretation and Causality:

  • The chemical shifts are highly dependent on the electronic effects within the pyridine ring. The carbon atoms directly attached to heteroatoms (O and N) or electron-withdrawing groups (COOH) are the most deshielded (further downfield).

  • The C-5 carbon, bonded to the oxygen of the methoxy group, is significantly deshielded.

  • The carbonyl carbon (C=O) of the carboxylic acid is the most deshielded carbon in the molecule, as is typical for this functional group.

Experimental Protocol: NMR Spectrum Acquisition

The trustworthiness of NMR data hinges on a standardized and rigorous acquisition protocol.

  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure complete dissolution.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H Acquisition:

    • Acquire a standard single-pulse proton spectrum.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., -1 to 15 ppm).

    • Use a 30° pulse angle and a relaxation delay of 1-2 seconds.

    • Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0 to 180 ppm).

    • Use a standard pulse program (e.g., zgpg30) with a relaxation delay of 2 seconds.

    • Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C). Integrate the ¹H signals.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Compound b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Insert & Lock c->d e Shim B₀ Field d->e f Acquire FID e->f g Fourier Transform f->g h Phase & Baseline Correction g->h i Calibrate & Integrate h->i j j i->j Structural Elucidation

Caption: Standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

IR Spectrum Analysis

The IR spectrum of this compound will be dominated by absorptions corresponding to its carboxylic acid, aromatic, and ether moieties.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3300–2500 (broad)O-H stretchCarboxylic Acid
~3100-3000C-H stretchAromatic
~2950C-H stretch-OCH₃
~1710 (strong)C=O stretchCarboxylic Acid
~1600, ~1480C=C stretchAromatic Ring
~1280C-O stretchCarboxylic Acid / Aryl Ether
~1030C-O stretchAryl Ether
950-910O-H bendCarboxylic Acid

Interpretation and Causality:

  • O-H Stretch (3300–2500 cm⁻¹): The most prominent feature is often the extremely broad absorption from the carboxylic acid O-H group, which is a result of strong intermolecular hydrogen bonding in the solid state.[3][4]

  • C=O Stretch (~1710 cm⁻¹): A very strong, sharp absorption corresponding to the carbonyl of the carboxylic acid is a key diagnostic peak.[5]

  • Aromatic C=C Stretches (~1600, ~1480 cm⁻¹): The pyridine ring gives rise to characteristic stretching vibrations in this region.[6]

  • C-O Stretches (~1280, ~1030 cm⁻¹): Two distinct C-O stretching bands are expected. The higher frequency band is associated with the C-O bond of the carboxylic acid and the aryl ether, while the lower frequency band is more characteristic of the asymmetric stretch of the aryl ether.[5]

Experimental Protocol: ATR-FTIR Spectrum Acquisition

Attenuated Total Reflectance (ATR) is a common, convenient sampling technique for solid powders.

  • Instrument Background: Ensure the ATR crystal (typically diamond) is clean. Collect a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂ and H₂O).

  • Sample Application: Place a small amount of the this compound powder onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.

  • Spectrum Collection: Collect the sample spectrum. Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a high-quality spectrum.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns upon ionization.

Mass Spectrum Analysis

For this compound (MW = 153.14), we would analyze the spectrum for the molecular ion and key fragment ions. A high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the elemental composition.

Expected Mass Spectral Data (Electron Ionization - EI)

m/z (Mass-to-Charge Ratio)Proposed FragmentInterpretation
153[C₇H₇NO₃]⁺˙Molecular Ion (M⁺˙)
138[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
124[M - CHO]⁺Loss of a formyl radical, a common fragmentation for methoxy-aromatics.
108[M - COOH]⁺Loss of the carboxylic acid group as a radical.
95[M - CO - OCH₃]⁺Subsequent loss of carbon monoxide from the [M-OCH₃] fragment.

LC-MS Data (Electrospray Ionization - ESI): In "softer" ionization techniques like ESI, fragmentation is minimal. The primary ion observed is the protonated molecule.

  • m/z 154.1 [M+H]⁺: This corresponds to the intact molecule with an added proton (C₇H₈NO₃⁺), confirming the molecular weight.

Causality of Fragmentation

The fragmentation process follows principles of chemical stability. The initial ionization creates a radical cation (M⁺˙), which is energetically unstable.[7] This ion then fragments by breaking the weakest bonds or through rearrangements that form stable neutral molecules (like CO) and stable carbocations. The pyridine ring itself is quite stable, so fragmentations often involve the substituents.[8][9]

Experimental Protocol: Mass Spectrum Acquisition (Direct Infusion ESI-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure mass accuracy.

  • Sample Infusion: Infuse the sample solution into the ESI source at a constant, low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Source Parameter Optimization: Optimize ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas flow, and temperature) to achieve a stable and strong signal for the [M+H]⁺ ion.

  • Spectrum Acquisition: Acquire the mass spectrum in the appropriate mass range (e.g., m/z 50-300). For fragmentation data (MS/MS), select the precursor ion (m/z 154) and apply collision energy to induce fragmentation, then scan for the resulting product ions.

Conclusion: A Synthesized Spectroscopic Profile

The combination of NMR, IR, and MS provides a comprehensive and self-validating analytical package for the characterization of this compound. NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and provides corroborating structural information through fragmentation analysis. This integrated approach ensures the unequivocal identification and quality assessment of this important chemical building block, underpinning its reliable use in research and drug development.

References

  • Chem LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds.
  • Clarkson University. (n.d.). Infrared Spectroscopy Handout.
  • MDPI. (2022). Discovery of a New Polymorph of 5-Methoxy-1H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations.
  • PubChem. (n.d.). This compound.
  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns.
  • University of California, Santa Cruz. (n.d.). IR Tables.
  • University of Colorado Boulder. (n.d.). Interpretation of Mass Spectra.
  • University of Puget Sound. (n.d.). Table of Characteristic IR Absorptions.

Sources

The Strategic Role of 5-Methoxynicotinic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Drug Discovery Professionals

Abstract

5-Methoxynicotinic acid, a substituted pyridine carboxylic acid, represents a pivotal scaffold in medicinal chemistry. While structurally related to nicotinic acid (Niacin, Vitamin B3), the introduction of a methoxy group at the 5-position fundamentally alters its electronic and steric properties, providing a unique tool for drug design. This guide delves into the core attributes of this compound, exploring its synthesis, its established and potential roles as a therapeutic agent—primarily through the lens of the niacin receptor GPR109A—and its broader utility as a versatile building block for developing novel chemical entities. We will dissect its application in structure-activity relationship (SAR) studies and as a bioisosteric replacement, providing detailed protocols and field-proven insights for researchers in drug development.

Core Molecular Profile of this compound

This compound, or 5-methoxypyridine-3-carboxylic acid, is an organic building block valued for its defined structure, which incorporates a pyridine ring, a carboxylic acid, and a methoxy group.[1] These features provide multiple points for synthetic modification and specific interactions with biological targets.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name 5-methoxypyridine-3-carboxylic acid[2]
CAS Number 20826-03-3[2]
Molecular Formula C₇H₇NO₃[2]
Molecular Weight 153.14 g/mol [2]
Melting Point 127-131 °C[3]
pKa (Predicted) 2.08 ± 0.10[3]
Canonical SMILES COC1=CN=CC(=C1)C(=O)O[2]

Synthesis and Derivatization: A Practical Workflow

The accessibility of a chemical scaffold is paramount to its utility in a drug discovery program. This compound can be reliably synthesized via the hydrolysis of its corresponding methyl ester, a common and scalable laboratory procedure.

Experimental Protocol: Synthesis via Ester Hydrolysis

This protocol describes the conversion of methyl 5-methoxynicotinate to this compound. The rationale behind this approach is the robust nature of base-catalyzed ester hydrolysis, which proceeds efficiently to yield the carboxylate salt, followed by a simple acid-base workup to isolate the final product.

Methodology: [4]

  • Reaction Setup: To a solution of methyl 5-methoxynicotinate (300 mg, 1.79 mmol) in a mixture of tetrahydrofuran (THF, 4 mL) and methanol (4 mL), add 2 M aqueous sodium hydroxide (NaOH) solution (3 mL).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature for 14 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: After completion, remove the organic solvents (THF, methanol) by distillation under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Dilute the remaining residue with distilled water (20 mL). Adjust the pH of the aqueous phase to approximately 6 with the dropwise addition of 2 M aqueous hydrochloric acid (HCl). This protonates the sodium carboxylate intermediate, causing the less soluble carboxylic acid to precipitate.

  • Extraction: Extract the aqueous phase with dichloromethane (3 x 20 mL). The organic layers are combined.

  • Washing and Drying: Wash the combined organic phases with saturated brine solution (2 x 10 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield this compound as a white solid (230 mg, 84% yield).[4]

Synthetic Workflow Diagram

G cluster_0 Synthesis of this compound start Methyl 5-Methoxynicotinate (in THF/Methanol) reagents Add 2M NaOH (aq) start->reagents stir Stir at RT for 14h (Hydrolysis) reagents->stir rotovap Remove Organic Solvents (Rotary Evaporator) stir->rotovap ph_adjust Dilute with H₂O Adjust pH to ~6 with HCl rotovap->ph_adjust extract Extract with CH₂Cl₂ ph_adjust->extract dry Dry over Na₂SO₄ extract->dry isolate Concentrate to yield product dry->isolate

Caption: Workflow for the synthesis of this compound.

The Role of this compound in Medicinal Chemistry

The true value of this scaffold lies in its application to solve complex biological problems. Its structural similarity to nicotinic acid provides a validated starting point for targeting the niacin receptor, while its functional groups offer handles for diverse chemical explorations.

Niacin Receptor (GPR109A) Agonism: A Primary Therapeutic Hypothesis

Nicotinic acid is a long-established therapeutic agent for dyslipidemia, favorably modulating LDL, VLDL, and HDL cholesterol levels.[5] Its mechanism of action is primarily mediated through the activation of the G protein-coupled receptor GPR109A (also known as HCA₂), which is highly expressed in adipocytes.[6]

This compound is a close structural analog of nicotinic acid. In drug design, even minor structural modifications can significantly alter biological activity. The introduction of the 5-methoxy group serves several purposes:

  • Altering Lipophilicity: The methoxy group increases lipophilicity compared to the parent nicotinic acid, which can influence membrane permeability and pharmacokinetic properties.

  • Modulating Electronics: As an electron-donating group, it can change the electron density of the pyridine ring and the pKa of the carboxylic acid, potentially fine-tuning the binding interactions with the receptor.

  • Probing the Binding Pocket: Synthesizing and testing analogs like this compound is a classic strategy to probe the steric and electronic requirements of the receptor's binding pocket.[3]

The key interaction for nicotinic acid binding to GPR109A involves an ionic bond between the ligand's carboxylate group and an arginine residue (Arg111) in the receptor's transmembrane domain 3.[5][7] The pyridine ring itself forms additional interactions within a pocket defined by residues in other transmembrane helices and extracellular loops.[7] The 5-position is a critical vector for exploring these secondary interactions.

GPR109A Signaling and its Dual Consequences

Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, decreased cAMP levels, and ultimately a reduction in hormone-sensitive lipase activity. This suppresses the release of free fatty acids (FFAs) from adipose tissue, reducing the substrate available for the liver to produce triglycerides, VLDL, and LDL.[6]

However, GPR109A is also expressed in Langerhans cells in the skin. Its activation there triggers the release of prostaglandins (primarily PGD₂), which causes vasodilation and leads to the characteristic and often poorly tolerated "niacin flush".[5] A major goal in this field is to design GPR109A agonists that retain the beneficial lipid-modifying effects while minimizing flushing.

G cluster_adipocyte Adipocyte cluster_skin Langerhans Cell (Skin) agonist_a 5-Methoxy- nicotinic Acid gpr109a_a GPR109A agonist_a->gpr109a_a inhibit_a Inhibition of Adenylyl Cyclase gpr109a_a->inhibit_a camp_a ↓ cAMP inhibit_a->camp_a pka_a ↓ PKA Activity camp_a->pka_a hsl_a ↓ HSL Activity pka_a->hsl_a ffa_a ↓ Free Fatty Acid Release hsl_a->ffa_a agonist_s 5-Methoxy- nicotinic Acid gpr109a_s GPR109A agonist_s->gpr109a_s plc_s PLC Activation gpr109a_s->plc_s ip3_s ↑ IP₃ / Ca²⁺ plc_s->ip3_s cox_s ↑ COX-1 Activity ip3_s->cox_s pgd2_s ↑ Prostaglandin D₂ Release cox_s->pgd2_s

Caption: Dual signaling pathways of GPR109A activation.

Application in Structure-Activity Relationship (SAR) Studies

SAR is the cornerstone of lead optimization.[8] It involves systematically modifying a molecule's structure to map the chemical features essential for biological activity. This compound is an ideal scaffold for such studies.

Rationale for SAR Exploration:

  • Modification of the 5-Position: The methoxy group can be replaced with other functionalities to probe the effect of size, electronics, and hydrogen bonding capability. For example, replacing -OCH₃ with -H (nicotinic acid), -CH₃, -Cl, or -CF₃ would provide clear data points on how electron-donating vs. electron-withdrawing groups at this position affect GPR109A affinity and activation.

  • Bioisosteric Replacement of the Carboxylic Acid: The carboxylic acid group is essential for binding but can lead to poor pharmacokinetic properties (e.g., rapid metabolism, low cell permeability). A common strategy is to replace it with a bioisostere, a group with similar physicochemical properties that is recognized by the target but offers a better ADME profile.[9] Tetrazoles and acyl sulfonamides are classic bioisosteres for carboxylic acids, as they mimic the acidic proton and hydrogen bonding pattern.[5]

  • Scaffold Hopping: The entire 5-methoxypyridine ring can serve as a starting point for more drastic changes, such as replacing the pyridine with other heterocycles (e.g., pyrazole, isoxazole) while maintaining the key carboxylic acid and a substituted moiety, to discover entirely new chemical series.

G cluster_mods Systematic Modifications for SAR core Core Scaffold: This compound mod1 Position 5 Analogs (-H, -Cl, -CH₃, -CF₃) core->mod1 mod2 Carboxylic Acid Bioisosteres (e.g., Tetrazole) core->mod2 mod3 Alkoxy Chain Analogs (-OEt, -OPr, -OBn) core->mod3 mod4 Scaffold Hopping (e.g., Pyrazole Core) core->mod4 data Biological Data (Affinity, Efficacy, ADME) mod1->data mod2->data mod3->data mod4->data sar Structure-Activity Relationship Model data->sar

Caption: Logic flow of a Structure-Activity Relationship (SAR) study.

Conclusion and Future Perspectives

This compound is more than just a catalog chemical; it is a strategic tool for medicinal chemists. Its primary value proposition lies in its role as a well-defined analog of nicotinic acid, enabling targeted exploration of the GPR109A receptor for the development of next-generation dyslipidemia therapeutics with potentially improved side-effect profiles. Furthermore, its chemical tractability makes it an excellent starting point for SAR campaigns and the application of modern drug design principles like bioisosterism. As the demand for novel therapeutics with fine-tuned pharmacological and pharmacokinetic profiles continues to grow, the intelligent application of foundational scaffolds like this compound will remain a critical component of successful drug discovery programs.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4738390, this compound.
  • ChemBK (2024). 5-METHOXY-NICOTINIC ACID.
  • van Veldhoven, J. P. D., Blad, C. C., Artsen, C. M., et al. (2011). Structure activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & Medicinal Chemistry Letters, 21(9), 2736-2739.
  • Ahmed, K., Tunaru, S., Tang, C., et al. (2009). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Journal of Pharmacology and Experimental Therapeutics, 330(2), 559-566.
  • Starlite Inc. (n.d.). This compound, min 97%, 10 grams.
  • Chemspace (n.d.). Bioisosteric Replacements.
  • Macdonald, S. J. F. (2021). Bioisosteric Replacements. Cambridge MedChem Consulting.
  • Oncodesign Services (n.d.). Structure-Activity Relationship (SAR) Studies.
  • Soga, T., Kamohara, M., Takasaki, J., et al. (2003). Molecular identification of nicotinic acid receptor.
  • Pike, A. W. (2007). Recent progress in the discovery of niacin receptor agonists. Current Opinion in Drug Discovery & Development, 10(4), 452-459.
  • Kamanna, V. S., & Kashyap, M. L. (2007). Nicotinic acid (niacin) receptor agonists: will they be useful therapeutic agents?. The American journal of cardiology, 100(11A), S53-S61.
  • Lauring, B., Taggart, A. K., & Waters, M. G. (2012). Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free fatty acid suppression.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical reviews, 96(8), 3147-3176.
  • Ijzerman, A. P. (2006). Nicotinic acid receptor subtypes and their ligands. Medicinal research reviews, 26(4), 394-406.

Sources

An In-Depth Technical Guide to the Pharmacokinetics of 5-Methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A/B/C/D/E/F/G/H/I/J/K/L/M/N/O/P/Q/R/S/T/U/V/W/X/Y/Z

A Theoretical and Methodological Framework for Preclinical Research

Authored by: A Senior Application Scientist

Disclaimer: Direct pharmacokinetic data for 5-Methoxynicotinic acid is not extensively available in the public domain. This guide, therefore, provides a theoretical framework based on the compound's physicochemical properties and the known metabolic pathways of structurally related compounds, such as nicotinic acid. The protocols and predictions herein are intended to serve as a comprehensive starting point for researchers and drug development professionals initiating preclinical investigations.

Introduction

This compound, a derivative of nicotinic acid (Niacin, Vitamin B3), presents a chemical scaffold of interest for further pharmacological exploration. Nicotinic acid and its derivatives have established roles in managing dyslipidemia.[1] The introduction of a methoxy group at the 5-position of the pyridine ring can significantly alter the molecule's physicochemical properties, thereby influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these pharmacokinetic characteristics is paramount for predicting its therapeutic efficacy and safety profile. This guide provides a scientifically grounded, albeit theoretical, exploration of the potential pharmacokinetics of this compound and outlines robust methodologies for its empirical investigation.

Predicted Physicochemical Properties and Oral Absorption

The oral absorption of a drug is fundamentally governed by its ability to permeate the gastrointestinal mucosa, a process heavily influenced by its physicochemical properties and the physiological environment of the gut.

Physicochemical Characteristics
The Role of pH in Absorption: A Henderson-Hasselbalch Perspective

The absorption of weak acids is largely dictated by the pH-partition hypothesis, which can be described by the Henderson-Hasselbalch equation.[5][6][7] This equation relates the pH of the environment to the pKa of the drug and the ratio of its ionized to un-ionized forms.[8] The un-ionized form of a drug is generally more lipid-soluble and can more readily diffuse across the lipid bilayer of cell membranes.[7]

Given its acidic nature, this compound is expected to be predominantly in its un-ionized, more absorbable form in the acidic environment of the stomach. However, the vast surface area of the small intestine makes it the primary site of absorption for most orally administered drugs, even for weak acids that are more ionized at the higher pH of the intestine.[6]

Anticipated Distribution in the Body

Following absorption into the systemic circulation, a drug's distribution to various tissues and organs is a key determinant of its therapeutic effect and potential toxicity.

Plasma Protein Binding

Like many acidic drugs, this compound is expected to bind to plasma proteins, primarily albumin.[9][10] The extent of this binding is influenced by the drug's lipophilicity and the presence of specific structural features like aromatic rings and hydrogen bond donors/acceptors.[11] This binding is reversible, and only the unbound (free) fraction of the drug is pharmacologically active and available for distribution into tissues and for elimination.[12] High plasma protein binding can effectively create a circulating reservoir of the drug, potentially prolonging its duration of action.[9]

Tissue Penetration

The ability of this compound to cross biological membranes and enter various tissues will depend on its physicochemical properties and the expression of drug transporters. The volume of distribution (Vd) is a key pharmacokinetic parameter that describes the extent of a drug's distribution in the body. A large Vd would suggest extensive tissue distribution.

Predicted Metabolic Pathways

Metabolism, or biotransformation, is the process by which the body chemically modifies xenobiotics, typically to facilitate their excretion. For this compound, two primary metabolic pathways can be postulated based on its chemical structure and the known metabolism of similar compounds.[13]

Phase I Metabolism: O-Demethylation

The methoxy group on the pyridine ring is a likely site for Phase I oxidative metabolism.[14] Cytochrome P450 (CYP) enzymes, particularly in the liver, are known to catalyze O-demethylation reactions, converting the methoxy group to a hydroxyl group.[15][16] This would result in the formation of 5-Hydroxynicotinic acid.

Phase II Metabolism: Conjugation

The carboxylic acid moiety of this compound and its potential hydroxylated metabolite makes them prime candidates for Phase II conjugation reactions.

  • Glucuronidation: The formation of an acyl glucuronide by UDP-glucuronosyltransferases (UGTs) is a major metabolic pathway for many carboxylic acid-containing drugs.[17][18][19][20][21] This process increases the water solubility of the compound, facilitating its renal excretion.

  • Amino Acid Conjugation: Nicotinic acid itself is known to be conjugated with glycine to form nicotinuric acid.[22] It is plausible that this compound could undergo a similar conjugation reaction.

Predicted_Metabolism cluster_0 Phase I cluster_1 Phase II 5-Methoxynicotinic_acid This compound 5-Hydroxynicotinic_acid 5-Hydroxynicotinic Acid 5-Methoxynicotinic_acid->5-Hydroxynicotinic_acid O-Demethylation (CYP450s) Glucuronide_Conjugate Acyl Glucuronide Conjugate 5-Methoxynicotinic_acid->Glucuronide_Conjugate Glucuronidation (UGTs) Amino_Acid_Conjugate Amino Acid Conjugate 5-Methoxynicotinic_acid->Amino_Acid_Conjugate Amino Acid Conjugation Hydroxylated_Glucuronide Hydroxylated Acyl Glucuronide Conjugate 5-Hydroxynicotinic_acid->Hydroxylated_Glucuronide Glucuronidation (UGTs)

Caption: Predicted metabolic pathways of this compound.

Probable Excretion Routes

The primary route of excretion for water-soluble compounds and their metabolites is through the kidneys into the urine.[23][24] The parent compound, this compound, and its more polar metabolites, such as the glucuronide and amino acid conjugates, are expected to be efficiently eliminated by the kidneys.[25][26] Renal excretion involves glomerular filtration and active tubular secretion, the latter being a common pathway for organic acids.

Proposed Bioanalytical Methodology for Quantification in Plasma

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for this purpose.[27][28][29]

Experimental Protocol: LC-MS/MS Quantification
  • Sample Preparation (Solid-Phase Extraction - SPE):

    • Condition a polymeric SPE cartridge with methanol followed by water.[30]

    • Acidify the plasma sample to protonate the this compound.[30]

    • Load the acidified plasma onto the SPE cartridge.

    • Wash the cartridge with a weak organic solvent to remove interferences.

    • Elute the analyte with a stronger organic solvent, possibly containing a small amount of base to ensure the analyte is in its ionized form for efficient elution.[31][32][33]

    • Evaporate the eluent to dryness and reconstitute in the mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reverse-phase column with a gradient elution of an acidic aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile or methanol).

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.

    • Detection: Monitor the specific precursor-to-product ion transition for this compound in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[34]

Bioanalytical_Workflow cluster_workflow LC-MS/MS Bioanalytical Workflow Plasma_Sample Plasma Sample Collection SPE Solid-Phase Extraction (SPE) Plasma_Sample->SPE Sample Preparation LC_Separation LC Separation (C18 Column) SPE->LC_Separation Injection MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Ionization Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis Signal Acquisition

Caption: Workflow for the bioanalytical quantification of this compound.

Designing a Preclinical Pharmacokinetic Study

A well-designed preclinical pharmacokinetic study in a relevant animal model, such as the rat, is crucial to determine the key pharmacokinetic parameters of this compound.[35][36][37][38][39]

Experimental Design
  • Animal Model: Male Wistar or Sprague-Dawley rats.

  • Dosing:

    • Intravenous (IV) administration to determine absolute bioavailability and clearance.

    • Oral (PO) administration to assess oral absorption characteristics.

  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing via a cannulated vessel.

  • Data Analysis: Plasma concentrations of this compound are plotted against time, and key pharmacokinetic parameters are calculated using non-compartmental analysis.

Key Pharmacokinetic Parameters to be Determined
ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Elimination half-life
CL Clearance
Vd Volume of distribution
F% Absolute oral bioavailability

Conclusion and Future Directions

This guide provides a comprehensive, albeit theoretical, overview of the potential pharmacokinetic profile of this compound and outlines the necessary experimental approaches for its empirical determination. The predictions made are based on established scientific principles and data from structurally related compounds.

Future research should focus on:

  • In vitro studies: To determine plasma protein binding, metabolic stability in liver microsomes, and potential for drug-drug interactions.

  • In vivo pharmacokinetic studies: In rodent and non-rodent species to fully characterize the ADME profile and to assess dose proportionality.

  • Metabolite identification: To confirm the predicted metabolic pathways and identify any unique metabolites.

The successful execution of these studies will be critical in advancing our understanding of this compound and in evaluating its potential as a therapeutic agent.

References

  • BrainKart. Binding of Drugs to Plasma Proteins. (2017-12-22).
  • Piafsky, K. M. Disease-induced changes in the plasma binding of basic drugs. PubMed (1980).
  • Spahn-Langguth, H. & Benet, L. Z. Acyl glucuronides: the good, the bad and the ugly. PubMed (1992).
  • Valko, K., Nunhuck, S., Bevan, C., Abraham, M. H. & Reynolds, D. P. Quantitative structure--plasma protein binding relationships of acidic drugs. PubMed (2007).
  • Ohno, S., Nakajin, S. & Iida, A. Glucuronidation of carboxylic acid containing compounds by UDP-glucuronosyltransferase isoforms. PubMed (2004).
  • Agilent Technologies. Extraction of Acidic Drugs from Plasma with Polymeric SPE. (2011-03-21).
  • Bailey, M. J. & Dickinson, R. G. Acyl Glucuronide and Coenzyme A Thioester Metabolites of Carboxylic Acid-Containing Drug Molecules: Layering Chemistry with Reactive Metabolism and Toxicology. ACS Publications (2022).
  • JoVE. Video: Drug Distribution: Plasma Protein Binding. (2023-09-22).
  • Vetscraft. Absorption of drugs.
  • ResearchGate. (PDF) Acyl Glucuronidation and Acyl‐CoA Formation Mechanisms Mediating the Bioactivation and Potential Toxicity of Carboxylic Acid‐containing Drugs. (2024-02-23).
  • K. M. Knights, J. O. Miners, R. G. D. McKinnon. Carboxylic Acid Drug-Induced DNA Nicking in HEK293 Cells Expressing Human UDP-Glucuronosyltransferases: Role of Acyl Glucuronide Metabolites and Glycation Pathways. Chemical Research in Toxicology (2011).
  • Bel-Kamel, A., Kok-Youn, C., Bel-Kamel, A. & Bel-Kamel, A. Henderson-Hasselbalch equation is inadequate for the measurement of transmembrane diffusion of drugs and buccal drug absorption is a useful alternative. PubMed (1995).
  • Plaut, K. T. & Ropero-Miller, J. D. A general screening method for acidic, neutral, and basic drugs in whole blood using the Oasis MCX column. PubMed (2001).
  • Borga, O. The pH Dependency of the Binding of Drugs to Plasma Proteins in Man. PubMed (1976).
  • Ye, M., He, J., Yang, Y., Wu, B. & You, L. Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Taylor & Francis Online (2020).
  • Agilent Technologies. Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin (A. (2013-01-11).
  • Frazier, E. I., Prather, M. E. & Hoene, E. Nicotinic acid metabolism in humans. I. The urinary excretion of nicotinic acid and its metabolic derivatives on four levels of dietary intake. PubMed (1955).
  • Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD.
  • Vessby, B. Effects of nicotinic acid and its derivatives on lipid metabolism and other metabolic factors related to atherosclerosis. PubMed (1980).
  • Pharmacy Concepts. pKa, pH, Drug Ionization and Drug Absorption based on Hendeson Hasselbalch Equation. (2021-02-26).
  • Wikipedia. Nicotinic acid.
  • Toxicology Research Laboratory (TRL). Pharmacokinetics.
  • Gey, K. F. & Carlson, L. A. Metabolic Effects of Nicotinic Acid and Its Derivatives. Google Books (1971).
  • Lillsunde, P. & Korte, T. Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column. PubMed (1991).
  • MDPI. Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo.
  • Vermeulen, N. P. E., O'Neill, P. M. & Commandeur, J. N. M. “Commandeuring” Xenobiotic Metabolism: Advances in Understanding Xenobiotic Metabolism. ACS Publications (2022).
  • Wang, J., Imai, S., Yuan, M., Vachaspati, P. & Shen, H. LC-MS/MS bioanalysis of plasma 1, 14-tetradecanedioic acid and 1, 16-hexadecanedioic acid as candidate biomarkers for organic anion-transporting polypeptide mediated drug-drug interactions. PubMed (2018).
  • Vermeulen, N. P. E., O'Neill, P. M. & Commandeur, J. N. M. “Commandeuring” Xenobiotic Metabolism: Advances in Understanding Xenobiotic Metabolism. PMC - NIH (2022).
  • ChemHelpASAP. preclinical in vivo PK studies & allometric scaling. (2023-09-13).
  • MDPI. Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias.
  • Idzior-Haufa, M. & Wiela-Hojeńska, A. Nicotinic acid and its derivatives: a short survey. PubMed (1984).
  • Asplin, J. R., et al. Net Acid Excretion and Urinary Organic Anions in Idiopathic Uric Acid Nephrolithiasis. PubMed (2019).
  • Parizek, B., et al. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. PMC - NIH (2022).
  • Weiner, I. M., Blanchard, K. C. & Mudge, G. H. FACTORS INFLUENCING RENAL EXCRETION OF FOREIGN ORGANIC ACIDS. PubMed (1964).
  • Parizek, B., et al. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. ResearchGate (2025).
  • PubMed Central. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer.
  • ResearchGate. Extraction of Acidic Drugs from Water and Plasma: Study of Recovery with Five Different Solvents. (2025).
  • Medicine LibreTexts. 2.4: Renal Regulation of Acid-Base Balance. (2022-01-01).
  • eClinpath. Acid excretion by kidneys. (2014-02-23).
  • MDPI. Development and Validation of a Bioanalytical Method for the Quantification of Nitrated Fatty Acids in Plasma Using LC-MS/MS: Application to Cardiovascular Patients.
  • PROPOFOL DREAMS. RENAL-acid excretion.
  • TU Delft Research Portal. Accurate and rapid prediction of pKa of transition metal complexes: semiempirical quantum chemistry with a data-augmented approa. (2021-01-28).
  • passel. Phase I - Oxidation Reactions | Metabolism of Herbicides or Xenobiotics in Plants.
  • Hagel, J. M. & Facchini, P. J. Biochemistry and Occurrence of O-Demethylation in Plant Metabolism. PMC (2010).
  • Wikipedia. Xenobiotic metabolism.
  • Optibrium. Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods.
  • Rupp, M. Predicting the pKa of Small Molecules.

Sources

An In-depth Technical Guide to the Safety, Toxicity, and Handling of 5-Methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known safety, toxicity, and handling considerations for 5-Methoxynicotinic acid (CAS No. 20826-03-3). As a Senior Application Scientist, the following narrative is structured to deliver not just procedural steps, but the underlying scientific rationale, ensuring a robust and self-validating approach to laboratory safety and risk management.

Core Safety Paradigm: Understanding the Intrinsic Hazards

This compound, a pyridine carboxylic acid derivative, is a solid, crystalline powder.[1][2] While comprehensive toxicological data is limited, existing classifications under the Globally Harmonized System (GHS) provide a foundational understanding of its primary hazards. The causality behind its hazardous nature is rooted in its chemical structure—a substituted pyridine ring with a carboxylic acid moiety—which dictates its reactivity and interaction with biological systems.

The compound is consistently classified as an irritant.[3][4] The acidic nature of the carboxyl group and the reactivity of the pyridine ring system likely contribute to its ability to cause irritation upon contact with skin, eyes, and the respiratory tract. It is crucial to operate under the assumption that the absence of extensive data necessitates a more cautious approach.

GHS Hazard Profile

The primary hazards associated with this compound are summarized in the table below. This profile is aggregated from multiple supplier safety data sheets and regulatory notifications.[3][5][6]

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[3][4][5]
Serious Eye Damage/Eye IrritationCategory 2 / 2AH319: Causes serious eye irritation.[3][4][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.[3][4][5]
Hazardous to the Aquatic Environment, Acute HazardCategory 3H402: Harmful to aquatic life.

Expert Insight: The consistent classification across multiple independent notifications lends high confidence to the irritant nature of this compound.[3] The respiratory irritation (H335) is particularly noteworthy for laboratory personnel, as fine powders can be easily aerosolized during weighing and transfer operations, leading to inhalation exposure.

Toxicological Assessment: Knowns and Data Gaps

A thorough toxicological assessment is hampered by a significant lack of publicly available, peer-reviewed studies for this compound. Safety data sheets consistently report "Not available" for acute toxicity metrics like LD50 (oral, dermal) and LC50 (inhalation).[4][5]

Acute Toxicity

No quantitative oral, dermal, or inhalation toxicity data (LD50/LC50) are available. Therefore, this compound should be handled as a compound of unknown acute toxicity, and direct contact should be rigorously avoided.

Irritation and Corrosivity
  • Skin Irritation: Classified as a skin irritant (Category 2).[3] This is likely due to its acidic nature and potential to disrupt the lipid barrier of the epidermis, leading to inflammation, redness, itching, and dryness.[4][5]

  • Eye Irritation: Classified as a serious eye irritant (Category 2A).[3] Direct contact with the eye is expected to cause significant, potentially painful, inflammation and redness. The standard in-vivo rabbit eye irritation test (Draize test) has not been reported, but this classification warrants stringent eye protection.[7][8][9]

Chronic Exposure, Mutagenicity, and Carcinogenicity
  • Chronic Toxicity: No data available.

  • Mutagenicity: No specific mutagenicity studies (e.g., Ames test) on this compound were identified.[10][11] It is important to note that some pyridine derivatives and related compounds, like nicotine, have demonstrated the potential to cause DNA damage.[12] However, the parent compound, nicotinic acid (Niacin), is not typically considered mutagenic. Given the data gap, a conservative approach is warranted.

  • Carcinogenicity: The International Agency for Research on Cancer (IARC) has not classified this compound.[4][5] Studies on the parent vitamin, niacin, have not established it as a carcinogen.[13][14] However, the metabolic pathways and carcinogenic potential can be significantly altered by substitutions on the pyridine ring.

Reproductive Toxicity

No data are available to assess the reproductive or developmental toxicity of this compound.[15][16]

Trustworthiness Pillar: The explicit acknowledgment of these data gaps is a cornerstone of a trustworthy safety protocol. Researchers must not assume safety in the absence of data. All handling procedures should be designed to minimize exposure based on the known hazards (irritation) and the unknown potential for more severe systemic or chronic effects.

Risk Management and Safe Handling Protocol

A multi-layered approach to risk management, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential for handling this compound safely.

Engineering Controls: The First Line of Defense

The primary engineering control is focused on preventing the aerosolization and inhalation of the powdered compound, which is a known respiratory irritant.

  • Ventilation: All weighing and handling of the solid material must be conducted within a certified chemical fume hood or a powder containment hood. Local exhaust ventilation (LEV) is critical to capture dust at the source.[17]

  • Containment: For larger quantities or procedures with a high potential for dust generation, the use of a glove box or other closed-system transfer methods should be considered.

Personal Protective Equipment (PPE): A Barrier to Exposure

PPE selection must directly address the identified hazards of skin, eye, and respiratory irritation.

Protection TypeSpecificationRationale and Field Insight
Hand Protection Nitrile or neoprene gloves.Provides a sufficient barrier against incidental contact with solid pyridine carboxylic acids. Always inspect gloves before use and practice proper removal technique to avoid skin contact.[2][17] For prolonged or immersive contact, consult glove manufacturer's chemical resistance data.
Eye Protection Chemical safety goggles with side shields.Protects against dust particles and potential splashes. Standard safety glasses do not provide an adequate seal around the eyes. In situations with a significant splash risk, a face shield should be worn in addition to goggles.[2][5]
Skin and Body Laboratory coat, long pants, and closed-toe shoes.Standard laboratory attire to prevent incidental skin contact. For tasks with a higher risk of contamination, a chemically resistant apron or coveralls may be necessary.[17]
Respiratory Not required if handled exclusively within a certified fume hood.If engineering controls are not available or are insufficient to maintain exposure below acceptable limits (as determined by a risk assessment), a NIOSH-approved respirator with a particulate filter (e.g., N95) may be required.[17] A full respiratory protection program, including fit testing, is mandatory in such cases.
Administrative Controls and Safe Work Practices
  • Designated Areas: Clearly designate areas where this compound is stored and handled.

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5] Do not eat, drink, or smoke in areas where the chemical is used.[17]

  • Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][4][17]

  • Spill Management: Maintain a spill kit appropriate for solid chemical spills. In case of a spill, avoid generating dust. Carefully sweep or vacuum (using a HEPA-filtered vacuum) the solid material into a labeled container for disposal.[17]

Emergency Procedures

Immediate and appropriate first aid is critical to mitigate the effects of accidental exposure.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide oxygen. Seek medical attention.[4][5]

  • Skin Contact: Immediately remove contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. If skin irritation persists, seek medical attention.[4][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4][5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][5]

Physical-Chemical Properties and Stability

Understanding the compound's stability is key to safe storage and handling, particularly in experimental setups involving heat.

  • Molecular Formula: C₇H₇NO₃[3][6]

  • Molecular Weight: 153.14 g/mol [3][6]

  • Thermal Stability: While specific data for this compound is unavailable, studies on the parent compound, nicotinic acid, provide valuable insight. Nicotinic acid shows thermal stability up to approximately 198°C, after which it undergoes sublimation, followed by melting and evaporation up to 325°C.[18] Minor chemical decomposition has been noted at temperatures exceeding 245°C.[18]

  • Hazardous Decomposition Products: Upon combustion or thermal decomposition, this compound is expected to produce toxic and irritating fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[4][5]

Environmental Fate and Ecotoxicity

Information on the environmental impact is sparse. One source provides a GHS classification of H402: Harmful to aquatic life. This indicates that the substance should not be released into drains or the environment. All waste must be collected and disposed of as hazardous chemical waste according to local, state, and federal regulations.

Experimental Workflow: Risk Assessment and Control

The following diagram illustrates the decision-making process for safely handling this compound. This workflow serves as a self-validating system, ensuring that controls are commensurate with the scale and nature of the experimental work.

Risk_Assessment_Workflow cluster_prep Phase 1: Pre-Operational Assessment cluster_controls Phase 2: Control Selection cluster_ops Phase 3: Operation & Disposal start Start: New Protocol involving this compound review_sds Review SDS and Technical Guide start->review_sds assess_quantity Assess Quantity (mg, g, kg) review_sds->assess_quantity assess_process Assess Process (Weighing, Dissolving, Reaction) assess_quantity->assess_process eng_controls Select Engineering Controls assess_process->eng_controls ppe_selection Select Appropriate PPE eng_controls->ppe_selection Based on Eng. Control & Process fume_hood Chemical Fume Hood (Primary Control) eng_controls->fume_hood Standard Handling glove_box Glove Box (High Hazard / Large Scale) eng_controls->glove_box Aerosolization Risk or >100g standard_ppe Goggles, Nitrile Gloves, Lab Coat ppe_selection->standard_ppe Standard Handling enhanced_ppe Standard PPE + Face Shield, Chem-Resistant Apron ppe_selection->enhanced_ppe Splash Risk conduct_work Conduct Experiment in Designated Area fume_hood->conduct_work glove_box->conduct_work standard_ppe->conduct_work enhanced_ppe->conduct_work decontaminate Decontaminate Work Area & Equipment conduct_work->decontaminate waste_disposal Dispose of Waste in Labeled Hazardous Waste Container decontaminate->waste_disposal end_node End waste_disposal->end_node

Caption: Risk assessment workflow for this compound.

Detailed Protocol: Safe Weighing and Solution Preparation

This protocol provides a step-by-step methodology for safely handling solid this compound to prepare a stock solution.

Objective: To accurately weigh 500 mg of this compound and prepare a 100 mM solution in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous DMSO

  • Spatula

  • Weigh paper or weigh boat

  • Analytical balance

  • 15 mL conical tube or appropriate volumetric flask

  • Vortex mixer

  • Pipettors and tips

Procedure:

  • Preparation and Pre-Check:

    • Verify that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor).

    • Don appropriate PPE: chemical safety goggles, nitrile gloves, and a buttoned lab coat.

    • Place all necessary equipment (balance, spatula, weigh boat, conical tube, etc.) inside the fume hood. This minimizes movement in and out of the containment area.

    • Label the conical tube clearly with the compound name, concentration, solvent, date, and your initials.

  • Weighing the Compound (Inside Fume Hood):

    • Place the weigh boat on the analytical balance and tare the balance.

    • Carefully open the container of this compound. Avoid any sudden movements that could aerosolize the powder.

    • Using a clean spatula, slowly transfer the solid from the main container to the weigh boat until approximately 500 mg is obtained.

    • If any powder is spilled, clean it immediately with a damp cloth (being careful not to create dust) and dispose of the cloth in the solid hazardous waste container.

    • Securely close the primary container of this compound.

  • Transfer and Dissolution:

    • Carefully pick up the weigh boat and transfer the weighed powder into the pre-labeled 15 mL conical tube.

    • Calculate the required volume of DMSO for a 100 mM solution:

      • (0.500 g) / (153.14 g/mol ) = 0.003265 mol

      • (0.003265 mol) / (0.1 mol/L) = 0.03265 L = 32.65 mL

      • Correction: This volume is too large for a 15 mL tube. Re-calculate for a smaller volume, e.g., 5 mL.

      • (0.1 mol/L) * (0.005 L) = 0.0005 mol

      • (0.0005 mol) * (153.14 g/mol ) = 0.0766 g = 76.6 mg.

      • Protocol Adjustment: The target mass should be ~77 mg for a 5 mL final volume. Re-weigh this adjusted amount following step 2.

    • Using a calibrated pipettor, add approximately 4 mL of DMSO to the conical tube containing the powder.

    • Cap the tube securely and vortex until the solid is completely dissolved.

    • Add additional DMSO to bring the final volume to exactly 5.0 mL.

    • Vortex again to ensure homogeneity.

  • Cleanup and Disposal:

    • Dispose of the used weigh boat, pipette tips, and any contaminated wipes into the designated solid hazardous waste container located within the fume hood.

    • Wipe down the spatula and the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) followed by water.

    • Remove gloves using the proper technique and dispose of them in the solid hazardous waste.

    • Wash hands thoroughly with soap and water.

Conclusion

This compound is a chemical that must be handled with care, predicated on its confirmed properties as a skin, eye, and respiratory irritant. The significant gaps in comprehensive toxicological data—particularly for acute and chronic systemic effects, mutagenicity, and reproductive toxicity—mandate the adoption of a conservative, risk-averse approach. The principles of the Hazard Control Hierarchy must be applied, prioritizing engineering controls like chemical fume hoods to minimize inhalation exposure. Strict adherence to prescribed PPE and safe handling practices is non-negotiable. By understanding the known hazards, acknowledging the unknowns, and implementing the multi-layered control strategies outlined in this guide, researchers can effectively manage the risks and ensure a safe laboratory environment.

References

  • Bishay, P. H., & Said, H. M. (2022). Role of Nicotinamide in DNA Damage, Mutagenesis, and DNA Repair. ResearchGate.
  • Hageman, G. J., & Stierum, R. H. (1990). The influence of niacin and nicotinamide on in vivo carcinogenesis. Mutation Research/Reviews in Genetic Toxicology, 245(3), 199-204.
  • Chen, S., & Zhang, J. (2018). Investigation of thermal behavior of nicotinic acid. ResearchGate.
  • Swayamsiddha, S., & De, U. C. (2023). Supplement Use and Increased Risks of Cancer: Unveiling the Other Side of the Coin. Biomedicines, 11(7), 1888.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4738390, this compound.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Pyridine.
  • Jolius, G., et al. (2015). Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. ResearchGate.
  • Wikipedia. (n.d.). Nicotine.
  • Lohani, M., et al. (2018). Niacin deficiency modulates genes involved in cancer: Are smokers at higher risk?. ResearchGate.
  • Nascimento, A. L. C. S. do, et al. (2014). Thermal behaviour of nicotinic acid, sodium nicotinate and its compounds with some bivalent transition metal ions. INIS-IAEA.
  • ACGIH. (n.d.). Nicotine.
  • Occupational Safety and Health Administration. (n.d.). OSHA Occupational Chemical Database: Nicotine.
  • Bagley, D. M., et al. (1992). Eye irritation: Reference chemicals data bank. Toxicology in Vitro, 6(6), 487-491.
  • Occupational Safety and Health Administration. (n.d.). Permissible Exposure Limits – OSHA Annotated Table Z-1.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 938, Nicotinic acid.
  • N'guessan, B. B., et al. (2023). A perspective review on factors that influence mutagenicity in medicinal plants and their health implications. Journal of Ethnopharmacology, 301, 115814.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Method 1613: Pyridine.
  • Verheyen, G. R., & Riego-Sintes, J. (2017). Testing the Mutagenicity Potential of Chemicals. Journal of Genetics and Genome Research, 4(2), 029.
  • de Oliveira, R. J., et al. (2017). Cytotoxicity, mutagenicity, and antimutagenicity of the gentisic acid on HTC cells. Drug and Chemical Toxicology, 40(2), 213-219.
  • Verheyen, G. R., & Riego-Sintes, J. (2017). Testing the Mutagenicity Potential of Chemicals. Journal of Genetics and Genome Research, 4(2), 029.
  • Toxicology Education Foundation. (n.d.). Occupational (Workplace) Exposure Standards/Guidelines/Approaches.
  • RJPTSimLab. (n.d.). Determination of acute eye irritation corrosion of a test substance.
  • Gautheron, P., et al. (1994). An eye irritation test protocol and an evaluation and classification system. Food and Chemical Toxicology, 32(10), 911-918.
  • ACGIH. (n.d.). Substances and Agents Listing.
  • Jírová, D., et al. (2009). Eye irritation hazard of chemicals and formulations assessed by methods in vitro. ResearchGate.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names: A.
  • WorkSafeBC. (2025). Table of exposure limits for chemical and biological substances.
  • Lin, C.-Y., et al. (2016). Mutagenicity in a Molecule: Identification of Core Structural Features of Mutagenicity Using a Scaffold Analysis. PLOS ONE, 11(2), e0148816.
  • Park, S., et al. (2023). Preliminary Study on an Alternative Test Method with MCTT HCETM for Ocular Irritation Test of Ophthalmic Medical Devices. MDPI.
  • ECETOC. (2014). Potency in carcinogenicity and reproductive toxicity classification.
  • Council for Responsible Nutrition. (2008). Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate.
  • Scialli, A. R., et al. (2012). Correlation of chemical structure with reproductive and developmental toxicity as it relates to the use of the threshold of toxicological concern. Regulatory Toxicology and Pharmacology, 62(2), 294-302.
  • U.S. Environmental Protection Agency. (1985). Dermatotoxicity: Selected Issues in Testing for Dermal Toxicity.
  • ECETOC. (2013). ECETOC Technical Report No. 119: Evaluation of Systemic Health Effects Following Dermal Exposure to Chemicals.

Sources

5-Methoxynicotinic Acid: A Comprehensive Technical Review for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxynicotinic acid, a derivative of the well-established lipid-lowering agent nicotinic acid (niacin), presents a compelling subject for contemporary drug discovery and development. This technical guide provides a comprehensive literature review of this compound, offering an in-depth analysis of its chemical properties, synthesis, and biological activities, with a primary focus on its interaction with the G protein-coupled receptor 109A (GPR109A). This document is intended to serve as a foundational resource for researchers and drug development professionals, elucidating the therapeutic potential of this compound and its analogs in the management of dyslipidemia and associated cardiovascular diseases. The guide further details established experimental protocols for the evaluation of GPR109A agonists and discusses the critical structure-activity relationships that govern the efficacy of this class of compounds.

Introduction: The Enduring Legacy of Nicotinic Acid and the Emergence of this compound

For decades, nicotinic acid has been a cornerstone in the treatment of dyslipidemia, valued for its robust efficacy in lowering low-density lipoprotein (LDL) cholesterol and triglycerides while concurrently raising high-density lipoprotein (HDL) cholesterol.[1] Its therapeutic utility, however, has been hampered by patient compliance issues stemming from adverse effects, most notably cutaneous flushing. This has spurred a continued search for novel nicotinic acid analogs with improved therapeutic profiles. This compound has emerged from this search as a molecule of significant interest, prompting a deeper investigation into its pharmacological properties.

Physicochemical Properties and Synthesis of this compound

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development.

Chemical and Physical Properties

This compound, also known as 5-methoxypyridine-3-carboxylic acid, is a white crystalline solid.[2] Key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₇NO₃[3][4]
Molecular Weight 153.14 g/mol [3][4]
Melting Point 127-131 °C[2][4]
Boiling Point 330.9 ± 22.0 °C (Predicted)[2]
IUPAC Name 5-methoxypyridine-3-carboxylic acid[3][4]
CAS Number 20826-03-3[3][4]
PubChem CID 4738390[3]
Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the hydrolysis of its corresponding methyl ester, methyl 5-methoxypyridine-3-carboxylate.[5]

Experimental Protocol: Synthesis of this compound [5]

  • To a solution of methyl 5-methoxynicotinate (300 mg, 1.79 mmol) in a mixture of tetrahydrofuran (THF, 4 mL) and methanol (4 mL), add a 2 M aqueous sodium hydroxide (NaOH) solution (3 mL).

  • Stir the reaction mixture at room temperature for 14 hours.

  • Monitor the reaction for completion using an appropriate analytical technique (e.g., thin-layer chromatography).

  • Upon completion, remove the organic solvents by distillation under reduced pressure.

  • Dilute the residue with distilled water (20 mL).

  • Adjust the pH of the aqueous phase to approximately 6 using a 2 M aqueous hydrochloric acid (HCl) solution.

  • Extract the aqueous phase with dichloromethane (3 x 20 mL).

  • Combine the organic phases and wash with saturated saline solution (2 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution to yield this compound as a white solid (yield: 230 mg, 84%).

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up cluster_product Product Methyl_5-methoxynicotinate Methyl 5-methoxynicotinate Stirring Stir at RT for 14h Methyl_5-methoxynicotinate->Stirring NaOH_solution 2M NaOH (aq) NaOH_solution->Stirring THF_Methanol THF/Methanol THF_Methanol->Stirring Solvent_Removal Solvent Removal Stirring->Solvent_Removal Hydrolysis pH_Adjustment pH Adjustment (pH 6) Solvent_Removal->pH_Adjustment Extraction DCM Extraction pH_Adjustment->Extraction Drying_Concentration Drying & Concentration Extraction->Drying_Concentration 5-MNA This compound Drying_Concentration->5-MNA

Caption: Synthesis of this compound Workflow.

Mechanism of Action: The GPR109A Receptor

The primary pharmacological effects of nicotinic acid and its analogs, including this compound, are mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA₂).[1][6]

GPR109A Signaling Pathways

GPR109A is predominantly coupled to the inhibitory G protein, Gαi.[7][8] Ligand binding to GPR109A initiates a conformational change, leading to the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gαi subunit. This activation results in the dissociation of the Gαi-GTP and Gβγ subunits, which subsequently modulate the activity of downstream effectors. The principal consequence of Gαi activation is the inhibition of adenylyl cyclase, leading to a reduction in intracellular cyclic adenosine monophosphate (cAMP) levels.[7][8]

In addition to the canonical Gαi pathway, GPR109A can also signal through a G protein-independent pathway involving β-arrestins.[7][8] This can lead to receptor internalization and downstream signaling events.

GPR109A_Signaling 5-MNA This compound GPR109A GPR109A Receptor 5-MNA->GPR109A Binds Gai Gαi GPR109A->Gai Activates beta_arrestin β-Arrestin GPR109A->beta_arrestin Recruits AC Adenylyl Cyclase Gai->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Lipolysis ↓ Lipolysis PKA->Lipolysis Internalization Receptor Internalization beta_arrestin->Internalization ERK ERK Signaling beta_arrestin->ERK

Caption: GPR109A Signaling Pathways.

Biological Consequences of GPR109A Activation

The activation of GPR109A in adipocytes leads to the inhibition of lipolysis, resulting in a decrease in the release of free fatty acids into the circulation.[1] This reduction in free fatty acid flux to the liver is a key mechanism underlying the lipid-lowering effects of GPR109A agonists.

Pharmacological Profile

In Vitro Activity

The primary in vitro assay for evaluating GPR109A agonists is the radioligand binding assay. This assay determines the affinity of a compound for the receptor.

Experimental Protocol: GPR109A Radioligand Binding Assay [7][9]

  • Membrane Preparation:

    • Homogenize cells or tissues expressing GPR109A in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]nicotinic acid), and varying concentrations of the test compound (e.g., this compound).

    • To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled competing ligand.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Separation and Quantification:

    • Separate the bound and free radioligand via rapid filtration through a glass fiber filter.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Quantify the bound radioactivity using scintillation counting.

  • Data Analysis:

    • Analyze the data using non-linear regression to determine the inhibition constant (Ki) of the test compound.

Binding_Assay_Workflow Start Start Membrane_Prep Membrane Preparation Start->Membrane_Prep Incubation Incubation with Radioligand & Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (Ki determination) Counting->Data_Analysis End End Data_Analysis->End

Caption: Radioligand Binding Assay Workflow.

In Vivo Activity

The in vivo efficacy of GPR109A agonists is typically evaluated in animal models of dyslipidemia and atherosclerosis.

Animal Models for In Vivo Evaluation:

  • Rodent Models: Mice and rats are commonly used, often with genetic modifications (e.g., ApoE-/- or LDLR-/- mice) or fed a high-fat diet to induce dyslipidemia and atherosclerosis.[10][11]

  • Zebrafish Models: The zebrafish is an emerging model for studying dyslipidemia due to its genetic tractability and the optical transparency of its larvae.[12]

Experimental Protocol: In Vivo Lipid Profiling in a Rodent Model

  • Animal Model Selection: Choose an appropriate rodent model of dyslipidemia (e.g., C57BL/6 mice on a high-fat diet).

  • Compound Administration: Administer this compound or a vehicle control to the animals via an appropriate route (e.g., oral gavage) for a specified duration.

  • Blood Collection: Collect blood samples from the animals at designated time points.

  • Lipid Analysis: Analyze the plasma or serum for total cholesterol, LDL cholesterol, HDL cholesterol, and triglycerides using commercially available enzymatic kits.

  • Data Analysis: Compare the lipid profiles of the treated group with the control group to determine the lipid-lowering efficacy of the test compound.

Structure-Activity Relationship (SAR)

The development of novel GPR109A agonists has been guided by extensive structure-activity relationship studies. For nicotinic acid analogs, the carboxylic acid moiety is crucial for receptor binding and activation.[13] Modifications to the pyridine ring can significantly impact potency and selectivity. Molecular modeling studies suggest that the binding pocket of GPR109A is relatively constrained.[14][15] Specifically, the planarity of the ligand and a maximum length of approximately 8 Å appear to be important for high-affinity binding.[14] The precise impact of the 5-methoxy substitution on the binding and activity of nicotinic acid requires further investigation, but it is likely to influence the electronic properties and steric interactions of the molecule within the receptor binding pocket.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic and metabolic data for this compound are not currently available in the public literature. However, general metabolic pathways for xenobiotic carboxylic acids often involve conjugation reactions. It is anticipated that this compound would undergo hepatic metabolism. Further studies are required to elucidate its absorption, distribution, metabolism, and excretion (ADME) profile.

Conclusion and Future Directions

This compound represents a promising lead compound in the ongoing quest for novel GPR109A agonists with improved therapeutic properties. Its straightforward synthesis and structural similarity to the well-characterized nicotinic acid make it an attractive candidate for further investigation. Future research should prioritize the detailed in vitro and in vivo characterization of this compound to quantify its potency at the GPR109A receptor and its efficacy in animal models of dyslipidemia. Elucidation of its pharmacokinetic and metabolic profile will be crucial for its potential translation into a clinical candidate. A comprehensive understanding of the structure-activity relationships of this compound and its derivatives will undoubtedly pave the way for the rational design of the next generation of lipid-lowering therapies.

References

  • Charles River Laboratories. (n.d.). Dyslipidemia and Atherosclerosis Mouse Models.
  • Frontiers in Endocrinology. (2016). Zebrafish Models for Dyslipidemia and Atherosclerosis Research.
  • van Veldhoven, J. P., Blad, C. C., Artsen, C. M., Klopman, C., Wolfram, D. R., Abdelkadir, M. J., ... & IJzerman, A. P. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & medicinal chemistry letters, 21(9), 2736–2739. [Link]
  • ChemBK. (2024). 5-METHOXY-NICOTINIC ACID.
  • ChEMBL. (n.d.). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A).
  • Monash University. (n.d.). Structure activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A).
  • Semantic Scholar. (n.d.). Selecting an Appropriate Animal Model for Dyslipidemia.
  • Getz, G. S., & Reardon, C. A. (2012). Animal models of atherosclerosis. Arteriosclerosis, thrombosis, and vascular biology, 32(5), 1104–1115. [Link]
  • Circulation Research. (2022). Animal Models of Atherosclerosis–Supportive Notes and Tricks of the Trade.
  • Semantic Scholar. (n.d.). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A).
  • Ahmed, K., Tunaru, S., Tang, C., Müller, M., Gille, A., Sassmann, A., ... & Offermanns, S. (2006). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular pharmacology, 70(4), 1445–1453. [Link]
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4738390, this compound.
  • Li, A., Liu, S., Huang, R., Ahn, S., & Lefkowitz, R. J. (2023).
  • Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. The Journal of pharmacology and experimental therapeutics, 262(1), 1–6.
  • Chemcasts. (n.d.). Thermophysical Properties of 5-Methylnicotinic acid.
  • Hanson, J., Gille, A., Zwykiel, S., Lukasova, M., Clausen, B. E., Ahmed, K., ... & Offermanns, S. (2010). Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice. The Journal of clinical investigation, 120(8), 2910–2919. [Link] flushing
  • Taggart, A. K., Kero, J., Gan, X., Cai, T. Q., Cheng, K., Ippolito, M., ... & Waters, M. G. (2005). (D)-beta-Hydroxybutyrate inhibits adipocyte lipolysis via the nicotinic acid receptor PUMA-G. The Journal of biological chemistry, 280(29), 26649–26652. [Link]
  • Singh, N., Gurav, A., Sivaprakasam, S., Brady, E., Padia, R., Shi, H., ... & Ganapathy, V. (2014). Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128–139. [Link]
  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies.
  • J&K Scientific. (n.d.). This compound, 97%.
  • El-Mas, M. M., & Abdel-Rahman, A. A. (2016). Central GPR109A Activation Mediates Glutamate-Dependent Pressor Response in Conscious Rats. The Journal of pharmacology and experimental therapeutics, 358(2), 267–276. [Link]
  • Google Patents. (n.d.). CN102584695A - Preparing method of 5-methylnicotinicacid.
  • Thangapandi, V. R., Knittelfelder, O., Brosch, M., Patsenker, E., Vvedenskaya, O., Buch, S., ... & Schafmayer, C. (2021). GPR109A activation and aging liver. Mechanisms of ageing and development, 197, 111513. [Link]
  • Google Patents. (n.d.). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
  • Arnaud, M. J. (2011). Pharmacokinetics and metabolism of natural methylxanthines in animal and man. Handbook of experimental pharmacology, (200), 33–91. [Link]
  • Ijeh, I. I., Nwosu, C. U., & Ene, A. C. (2011). Lipid-lowering effects of methanolic extract of Vernonia amygdalina leaves in rats fed on high cholesterol diet. Pharmacognosy research, 3(4), 237–241. [Link]
  • Shadomy, S., McCay, J. A., & Schwartz, S. I. (1969). In vitro studies with 5-fluorocytosine. Applied microbiology, 17(6), 871–877.
  • Natsumeda, Y., Eble, J. N., & Weber, G. (1988). Comparative in vitro studies on the immunosuppressive activities of mycophenolic acid, bredinin, FK 506, cyclosporine, and rapamycin.
  • Ferri, N., & Corsini, A. (2023). Pharmacotherapy of the Lipid-Lowering Drugs: Update on Efficacy and Risk. International journal of molecular sciences, 24(2), 1184. [Link]
  • Amanote Research. (n.d.). (PDF) Animal Models for Exploring the Pharmacokinetics of.
  • Cagnardi, P., Villa, R., Carli, S., Zonca, A., Gallo, M., Beccaglia, M., ... & Ravasio, G. (2024). Pharmacokinetics of Meloxicam in Different Animal Species: A Comprehensive Review.
  • Ballantyne, C. M., & Banach, M. (2023). Bempedoic Acid: Lipid Lowering for Cardiovascular Disease Prevention. Cardiology clinics, 41(4), 517–528. [Link]
  • Morace, G., & Borghi, E. (2022). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp.. Journal of fungi (Basel, Switzerland), 8(11), 1146. [Link]
  • Busch, U., Schmid, J., Heinzel, G., Schmaus, H., Baierl, J., Huber, C., & Roth, W. (1998). Pharmacokinetics of meloxicam in animals and the relevance to humans.
  • Sirtori, C. R., & Cicero, A. F. G. (2023). Bempedoic Acid and Statins in Lipid-Lowering Strategy: Which Came First, the Egg or the Chicken?. International journal of molecular sciences, 24(8), 7114. [Link]

Sources

A Proposed Theoretical and Computational Investigation of 5-Methoxynicotinic Acid: A Guide for Drug Discovery Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of 5-Methoxynicotinic Acid

This compound, a derivative of nicotinic acid (niacin or vitamin B3), stands as a molecule of significant interest in the landscape of modern drug discovery.[1][2] Nicotinic acid itself is a well-established therapeutic agent, primarily recognized for its beneficial effects on lipid profiles.[3][4][5] Its derivatives have shown promise in a variety of therapeutic areas, including as antibacterial and anti-inflammatory agents.[6][7][8] The introduction of a methoxy group at the 5-position of the pyridine ring can substantially alter the molecule's electronic and steric properties, potentially leading to novel pharmacological activities and an improved therapeutic window.

The primary biological target of nicotinic acid is the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2 or HCAR2).[9][10][11][12] This receptor is predominantly expressed in adipocytes and immune cells, and its activation is linked to the modulation of inflammatory responses and lipid metabolism.[13][14][15] Therefore, this compound emerges as a compelling candidate for investigation as a selective modulator of GPR109A, with potential applications in treating dyslipidemia, atherosclerosis, and inflammatory disorders.

This technical guide presents a comprehensive, forward-looking framework for a theoretical and computational investigation of this compound. It is designed for researchers, scientists, and drug development professionals, providing a roadmap for elucidating the molecule's structural, electronic, and biological properties. By integrating quantum chemical calculations, molecular docking, and molecular dynamics simulations, this guide outlines a systematic approach to predict the behavior of this compound and rationalize its potential as a therapeutic agent. While this document proposes a study in the absence of extensive published computational work on this specific molecule, the methodologies described are grounded in established scientific principles and validated approaches for similar molecular systems.

Physicochemical Properties of this compound

A foundational understanding of a molecule's properties is paramount. The following table summarizes the key physicochemical characteristics of this compound.

PropertyValueSource
Molecular Formula C7H7NO3[1][2]
Molecular Weight 153.14 g/mol [1][2]
IUPAC Name 5-methoxypyridine-3-carboxylic acid[1][2]
CAS Number 20826-03-3[1][2]
Canonical SMILES COC1=CC(=C(C=N1)C(=O)O)[2]
InChI Key VDZUWTLBWRZRTR-UHFFFAOYSA-N[2]

Proposed Theoretical and Computational Methodologies

This section details a multi-faceted computational approach to characterize this compound. The workflow is designed to provide a holistic understanding of the molecule, from its intrinsic properties to its interactions with a biological target.

G cluster_0 Quantum Mechanics (DFT) cluster_1 Molecular Modeling cluster_2 Experimental Validation A Geometry Optimization B Vibrational Analysis (IR/Raman) A->B C Electronic Properties (FMO, MEP) A->C G X-ray Crystallography A->G Optimized structure for comparison F Spectroscopy (FTIR, Raman, NMR) B->F Theoretical spectra for comparison D Molecular Docking (Ligand-Protein Interaction) C->D Provides accurate ligand conformation E Molecular Dynamics (Complex Stability) D->E E->F Informs on dynamic behavior

Caption: Proposed computational workflow for the study of this compound.

Part A: Quantum Chemical Calculations with Density Functional Theory (DFT)

Rationale: DFT is a robust method for investigating the electronic structure and properties of molecules. It provides a balance between computational cost and accuracy, making it ideal for elucidating the geometry, vibrational frequencies, and electronic characteristics of this compound.

Protocol for DFT Calculations:

  • Software Selection: Utilize a widely recognized quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Initial Structure Preparation:

    • Construct the 3D structure of this compound using a molecular builder.

    • Perform an initial geometry optimization using a lower-level theory (e.g., PM6 or a small basis set DFT) to obtain a reasonable starting geometry.

  • Geometry Optimization:

    • Perform a full geometry optimization without any constraints.

    • Methodology: Employ the B3LYP hybrid functional, which is known for its reliability in describing organic molecules.

    • Basis Set: Use the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is crucial for accurately describing the lone pairs of electrons on the oxygen and nitrogen atoms, and polarization functions (d,p) are essential for capturing the correct molecular geometry.

    • Solvation Model: To simulate a more biologically relevant environment, incorporate a solvent model such as the Polarizable Continuum Model (PCM) with water as the solvent.

  • Vibrational Frequency Analysis:

    • Following successful geometry optimization, perform a vibrational frequency calculation at the same level of theory (B3LYP/6-311++G(d,p) with PCM).

    • Purpose:

      • Confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (absence of imaginary frequencies).

      • Predict the infrared (IR) and Raman spectra of the molecule. These theoretical spectra will be crucial for comparison with experimental data.

  • Frontier Molecular Orbital (FMO) Analysis:

    • From the optimized structure, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • Significance: The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP) Mapping:

    • Generate an MEP map to visualize the charge distribution on the molecule's surface.

    • Application: The MEP map identifies regions of positive and negative electrostatic potential, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. This information is valuable for understanding intermolecular interactions, including those with the biological target.

Part B: Molecular Docking Studies

Rationale: Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This will allow us to hypothesize the binding mode of this compound within the active site of its putative target, GPR109A.

Protocol for Molecular Docking:

  • Receptor Preparation:

    • Target Selection: The G protein-coupled receptor GPR109A (HCAR2) is the primary target.

    • Structure Acquisition: As of early 2026, a crystal structure of GPR109A is not publicly available in the Protein Data Bank (PDB). Therefore, a high-quality homology model will be required. This can be generated using servers like SWISS-MODEL or I-TASSER, using the crystal structure of a closely related GPCR as a template.

    • Receptor Refinement:

      • Remove water molecules and any co-crystallized ligands from the receptor structure.

      • Add hydrogen atoms and assign appropriate protonation states to ionizable residues at a physiological pH of 7.4.

      • Perform energy minimization of the receptor structure to relieve any steric clashes.

  • Ligand Preparation:

    • Use the DFT-optimized structure of this compound as the starting conformation for the ligand.

    • Assign appropriate atom types and charges to the ligand atoms.

  • Docking Simulation:

    • Software: Utilize established docking software such as AutoDock Vina, Glide, or GOLD.

    • Grid Box Definition: Define a grid box that encompasses the putative binding site of GPR109A. The location of the binding site can be inferred from the binding site of the template receptor used for homology modeling or from published mutagenesis studies.

    • Docking Algorithm: Employ a flexible ligand and rigid receptor docking protocol.

    • Pose Selection: Generate a set of binding poses and rank them based on their docking scores.

  • Analysis of Docking Results:

    • Visualize the top-ranked docking poses and analyze the intermolecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between this compound and the amino acid residues of GPR109A.

    • Compare the binding mode of this compound with that of known GPR109A agonists, if available.

Part C: Molecular Dynamics (MD) Simulations

Rationale: While molecular docking provides a static snapshot of the ligand-receptor interaction, MD simulations can predict the dynamic behavior of the complex over time, providing insights into its stability and the persistence of key interactions.

Protocol for Molecular Dynamics Simulations:

  • System Setup:

    • Use the best-ranked docked complex of this compound and GPR109A as the starting structure.

    • Embed the complex in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment of a GPCR.

    • Solvate the system with an explicit water model (e.g., TIP3P) and add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Force Field: Employ a suitable force field for proteins, lipids, and small molecules (e.g., AMBER or CHARMM).

    • Equilibration: Perform a series of equilibration steps to allow the system to relax and reach a stable temperature and pressure.

    • Production Run: Conduct a production MD simulation for a sufficient duration (e.g., 100 nanoseconds or longer) to observe the dynamics of the system.

  • Trajectory Analysis:

    • Analyze the MD trajectory to assess the stability of the ligand within the binding pocket (e.g., by calculating the root-mean-square deviation of the ligand).

    • Investigate the persistence of the key intermolecular interactions identified in the docking study.

    • Calculate the binding free energy of the complex using methods like MM-PBSA or MM-GBSA to provide a more quantitative estimate of binding affinity.

Experimental Validation: Bridging Theory and Reality

The validity of any computational model rests on its ability to accurately reproduce experimental observations. Therefore, a crucial component of this proposed study is the acquisition of experimental data for this compound to validate the theoretical predictions.

G cluster_0 Computational Predictions cluster_1 Experimental Measurements A Calculated IR/Raman Spectra D FTIR & Raman Spectroscopy A->D Validate vibrational modes B Calculated NMR Chemical Shifts E 1H & 13C NMR Spectroscopy B->E Validate electronic environment C Predicted 3D Structure & Packing F Single Crystal X-ray Diffraction C->F Validate molecular geometry and intermolecular interactions

Caption: Workflow for the experimental validation of computational models.

Proposed Experimental Protocols:

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy:

    • Objective: To obtain the vibrational spectra of this compound.

    • Methodology:

      • Acquire a high-purity sample of this compound.

      • For FTIR, prepare a KBr pellet containing a small amount of the sample or use an ATR accessory for a solid sample.

      • For Raman spectroscopy, place the solid sample directly in the path of the laser beam.

      • Record the spectra over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

    • Validation: Compare the positions and relative intensities of the experimental vibrational bands with the DFT-predicted IR and Raman spectra. This comparison will validate the accuracy of the calculated molecular geometry and force field.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: To determine the chemical environment of the hydrogen and carbon atoms in this compound.

    • Methodology:

      • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

      • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

    • Validation: The experimental chemical shifts will be compared with theoretical chemical shifts calculated using the GIAO (Gauge-Including Atomic Orbital) method at the DFT level. A good correlation will validate the predicted electronic structure of the molecule.

  • Single-Crystal X-ray Diffraction:

    • Objective: To determine the precise three-dimensional structure of this compound in the solid state, including bond lengths, bond angles, and intermolecular interactions.

    • Methodology:

      • Grow single crystals of this compound from a suitable solvent.

      • Mount a suitable crystal on a diffractometer and collect diffraction data.

      • Solve and refine the crystal structure.

    • Validation: The experimentally determined molecular geometry will be the "gold standard" for validating the DFT-optimized structure. Furthermore, the observed intermolecular interactions in the crystal lattice will provide valuable insights for understanding the molecule's solid-state properties and for designing co-crystals or polymorphs.

Expected Outcomes and Significance

This proposed comprehensive theoretical and computational study of this compound is anticipated to yield several key outcomes:

  • A detailed understanding of the structural and electronic properties of this compound. This foundational knowledge is essential for rationalizing its chemical behavior and potential biological activity.

  • A predictive model of the interaction between this compound and its biological target, GPR109A. This will provide a structural basis for its potential therapeutic effects and guide the design of more potent and selective analogs.

  • A validated computational methodology for the study of nicotinic acid derivatives. The correlation between theoretical predictions and experimental data will establish a reliable in silico workflow that can be applied to other molecules in this class, accelerating the drug discovery process.

Ultimately, this research has the potential to identify this compound as a novel lead compound for the development of therapeutics targeting GPR109A. The insights gained from this study will be invaluable for medicinal chemists and pharmacologists working to address metabolic and inflammatory diseases.

References

  • The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hep
  • Niacin lipid efficacy is independent of both the niacin receptor GPR109A and free f
  • The niacin receptor HCAR2 modulates microglial response and limits disease progression in a mouse model of Alzheimer's disease. PMC. [Link]
  • Activation of the receptor (Gpr109a)
  • The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research - AACR Journals. [Link]
  • Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. PMC. [Link]
  • Niacin receptor. Wikipedia. [Link]
  • Activation of Gpr109a, receptor for niacin and the commensal metabolite butyrate, suppresses colonic inflamm
  • List of Nicotinic acid deriv
  • Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. PubMed. [Link]
  • Nicotinic acid derivatives: Application and uses, review.
  • Hydroxycarboxylic acid receptor 3. Wikipedia. [Link]
  • Nicotinic acid derivatives API Manufacturers | GMP-Certified Suppliers. Pharmaoffer.com. [Link]
  • Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Council for Responsible Nutrition. [Link]
  • Nicotinic acid. Wikipedia. [Link]
  • This compound | C7H7NO3 | CID 4738390. PubChem. [Link]
  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]
  • Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. [Link]
  • Niacin. PMC. [Link]
  • Vitamin B3. Wikipedia. [Link]
  • niacin nicotinic acid: Topics by Science.gov. [Link]

Sources

Methodological & Application

High-Yield Synthesis of 5-Methoxynicotinic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, three-step synthesis protocol for the preparation of high-purity 5-Methoxynicotinic acid, a key building block in pharmaceutical and medicinal chemistry. The synthesis commences with the readily available 5-hydroxynicotinic acid, proceeding through an esterification, a selective O-methylation, and a final saponification. This protocol is designed to be robust and scalable, offering high yields and a straightforward purification process. The rationale behind the choice of reagents and reaction conditions is discussed to provide a deeper understanding of the synthetic strategy.

Introduction

This compound is a valuable pyridine-based scaffold utilized in the synthesis of a wide array of biologically active molecules. Its structural features, including the methoxy group and the carboxylic acid moiety, provide two key points for chemical modification, making it an attractive starting material for the development of novel therapeutic agents. The protocol detailed herein offers a reliable and high-yielding pathway to this important intermediate, starting from the commercially available and cost-effective 5-hydroxynicotinic acid.

The synthetic strategy is divided into three main stages:

  • Esterification: The carboxylic acid of 5-hydroxynicotinic acid is first protected as an ethyl ester. This prevents unwanted side reactions during the subsequent methylation step and improves the solubility of the intermediate in organic solvents.

  • O-Methylation: The phenolic hydroxyl group of the ethyl 5-hydroxynicotinate intermediate is selectively methylated. This step is crucial for the introduction of the desired methoxy group.

  • Saponification: The ethyl ester is hydrolyzed back to the carboxylic acid to yield the final product, this compound.

This multi-step approach ensures a high degree of control over the chemical transformations, leading to a high-purity final product with excellent overall yield.

Data Summary: Synthesis Parameters

StepReactionStarting MaterialKey ReagentsSolventTypical Yield
1Fischer Esterification5-Hydroxynicotinic acidEthanol, Sulfuric acidEthanol~73%
2O-MethylationEthyl 5-hydroxynicotinateDimethyl sulfate, Potassium carbonateAcetoneHigh
3SaponificationEthyl 5-methoxynicotinateSodium hydroxide, WaterMethanol/WaterHigh

Experimental Workflow Diagram

SynthesisWorkflow Start 5-Hydroxynicotinic acid Step1 Step 1: Esterification Start->Step1 Ethanol, H₂SO₄ (cat.), Reflux Intermediate1 Ethyl 5-hydroxynicotinate Step1->Intermediate1 Yield: ~73% Step2 Step 2: O-Methylation Intermediate1->Step2 Dimethyl sulfate, K₂CO₃, Acetone, Reflux Intermediate2 Ethyl 5-methoxynicotinate Step2->Intermediate2 Step3 Step 3: Saponification Intermediate2->Step3 1. NaOH (aq), Reflux 2. HCl (aq) FinalProduct This compound Step3->FinalProduct

Quantitative Analysis of 5-Methoxynicotinic Acid: A Guide to Chromatographic Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Methoxynicotinic Acid Quantification

This compound, a derivative of nicotinic acid (Vitamin B3), is a compound of increasing interest in pharmaceutical and metabolic research. Its structural similarity to nicotinic acid suggests potential roles in various biological pathways, making its accurate quantification essential for pharmacokinetic studies, drug metabolism research, and quality control in pharmaceutical formulations. This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), designed for researchers, scientists, and drug development professionals.

The methodologies presented herein are developed with a focus on scientific integrity, providing robust and validated systems for reliable quantification. The choice between HPLC-UV and LC-MS/MS will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely accessible and robust technique suitable for the quantification of this compound in relatively clean sample matrices, such as pharmaceutical formulations or in-vitro samples. The principle lies in the separation of the analyte from other components in a sample based on its differential partitioning between a stationary phase and a mobile phase, followed by detection using its inherent ultraviolet (UV) absorbance.

Causality in Experimental Design

The selection of a reversed-phase C18 column is based on the non-polar nature of the octadecylsilyl stationary phase, which effectively retains moderately polar compounds like this compound through hydrophobic interactions.[1] The mobile phase, a mixture of acetonitrile and an acidic aqueous buffer, is optimized to achieve a balance between retention and elution. Acetonitrile, the organic modifier, decreases the polarity of the mobile phase, thereby reducing the retention time of the analyte.[1] The acidic buffer (e.g., phosphate buffer at a controlled pH) is crucial for suppressing the ionization of the carboxylic acid group of this compound, leading to a more consistent retention time and improved peak shape.[2][3] UV detection is set at a wavelength near the absorbance maximum of the compound to ensure optimal sensitivity.[4]

Experimental Workflow: HPLC-UV

HPLC_UV_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Weighing & Dissolution Filtration Filtration (0.45 µm) Sample->Filtration Standard Standard Weighing & Serial Dilution Standard->Filtration Injection Autosampler Injection Filtration->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for this compound Quantification by HPLC-UV.

Detailed Protocol: HPLC-UV

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (analytical grade).

  • Orthophosphoric acid (analytical grade).

  • Ultrapure water.

  • This compound reference standard.

2. Preparation of Solutions:

  • Mobile Phase: Prepare a 50 mM potassium dihydrogen phosphate buffer and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase consists of a mixture of this buffer and acetonitrile (e.g., 68:32, v/v).[2] The optimal ratio should be determined experimentally to achieve a suitable retention time and separation.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

3. Sample Preparation:

  • Pharmaceutical Formulations: Accurately weigh a portion of the powdered tablets or dissolve a known amount of a liquid formulation in the mobile phase. Sonicate for 15 minutes to ensure complete dissolution and dilute to a concentration within the calibration range.

  • General Procedure: Filter all sample and standard solutions through a 0.45 µm syringe filter before injection to prevent column clogging.[5]

4. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm.[3]

  • Mobile Phase: Acetonitrile : 50 mM Potassium Dihydrogen Phosphate (pH 3.0) (e.g., 32:68 v/v).[2]

  • Flow Rate: 1.0 mL/min.[6]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by scanning the UV spectrum of this compound (typically in the range of 260-280 nm).

5. Data Analysis and Quantification:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Perform a linear regression analysis of the calibration curve. The correlation coefficient (r²) should be > 0.995.[7]

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in complex biological matrices such as plasma or urine, LC-MS/MS is the method of choice due to its superior sensitivity and selectivity.[8] This technique couples the separation power of liquid chromatography with the highly specific detection of mass spectrometry. The analyte is first separated from the matrix components and then ionized, and a specific precursor ion is selected and fragmented to produce characteristic product ions. The monitoring of these specific transitions (Multiple Reaction Monitoring - MRM) provides excellent selectivity and reduces matrix interference.[9]

Causality in Experimental Design

The use of a C18 column and a mobile phase consisting of acetonitrile and water with a formic acid modifier is a standard practice in reversed-phase LC-MS. Formic acid aids in the protonation of the analyte in the positive ionization mode, leading to the formation of the [M+H]⁺ ion, which is a common precursor ion for many nitrogen-containing compounds.[9] Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules like this compound. The selection of precursor and product ions is critical for the specificity of the method. The precursor ion is typically the protonated molecule [M+H]⁺. The product ions are generated by collision-induced dissociation (CID) of the precursor ion in the mass spectrometer's collision cell. The choice of the most abundant and stable product ions ensures high sensitivity and reproducibility.[10] Sample preparation for biological matrices often involves protein precipitation or solid-phase extraction (SPE) to remove proteins and other interfering substances that can suppress the ionization of the analyte and contaminate the MS system.[11]

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample Collection Spiking Internal Standard Spiking Sample->Spiking Extraction Protein Precipitation or SPE Spiking->Extraction Injection UHPLC Injection Extraction->Injection Standard Standard Curve in Matrix Standard->Extraction Separation Gradient Elution on C18 Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection MRM Detection Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Analyte/IS Ratio) Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for this compound Quantification by LC-MS/MS.

Detailed Protocol: LC-MS/MS

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UHPLC or HPLC system.

  • Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water.

  • This compound reference standard.

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog of this compound or a structurally similar compound with different mass).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water (v/v).

  • Mobile Phase B: 0.1% Formic acid in acetonitrile (v/v).

  • Standard Stock Solutions: Prepare stock solutions of this compound and the internal standard in methanol or acetonitrile (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions. Calibration standards are typically prepared by spiking the working standards into the appropriate biological matrix (e.g., blank plasma).

3. Sample Preparation (from Plasma):

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute. Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins. Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.[11]

  • Solid-Phase Extraction (SPE): Alternatively, use a suitable SPE cartridge (e.g., a mixed-mode or reversed-phase sorbent) for sample cleanup, following the manufacturer's protocol. This can provide a cleaner extract than protein precipitation.[11]

4. LC-MS/MS Conditions:

  • Column: C18, 100 mm x 2.1 mm, 1.8 µm.

  • Mobile Phase Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%), increasing to a high percentage (e.g., 95%) over several minutes to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3-0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Positive.

  • MS/MS Detection (MRM): The precursor ion for this compound (MW: 153.14 g/mol ) would be [M+H]⁺ at m/z 154.1. Product ions would need to be determined by infusing a standard solution and optimizing the collision energy. A plausible fragmentation would involve the loss of the methoxy group or the carboxylic acid group.

5. Data Analysis and Quantification:

  • Integrate the peak areas for this compound and the internal standard.

  • Calculate the peak area ratio (analyte/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Perform a weighted linear regression analysis.

  • Determine the concentration of this compound in the samples from the calibration curve.

Method Validation and Performance Characteristics

Both the HPLC-UV and LC-MS/MS methods should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are fit for their intended purpose.[7] Key validation parameters are summarized in the table below.

ParameterHPLC-UVLC-MS/MS
Specificity Demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples. Confirmed by peak purity analysis using a DAD.High specificity is inherent due to the use of MRM. Assessed by analyzing blank matrix samples for interfering peaks at the analyte's retention time and MRM transition.
Linearity Typically in the µg/mL range (e.g., 1-100 µg/mL).[7]Typically in the ng/mL range (e.g., 1-1000 ng/mL).
Limit of Detection (LOD) Generally in the high ng/mL to low µg/mL range.Can reach low pg/mL to low ng/mL levels.
Limit of Quantification (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy.The lowest concentration on the calibration curve.
Accuracy (% Recovery) Typically expected to be within 98-102%.[12]Typically expected to be within 85-115% for biological samples.
Precision (%RSD) Intra- and inter-day precision should be ≤ 2%.[12]Intra- and inter-day precision should be ≤ 15% (≤ 20% at the LOQ).
Robustness Assessed by making small, deliberate changes to method parameters (e.g., mobile phase composition, pH, flow rate, temperature) and observing the effect on the results.[12]Evaluated by varying LC and MS parameters.
Stability Stability of the analyte in solution and in the sample matrix under different storage conditions should be evaluated.[2][3]Assessed for freeze-thaw cycles, short-term bench-top stability, and long-term storage.[11]

Conclusion

The choice of analytical method for the quantification of this compound is dictated by the specific requirements of the analysis. The HPLC-UV method described provides a reliable and accessible approach for routine analysis in simpler matrices. For applications requiring high sensitivity and selectivity, particularly in complex biological fluids, the LC-MS/MS method is superior. Both protocols, when properly validated, will yield accurate and precise data, enabling researchers to confidently advance their understanding of the role and behavior of this compound.

References

  • Gupta, K. R., et al. (2016). Stability Indicating RP-HPLC Method for Simultaneous Determination of Atorvastatin and Nicotinic Acid from Their Combined Dosage Form. ResearchGate.
  • Tandel, F., & More, P. (2023). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. International Journal of Pharmacy Research & Technology (IJPRT).
  • Jenke, A., et al. (2004). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. Journal of Chromatography B, 811(2), 273-279.
  • Tandel, F., & More, P. (2023). DEVELOPMENT AND VALIDATION OF NEW STABILITYINDICATING RP-HPLC METHOD FORESTIMATION OF NICOTIAMIDE AND SALICYLIC ACID FROM TOPICA. International Journal of Novel Research and Development.
  • Tandel, F., & More, P. (2023). Stability Indicating HPLC Method for Simultaneous Estimation of Nicotinamide and Salicylic Acid. International Journal of Pharmacy Research & Technology (IJPRT).
  • Patel, S., & Patel, N. (2015). Development and validation of RP-HPLC method for determination of Atorvastatin calcium and Nicotinic acid in combined tablet dosage form. ResearchGate.
  • Forensic Technology Center of Excellence. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods. RTI International.
  • Pickering Laboratories. (n.d.). Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. LCGC International.
  • Various Authors. (n.d.). Determination of Nicotinic Acid in Pharmaceutical Products. ResearchGate.
  • Ota, T. (n.d.). Chemical determination of nicotinic acid and nicotinamide. SciSpace.
  • Schmidt, A. H., & Neue, U. D. (2016). Mobile-Phase Contributions to Analyte Retention and Selectivity in Reversed-Phase Liquid Chromatography: 2. Solute-Specific Effects. PubMed Central.
  • Scilit. (n.d.). Retention behaviour of carboxylic acids in reversed-phase column liquid chromatography. Scilit.
  • Various Authors. (n.d.). Precursor and product ions for liquid chromatography-electrospray... | Download Table. ResearchGate.
  • Kohli, A. G., & Garcia, B. A. (2014). Positive/negative ion-switching-based LC–MS/MS method for quantification of cytosine derivatives produced by the TET-family 5-methylcytosine dioxygenases. Epigenetics & Chromatin, 7, 2.
  • García-Álvarez-Coque, M. C., & Torres-Lapasió, J. R. (n.d.). Mechanisms of retention in HPLC. University of Valencia.
  • David, V., et al. (n.d.). RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. Revue Roumaine de Chimie.
  • Schmudlach, A., et al. (2019). HPLC-UV-MS analysis - a source for severe oxidation artifacts. ResearchGate.
  • M. Farooq. (2021, March 13). Retention Time Change in Reversed Phase Chromatography (revised). Chemistry Stack Exchange.
  • Various Authors. (n.d.). peaks (m/z) of precursor and product ions used for LC-MS/MS analysis of pharmaceuticals in environmental samples. ResearchGate.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Maleic acid, Ascorbic acid, Nicotinic acid, Fumaric acid and Oxalic acid on BIST™ A+ Column. SIELC Technologies.
  • Nuñez, A., Sapozhnikova, Y., & Lehotay, S. J. (2018). Characterization of MS/MS Product Ions for the Differentiation of Structurally Isomeric Pesticides by High-Resolution Mass Spectrometry. Toxics, 6(4), 59.
  • Various Authors. (n.d.). Dual Analysis of N-methyl-2-pyridone-5-carboxamide and N-1-methylnicotinamide in Urine by HPLC with UV Detection. ResearchGate.
  • Wróblewska, K., & Giebułtowicz, J. (2025). Versatile High-Performance Liquid Chromatography and Ultraviolet Detection-Based Method for the Determination of Thioproline in Pharmaceutical and Cosmetic Products. Molecules, 30(15), 3467.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Methoxyacetic acid. SIELC Technologies.

Sources

Application Note: A Scalable Crystallization-Based Purification Strategy for 5-Methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Methoxynicotinic acid is a valuable building block in pharmaceutical synthesis. The efficacy and safety of active pharmaceutical ingredients (APIs) derived from it are directly dependent on its purity. This application note presents a detailed, scalable, and robust purification strategy for this compound, moving beyond theoretical steps to explain the scientific rationale behind each phase of the process. The core of this methodology is a pH-adjusted crystallization procedure, which is both cost-effective and highly efficient for large-scale production. We provide comprehensive, step-by-step protocols for extraction, decolorization, and recrystallization, alongside methods for analytical validation.

Introduction: The Imperative for Purity

In drug discovery and development, the purity of starting materials is not merely a quality metric; it is a foundational pillar of safety and reproducibility. Impurities present in a key building block like this compound can lead to undesirable side reactions, the formation of toxic byproducts, and reduced yield in subsequent synthetic steps. Therefore, a purification method must not only be effective but also scalable to transition seamlessly from laboratory-scale research to pilot-plant and full-scale manufacturing. This guide details a purification workflow designed for such scalability, emphasizing process control and validation.

Foundational Knowledge: Physicochemical Profile

A successful purification strategy is built upon a thorough understanding of the target molecule's physical and chemical properties. These characteristics dictate its behavior in various solvents and pH conditions, providing the levers we can pull to achieve separation from impurities.

The key properties of this compound are summarized below.

PropertyValueSignificance for PurificationSource
Molecular Formula C₇H₇NO₃-[1][2][3]
Molar Mass 153.14 g/mol Essential for calculating molar equivalents and yields.[1][3]
Melting Point 127-131°CA sharp melting point in this range is a key indicator of purity. Impurities typically cause depression and broadening of the melting range.[4][1]
Predicted pKa 2.08The acidic nature is critical. At pH > pKa, the molecule is deprotonated (anionic carboxylate), increasing aqueous solubility. At pH < pKa, it is protonated (neutral acid), favoring solubility in organic solvents.[1]
Solubility Profile Soluble in hot water, ethanol, ether. Almost insoluble in benzene and chloroform.This differential solubility is the basis for selecting an effective recrystallization solvent system. High solubility in a hot solvent and low solubility in the same cold solvent is ideal.[1]

The Purification Blueprint: A Multi-Stage Strategy

Our strategy employs a logical sequence of steps designed to remove distinct classes of impurities at each stage. The overall workflow is centered around crystallization, a highly scalable and economical technique for purifying solid compounds.

G cluster_0 Phase 1: Initial Workup cluster_1 Phase 2: Core Purification cluster_2 Phase 3: Quality Control crude Crude 5-Methoxynicotinic Acid Product dissolve Dissolve in Organic Solvent (e.g., Dichloromethane) crude->dissolve wash Aqueous Wash (pH < 2) (Removes basic impurities) dissolve->wash extract Adjust Aqueous pH to ~6 & Extract with Organic Solvent wash->extract concentrate Concentrate Organic Phase extract->concentrate redissolve Redissolve in Hot H₂O/Ethanol concentrate->redissolve decolorize Add Activated Carbon (Removes color impurities) redissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter cool Controlled Cooling & Crystallization hot_filter->cool isolate Isolate Crystals (Filtration) cool->isolate wash_crystals Wash with Cold Solvent isolate->wash_crystals dry Dry Under Vacuum wash_crystals->dry pure_product Purified this compound dry->pure_product qc Purity & Identity Analysis (HPLC, MP, NMR) pure_product->qc

Caption: Scalable purification workflow for this compound.

Rationale for Method Selection
  • pH-Adjusted Extraction: The acidic nature of this compound (pKa ≈ 2.08) allows for its selective separation from non-acidic or basic impurities. By manipulating the pH of an aqueous phase, we can control whether the compound resides in the aqueous or organic layer, effectively washing away unwanted components.

  • Recrystallization: This is the cornerstone of the purification. The significant difference in solubility of this compound in hot versus cold water makes it an excellent candidate for recrystallization. This process is highly efficient at removing impurities that have different solubility profiles and excluding them from the growing crystal lattice. It is far more scalable and economical than chromatographic methods for bulk material.

  • Decolorization: Syntheses of nicotinic acid derivatives can sometimes produce colored impurities.[5] Activated carbon has a high surface area and adsorbs these large, often conjugated molecules, resulting in a colorless final product.

Detailed Experimental Protocols

Safety Precaution: this compound is an irritant.[1][2] Always handle with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. All procedures should be performed in a well-ventilated fume hood.

Protocol 4.1: Preparatory Workup - Liquid-Liquid Extraction

This protocol is designed as an initial clean-up step to remove inorganic salts and highly polar or basic impurities from the crude reaction mixture.

  • Dissolution: Transfer the crude this compound to a separatory funnel. For every 10 g of crude material, add 100 mL of dichloromethane and 100 mL of deionized water. Shake vigorously to dissolve.

  • Acidic Wash: Ensure the pH of the aqueous layer is acidic (pH < 2) by adding 1 M HCl if necessary. This keeps the target compound in its neutral form, maximizing its partitioning into the organic layer, while basic impurities are protonated and extracted into the aqueous layer.

  • Separation: Allow the layers to separate and drain the lower organic layer. Discard the upper aqueous layer.

  • Back-Extraction: Return the organic layer to the separatory funnel. Add 100 mL of a saturated sodium bicarbonate solution to adjust the pH to approximately 7-8. The this compound will be deprotonated to its carboxylate salt and move into the aqueous layer, leaving non-acidic organic impurities behind in the dichloromethane.

  • Isolation of Crude Acid: Drain and discard the organic layer. Carefully acidify the aqueous layer to pH ~2 with 6 M HCl in an ice bath. The this compound will precipitate out as a solid.

  • Collection: Collect the precipitated solid by vacuum filtration, wash with a small amount of cold deionized water, and air-dry the solid. This material is now ready for the final recrystallization.

Protocol 4.2: Scalable Recrystallization
  • Solvent Selection: Based on solubility data, water is an excellent primary solvent.[1] For every 10 g of the acid from the workup step, place 100-150 mL of deionized water in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar. Scientist's Note: If solubility is poor, a co-solvent system like 9:1 water:ethanol can be used to increase solvating power.

  • Dissolution: Heat the solvent to a near boil (~90-95°C) and add the this compound portion-wise until it is fully dissolved. Aim for a saturated or near-saturated solution to maximize yield.

  • Decolorization: If the solution is colored, remove it from the heat source and add a small amount (approx. 1-2% w/w) of activated carbon. Caution: Adding carbon to a boiling solution can cause violent bumping.

  • Hot Filtration: Bring the solution back to a boil for 5-10 minutes. Perform a hot filtration using a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.

  • Controlled Cooling: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal precipitation.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals sparingly with a small volume of ice-cold deionized water to remove any residual soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at 40-50°C until a constant weight is achieved.

Protocol 4.3: Purity and Identity Confirmation

Purity must be confirmed analytically. The following methods provide a robust validation of the purification's success.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity assessment.[6][7][]

    • Sample Prep: Prepare a stock solution of the purified material at 1 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).

    • Method: Use a C18 reverse-phase column with a gradient elution profile (e.g., mobile phase A: 0.1% formic acid in water, mobile phase B: acetonitrile). Monitor at a wavelength where the chromophore absorbs, typically around 260-280 nm.

    • Acceptance Criteria: Purity should be ≥99.5%. The absence of impurity peaks seen in the crude material confirms the effectiveness of the purification.

  • Melting Point Analysis:

    • Method: Use a calibrated melting point apparatus.

    • Acceptance Criteria: A sharp melting point within the known range (e.g., 127-131°C) indicates high purity.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Method: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acceptance Criteria: The spectra should match the known structure of this compound, and there should be no signals corresponding to process impurities or residual solvents.

Troubleshooting and Process Optimization

Even a well-designed protocol can require optimization. The following decision tree provides guidance on common issues.

G start Problem Encountered low_yield Low Yield? start->low_yield low_purity Low Purity (HPLC)? start->low_purity oily_product Product oiled out? start->oily_product color_issue Product is colored? start->color_issue check_cooling Was cooling too fast? (-> Redo with slower cooling) low_yield->check_cooling Yes check_solvent Too much solvent used? (-> Reduce solvent volume) low_yield->check_solvent Yes check_ph Incorrect pH in extraction? (-> Verify pH with meter) low_yield->check_ph Yes recrystallize Perform a second recrystallization low_purity->recrystallize Yes use_cosolvent Use a co-solvent (e.g., water/ethanol) oily_product->use_cosolvent Yes more_carbon Increase amount of activated carbon color_issue->more_carbon Yes

Sources

The Versatility of 5-Methoxynicotinic Acid: A Strategic Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Substituted Pyridine Scaffold

In the landscape of medicinal chemistry and materials science, the pyridine ring stands as a privileged scaffold, forming the core of numerous functional molecules and active pharmaceutical ingredients (APIs). Among the vast array of substituted pyridines, 5-Methoxynicotinic acid (CAS No. 20826-03-3) has emerged as a particularly valuable and versatile building block.[1][2] Its structure, featuring a carboxylic acid at the 3-position and an electron-donating methoxy group at the 5-position, offers a unique combination of reactivity and electronic properties. This guide provides an in-depth exploration of this compound's applications, complete with detailed protocols for its key transformations, to empower researchers, chemists, and drug development professionals in leveraging its full synthetic potential.

The strategic placement of the methoxy and carboxylic acid groups allows for orthogonal chemical modifications. The carboxylic acid serves as a robust handle for amide bond formation and esterification, two of the most fundamental and widely utilized reactions in drug discovery for exploring structure-activity relationships (SAR).[3] Concurrently, the pyridine ring itself can be subjected to further functionalization, opening avenues for creating complex, three-dimensional molecules with tailored biological activities.

Core Synthetic Transformations and Protocols

The utility of this compound is best demonstrated through its application in cornerstone organic reactions. This section details the causality behind experimental choices and provides robust, field-proven protocols for two primary transformations: amide bond formation and esterification.

Amide Bond Formation: The Gateway to Bioactive Amides

The formation of an amide bond is arguably the most performed reaction in medicinal chemistry.[4] For this compound, this transformation converts the carboxylic acid into a diverse array of amides, a critical step in the synthesis of compound libraries for biological screening. Modern coupling reagents have revolutionized this process, offering high efficiency, mild conditions, and suppression of racemization for chiral amines.

Expertise & Experience: Choosing the Right Coupling Strategy

While classic methods involving the conversion of the carboxylic acid to a more reactive acyl chloride are effective, they can be harsh and incompatible with sensitive functional groups.[5] For complex substrates, uronium/aminium salt-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are superior.[6][7][8]

HATU, in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA), activates the carboxylic acid by forming a highly reactive OAt-active ester.[9][10] This intermediate is then efficiently intercepted by a primary or secondary amine to form the desired amide. The pyridine nitrogen within the HOAt byproduct is believed to participate in the reaction, stabilizing the transition state and accelerating the coupling, making HATU particularly effective.[6][7]

Diagram: HATU-Mediated Amide Coupling Workflow

HATU_Coupling Acid 5-Methoxynicotinic Acid ActiveEster OAt-Active Ester Intermediate Acid->ActiveEster HATU HATU DIPEA DIPEA (Base) Product Target Amide ActiveEster->Product Nucleophilic Attack Amine Primary or Secondary Amine (R-NH2) Amine->Product

Caption: General workflow for HATU-mediated amide bond formation.

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol is a robust starting point for coupling this compound with a variety of primary and secondary amines. Optimization may be required based on the specific amine's reactivity and steric hindrance.

  • Materials:

    • This compound (1.0 eq)

    • Amine (1.0 - 1.2 eq)

    • HATU (1.1 - 1.5 eq)[9]

    • N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)[9]

    • Anhydrous N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a dry, nitrogen-flushed reaction vessel, add this compound (1.0 eq) and HATU (1.2 eq).

    • Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

    • Add DIPEA (2.5 eq) to the stirred solution.

    • Stir the mixture at room temperature (20-25 °C) for 15-30 minutes to pre-activate the carboxylic acid.

    • In a separate vial, dissolve the amine (1.1 eq) in a minimal amount of anhydrous DMF.

    • Add the amine solution dropwise to the activated acid mixture.

    • Continue stirring at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.[9]

    • Upon completion, quench the reaction by adding water.

    • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization as needed.

  • Trustworthiness: This self-validating system relies on in-process monitoring (TLC/LC-MS) to confirm the consumption of starting materials and formation of the product before proceeding to workup and purification. The characteristic mass of the expected amide product provides definitive evidence of a successful reaction.

Esterification: Accessing Another Key Functional Group

Esterification provides another avenue for derivatization, often used to modify a compound's pharmacokinetic properties, such as solubility and cell permeability. The Fischer-Speier esterification is a classic and scalable method for this transformation.[2][11]

Expertise & Experience: Driving the Equilibrium

Fischer esterification is a reversible reaction between a carboxylic acid and an alcohol, catalyzed by a strong acid like sulfuric acid.[12] To achieve high yields, the equilibrium must be shifted towards the product. This is typically accomplished by using the alcohol as the solvent (a large excess) or by removing the water byproduct as it forms.[12] An alternative for more sensitive substrates involves a two-step process: first converting the carboxylic acid to its acyl chloride with thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol.[5][13]

Diagram: Fischer-Speier Esterification Mechanism

Fischer_Esterification cluster_mech Key Mechanistic Steps Protonation 1. Protonation of Carbonyl Attack 2. Nucleophilic Attack by Alcohol Protonation->Attack Activates Carbonyl Transfer 3. Proton Transfer Attack->Transfer Elimination 4. Elimination of Water Transfer->Elimination Forms Good Leaving Group (H2O) Deprotonation 5. Deprotonation Elimination->Deprotonation Product Ester + Water Deprotonation->Product Reactants Carboxylic Acid + Alcohol (H+ catalyst) Reactants->Protonation

Caption: The key steps of the acid-catalyzed Fischer esterification.

Protocol 2: Fischer-Speier Esterification to Synthesize Methyl 5-Methoxynicotinate

This protocol is adapted from standard procedures for nicotinic acid derivatives and is suitable for producing simple alkyl esters.[11][14]

  • Materials:

    • This compound (1.0 eq)

    • Methanol (used as solvent)

    • Concentrated Sulfuric Acid (H₂SO₄, catalytic amount)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Chloroform or Ethyl Acetate

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add this compound.

    • Add an excess of methanol (e.g., 10-20 mL per gram of acid).

    • With stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

    • Heat the mixture to reflux and maintain for 4-12 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting acid.[11][13]

    • After completion, cool the reaction mixture to room temperature.

    • Reduce the volume of methanol by approximately half using a rotary evaporator.

    • Pour the concentrated mixture into ice-cold water.

    • Carefully neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer multiple times with an organic solvent like chloroform or ethyl acetate.[11]

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and evaporate the solvent under reduced pressure to yield the crude ester.

    • Purify by column chromatography or distillation if necessary.

Application Focus: Synthesis of Agonists for the Niacin Receptor (GPR109A)

A compelling application of this compound is in the development of agonists for the G-protein-coupled receptor 109A (GPR109A), also known as the niacin receptor.[15] Activation of GPR109A is a validated mechanism for reducing plasma free fatty acids, making it a key target for treating dyslipidemia.[16][17] Niacin (nicotinic acid) itself is a potent agonist but its therapeutic use is limited by a strong flushing side effect.[15] Consequently, extensive research has focused on developing novel agonists with an improved therapeutic window.

This compound serves as a core fragment in the design of such agonists. By forming an amide linkage between this compound and various amine-containing fragments, medicinal chemists can systematically explore the SAR and optimize for potency, selectivity, and reduced side effects. The methoxy group, in particular, can form key interactions within the receptor's binding pocket or modulate the electronic and physical properties of the molecule.

Data Presentation: Representative Coupling Conditions

The following table summarizes common conditions for the key transformations discussed, providing a quick reference for experimental design.

TransformationReagents & CatalystsBaseSolventTemp. (°C)Typical YieldReference
Amide Coupling HATU (1.2 eq), Amine (1.1 eq)DIPEA (2.5 eq)DMF20-25>85%[9][18]
Esterification Methanol (excess), H₂SO₄ (cat.)-MethanolReflux>90%[11][14]
Esterification Thionyl Chloride (2.0 eq), then Methanol--Reflux>95%[13]

Expanding the Synthetic Toolkit: Cross-Coupling Reactions

While the carboxylic acid provides a primary handle for derivatization, the pyridine ring of this compound offers further opportunities for modification. To engage in palladium-catalyzed cross-coupling reactions, the ring typically needs to be functionalized with a halide.[19][20][21] For instance, if a related starting material like 5-bromo-2-methoxynicotinic acid were used, powerful C-C and C-N bond-forming reactions could be employed.

  • Suzuki-Miyaura Coupling: This reaction would enable the coupling of an aryl or vinyl boronic acid at the 5-position, creating biaryl structures common in pharmaceuticals.[22]

  • Buchwald-Hartwig Amination: This allows for the introduction of a wide range of primary and secondary amines at the 5-position, providing direct access to aminopyridine derivatives.[22]

The selection of the appropriate palladium precatalyst, ligand, and base is critical for achieving high yields with electron-rich pyridine substrates.[22][23] This potential for further elaboration underscores the strategic value of the methoxypyridine core in building molecular complexity.

Conclusion

This compound is a high-value building block that provides a reliable and versatile entry point into a vast chemical space of bioactive molecules. Its capacity for straightforward conversion into amides and esters, coupled with the potential for further functionalization of the pyridine core, makes it an indispensable tool for researchers in drug discovery and materials science. The detailed protocols and mechanistic insights provided herein are designed to serve as a practical guide, enabling scientists to confidently incorporate this powerful scaffold into their synthetic programs and accelerate the development of next-generation therapeutics.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-methoxy-5-nitronicotinate.
  • BenchChem. (n.d.). Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid.
  • Erharuyi, O., et al. (2015). Synthesis and antinociceptive activity of methyl nicotinate. Journal of Pharmacy & Bioresources, 12(1), 54-59.
  • BenchChem. (n.d.). A Comparative Analysis of Catalytic Systems for 3-Bromo-5-methoxypyridine Coupling Reactions.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
  • PubMed. (n.d.). Discovery of pyrazolopyrimidines as the first class of allosteric agonists for the high affinity nicotinic acid receptor GPR109A.
  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC.
  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
  • BenchChem. (n.d.). Application Notes and Protocols for the HATU-Mediated Coupling of t-Boc-N-amido-PEG5-acid.
  • Wikipedia. (n.d.). HATU.
  • PrepChem. (n.d.). Synthesis of methyl 5,6-diaminonicotinate.
  • PubMed. (n.d.). Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats.
  • Aladdin Scientific. (n.d.). This compound, min 97%, 10 grams.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Shome, A., et al. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. ACS Omega.
  • Master Organic Chemistry. (2022). Fischer Esterification.
  • ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?.
  • Wikipedia. (n.d.). Cross-coupling reaction.
  • ResearchGate. (n.d.). Structures of GPR109A agonists presented herein with compound designations indicated below each structure.
  • ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development.
  • PubMed. (n.d.). Acyl hydroxypyrazoles as novel agonists for high-affinity nicotinic acid receptor GPR109A: WO2008051403.
  • National Center for Biotechnology Information. (2018). A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. PMC.
  • ResearchGate. (n.d.). Reaction mechanism of acid catalyzed esterification of carboxylic acid....
  • Amerigo Scientific. (n.d.). 5-Bromo-2-methoxynicotinic acid.
  • ResearchGate. (n.d.). SAR analysis of compounds 5a, 5 b, 5d, 5 g, 5q, 5p, and 5k.
  • Collaborative Drug Discovery. (2025). SAR: Structure Activity Relationships.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by O-alkylation.
  • National Center for Biotechnology Information. (2024). Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. PMC.
  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies.
  • Wiley-VCH. (n.d.).
  • Pharmacology Mentor. (2024). Structure-Activity Relationship (SAR).
  • MDPI. (n.d.). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents.

Sources

experimental protocol for testing 5-Methoxynicotinic acid in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols

Topic: Experimental Protocol for Characterizing 5-Methoxynicotinic Acid in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Characterizing the Cellular Activity of this compound: A Guide to In Vitro Experimental Design

Authored by: Gemini, Senior Application Scientist

Abstract

This compound, a derivative of nicotinic acid (niacin), is an agonist for the G protein-coupled receptor 109A (GPR109A), a key target in metabolic and inflammatory disease research.[1][2] This document provides a comprehensive, field-tested guide for researchers to characterize the cellular effects of this compound. We present a logical, three-phase experimental workflow: (1) determination of the optimal non-cytotoxic concentration range, (2) primary functional assessment of GPR109A activation via a cAMP inhibition assay, and (3) analysis of downstream signaling through ERK1/2 phosphorylation. This guide emphasizes the causality behind protocol choices and integrates self-validating systems, including critical controls, to ensure data integrity and reproducibility.

Introduction: The Significance of GPR109A and its Ligands

GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2) is a Gαi-coupled receptor that has garnered significant interest for its role in mediating the effects of niacin, the ketone body β-hydroxybutyrate, and the bacterial fermentation product butyrate.[3][4][5] Expressed predominantly in adipocytes and various immune cells like macrophages, GPR109A activation initiates a signaling cascade that has profound physiological consequences.[6][7]

The primary signaling pathway involves the Gαi subunit inhibiting the enzyme adenylyl cyclase, leading to a measurable decrease in the intracellular second messenger cyclic AMP (cAMP).[7] Additionally, like many GPCRs, GPR109A can engage G protein-independent pathways, such as those involving β-arrestin, which can lead to the activation of the mitogen-activated protein kinase (MAPK) cascade, including the phosphorylation of ERK1/2.[8][9]

Given its anti-inflammatory and metabolic regulatory functions, GPR109A is a promising therapeutic target.[4][7] Characterizing novel agonists like this compound requires a systematic approach to validate receptor engagement and map downstream cellular responses. This guide provides the necessary protocols to achieve this.

Overall Experimental Workflow

A robust characterization of this compound follows a logical progression from establishing basic safety to confirming specific molecular actions. The workflow is designed to ensure that each subsequent phase is built upon reliable data from the previous one.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Primary Functional Assay cluster_2 Phase 3: Downstream Signaling Analysis A Determine Cytotoxicity & Optimal Concentration Range B Confirm GPR109A Activation (cAMP Inhibition Assay) A->B Use non-toxic concentrations C Measure ERK1/2 Phosphorylation (Western Blot) B->C Confirm receptor engagement first G cluster_0 GPR109A Signaling Pathway Ligand This compound Receptor GPR109A Ligand->Receptor Gi Gαi Protein Receptor->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Response PKA->Response

Caption: GPR109A activation by an agonist leads to Gαi-mediated inhibition of cAMP.

Protocol 2: Forskolin-Stimulated cAMP Inhibition Assay

This protocol outlines the general steps; it is highly recommended to use a commercially available kit (e.g., luminescence or HTRF-based) and follow the manufacturer's specific instructions. [10][11]

  • Cell Handling: Harvest and resuspend cells in the appropriate stimulation buffer, often containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.

  • Assay Plate Setup: Dispense cells into a 384-well or 96-well assay plate.

  • Agonist Treatment: Add varying concentrations of this compound (using the non-toxic range determined in Phase 1). Also include:

    • Vehicle Control: To measure basal cAMP.

    • Positive Control Agonist: Niacin or β-hydroxybutyrate.

    • Forskolin-only Control: To determine the maximum stimulated cAMP level.

  • Incubation: Incubate for the time recommended by the agonist (typically 15-30 minutes) at room temperature or 37°C.

  • Forskolin Stimulation: Add a pre-determined concentration of forskolin (typically an EC₈₀ concentration) to all wells except the basal control. Incubate for another 15-30 minutes.

  • Cell Lysis & Detection: Add lysis reagent followed by the cAMP detection reagents as per the kit protocol. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP analog. [12]7. Data Acquisition: Read the plate on a luminometer or plate reader compatible with the assay format.

  • Analysis: Convert the raw signal to cAMP concentration using a standard curve. Plot the concentration of this compound against the percentage inhibition of the forskolin response to determine an IC₅₀ value.

Phase 3: Downstream Signaling via ERK1/2 Phosphorylation

Scientific Rationale: Beyond the canonical Gαi pathway, GPR109A activation can trigger downstream signaling cascades, including the MAPK/ERK pathway. [9]Ligand binding can induce ERK1/2 (p44/p42) phosphorylation at specific threonine and tyrosine residues, a critical step for its kinase activity. [13]Measuring the ratio of phosphorylated ERK (p-ERK) to total ERK (t-ERK) by Western blot is a gold-standard method to quantify the activation of this pathway. [8]

Protocol 3: Western Blot for p-ERK/t-ERK
  • Cell Culture and Starvation: Plate cells to achieve 80-90% confluency. Prior to treatment, serum-starve the cells (e.g., culture in media with 0.5% FBS) for 4-6 hours. This crucial step reduces basal levels of ERK phosphorylation, increasing the signal-to-noise ratio of the experiment. [8]2. Treatment: Treat cells with this compound at various concentrations and for different time points (e.g., 5, 15, 30, 60 minutes) to capture the transient nature of ERK phosphorylation. Include vehicle and positive controls.

  • Cell Lysis: Immediately after treatment, wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading on the gel.

  • SDS-PAGE and Transfer: Load 15-20 µg of protein per lane onto an SDS-PAGE gel (e.g., 10-12%). [14]After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., rabbit anti-p-ERK) overnight at 4°C.

    • Wash the membrane thoroughly with TBST.

    • Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Capture the signal using a digital imager or X-ray film.

  • Stripping and Reprobing: To normalize for protein loading, the same membrane must be probed for total ERK. Strip the membrane of the p-ERK antibodies using a mild stripping buffer. [8]Re-block and probe with a primary antibody for total ERK1/2, followed by the secondary antibody and imaging steps.

  • Densitometry Analysis: Quantify the band intensities for both p-ERK and t-ERK. Calculate the p-ERK/t-ERK ratio for each sample and normalize to the vehicle control.

Reagent/StepKey ConsiderationSource
Serum Starvation Essential to reduce basal p-ERK levels.[8]
Lysis Buffer Must contain phosphatase inhibitors.[13]
Blocking Agent 5% BSA in TBST is often preferred for phospho-antibodies.[14]
Antibodies Use validated antibodies for p-ERK1/2 (Thr202/Tyr204) and total ERK1/2.[8]
Normalization Always normalize p-ERK signal to total ERK signal from the same membrane.[14]

Conclusion

This application note provides a structured and scientifically grounded framework for the initial in vitro characterization of this compound. By progressing through the phases of cytotoxicity testing, primary receptor functional assays, and downstream signaling analysis, researchers can generate a comprehensive profile of the compound's cellular activity. Adherence to the detailed protocols, including the essential controls and analytical steps, will ensure the generation of robust, reliable, and publication-quality data, paving the way for further investigation into the therapeutic potential of novel GPR109A agonists.

References

  • The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. (n.d.). MDPI.
  • The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. (n.d.). Cancer Research.
  • Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. (n.d.). National Institutes of Health.
  • Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. (n.d.). National Institutes of Health.
  • Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. (n.d.). National Institutes of Health.
  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (n.d.). CLYTE Technologies.
  • Hydroxycarboxylic acid receptor 2. (n.d.). Wikipedia.
  • Cell Viability Assays. (2013). National Center for Biotechnology Information.
  • cAMP Hunter™ eXpress GPCR Assay. (n.d.). DiscoverX.
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). National Center for Biotechnology Information.
  • GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. (n.d.). National Institutes of Health.
  • GPR109A and Vascular Inflammation. (n.d.). National Institutes of Health.
  • GPR109A activation and aging liver. (n.d.). National Institutes of Health.
  • Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. (n.d.). National Institutes of Health.
  • Phospho-ERK Assays. (2012). National Center for Biotechnology Information.
  • Western Blotting of Erk Phosphorylation. (n.d.). Bio-protocol.
  • Western blot band for Erk and phopho(p). (2012). ResearchGate.

Sources

Application Note: Chromatographic Monitoring of 5-Methoxynicotinic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed protocols and theoretical justification for the use of Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) in monitoring chemical reactions involving 5-Methoxynicotinic acid. Aimed at researchers, scientists, and professionals in drug development, this document outlines systematic approaches to method development, implementation, and validation, ensuring reliable and accurate tracking of reaction progress, starting material consumption, and product formation.

Introduction: The Importance of Reaction Monitoring

This compound is a valuable building block in medicinal chemistry, serving as a precursor for a variety of pharmacologically active compounds. Effective synthesis of these target molecules relies on the precise monitoring of chemical reactions to determine reaction endpoints, identify the formation of byproducts, and optimize reaction conditions. Chromatographic techniques, particularly TLC and HPLC, are indispensable tools for in-process control, offering rapid, sensitive, and quantitative insights into the dynamic composition of a reaction mixture.

The choice between TLC and HPLC often depends on the stage of research and the required level of detail. TLC provides a rapid, qualitative assessment, ideal for quick checks of reaction progress at the bench. HPLC, on the other hand, offers quantitative data, higher resolution, and is the preferred method for detailed kinetic studies and purity analysis, especially during process development and scale-up. This guide will equip the user with the foundational knowledge to develop robust TLC and HPLC methods for reactions involving this compound.

Thin-Layer Chromatography (TLC) for Rapid Reaction Analysis

TLC is a planar chromatographic technique that is invaluable for its simplicity, speed, and low cost. It is an essential first-line tool for monitoring the conversion of this compound.

The Causality Behind TLC Parameter Selection

The separation in normal-phase TLC is governed by the principle of adsorption. The stationary phase, typically silica gel, is highly polar. A less polar mobile phase is used to move the components up the plate.[1] The polarity of the compounds in the reaction mixture determines their affinity for the stationary phase versus their solubility in the mobile phase.

  • This compound , with its carboxylic acid and pyridine functionalities, is a polar compound. It will exhibit strong interactions with the silica gel stationary phase, resulting in lower retention factor (Rf) values in non-polar mobile phases.

  • Reactants and Products: The polarity of other reactants and the resulting products will dictate their relative positions on the TLC plate. For instance, the conversion of the carboxylic acid to a less polar ester derivative will result in a significant increase in Rf.

Step-by-Step Protocol for TLC Method Development
  • Plate Selection: Begin with standard silica gel 60 F254 plates. The fluorescent indicator (F254) allows for the visualization of UV-active compounds, such as the aromatic this compound, under a UV lamp at 254 nm.[2][3]

  • Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable volatile solvent (e.g., methanol, ethyl acetate, or dichloromethane). Prepare reference spots of the starting material (this compound) and any available standards of expected products or key intermediates.

  • Spotting: Using a capillary tube, apply small, concentrated spots of the reaction mixture and reference solutions onto the baseline of the TLC plate, approximately 1 cm from the bottom edge.[4]

  • Mobile Phase Selection: The goal is to achieve a good separation between the starting material, product(s), and any significant intermediates, with Rf values ideally between 0.2 and 0.8.[5]

    • Starting Point: A mixture of a non-polar solvent (e.g., hexane or toluene) and a more polar solvent (e.g., ethyl acetate) is a common starting point. A 1:1 mixture of hexane:ethyl acetate can be initially tested.

    • Optimization:

      • If all spots remain at the baseline (low Rf), increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate).

      • If all spots run near the solvent front (high Rf), decrease the polarity of the mobile phase.

      • For highly polar compounds that are difficult to move from the baseline, adding a small amount of a highly polar solvent like methanol can be effective.

    • Acidic Additive: Due to the carboxylic acid group of this compound, "tailing" of the spot may occur. Adding a small amount (0.5-2%) of acetic acid or formic acid to the mobile phase can suppress the ionization of the carboxylic acid, leading to sharper, more symmetrical spots.[5][6]

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline. Cover the chamber to maintain a saturated atmosphere. Allow the solvent to ascend the plate until it is about 1 cm from the top.[4]

  • Visualization:

    • UV Light: Remove the plate from the chamber, mark the solvent front with a pencil, and allow it to dry. Visualize the spots under a UV lamp at 254 nm. UV-active compounds will appear as dark spots against a fluorescent green background.[2][7] This is a non-destructive visualization method.

    • Iodine Staining: Place the dried plate in a chamber containing iodine crystals. Many organic compounds will form colored complexes with iodine, appearing as yellow-brown spots.[2][7] This method is semi-destructive.

    • Potassium Permanganate Stain: This stain is useful for visualizing compounds that can be oxidized, such as alcohols or alkenes, which might be present as reactants or products. It appears as yellow-brown spots on a purple background.

Interpreting the TLC for Reaction Monitoring

By co-spotting the reaction mixture alongside the starting material, you can visually track the disappearance of the starting material spot and the appearance of new product spots over time. The relative intensity of the spots provides a qualitative measure of the reaction's progress.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

For precise, quantitative monitoring of reactions involving this compound, Reverse-Phase HPLC (RP-HPLC) is the most common and powerful technique.

Rationale for RP-HPLC Method Parameters

In RP-HPLC, the stationary phase is non-polar (e.g., C18-silica), and the mobile phase is polar.[8] The separation is based on the hydrophobic interactions between the analytes and the stationary phase.

  • This compound , being polar, will elute relatively early from a C18 column with a highly aqueous mobile phase. Its retention can be modulated by adjusting the mobile phase composition.

  • Mobile Phase pH: The retention of 5-Methoxynicoticotinic acid is highly dependent on the pH of the mobile phase. At a pH well below its pKa, the carboxylic acid will be protonated and less polar, leading to increased retention. At a pH above its pKa, it will be ionized, more polar, and will elute earlier. Controlling the mobile phase pH with a buffer is crucial for reproducible results.

Step-by-Step Protocol for RP-HPLC Method Development
  • Column Selection: A C18 column is a versatile and excellent starting point for the analysis of small aromatic molecules like this compound.[8][9] A common dimension is 4.6 x 150 mm with 5 µm particle size.

  • Mobile Phase Preparation:

    • Aqueous Component (Solvent A): Prepare a buffered aqueous solution. A phosphate or acetate buffer at a concentration of 10-25 mM is suitable. To suppress the ionization of the carboxylic acid and achieve good peak shape, an acidic pH (e.g., pH 3.0) is recommended. This can be achieved using phosphoric acid or formic acid.[8][10]

    • Organic Component (Solvent B): HPLC-grade acetonitrile or methanol. Acetonitrile often provides better peak shapes and lower backpressure.

  • Detector Wavelength Selection: this compound contains a chromophore and will absorb UV light. A UV detector is appropriate. To determine the optimal wavelength, run a UV spectrum of this compound in the mobile phase. A wavelength of approximately 220-230 nm or near the absorbance maximum should provide good sensitivity.

  • Initial Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min for a 4.6 mm ID column.

    • Injection Volume: 5-10 µL.

    • Column Temperature: 30 °C to ensure stable retention times.

    • Gradient Elution: Start with a gradient to quickly determine the approximate retention times of all components. A broad gradient from 5% to 95% organic solvent over 15-20 minutes is a good starting point.

  • Method Optimization:

    • Based on the initial gradient run, adjust the gradient slope to improve the resolution between the starting material, product, and any impurities.

    • If the peaks are well-separated, an isocratic method (constant mobile phase composition) can be developed for faster run times.

  • Sample Preparation: Dilute an aliquot of the reaction mixture in the mobile phase or a solvent mixture that is compatible with the mobile phase to a concentration within the linear range of the detector. Filtration of the sample through a 0.45 µm syringe filter before injection is crucial to prevent clogging of the HPLC system.

Data Presentation and Analysis

The output from the HPLC is a chromatogram, which plots the detector response against time. The area under each peak is proportional to the concentration of the corresponding component. By calibrating the method with standards of known concentration, the exact concentration of the starting material and product(s) in the reaction mixture can be determined at various time points.

Table 1: Example HPLC Parameters for this compound Reaction Monitoring

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmGood retention and selectivity for aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5-3.0)Suppresses ionization of the carboxylic acid for better peak shape.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient 5% B to 95% B over 15 min, hold for 5 minTo elute a wide range of polar and non-polar compounds.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times.
Detection UV at 225 nmWavelength for good sensitivity of aromatic compounds.[9]
Injection Vol. 10 µLStandard volume for analytical HPLC.

Method Validation Principles

For methods used in drug development, validation is required to ensure the method is fit for its intended purpose.[11][12][13] Key validation parameters according to ICH guidelines include:

  • Specificity/Selectivity: The ability to assess the analyte in the presence of other components (e.g., starting materials, byproducts, impurities).[14] This is demonstrated by achieving baseline resolution between the peaks of interest.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[14]

  • Accuracy: The closeness of the test results to the true value.[14]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[14]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Visual Workflows

TLC Method Development Workflow

TLC_Workflow Start Start: Reaction Sample Prepare Prepare TLC Plate & Spot Samples Start->Prepare Develop Develop in Initial Mobile Phase (e.g., 1:1 Hex:EtOAc) Prepare->Develop Visualize Visualize (UV, Iodine) Develop->Visualize Evaluate Evaluate Rf Good Separation? Visualize->Evaluate Optimize Adjust Mobile Phase Polarity Evaluate->Optimize No Final Final TLC Method Evaluate->Final Yes Optimize->Develop

Caption: Workflow for TLC Method Development.

HPLC Reaction Monitoring Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction Aliquot from Reaction Mixture Dilute Dilute with Mobile Phase Reaction->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject onto HPLC System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Quantify Components (Using Calibration) Integrate->Quantify Report Report Results (% Conversion, Purity) Quantify->Report

Caption: Workflow for Quantitative HPLC Reaction Monitoring.

Troubleshooting

Table 2: Common Issues and Solutions in Chromatographic Analysis

IssuePossible Cause(s)Suggested Solution(s)
TLC: Spot Tailing Analyte is acidic/basic; sample overload.Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase. Apply a smaller, more dilute spot.
TLC: Poor Separation Inappropriate mobile phase polarity.Adjust the ratio of polar to non-polar solvents in the mobile phase.
HPLC: Broad Peaks Column contamination; mismatched sample solvent; buffer degradation.Flush the column; dissolve the sample in the mobile phase; prepare fresh buffer.
HPLC: Drifting Retention Times Column temperature fluctuations; mobile phase composition change; column degradation.Use a column oven; ensure mobile phase is well-mixed and degassed; replace the column.
HPLC: High Backpressure Clogged frit or column; precipitation in the system.Filter all samples and mobile phases; flush the system with a strong solvent; replace the in-line filter or column.

Conclusion

The systematic development of TLC and HPLC methods is fundamental to the successful synthesis and development of drug candidates derived from this compound. TLC serves as an indispensable tool for rapid, real-time qualitative assessment of reaction progress, while HPLC provides the high-resolution, quantitative data necessary for detailed analysis, optimization, and quality control. By understanding the principles behind chromatographic separations and following the structured protocols outlined in this guide, researchers can confidently and accurately monitor their chemical transformations, leading to more efficient and robust synthetic processes.

References

  • Vertex AI Search. (2025). Understanding ICH Q2(R2)
  • Vertex AI Search. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • Vertex AI Search. (2025).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Chemistry LibreTexts. (2022). 2.
  • ICH. (2023).
  • Chemistry LibreTexts. (2025). 5.
  • Labster.
  • YouTube. (2018).
  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • Organomation.
  • Chemistry LibreTexts. (2020). 6.
  • SiliCycle.
  • University of California, Davis. (2020).
  • CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope.

Sources

Application Notes and Protocols: The Prospective Role of 5-Methoxynicotinic Acid in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Targeted drug delivery aims to enhance therapeutic efficacy while minimizing off-target toxicity by selectively delivering potent payloads to diseased cells. A critical component of these systems is the linker, which connects the targeting moiety to the therapeutic agent. This document explores the theoretical application of 5-Methoxynicotinic acid as a novel linker or a component of a linker system in targeted drug delivery. While direct applications of this compound in this context are not yet established in peer-reviewed literature, its chemical structure—possessing a readily functionalizable carboxylic acid and a pyridine ring—presents a compelling scaffold for the development of next-generation drug conjugates. These notes provide a scientifically grounded, prospective guide for researchers interested in exploring its potential, detailing the rationale, synthesis, conjugation protocols, and evaluation strategies.

Introduction: The Unexplored Potential of a Nicotinic Acid Derivative

Nicotinic acid (Niacin or Vitamin B3) and its derivatives are of significant interest in pharmacology for their diverse biological activities.[1][2] Several novel derivatives have been synthesized and investigated for potential anticancer properties.[3][4] this compound, a derivative of nicotinic acid, possesses two key functional regions for potential application in drug delivery:

  • The Carboxylic Acid Group: This is a versatile chemical handle for covalent conjugation to targeting ligands such as antibodies or the amine groups on the surface of nanoparticles.[5][6] Amide bond formation via activation with reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is a robust and widely used bioconjugation strategy.[7]

  • The Pyridine Ring with a Methoxy Group: The electron-donating methoxy group can influence the electronic properties and steric hindrance of the molecule. This could potentially be exploited to modulate the stability or cleavage characteristics of a linker system.

Given these features, this compound could be envisioned as a core component in various drug conjugate designs, including Antibody-Drug Conjugates (ADCs), Small Molecule-Drug Conjugates (SMDCs), and nanoparticle-based delivery systems.

Conceptual Application: this compound as a Linker Component

We propose a hypothetical model where this compound serves as a linker to conjugate a cytotoxic drug to a targeting antibody. The carboxylic acid provides the point of attachment to the antibody, while the pyridine ring could be further functionalized to attach the drug, possibly through a cleavable bond.

G Antibody Targeting Antibody (e.g., anti-HER2) Linker 5-Methoxynicotinic Acid Linker Antibody->Linker Covalent Bond (Amide) Drug Cytotoxic Payload (e.g., Doxorubicin) Linker->Drug Covalent Bond (Potentially Cleavable) TumorCell Tumor Cell (Overexpressing Target Antigen)

Caption: Conceptual workflow of an ADC using a this compound-based linker.

Experimental Protocols

The following protocols are theoretical and based on established chemical principles for bioconjugation. They provide a starting point for researchers to explore the use of this compound.

Protocol 1: Activation of this compound

Objective: To activate the carboxylic acid group of this compound for reaction with primary amines on a targeting molecule.

Principle: EDC (a carbodiimide) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can be hydrolyzed. NHS is added to react with the intermediate to form a more stable amine-reactive NHS ester, which then efficiently reacts with primary amines to form a stable amide bond.[7]

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Anhydrous Dimethylformamide (DMF) or appropriate buffer (e.g., MES buffer, pH 6.0)

  • Reaction vessel

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in anhydrous DMF to a final concentration of 100 mM.

  • Add EDC (1.5 molar equivalents) to the solution.

  • Add NHS (1.5 molar equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 1-4 hours, protected from light and moisture.

  • The resulting solution contains the activated this compound-NHS ester, which can be used immediately for conjugation.

G cluster_0 Activation of this compound 5-MNA 5-Methoxynicotinic Acid Activated_Ester 5-MNA-NHS Ester (Amine-Reactive) 5-MNA->Activated_Ester Reaction EDC_NHS EDC / NHS EDC_NHS->Activated_Ester

Caption: Activation of this compound using EDC/NHS chemistry.

Protocol 2: Conjugation of Activated this compound to a Monoclonal Antibody

Objective: To covalently link the activated this compound to the lysine residues of a monoclonal antibody.

Principle: The amine-reactive NHS ester of this compound will react with the primary amine groups on the side chains of lysine residues on the antibody surface to form stable amide bonds.[5]

Materials:

  • Activated this compound-NHS ester solution (from Protocol 1)

  • Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Prepare the antibody solution at a concentration of 5-10 mg/mL in reaction buffer.

  • Slowly add a 10-20 fold molar excess of the activated this compound-NHS ester solution to the antibody solution while gently stirring.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.

  • Quench the reaction by adding the quenching solution to a final concentration of 50 mM and incubating for 15 minutes. This will hydrolyze any unreacted NHS esters.

  • Purify the resulting antibody conjugate to remove unreacted linker and byproducts using size-exclusion chromatography or dialysis against PBS.

  • Characterize the conjugate for protein concentration (e.g., BCA assay) and drug-to-antibody ratio (DAR) if a drug is attached to the linker beforehand.

Protocol 3: Hypothetical Two-Step Conjugation of a Drug to the this compound-Antibody Conjugate

Objective: To attach a therapeutic payload to the now antibody-conjugated this compound linker.

Principle: This protocol assumes that the pyridine ring of this compound has been pre-functionalized with a bioorthogonal handle (e.g., an alkyne or azide group) prior to antibody conjugation. This allows for a highly specific secondary conjugation reaction with a drug molecule carrying the complementary handle (e.g., via click chemistry).

Materials:

  • Purified antibody-linker conjugate (from Protocol 2, assuming a pre-functionalized this compound was used)

  • Drug molecule functionalized with a complementary reactive group (e.g., an azide-modified Doxorubicin)

  • Copper(I) catalyst (for CuAAC click chemistry) or a cyclooctyne (for copper-free click chemistry)

  • Appropriate reaction buffers and purification systems

Procedure:

  • Dissolve the drug-azide in a compatible solvent (e.g., DMSO).

  • Add the drug-azide solution to the purified antibody-alkyne conjugate at a defined molar ratio.

  • If using CuAAC, add the copper(I) catalyst and ligand. Incubate at room temperature for 1-4 hours.

  • If using copper-free click chemistry, incubate the mixture for 4-12 hours.

  • Purify the final ADC using size-exclusion chromatography to remove excess drug and catalyst.

  • Perform comprehensive characterization of the final ADC, including protein concentration, DAR, aggregation analysis, and in vitro cytotoxicity assays.

G cluster_0 Step 1: Antibody-Linker Conjugation cluster_1 Step 2: Drug Conjugation Ab Antibody-NH2 Linker_NHS Activated 5-MNA-NHS (with Alkyne handle) Ab->Linker_NHS Lysine Amidation Ab_Linker Antibody-Linker (Alkyne) Linker_NHS->Ab_Linker Ab_Linker_2 Antibody-Linker (Alkyne) Drug_Azide Drug-Azide Drug_Azide->Ab_Linker_2 Click Chemistry ADC Final ADC Ab_Linker_2->ADC

Caption: Two-step bioorthogonal conjugation strategy.

Characterization and Evaluation

A successful targeted drug delivery system requires rigorous characterization at each step.

Parameter Methodology Purpose
Drug-to-Antibody Ratio (DAR) Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass SpectrometryTo determine the average number of drug molecules conjugated per antibody.
Conjugate Purity & Aggregation Size Exclusion Chromatography (SEC)To ensure the removal of unconjugated species and assess the level of aggregation.
In Vitro Cytotoxicity Cell-based assays (e.g., MTT, CellTiter-Glo) on target-positive and target-negative cell linesTo determine the potency and specificity of the ADC.
Binding Affinity ELISA, Surface Plasmon Resonance (SPR)To confirm that the conjugation process has not compromised the antibody's ability to bind its target antigen.
In Vivo Efficacy Xenograft mouse modelsTo evaluate the anti-tumor activity of the ADC in a living system.

Conclusion and Future Directions

While the application of this compound in targeted drug delivery is currently theoretical, its chemical properties make it a candidate worthy of investigation. The protocols outlined here provide a foundational framework for researchers to explore its potential as a novel linker component. Future work should focus on the synthesis of bifunctional this compound derivatives that incorporate cleavable moieties (e.g., disulfide bonds, pH-sensitive hydrazones) to allow for controlled drug release within the target cell.[] The impact of the methoxy-pyridine core on the stability, solubility, and pharmacokinetic properties of the resulting conjugates will be a key area of investigation.

References

  • (Reference details for any directly cited peer-reviewed articles, if available through search)
  • (Reference details for any directly cited peer-reviewed articles, if available through search)
  • Kim, C. H., et al. (2016). Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Journal of Controlled Release, 240, 108-120. [Link]
  • Pharmaoffer.com. Nicotinic acid derivatives API Manufacturers | GMP-Certified Suppliers. [Link]
  • Nakane, D., et al. (2021). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. AIP Advances, 11(2), 025324. [Link]
  • (Reference details for any directly cited peer-reviewed articles, if available through search)
  • Combinatorial Chemistry Review. (2020). Carboxylic Acid Linkers. [Link]
  • (Reference details for any directly cited peer-reviewed articles, if available through search)
  • (Reference details for any directly cited peer-reviewed articles, if available through search)
  • (Reference details for any directly cited peer-reviewed articles, if available through search)
  • El-Dash, Y., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(12), e2300250. [Link]
  • (Reference details for any directly cited peer-reviewed articles, if available through search)
  • (Reference details for any directly cited peer-reviewed articles, if available through search)
  • Ali, S. A., et al. (2021). Nicotinic acid derivatives: Application and uses, review. Journal of Research in Chemistry, 1(1), 51-57. [Link]
  • Kaur, M., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 21(7), 847-882. [Link]

Sources

Application Note & Protocol: A Guide to the Synthesis of 5-Methoxynicotinic Acid and its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The nicotinic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. Specifically, 5-substituted nicotinic acid derivatives, including 5-methoxynicotinic acid, are crucial building blocks in the development of novel therapeutics, including inhibitors of key enzymes and modulators of cellular signaling pathways.[1][2]

This guide provides a comprehensive overview of robust and versatile synthetic strategies for preparing this compound and a diverse library of its analogs. We move beyond simple step-by-step instructions to explain the underlying chemical principles and rationale behind key experimental choices. The protocols described herein are grounded in established, peer-reviewed methodologies, providing a reliable framework for drug discovery and medicinal chemistry campaigns.

Section 1: Synthetic Strategy and Retrosynthetic Analysis

A successful analog synthesis campaign relies on a convergent strategy wherein a common, readily accessible intermediate can be diversified in the late stages. For 5-substituted nicotinic acid analogs, 5-bromonicotinic acid is an ideal starting scaffold.[1] The bromine atom serves as a versatile synthetic handle for a variety of powerful cross-coupling reactions, while the carboxylic acid moiety provides a secondary point for modification.

A retrosynthetic analysis reveals that a wide array of target analogs (I) can be disconnected back to the common intermediate, 5-bromonicotinic acid (II), and a suitable coupling partner. This approach is highly efficient for building a library of compounds with diverse functionalities at the 5-position.

G cluster_intermediates Key Intermediate & Reagents product_aryl 5-Aryl/Heteroaryl (C-C Bond) intermediate 5-Bromonicotinic Acid (II) product_aryl->intermediate Suzuki Coupling product_amino 5-Amino (C-N Bond) product_amino->intermediate Buchwald-Hartwig Amination product_ether 5-Aryloxy (C-O Bond) product_ether->intermediate Ullmann Condensation product_methoxy 5-Methoxy (C-O Bond) product_methoxy->intermediate Nucleophilic Substitution or Ullmann Condensation reagent_boronic Ar-B(OH)₂ reagent_amine R₂NH reagent_phenol Ar-OH reagent_methoxide MeO⁻

Caption: Retrosynthetic approach for 5-substituted nicotinic acid analogs.

Section 2: Synthesis of the Core Scaffold: this compound

The parent this compound can be synthesized from 5-bromonicotinic acid. While several methods exist, a copper-catalyzed Ullmann-type reaction is a reliable approach for this transformation. This method uses a copper catalyst to facilitate the coupling of an aryl halide with an alcohol.[3]

Protocol 1: Synthesis of this compound via Ullmann Condensation

This protocol describes the methoxylation of 5-bromonicotinic acid using sodium methoxide, catalyzed by copper(I) iodide.

Materials:

  • 5-Bromonicotinic acid

  • Sodium methoxide (NaOCH₃)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a dry, oven-baked flask equipped with a magnetic stir bar and reflux condenser, add 5-bromonicotinic acid (1.0 equiv), sodium methoxide (2.5 equiv), and CuI (0.2 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Solvent Addition: Add anhydrous DMF to the flask via syringe to achieve a concentration of approximately 0.5 M with respect to the 5-bromonicotinic acid.

  • Reaction: Heat the mixture to 120-130 °C and stir vigorously for 12-24 hours. The reaction can be monitored by TLC or LC-MS to confirm the consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into water and acidify to a pH of ~3-4 with 1M HCl. This will precipitate the product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Causality & Insights:

  • Catalyst: Copper(I) is essential for facilitating the C-O bond formation. The mechanism involves the formation of a copper(I) methoxide species which then reacts with the aryl halide.[3]

  • Base/Nucleophile: Sodium methoxide serves as both the base to deprotonate the carboxylic acid and the nucleophile (source of the methoxy group). A significant excess is used to drive the reaction to completion.

  • Solvent: A high-boiling polar aprotic solvent like DMF is required to ensure the reagents are solubilized and to reach the high temperatures necessary for the Ullmann condensation.[3]

Section 3: Synthesis of 5-Substituted Analogs via Cross-Coupling

The true power of the 5-bromo-nicotinic acid scaffold lies in its ability to undergo palladium-catalyzed cross-coupling reactions to form C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[4][5]

C-C Bond Formation: Synthesis of 5-Aryl/Heteroaryl Analogs via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, coupling an organoboron species with an organohalide.[6] It is exceptionally versatile for creating 5-aryl nicotinic acid derivatives.[7]

G pd0 Pd(0)L₂ start Aryl Halide (Ar-X) pd2_halide Ar-Pd(II)L₂(X) pd2_boronate Ar-Pd(II)L₂(OR) pd2_halide->pd2_boronate Ligand Exchange pd2_trans Ar-Pd(II)L₂(Ar') pd2_boronate->pd2_trans Transmetalation product Ar-Ar' pd2_trans->product Reductive Elimination product->pd0 start->pd2_halide Oxidative Addition boronic Boronic Acid (Ar'-B(OH)₂) base Base base->pd2_boronate

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol details the palladium-catalyzed coupling of 5-bromonicotinic acid with an arylboronic acid.[7]

Materials:

  • 5-Bromonicotinic acid

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Base, e.g., Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Solvent, e.g., DMF or Dioxane/Water mixture

  • Hydrochloric acid (HCl), 1M

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add 5-bromonicotinic acid (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[7]

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst to the flask. Subsequently, add the degassed solvent via syringe.[7]

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir the mixture vigorously for 12-24 hours.[7]

  • Work-up: After cooling, dilute the reaction mixture with water and acidify to a pH of ~3-4 with 1M HCl to precipitate the product.

  • Purification: Filter the resulting solid, wash thoroughly with water, and dry under vacuum.[7] If necessary, further purification can be achieved by column chromatography or recrystallization.

Causality & Insights:

  • Catalyst: Pd(PPh₃)₄ is a common and effective Pd(0) source. The palladium center is the engine of the catalytic cycle, undergoing oxidative addition, transmetalation, and reductive elimination.[6]

  • Base: The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[8] The choice of base can significantly impact the reaction outcome.

  • Inert Atmosphere: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state, so maintaining an inert atmosphere is critical for catalytic turnover.

C-N Bond Formation: Synthesis of 5-Amino Analogs via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a transformation that is often challenging using classical methods.[9][10] This reaction allows for the coupling of a wide variety of primary and secondary amines with aryl halides.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

Materials:

  • 5-Bromonicotinic acid (or its ester derivative)

  • Primary or secondary amine (1.2-1.5 equiv)

  • Palladium precatalyst, e.g., Pd₂(dba)₃

  • Phosphine ligand, e.g., Xantphos, BINAP

  • Base, e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃)

  • Solvent, e.g., Toluene or Dioxane, anhydrous

Procedure:

  • Esterification (Optional but Recommended): The free carboxylic acid can interfere with the reaction. It is often advantageous to first protect it as an ester (e.g., methyl or ethyl ester) using a standard method like Fischer esterification (see Protocol 5).

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the 5-bromonicotinate ester (1.0 equiv), palladium precatalyst (1-5 mol%), phosphine ligand (1.2-6 mol%), and base (1.5-2.0 equiv) to a dry reaction vessel.

  • Reagent Addition: Add the anhydrous solvent, followed by the amine (1.2 equiv).

  • Reaction: Seal the vessel and heat to 80-110 °C for 4-24 hours, until the starting material is consumed as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.

  • Purification & Hydrolysis: Concentrate the filtrate and purify the ester product by column chromatography. Subsequently, hydrolyze the ester to the carboxylic acid using standard conditions (e.g., LiOH in THF/water) to yield the final product.

Causality & Insights:

  • Ligand: The choice of phosphine ligand is critical. Bulky, electron-rich ligands (like Xantphos or various biarylphosphines) are necessary to promote the reductive elimination step, which is often the rate-limiting step, and to prevent β-hydride elimination side reactions.[9][11]

  • Base: A strong, non-nucleophilic base like NaOtBu is commonly used to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[10]

  • Substrate: Using an ester derivative of 5-bromonicotinic acid prevents the acidic proton of the carboxylic acid from interfering with the strong base used in the reaction.

Section 4: Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group provides a secondary handle for diversification, most commonly through the formation of esters and amides.

Protocol 5: General Procedure for Fischer Esterification

This classic acid-catalyzed method is effective for converting the nicotinic acid to its corresponding ester, particularly with simple alcohols like methanol or ethanol.[12][13]

Materials:

  • 5-Substituted nicotinic acid

  • Alcohol (e.g., Methanol or Ethanol), used as solvent

  • Strong acid catalyst (e.g., concentrated Sulfuric Acid, H₂SO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Reaction Setup: Suspend the nicotinic acid derivative (1.0 equiv) in the desired alcohol (in large excess, acting as the solvent).

  • Catalyst Addition: Carefully add the acid catalyst (e.g., H₂SO₄, ~0.1 equiv) dropwise with stirring.[14]

  • Reaction: Heat the mixture to reflux for 4-18 hours. Monitor the reaction by TLC.[14]

  • Work-up: Cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Neutralization: Redissolve the residue in ethyl acetate and carefully add saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic.

  • Extraction & Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude ester, which can be purified by chromatography if needed.

Section 5: Data Summary

The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of 5-bromonicotinic acid derivatives, compiled from literature sources.[4][7]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485[7]
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489[7]
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802482[7]
43-Fluoro-4-methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF37overnight75[4]

Section 6: Troubleshooting and Key Insights

  • Low Yields in Coupling Reactions: This can often be attributed to catalyst deactivation. Ensure all reagents and solvents are anhydrous and that an inert atmosphere is rigorously maintained. The pyridine nitrogen can sometimes coordinate to the palladium center, inhibiting catalysis; using specialized ligands can mitigate this effect.

  • Difficulty in Purification: The carboxylic acid products can be challenging to purify via silica gel chromatography due to streaking. It is often easier to purify the ester intermediate and then perform the hydrolysis as the final step.

  • Incomplete Esterification: Fischer esterification is an equilibrium process.[12] Using a large excess of the alcohol and an effective acid catalyst is necessary to drive the reaction towards the product. Removing water, for example with a Dean-Stark apparatus, can also increase the yield.

References

  • ResearchGate. (n.d.). Synthesis of nicotinic acid derivative 5a.
  • Fernàndez, M., et al. (n.d.). Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives. Request PDF on ResearchGate.
  • Google Patents. (n.d.). CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
  • Google Patents. (n.d.). RU2070193C1 - Process for preparing 5-bromonicotinic acid.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Organic Syntheses. (n.d.). Nicotinic acid, 6-hydroxy-.
  • Wikipedia. (n.d.). Ullmann condensation.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Google Patents. (n.d.). CN102584695A - Preparing method of 5-methylnicotinicacid.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
  • Semantic Scholar. (n.d.). Investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf.
  • PrepChem.com. (n.d.). Synthesis of 6-hydroxynicotinic acid.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • YouTube. (2021). Buchwald-Hartwig Amination Reaction.
  • Organic Syntheses. (2020). From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)-Cycloadducts.
  • ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?.
  • ResearchGate. (n.d.). Ullmann condensation using copper or copper oxide as the reactant.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction.
  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment).
  • Organic-Chemistry.org. (n.d.). Acid to Ester - Common Conditions.
  • PubMed. (2007). Synthesis of (aryloxyacetylamino)-isonicotinic/nicotinic acid analogues as potent hypoxia-inducible factor (HIF)-1alpha inhibitors.
  • Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
  • ResearchGate. (n.d.). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • YouTube. (2023). How to Make Esters through Esterification | Examples Explained!.
  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
  • Human Metabolome Database. (n.d.). Showing metabocard for 6-Hydroxynicotinic acid (HMDB0002658).

Sources

Application Notes and Protocols: In Vitro Assay Development for 5-Methoxynicotinic Acid Activity

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction

5-Methoxynicotinic acid, a derivative of nicotinic acid (niacin or Vitamin B3), presents a compelling subject for investigation within metabolic and inflammatory research.[1][2] Nicotinic acid is a well-established therapeutic agent for dyslipidemia, primarily through its action on the G-protein coupled receptor GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[3][4] Given the structural similarity, it is hypothesized that this compound may exhibit similar biological activities by targeting GPR109A. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to develop and execute robust in vitro assays to characterize the activity of this compound. The protocols herein are designed to first establish its interaction with the GPR109A receptor and then to elucidate its functional consequences on cellular metabolism, particularly lipid pathways.

Principle of Action: The GPR109A Signaling Cascade

GPR109A is a Gi/o-coupled receptor predominantly expressed in adipocytes and immune cells such as macrophages.[3][5] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein. The Gi alpha subunit inhibits adenylyl cyclase, resulting in a quantifiable decrease in intracellular cyclic AMP (cAMP) levels.[3] This reduction in cAMP is a hallmark of GPR109A activation and serves as a robust primary endpoint for screening potential agonists.

Beyond cAMP modulation, GPR109A activation can also trigger β-arrestin recruitment, leading to receptor internalization and downstream signaling events independent of G-protein coupling.[3] Functionally, in adipocytes, the primary consequence of GPR109A activation is the inhibition of lipolysis, which reduces the release of free fatty acids into circulation.[6] Therefore, a comprehensive in vitro evaluation of this compound should encompass both primary receptor engagement and downstream functional metabolic effects.

GPR109A_Signaling cluster_membrane Plasma Membrane GPR109A GPR109A (HCA2) Gi Gi/o GPR109A->Gi Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP Converts Gi->AC Inhibits Agonist 5-Methoxynicotinic Acid (Agonist) Agonist->GPR109A Binds ATP ATP ATP->AC PKA ↓ PKA Activity cAMP->PKA Lipolysis ↓ Inhibition of Lipolysis PKA->Lipolysis

Figure 1: GPR109A signaling pathway upon agonist binding.

Part 1: Primary Assay - GPR109A Receptor Activation

The initial step is to determine if this compound directly engages and activates the GPR109A receptor. A competitive cAMP inhibition assay is the gold standard for this purpose.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This protocol describes a method to measure the inhibition of adenylyl cyclase activity in a cell line stably expressing human GPR109A.

Materials:

  • GPR109A-expressing cells (e.g., CHO-K1 or HEK293 stable cell line)

  • Cell culture medium (e.g., DMEM/F-12) with appropriate supplements

  • This compound

  • Nicotinic acid (positive control)

  • Forskolin (adenylyl cyclase activator)

  • cAMP assay kit (e.g., HTRF-based)

  • 384-well white microplates

  • Multimode plate reader compatible with HTRF

Experimental Workflow:

cAMP_Workflow cluster_prep cluster_treatment cluster_detection A 1. Seed GPR109A-expressing cells in a 384-well plate B 2. Incubate overnight to allow attachment A->B D 4. Add compounds to cells and pre-incubate B->D C 3. Prepare serial dilutions of This compound and controls C->D E 5. Add Forskolin to stimulate adenylyl cyclase D->E F 6. Lyse cells and add cAMP detection reagents (HTRF) E->F G 7. Incubate for signal development F->G H 8. Read plate on HTRF-compatible plate reader G->H I 9. Analyze data and generate dose-response curves H->I

Figure 2: Workflow for the HTRF cAMP assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed GPR109A-expressing cells into a 384-well white microplate at a density optimized for the cell line (typically 2,000-10,000 cells/well). Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation: Prepare a serial dilution of this compound. A typical starting concentration would be 1 mM, with 1:3 or 1:10 serial dilutions. Include nicotinic acid as a positive control and a vehicle control (e.g., DMSO or PBS).

  • Compound Addition: Remove the cell culture medium and add the diluted compounds to the respective wells. Pre-incubate the plate for 15-30 minutes at room temperature.

  • Adenylyl Cyclase Stimulation: Prepare a working solution of forskolin at a concentration that elicits a submaximal cAMP response (typically determined during assay development, e.g., 1-10 µM). Add the forskolin solution to all wells except the negative control wells.

  • Lysis and Detection: Incubate for 30-60 minutes at room temperature. Lyse the cells and perform the cAMP detection according to the manufacturer's protocol for the HTRF assay kit. This typically involves adding a lysis buffer containing the HTRF acceptor and donor reagents.

  • Signal Reading: After the recommended incubation period for the detection reagents (usually 60 minutes), read the plate on a multimode plate reader capable of HTRF detection (measuring emission at 665 nm and 620 nm).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and normalize the data to the forskolin-only (0% inhibition) and basal (100% inhibition) controls. Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Results:

CompoundIC50 (µM)
Nicotinic Acid (Control)0.1 - 1.0
This compoundTo be determined
Vehicle ControlNo activity

Part 2: Secondary Assays - Functional Metabolic Consequences

If this compound demonstrates agonistic activity at GPR109A, the next logical step is to assess its functional impact on cellular metabolism. The inhibition of lipolysis in adipocytes is a key downstream effect of GPR109A activation.[6]

Protocol 2: In Vitro Lipolysis Assay

This assay measures the release of glycerol (a byproduct of triglyceride breakdown) from differentiated adipocytes.

Materials:

  • Differentiated adipocytes (e.g., 3T3-L1 or primary human adipocytes)

  • Adipocyte culture and differentiation medium

  • This compound

  • Isoproterenol (a β-adrenergic agonist to stimulate lipolysis)

  • Glycerol assay kit (colorimetric or fluorometric)

  • 96-well clear microplates

  • Spectrophotometer or fluorometer

Step-by-Step Methodology:

  • Cell Culture and Differentiation: Culture and differentiate pre-adipocytes (e.g., 3T3-L1) into mature adipocytes in a 96-well plate according to established protocols.

  • Pre-treatment: Wash the differentiated adipocytes with a suitable assay buffer (e.g., Krebs-Ringer bicarbonate buffer). Add serial dilutions of this compound or controls and pre-incubate for 30 minutes.

  • Lipolysis Stimulation: Add isoproterenol (typically 10 µM) to all wells except the basal control to stimulate lipolysis.

  • Incubation: Incubate the plate for 1-3 hours at 37°C.

  • Sample Collection: Carefully collect the supernatant (assay buffer) from each well.

  • Glycerol Measurement: Measure the glycerol concentration in the collected supernatant using a commercially available glycerol assay kit, following the manufacturer's instructions.[7]

  • Data Analysis: Normalize the glycerol release data to the isoproterenol-stimulated (0% inhibition) and basal (100% inhibition) controls. Plot the normalized response against the log of the compound concentration to determine the IC50 for lipolysis inhibition.

Expected Results:

ConditionGlycerol Release (Normalized)
Basal (No Isoproterenol)Low
Isoproterenol StimulatedHigh (100%)
Isoproterenol + Nicotinic AcidReduced
Isoproterenol + this compoundTo be determined
Protocol 3: Fatty Acid Oxidation (FAO) Assay

To further explore the metabolic effects, an assay measuring the rate of fatty acid oxidation can be employed. This can provide insights into whether this compound influences cellular energy substrate utilization.

Materials:

  • Hepatocytes (e.g., HepG2) or myotubes (e.g., C2C12)

  • Cell culture medium

  • This compound

  • FAO substrate (e.g., Oleate-BSA conjugate)

  • Extracellular oxygen consumption measurement system (e.g., Seahorse XF Analyzer or similar probe-based technology)

  • Assay-specific medium

Step-by-Step Methodology:

  • Cell Seeding: Seed cells (e.g., HepG2) in the appropriate microplate for the oxygen consumption measurement system.

  • Compound Treatment: Treat the cells with this compound at various concentrations for a predetermined time (e.g., 24 hours).

  • Assay Preparation: On the day of the assay, replace the culture medium with the FAO assay medium containing the fatty acid substrate.

  • Oxygen Consumption Rate (OCR) Measurement: Measure the basal OCR using the extracellular flux analyzer. Subsequently, inject compounds that modulate mitochondrial respiration (e.g., oligomycin, FCCP, rotenone/antimycin A) to determine key parameters of mitochondrial function, including the OCR linked to fatty acid oxidation.[8]

  • Data Analysis: Analyze the OCR data to determine if this compound treatment alters the rate of fatty acid oxidation compared to vehicle-treated cells.

Expected Data Interpretation: An increase in OCR upon providing a fatty acid substrate, which is then reduced by FAO inhibitors (like etomoxir), confirms that fatty acid oxidation is being measured. The effect of this compound on this process can then be quantified.

Conclusion

The protocols outlined in this application note provide a structured and scientifically rigorous framework for the in vitro characterization of this compound. By starting with a primary receptor-binding assay and progressing to functional metabolic assays, researchers can effectively determine its mechanism of action and potential as a modulator of cellular metabolism. The causality-driven experimental design ensures that each step validates the preceding one, providing a comprehensive and trustworthy assessment of the compound's activity.

References

  • Jung, S., et al. (2019). In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis. PubMed Central.
  • Promega GmbH. (n.d.). Lipid Metabolism.
  • Plaisance, E. P., et al. (2009). Niacin stimulates adiponectin secretion through the GPR109A receptor. PubMed.
  • Creative Bioarray. (n.d.). Fatty Acid Oxidation Assay.
  • Thangaraju, M., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. AACR Journals.
  • Plaisance, E. P., et al. (2009). Niacin stimulates adiponectin secretion through the GPR109A receptor. American Journal of Physiology-Endocrinology and Metabolism.
  • Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. PubMed Central.
  • Feingold, K. R. (2021). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. PubMed Central.
  • PubChem. (n.d.). This compound.
  • Feingold, K. R., et al. (2021). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. American Journal of Physiology-Endocrinology and Metabolism.
  • Ping, H., et al. (2023). Structural insights into the human niacin receptor HCA2-Gi signalling complex. PubMed Central.

Sources

Application Note: A Multi-Disciplinary Approach for the Comprehensive Purity Characterization of 5-Methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, multi-faceted strategy for the characterization of 5-Methoxynicotinic acid purity, a critical parameter for its application in research and pharmaceutical development. We present a suite of orthogonal analytical techniques, including High-Performance Liquid Chromatography (HPLC) for related substances, Gas Chromatography (GC) for residual solvents, potentiometric titration for absolute assay, and thermal analysis by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for solid-state purity and thermal stability. Detailed, step-by-step protocols are provided for each core technique, underpinned by a rationale for methodological choices. This document is intended to serve as a practical guide for researchers, analytical chemists, and quality assurance professionals, ensuring a robust and reliable assessment of this compound purity.

Introduction: The Imperative for Purity in this compound

This compound is a key pyridine-based building block in the synthesis of a variety of pharmacologically active compounds. The isomeric purity, impurity profile, and overall assay of this starting material are of paramount importance, as they directly influence the quality, safety, and efficacy of the final Active Pharmaceutical Ingredient (API). Even minute impurities can lead to the formation of undesirable side products, impact reaction kinetics, and introduce potentially toxic components into the final drug product. Regulatory frameworks, such as those established by the International Council for Harmonisation (ICH), mandate rigorous control of impurities in drug substances[1][2][3][4]. This application note, therefore, details a holistic and scientifically grounded approach to purity verification, leveraging a suite of complementary analytical techniques to construct a complete purity profile.

Foundational Physicochemical Properties

A robust analytical strategy is built upon a solid understanding of the analyte's fundamental properties. These parameters guide method development, from solvent selection to the choice of detection techniques.

PropertyValueSource(s)
Chemical Formula C₇H₇NO₃[5]
Molecular Weight 153.14 g/mol [5][6]
Appearance White to off-white crystalline powderN/A
Melting Point 127-131 °C
pKa ~4.5 (Estimated based on nicotinic acid)[7]
Solubility Profile Sparingly soluble in water. Soluble in polar organic solvents like ethanol and DMSO.[8][9]

Chromatographic Purity Assessment

Chromatographic methods are the cornerstone of purity analysis, offering high-resolution separation of the main component from its organic impurities.

Primary Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the principal method for quantifying non-volatile organic impurities in this compound. Its high resolving power allows for the separation of structurally similar compounds, which may be process-related impurities or degradation products.

Scientific Rationale: The polarity of this compound makes it well-suited for reversed-phase chromatography. A C18 stationary phase provides a non-polar environment, allowing for retention and separation based on hydrophobicity. An acidic mobile phase is employed to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. A gradient elution is chosen to ensure the timely elution of both polar and potential non-polar impurities. UV detection is highly effective due to the chromophoric nature of the pyridine ring.

Experimental Protocol: HPLC for Related Substances

Objective: To separate and quantify organic impurities in this compound.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and photodiode array (PDA) or UV detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade, filtered and degassed).

  • Phosphoric acid (≥85%).

  • This compound reference standard (purity ≥99.5%).

  • This compound sample.

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Sample and Standard Preparation:

    • Prepare a stock solution of the this compound reference standard and sample at approximately 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Further dilute to a working concentration of 0.1 mg/mL with the same diluent.

  • Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient (See table below)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 265 nm
Run Time 30 minutes

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0955
20595
25595
25.1955
30955
  • Data Analysis:

    • The purity is calculated using the area percent method. The peak area of this compound is expressed as a percentage of the total area of all observed peaks.

    • Impurity levels are reported based on their area percentage. Identification and qualification thresholds should be applied as per ICH Q3A guidelines[4][10].

Orthogonal Technique: Headspace Gas Chromatography (HS-GC) for Residual Solvents

HS-GC is essential for quantifying volatile organic compounds, primarily residual solvents from the synthesis and purification processes. This compound itself is non-volatile and remains in the sample vial.

Scientific Rationale: This technique relies on the partitioning of volatile analytes between the sample matrix and the gaseous headspace in a sealed vial at a controlled temperature. An aliquot of the headspace is then injected into the GC, where the solvents are separated based on their boiling points and interaction with the stationary phase. A Flame Ionization Detector (FID) is typically used due to its excellent sensitivity for organic compounds.

Experimental Protocol: HS-GC for Residual Solvents

Objective: To identify and quantify residual solvents in the this compound sample.

Instrumentation:

  • GC system with a Headspace Autosampler and Flame Ionization Detector (FID).

  • Capillary column suitable for solvent analysis (e.g., G43 phase).

Reagents:

  • Dimethyl sulfoxide (DMSO), headspace grade.

  • A standard mixture of expected residual solvents.

Procedure:

  • Standard Preparation: Prepare a stock solution of the solvent standard mixture in DMSO. Create a series of dilutions to establish a calibration curve.

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a headspace vial and add a precise volume of DMSO.

  • Headspace and GC Conditions:

ParameterCondition
Vial Equilibration Temp. 80 °C
Vial Equilibration Time 30 min
Column G43 (e.g., 30 m x 0.32 mm, 1.8 µm)
Oven Program 40 °C (10 min), ramp to 240 °C at 10 °C/min, hold 5 min
Injector Temperature 200 °C
Detector Temperature 250 °C
Carrier Gas Helium
  • Data Analysis: Quantify the amount of each residual solvent in the sample by comparing the peak areas to the calibration curve. Acceptance criteria are based on ICH Q3C guidelines.

Absolute Assay by Potentiometric Titration

Titration provides an absolute measure of the acidic content and is a valuable orthogonal technique to the area percent purity determined by HPLC.

Scientific Rationale: This method is based on the stoichiometry of the acid-base reaction between the carboxylic acid group of this compound and a standardized strong base, such as sodium hydroxide. A potentiometric endpoint determination using a pH electrode provides a more objective and accurate result than a colorimetric indicator.

Experimental Protocol: Potentiometric Titration

Objective: To determine the assay (as-is basis) of this compound.

Instrumentation:

  • Autotitrator with a combination pH electrode.

  • Analytical balance.

Reagents:

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution.

  • Ethanol (reagent grade).

  • Deionized water.

Procedure:

  • Accurately weigh approximately 120 mg of the this compound sample.

  • Dissolve the sample in 50 mL of a 1:1 mixture of ethanol and water.

  • Titrate with standardized 0.1 M NaOH, recording the pH throughout the titration.

  • The endpoint is the volume of titrant corresponding to the point of maximum inflection on the titration curve.

  • Calculate the assay using the following formula: % Assay = (V × M × 153.14) / (W × 10) Where:

    • V = Volume of NaOH at the endpoint (mL)

    • M = Molarity of NaOH (mol/L)

    • 153.14 = Molecular weight of this compound ( g/mol )

    • W = Weight of the sample (mg)

Solid-State and Thermal Characterization

Thermal analysis techniques provide critical information about the solid-state properties of the material, including purity and thermal stability.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and can also be used to estimate purity based on the principle of melting point depression.

Scientific Rationale: Impurities disrupt the crystal lattice of a substance, typically resulting in a lower and broader melting endotherm. The van't Hoff equation relates the mole fraction of impurities to the depression of the freezing point, allowing for a quantitative estimation of purity.

Experimental Protocol: DSC Analysis

Objective: To determine the melting point and estimate the solid-state purity of this compound.

Instrumentation:

  • Differential Scanning Calorimeter.

Procedure:

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and hermetically seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow versus temperature. The melting point is determined as the onset or peak of the melting endotherm.

  • Purity can be estimated using the instrument's software, which applies the van't Hoff equation to the shape of the melting peak.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to assess thermal stability and the presence of volatile components like water or solvents.

Scientific Rationale: As the sample is heated, it may lose mass due to processes like dehydration, desolvation, or decomposition. The temperature at which mass loss occurs provides information about the material's thermal stability.

Experimental Protocol: TGA Analysis

Objective: To assess the thermal stability and determine the water/solvent content of this compound.

Instrumentation:

  • Thermogravimetric Analyzer.

Procedure:

  • Accurately weigh 5-10 mg of the sample into a TGA pan.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere from ambient temperature to a temperature beyond its decomposition point (e.g., 400 °C).

  • Record the mass change as a function of temperature.

  • Analyze the resulting TGA curve to identify the temperatures of mass loss events and the percentage of mass lost at each step.

Spectroscopic Identity Confirmation

Spectroscopic analysis is essential to confirm that the main component is indeed this compound.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Expected characteristic absorptions include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch (~1710 cm⁻¹), C-O stretches, and aromatic C=C and C-H vibrations[4][11].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides an unambiguous confirmation of the chemical structure by showing the connectivity and chemical environment of all hydrogen and carbon atoms.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound by determining its mass-to-charge ratio. The exact mass should be consistent with the calculated value of 153.0426 g/mol [5].

Integrated Purity Assessment Workflow

A logical workflow ensures that all aspects of purity are systematically evaluated.

PurityWorkflow cluster_sample Initial Sample cluster_primary Primary Analysis cluster_secondary Confirmatory & Physical Analysis Sample This compound Batch HPLC HPLC (Organic Impurities) Sample->HPLC GC HS-GC (Residual Solvents) Sample->GC Titration Titration (Assay) Sample->Titration Spectroscopy Spectroscopy (Identity Confirmation) Sample->Spectroscopy Thermal Thermal Analysis (DSC/TGA) (Solid-State Purity & Stability) Sample->Thermal FinalReport Certificate of Analysis (Complete Purity Profile) HPLC->FinalReport GC->FinalReport Titration->FinalReport Spectroscopy->FinalReport Thermal->FinalReport caption Figure 1. Integrated workflow for purity characterization.

Caption: Figure 1. Integrated workflow for purity characterization.

Conclusion

The characterization of this compound purity is a multi-faceted task that cannot be reliably accomplished with a single analytical technique. The integrated approach described in this application note, which combines high-resolution chromatographic separations, an absolute assay method, thermal analysis, and spectroscopic identity confirmation, provides a robust and scientifically sound framework for a comprehensive purity assessment. By employing these orthogonal techniques, researchers and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of their research and the safety of subsequent pharmaceutical products.

References

  • PubChem. This compound.
  • Baqai Journal of Health Sciences.
  • Baqai Journal of Health Sciences. Vol. 19, No. 1, January - June, 2016. [Link]
  • ResearchGate. (a) ¹H NMR spectrum of 5, overlaid on the ¹H DOSY NMR spectrum of 5. [Link]
  • The Royal Society of Chemistry.
  • AMS Biotechnology (Europe) Ltd. Impurity guidelines in drug development under ICH Q3. [Link]
  • University of Maryland. FTIR Spectrum. [Link]
  • National Center for Biotechnology Information. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. [Link]
  • Veeprho. Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. [Link]
  • HRAM.
  • International Journal of Pharmaceutical Investigation. Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
  • PharmaInfo.net.
  • National Center for Biotechnology Information.
  • R Discovery. Validated HPLC Method Research Articles. [Link]
  • ResearchGate. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]
  • University of Porto. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]
  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
  • MassBank. Organic compounds. [Link]
  • Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference). [Link]
  • European Medicines Agency. ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
  • ResearchGate. (PDF) Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. [Link]
  • Hindawi. A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. [Link]
  • Chemistry LibreTexts. Thermogravimetric analysis (TGA). [Link]
  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
  • TU Delft Repository. Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity changes in multicomponent systems by analytical model fitting. [Link]
  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
  • Doc Brown's Chemistry. infrared spectrum of benzoic acid. [Link]
  • National Center for Biotechnology Information.
  • ResearchGate. Solubility comparison in acetonitrile. [Link]
  • Scientific Research Publishing. Synthesis, Molecular Spectroscopy, Computational, Thermal Analysis and Biological Activity of Some Orotic Acid Complexes. [Link]
  • ResearchG
  • MDPI. Refining and Validating Thermogravimetric Analysis (TGA)
  • Lab Manager. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]
  • National Institute of Standards and Technology. Benzoic acid. [Link]
  • National Center for Biotechnology Information.
  • mzCloud. 5 Hydroxynicotinic acid. [Link]
  • Organic Chemistry Data.

Sources

Application Notes and Protocols for Studying the Binding of 5-Methoxynicotinic Acid to Proteins

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The "Why" and "How" of Characterizing Small Molecule Interactions

In the landscape of modern drug discovery and chemical biology, understanding the precise interactions between small molecules and their protein targets is paramount.[1][2][3][4] These interactions form the bedrock of cellular signaling, enzyme catalysis, and pharmacological intervention.[3] 5-Methoxynicotinic acid, a small heterocyclic compound (Molecular Formula: C₇H₇NO₃, Molecular Weight: 153.14 g/mol ), serves as an exemplary case for the study of fragment-like molecules—compounds that represent starting points for the development of more potent and specific therapeutics.[5][6][7][8] The rigorous characterization of how such a molecule binds to a protein target provides invaluable insights into its mechanism of action, paving the way for rational drug design and optimization.[1][2]

This guide provides a comprehensive overview of established biophysical methods to elucidate the binding characteristics of this compound, or similar small molecules, to a target protein. We will delve into the causality behind experimental choices, offering detailed, self-validating protocols for key techniques that interrogate the kinetics, thermodynamics, and structural basis of these molecular partnerships.

Strategic Selection of Biophysical Methods: A Multi-Faceted Approach

No single technique can fully capture the multifaceted nature of a protein-ligand interaction. A strategic, multi-pronged approach is essential for a comprehensive understanding. The choice of methods depends on the specific questions being asked—from initial hit validation to detailed structural elucidation. For a novel interaction involving a small molecule like this compound, a tiered approach is recommended.

A. Initial Screening and Kinetic Analysis: Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for the primary screening of fragment libraries and for detailed kinetic analysis.[9][10][11] It measures changes in the refractive index at a sensor surface where a target protein is immobilized, allowing for real-time monitoring of binding and dissociation.[10] This provides crucial information on the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). The advantages of SPR in this context include low protein consumption and the ability to rapidly screen compounds, making it an excellent first-line technique.[11][12]

B. Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction in a single experiment.[13][14][15][16][17][18] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS).[13][15][16] Understanding the thermodynamic drivers of binding is critical for lead optimization. For instance, a binding event driven by a favorable enthalpy change often indicates strong, specific hydrogen bonding and van der Waals interactions.

C. Structural Insights: NMR Spectroscopy and X-ray Crystallography

To gain a high-resolution understanding of how this compound interacts with a protein, structural biology techniques are indispensable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for identifying the binding site on the protein and determining the conformation of the bound ligand in solution.[19][20][21][22] Techniques like chemical shift perturbation mapping can pinpoint the amino acid residues affected by ligand binding.[19]

  • X-ray Crystallography: This technique provides an atomic-level three-dimensional structure of the protein-ligand complex.[23][24][25][26] Visualizing the precise interactions, such as hydrogen bonds and hydrophobic contacts, is invaluable for structure-based drug design.[23]

Below, we provide detailed protocols for two complementary cornerstone techniques: Surface Plasmon Resonance for kinetic analysis and Isothermal Titration Calorimetry for thermodynamic characterization.

Experimental Workflows and Protocols

Workflow for a Novel Small Molecule-Protein Interaction Study

G cluster_0 Phase 1: Initial Assessment & Kinetics cluster_1 Phase 2: Thermodynamic Validation cluster_2 Phase 3: Structural Characterization A Protein Immobilization on SPR Sensor Chip B SPR Screening of this compound A->B C Kinetic Analysis (ka, kd, KD) B->C D Sample Preparation & Buffer Matching for ITC C->D Confirmed Binder E ITC Titration D->E F Thermodynamic Profiling (KD, ΔH, ΔS, n) E->F G NMR Titration (Chemical Shift Perturbation) F->G Thermodynamically Characterized H X-ray Crystallography (Co-crystallization or Soaking) F->H Thermodynamically Characterized I High-Resolution Structural Model G->I H->I

Sources

Application Notes and Protocols for Evaluating the Anti-inflammatory Properties of 5-Methoxynicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Inflammation is a fundamental biological process that, while essential for host defense and tissue repair, can lead to chronic and debilitating diseases when dysregulated. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Nicotinic acid (niacin) and its derivatives have emerged as promising candidates, exhibiting anti-inflammatory effects that may extend beyond their well-known lipid-modifying properties. These effects are often mediated through the GPR109A receptor, leading to the modulation of key inflammatory signaling pathways such as the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This application note provides a comprehensive suite of protocols for the systematic evaluation of the anti-inflammatory potential of 5-Methoxynicotinic acid derivatives, from initial in vitro screening to in vivo validation.

I. Preliminary In Vitro Screening: Albumin Denaturation Assay

This assay serves as a rapid and cost-effective preliminary screen for anti-inflammatory activity. It is based on the principle that protein denaturation is a well-documented cause of inflammation. The ability of a compound to prevent heat-induced protein denaturation can be correlated with its anti-inflammatory properties.

Protocol: Inhibition of Egg Albumin Denaturation
  • Preparation of Reagents:

    • Egg Albumin Solution (1%): Separate the egg white from a fresh hen's egg. Dilute the egg albumin with phosphate-buffered saline (PBS, pH 6.4) to a final concentration of 1%.

    • Test Compounds: Prepare stock solutions of this compound derivatives in a suitable solvent (e.g., DMSO) and then make serial dilutions in PBS to achieve final concentrations ranging from 100 to 1000 µg/mL.

    • Reference Standard: Prepare a solution of diclofenac sodium in PBS at similar concentrations to the test compounds.

  • Assay Procedure:

    • To 2.8 mL of PBS, add 0.2 mL of the 1% egg albumin solution.

    • Add 2 mL of the test compound or reference standard at various concentrations.

    • For the control group, add 2 mL of PBS instead of the test compound.

    • Incubate the reaction mixtures at 37°C for 15 minutes.

    • Induce denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.

    • After cooling to room temperature, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control – Absorbance of Test) / Absorbance of Control] x 100

    • A higher percentage of inhibition indicates greater anti-inflammatory activity.

II. In Vitro Mechanistic Evaluation in Macrophages

The murine macrophage cell line, RAW 264.7, is a widely used model to study inflammation in vitro. Stimulation with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, induces a robust inflammatory response, characterized by the production of pro-inflammatory mediators.

Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages
  • Cell Culture and Seeding:

    • Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[1]

    • Seed the cells in appropriate multi-well plates (e.g., 96-well for Griess assay, 24-well for ELISA, and 6-well for qRT-PCR) at a density that allows for approximately 80% confluency at the time of the experiment. For a 96-well plate, a seeding density of 1-2 x 10^5 cells/well is typical. Allow the cells to adhere overnight.

  • Treatment:

    • The following day, remove the culture medium.

    • Pre-treat the cells with various non-toxic concentrations of the this compound derivatives for 1 hour. Include a vehicle control (e.g., 0.1% DMSO).

    • Stimulate the cells with LPS (1 µg/mL) for the desired incubation period (e.g., 6 hours for qRT-PCR, 24 hours for Griess assay and ELISA).[1][2] Include an unstimulated control group and an LPS-only stimulated group.

  • Sample Collection:

    • After the incubation period, collect the cell culture supernatant for the Griess assay and ELISA. Centrifuge the supernatant to remove any cellular debris and store at -80°C until analysis.

    • For qRT-PCR, lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol) and proceed with RNA extraction.

Workflow for In Vitro Mechanistic Evaluation

G cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Downstream Analysis Culture Culture RAW 264.7 Macrophages Seed Seed cells in multi-well plates Culture->Seed Pretreat Pre-treat with 5-Methoxynicotinic acid derivatives Seed->Pretreat Stimulate Stimulate with LPS (1 µg/mL) Pretreat->Stimulate Collect_Supernatant Collect Supernatant Stimulate->Collect_Supernatant Lyse_Cells Lyse Cells Stimulate->Lyse_Cells Griess Griess Assay (NO) Collect_Supernatant->Griess ELISA ELISA (TNF-α, IL-6) Collect_Supernatant->ELISA qRT_PCR qRT-PCR (Gene Expression) Lyse_Cells->qRT_PCR

Caption: Workflow for in vitro evaluation of anti-inflammatory compounds.

A. Quantification of Nitric Oxide (Griess Assay)

Nitric oxide (NO) is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS). The Griess assay is a colorimetric method for the indirect measurement of NO by quantifying its stable metabolite, nitrite.[3]

Protocol:

  • Reagent Preparation:

    • Griess Reagent: Prepare by mixing equal volumes of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in deionized water. Prepare this reagent fresh and protect it from light.[4]

  • Assay Procedure:

    • Add 50 µL of the collected cell culture supernatant to the wells of a 96-well plate.

    • Prepare a standard curve using sodium nitrite (1-100 µM) in the cell culture medium.

    • Add 50 µL of the Griess reagent to each well.

    • Incubate at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540-550 nm using a microplate reader.[3][4]

  • Data Analysis:

    • Calculate the nitrite concentration in the samples by interpolating from the sodium nitrite standard curve.

    • A reduction in nitrite concentration in the treated groups compared to the LPS-only group indicates an inhibitory effect on NO production.

ParameterRecommendation
Cell Line RAW 264.7
Seeding Density 1 x 10^5 cells/well (96-well plate)
LPS Concentration 1 µg/mL
Incubation Time 24 hours
Wavelength 540-550 nm
B. Quantification of Pro-inflammatory Cytokines (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive and specific method to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant.

Protocol (General Sandwich ELISA):

  • Plate Coating: Coat the wells of a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6) and incubate overnight at 4°C.[5]

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[5]

  • Sample Incubation: Wash the plate and add 100 µL of the collected cell culture supernatant and standards to the wells. Incubate for 2 hours at room temperature.[5][6]

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.[6]

  • Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.[7]

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.[7]

  • Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Generate a standard curve by plotting the absorbance versus the concentration of the cytokine standards.

  • Determine the concentration of the cytokine in the samples from the standard curve.

  • A decrease in the concentration of TNF-α and IL-6 in the treated groups compared to the LPS-only group indicates anti-inflammatory activity.

C. Analysis of Inflammatory Gene Expression (qRT-PCR)

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is used to measure the mRNA expression levels of key inflammatory genes, such as iNOS, COX-2, TNF-α, and IL-6.

Protocol:

  • RNA Extraction: Extract total RNA from the lysed cells using a suitable method (e.g., TRIzol/chloroform extraction followed by isopropanol precipitation).

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qRT-PCR:

    • Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes and a housekeeping gene (e.g., GAPDH or β-actin), and a suitable SYBR Green master mix.

    • Perform the qRT-PCR using a real-time PCR system with a typical cycling program: initial denaturation (e.g., 95°C for 5 min), followed by 40 cycles of denaturation (e.g., 95°C for 15 sec) and annealing/extension (e.g., 60°C for 60 sec).[2]

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[8]

    • A downregulation of the target gene expression in the treated groups compared to the LPS-only group suggests an anti-inflammatory effect at the transcriptional level.

III. In Vivo Evaluation of Acute Inflammation

The carrageenan-induced paw edema model in rats is a classic and highly reproducible assay for screening the acute anti-inflammatory activity of novel compounds.[9]

Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animals: Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment.

  • Grouping and Dosing:

    • Divide the animals into groups (n=6-8 per group):

      • Vehicle Control: Receives the vehicle.

      • Test Groups: Receive different doses of the this compound derivative.

      • Positive Control: Receives a standard anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).

    • Administer the test compounds and the positive control orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.[10][11]

  • Induction of Edema:

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer (V₀).

    • Inject 0.1 mL of 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw.[10][12]

  • Measurement of Paw Edema:

    • Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection (Vₜ).[10]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Vₜ - V₀ .

    • Calculate the percentage inhibition of edema for each group using the formula: % Inhibition = [(Edema of Control – Edema of Treated) / Edema of Control] x 100

    • A significant reduction in paw volume in the treated groups compared to the vehicle control group indicates in vivo anti-inflammatory activity.

ParameterRecommendation
Animal Model Male Wistar or Sprague-Dawley rats (150-200 g)
Inducing Agent 1% Carrageenan solution (0.1 mL)
Route of Administration Sub-plantar injection
Measurement Tool Plethysmometer
Time Points 0, 1, 2, 3, 4, 5 hours post-carrageenan injection

IV. Mechanistic Insights: Key Signaling Pathways

The anti-inflammatory effects of this compound derivatives are likely mediated through the inhibition of pro-inflammatory signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as LPS, lead to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of inflammatory genes.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_cyto NF-κB (p65/p50) (Cytoplasm) IkB->NFkB_cyto releases NFkB_nuc NF-κB (p65/p50) (Nucleus) NFkB_cyto->NFkB_nuc translocates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nuc->Gene_Expression activates Test_Compound 5-Methoxynicotinic Acid Derivative Test_Compound->IKK Inhibits

Caption: Simplified NF-κB signaling pathway in inflammation.

MAPK Signaling Pathway

The MAPK family (including p38, JNK, and ERK) plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators. Activation of these kinases leads to the activation of transcription factors that regulate the expression of inflammatory genes.

G Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAPKKK (e.g., TAK1) Stimuli->MAP3K MAP2K MAPKK (e.g., MKK3/6) MAP3K->MAP2K MAPK p38 MAPK MAP2K->MAPK Transcription_Factors Transcription Factor Activation (e.g., AP-1) MAPK->Transcription_Factors Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression Test_Compound 5-Methoxynicotinic Acid Derivative Test_Compound->MAP2K Inhibits

Caption: Simplified p38 MAPK signaling pathway.

V. Conclusion

The protocols outlined in this application note provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of this compound derivatives. By employing a tiered approach, from initial in vitro screening to in vivo efficacy studies and mechanistic analysis, researchers can effectively identify and characterize promising new anti-inflammatory drug candidates.

References

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in r
  • Carrageenan Induced Paw Edema (R
  • 2.2. Carrageenan-Induced Paw Edema - Bio-protocol. [Link]
  • 3.8. Nitric Oxide Production Measurements in Macrophage Cells - Bio-protocol. [Link]
  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the R
  • A detail protocol for LPS to stimulate RAW 264.7 to measure for TNF alpha?
  • Carrageenan induced Paw Edema Model - Cre
  • Stimulation of Nitric Oxide Production in Macrophages by Babesia bovis - PMC. [Link]
  • Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed. [Link]
  • Possible ways to optimize Greiss Reagent protocol for NO production in macrophages?
  • Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - NCBI. [Link]
  • In vitro protein denaturation inhibition assay of Eucalyptus globulus and Glycine max for potential anti-inflammatory activity - Innovations in Pharmaceuticals and Pharmacotherapy. [Link]
  • Anti-Inflammatory Potential Evaluation (In-Vitro and In-Vivo) of Arthrophytum scoparium Aerial Part. [Link]
  • In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides
  • In vitro anti-inflammatory activity of Ficus racemosa L.
  • Enzyme-Linked Immunosorbent Assay (ELISA)
  • How to perform an In-vitro Anti-Inflammatory Egg Albumin Denaturation inhibition Assay?
  • Antioxidant and Anti-Inflammatory Activity on LPS-Stimulated RAW 264.7 Macrophage Cells of White Mulberry (Morus alba L.) Leaf Extracts - MDPI. [Link]
  • Protocol for polarization in M1 and M2 of RAW 264.7 (ATCC) by LPS and IL-4?
  • Can anyone help me standardinzing the protocol for LPS-stimulated RAW 264.
  • TNF-α (free) ELISA. [Link]
  • Compound K Inhibits the Lipopolysaccharide-Induced Inflammatory Responses in Raw 264.7 Cell Line and Zebrafish - MDPI. [Link]
  • Quantitative Real Time-PCR (qRT-PCR) analysis of IL-1β, IL-6, COX-2,...
  • Inhibition of LPS-Induced Oxidative Damages and Potential Anti-Inflammatory Effects of Phyllanthus emblica Extract via Down-Regulating NF-κB, COX-2, and iNOS in RAW 264.7 Cells - MDPI. [Link]
  • Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)
  • The mRNA levels of COX-2 (A), IL-6 (B), TNF-α (C), and iNOS (D) genes were determined by real-time PCR. Data are presented means ± SD (n = 3). ###P < 0.001 vs control. [Link]
  • Expression levels of TNF-α, IL-1β, IL-6, iNOS and COX-2 transcripts in...
  • Effect of four intestinal strains on TNF-α IL8 and IL6 expression in Caco-2 cells - Open Access Journals. [Link]

Sources

Troubleshooting & Optimization

improving the solubility of 5-Methoxynicotinic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 5-Methoxynicotinic acid. This guide is designed for researchers, chemists, and formulation scientists to navigate and overcome common solubility challenges encountered during experimental work. Here, we provide in-depth, field-proven answers to frequently asked questions, complete with step-by-step protocols and the scientific rationale behind them.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the fundamental properties of this compound and the primary reasons for its limited aqueous solubility.

Q1: I'm having trouble dissolving this compound in my aqueous buffer. Why is its solubility low?

Answer: The limited aqueous solubility of this compound at neutral pH is a direct consequence of its molecular structure. It possesses a relatively non-polar aromatic pyridine ring and a methoxy group, which offset the polarity of the carboxylic acid functional group. In its neutral, protonated state (at acidic to neutral pH), the molecule is not sufficiently polar to readily dissolve in water. While it is reported to be soluble in hot water, its solubility at room temperature in neutral aqueous solutions is considerably lower[1]. A structurally similar compound, 5-methylnicotinic acid, is classified as sparingly soluble at 0.083 g/L (83 µg/mL) at 25°C, suggesting a similar challenge for the methoxy derivative[2].

Q2: What are the key physicochemical properties of this compound that I should consider?

Answer: Understanding the fundamental properties of the molecule is the first step in designing an effective solubilization strategy. These parameters dictate its behavior in different solvent systems.

Table 1: Physicochemical Properties of this compound

Property Value Source Significance for Solubility
Molecular Formula C₇H₇NO₃ [1][3][4] Provides basic chemical information.
Molecular Weight 153.14 g/mol [1][3][5] Influences molar concentration calculations.
Appearance White crystalline powder [1] The crystalline nature requires energy to break the lattice for dissolution.
Melting Point 127-131 °C [1][3] A relatively high melting point can correlate with lower aqueous solubility[6].
XLogP3-AA 0.3 [5] This low value indicates the compound is not highly lipophilic, but solubility is still limited by the aromatic core.

| pKa (estimated) | ~4.5 (Carboxylic Acid)~5.0 (Pyridinium ion) | Inferred from[7] | Critical Parameter. The carboxylic acid group is ionizable. At pH values above its pKa, it deprotonates to form a highly soluble carboxylate anion. |

Q3: How exactly does pH influence the solubility of this compound?

Answer: The influence of pH is the most critical factor governing the aqueous solubility of this compound. This compound is an ionizable molecule with a carboxylic acid group.

  • At low pH (pH < pKa): The carboxylic acid group is protonated (-COOH). In this neutral form, the molecule has low solubility in water.

  • At high pH (pH > pKa): The carboxylic acid group is deprotonated, forming a carboxylate salt (-COO⁻). This ionized form is significantly more polar and, therefore, much more soluble in water.

This relationship is a fundamental principle used for solubilizing acidic and basic compounds[8][]. The process can be visualized as follows:

cluster_low_ph Low pH (e.g., pH < 4) cluster_high_ph High pH (e.g., pH > 6) Low_Solubility COOH form (Protonated) Low Aqueous Solubility High_Solubility COO⁻ form (Deprotonated Salt) High Aqueous Solubility Low_Solubility->High_Solubility Add Base (e.g., NaOH) (pH increases above pKa) High_Solubility->Low_Solubility Add Acid (e.g., HCl) (pH drops below pKa)

Caption: pH-dependent equilibrium of this compound.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides actionable protocols to address specific solubility issues you may encounter in the lab.

Q4: My this compound is not dissolving in water or PBS at my desired concentration. What is the first and simplest method I should try?

Answer: The most direct and effective initial approach is pH adjustment . Since the compound is acidic, slightly increasing the pH of your aqueous solution will convert the insoluble free acid into its highly soluble salt form[8][10]. This is often the preferred method as it introduces minimal changes to the final solution, aside from the pH and a counter-ion.

Q5: How do I properly prepare a stock solution of this compound using pH adjustment?

Answer: This protocol details the preparation of a stock solution by forming the soluble salt in situ.

Protocol 1: Solubilization via pH Adjustment

  • Initial Slurry Preparation:

    • Weigh the desired amount of this compound powder and add it to your chosen aqueous solvent (e.g., Milli-Q water, saline, or a buffer with a pH below 4).

    • Add approximately 80% of your final desired volume. For example, for a 10 mL final volume, start with 8 mL.

    • Stir the mixture at room temperature. You will observe a cloudy suspension or slurry.

  • Titration with Base:

    • While stirring, add a suitable base dropwise. A 1 M solution of sodium hydroxide (NaOH) is a common choice.

    • Monitor the solution's appearance. As the pH increases and surpasses the compound's pKa (~4.5), the solid will begin to dissolve as the soluble carboxylate salt is formed.

  • Endpoint Determination & pH Measurement:

    • Continue adding the base until the solution becomes completely clear. This indicates full dissolution.

    • Use a calibrated pH meter to check the final pH of the solution. Adjust as necessary to ensure it is within a stable range for your experiment (typically pH 7-8 for many biological assays). Be cautious not to overshoot the desired pH.

  • Final Volume Adjustment:

    • Once the compound is fully dissolved and the pH is set, add the solvent to reach your final target volume (e.g., bring the 8 mL solution up to 10 mL).

    • Filter the final solution through a 0.22 µm syringe filter to remove any potential particulates and ensure sterility.

  • Validation & Storage:

    • Visually inspect the solution for clarity.

    • Store the stock solution appropriately (typically at 4°C or -20°C, protected from light, depending on the compound's stability). Always check for precipitation before use, especially after freeze-thaw cycles.

Q6: My experiment is pH-sensitive and I must maintain a neutral pH. What are my best alternatives?

Answer: When pH modification is not an option, the primary strategies involve altering the properties of the solvent system itself. The two most common and effective approaches are co-solvency and the use of cyclodextrins .

  • Co-solvency: This involves adding a water-miscible organic solvent to your aqueous solution. The co-solvent reduces the overall polarity of the solvent system, making it more favorable for the non-polar regions of the this compound molecule to enter solution[][11].

  • Cyclodextrins: These are cyclic oligosaccharides that act as "molecular buckets." Their exterior is hydrophilic, making them water-soluble, while their interior cavity is hydrophobic. They can encapsulate the aromatic ring of your compound, effectively shielding it from the aqueous environment and increasing its apparent solubility[12][][14].

Start Need to dissolve This compound Check_pH Is pH adjustment permissible? Start->Check_pH Adjust_pH Use Protocol 1: Solubilize with NaOH Check_pH->Adjust_pH Yes Check_Organic Is a co-solvent acceptable? Check_pH->Check_Organic No Use_Cosolvent Use Protocol 2: Screen Co-solvents (e.g., DMSO, Ethanol, PEG 400) Check_Organic->Use_Cosolvent Yes Use_Cyclodextrin Use Protocol 3: Encapsulate with Cyclodextrins Check_Organic->Use_Cyclodextrin No

Caption: Decision workflow for selecting a solubilization method.

Q7: How do I select and use a co-solvent to improve solubility?

Answer: The selection of a co-solvent depends on the requirements of your downstream application (e.g., cell culture toxicity, analytical compatibility). Common choices include DMSO, ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400)[][15].

Protocol 2: Solubilization using Co-solvents

  • Co-solvent Screening (Small Scale):

    • Prepare small test vials. To each, add a fixed amount of this compound (e.g., 1 mg).

    • Add a small, measured volume (e.g., 100 µL) of different co-solvents (DMSO, Ethanol, PEG 400) to each vial to create a concentrated stock.

    • Vortex thoroughly to dissolve the compound in the pure co-solvent.

  • Aqueous Dilution Test:

    • Once dissolved, slowly add your aqueous buffer dropwise to the concentrated co-solvent stock while vortexing.

    • Observe the point at which precipitation occurs. This will help you determine the maximum tolerable aqueous content for a given co-solvent concentration.

  • Stock Solution Preparation:

    • Based on your screening, prepare your final stock solution. For example, dissolve the compound in the minimum required volume of the best-performing co-solvent (e.g., dissolve 10 mg in 200 µL of DMSO).

    • Slowly dilute this stock into your aqueous buffer to reach the final desired concentration, ensuring the final percentage of the co-solvent is below the precipitation point and compatible with your experiment.

Table 2: Example Co-solvent Screening Results

Co-Solvent Solubility in Pure Co-solvent (mg/mL) Max Aqueous % before Precipitation Final Co-solvent % in Assay Comments
DMSO >100 99% < 0.5% Common choice, but can have cellular toxicity at >1%.
Ethanol ~50 95% < 1.0% Good for many applications, volatile.

| PEG 400 | >100 | 98% | < 2.0% | Low toxicity, viscous, good for in vivo formulations[16]. |

Q8: When are cyclodextrins a good choice, and how do I prepare a solution with them?

Answer: Cyclodextrins are an excellent choice when you need to avoid organic co-solvents entirely, for example, in certain cell-based assays or for in vivo formulations where co-solvent toxicity is a concern. β-cyclodextrin and its more soluble derivatives, like Hydroxypropyl-β-cyclodextrin (HP-β-CD), are particularly effective for encapsulating aromatic compounds[][17].

img_node

Caption: Encapsulation of this compound in a cyclodextrin cavity.

Protocol 3: Solubilization using HP-β-Cyclodextrin

  • Prepare Cyclodextrin Solution:

    • Prepare a stock solution of HP-β-CD in your desired aqueous buffer. A 40% (w/v) solution is a common starting point. Warm the solution slightly (to 30-40°C) to aid dissolution of the cyclodextrin.

  • Complexation:

    • Add the this compound powder directly to the HP-β-CD solution.

    • Stir the mixture vigorously at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex. A magnetic stirrer or orbital shaker is recommended.

  • Clarification and Sterilization:

    • After stirring, you should have a clear solution. There may be a small amount of undissolved excess compound.

    • Filter the solution through a 0.22 µm syringe filter to remove any undissolved material and sterilize the solution. The filtrate contains the soluble drug-cyclodextrin complex.

  • Validation:

    • The concentration of the solubilized drug should be confirmed analytically (e.g., via HPLC-UV) if a precise concentration is required.

Part 3: Advanced Considerations

Q9: Can I form and isolate a solid salt of this compound to improve its handling and dissolution properties?

Answer: Yes, forming a solid salt is a standard pharmaceutical practice to improve the solubility and dissolution rate of an active pharmaceutical ingredient (API)[10][18]. For an acidic compound like this compound, you would react it with a pharmaceutically acceptable base (e.g., sodium bicarbonate, potassium hydroxide, or an amine like tromethamine) in a suitable solvent system and then crystallize the resulting salt.

The key advantage is that the isolated salt will often dissolve much more rapidly in water than the free acid form, as it does not require a pH change at the moment of dissolution[19]. However, this requires a more involved chemical synthesis and characterization process (e.g., PXRD, DSC) compared to the in situ solubilization methods described above.

Q10: What stability issues should I be aware of when using these solubilization methods?

Answer:

  • Precipitation upon Dilution: This is the most common issue, especially with co-solvent and pH-adjustment methods. When a concentrated stock is diluted into a larger volume of buffer, the concentration of the co-solvent or the local pH can drop, causing the compound to crash out of solution. Mitigation: Always add the stock solution to the final buffer slowly and with vigorous mixing.

  • pH Stability: Ensure your compound is chemically stable at the pH used for solubilization. Some molecules can undergo hydrolysis at very high or low pH. A short-term stability study of your stock solution is recommended.

  • Common Ion Effect: If you are working with buffers that contain high concentrations of ions that are also the counter-ion of your salt (e.g., using a sodium phosphate buffer with a sodium salt of your compound), it can slightly decrease the solubility of the salt form[18]. This is usually a minor effect but can be relevant for solutions near saturation.

  • Re-crystallization: Over time, especially during storage at low temperatures, the less stable, solubilized form of a compound can revert to its more stable, less soluble crystalline form. Always inspect solutions for clarity before use.

References

  • ChemBK. (n.d.). 5-METHOXY-NICOTINIC ACID.
  • Danil de Namor, A. F., et al. (1999). Binding of cyclodextrins to alicyclic and aromatic substrates. PubMed.
  • U.S. Patent No. 5,646,131. (1997). Method for solubilizing drugs using cyclodextrins and carboxylic acids. Google Patents.
  • ResearchGate. (2019). Encapsulation of benzene carboxylic acids using cyclodextrins.
  • Mura, P. (2020). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity. PMC - NIH.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • ResearchGate. (2014). Stacking complexation by nicotinamide: A useful way of enhancing drug solubility.
  • J&K Scientific. (n.d.). This compound, 97%.
  • Costa, P., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. MDPI.
  • ResearchGate. (2011). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. PubMed.
  • Zhang, Y., et al. (2019). Solubility Determination of Nicotinamide and Its Application for the Cocrystallization with Benzoic Acid. ACS Publications.
  • Pitani, S. K. (2018). SOLUBILITY ENHANCEMENT OF MODEL COMPOUNDS. Scholarly Commons.
  • Fiveable. (n.d.). Physicochemical properties. Medicinal Chemistry Class Notes.
  • Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.
  • Vishakha, V., et al. (2020). CO-SOLVENCY. World Journal of Pharmaceutical Research.
  • Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
  • Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
  • LabAlley. (n.d.). This compound, 97% Purity.
  • ResearchGate. (2018). Salt Formation to Improve Drug Solubility.
  • Chair of Analytical Chemistry. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents.
  • Parikh, T., et al. (2003). Solubility enhancement of cox-2 inhibitors using various solvent systems. PMC - NIH.
  • Evans, D. A. (n.d.). pKa Values of Common Bases. Harvard University.
  • CLAS. (n.d.). Table of Acids with Ka and pKa Values.
  • ResearchGate. (2013). The influence of co-solvents on the stability and bioavailability of rapamycin formulated in self-microemulsifying drug delivery systems.
  • Shaw, P., et al. (2013). Incorporation of Physiologically Based Pharmacokinetic Modeling in the Evaluation of Solubility Requirements for the Salt Selection Process. PubMed Central.

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Methoxynicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methoxynicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing its synthesis. We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to troubleshoot and refine your reaction conditions effectively.

Section 1: Overview of Synthetic Strategies

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis is typically approached via two primary routes, the choice of which depends on starting material availability, cost, and scale.

  • Nucleophilic Aromatic Substitution (SNAr): This is the most common route, starting from an appropriately substituted halopyridine, typically 5-bromonicotinic acid or its ester. The halogen is displaced by a methoxide source. This method is generally high-yielding and robust.

  • O-Methylation: This route begins with 5-hydroxynicotinic acid or its corresponding ester. The hydroxyl group is methylated using a suitable methylating agent. This can be an effective alternative, though care must be taken to avoid competitive N-methylation of the pyridine ring.

A crucial consideration for both pathways is the management of the carboxylic acid functional group. To prevent unwanted side reactions (e.g., reaction of the acid with the basic methoxide) and to improve solubility in organic solvents, it is standard practice to first protect the carboxylic acid as an ester (commonly a methyl or ethyl ester). The desired acid is then regenerated in a final hydrolysis step.

G cluster_0 Decision Logic Start Choose Synthetic Route SM Starting Material Availability? Start->SM RouteA Route 1: SₙAr SM->RouteA  5-Halonicotinic Acid   RouteB Route 2: O-Methylation SM->RouteB  5-Hydroxynicotinic Acid   Safety Handle Hazardous Reagents? (e.g., Dimethyl Sulfate) RouteB->Safety Safety->RouteA Yes, prefer alternative

Caption: Decision tree for selecting a synthetic route.

Section 2: Detailed Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This three-step protocol is the most widely employed method, starting from commercially available 5-bromonicotinic acid.

Step 1A: Esterification of 5-Bromonicotinic Acid to Methyl 5-Bromonicotinate
  • Causality: The esterification step is critical. It protects the acidic proton of the carboxylic acid, which would otherwise be deprotonated by the sodium methoxide used in the subsequent step, consuming the reagent and preventing the desired SNAr reaction. The resulting ester also exhibits significantly better solubility in common organic solvents.

Methodology:

  • To a suspension of 5-bromonicotinic acid (1.0 eq) in anhydrous methanol (5-10 mL per gram of acid), cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (SOCl₂, 1.2-1.5 eq) dropwise while maintaining the temperature below 10 °C. Alternatively, sulfuric acid can be used as a catalyst.[1][2]

  • After the addition is complete, remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 4-6 hours.

  • In-Process Control: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and carefully neutralize with a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude methyl 5-bromonicotinate, which can often be used directly in the next step or purified by recrystallization.

Step 1B: Methoxylation of Methyl 5-Bromonicotinate
  • Causality: This is the key SNAr step. The electron-deficient pyridine ring is susceptible to nucleophilic attack. The methoxide ion (CH₃O⁻) acts as the nucleophile, displacing the bromide leaving group. The reaction is typically performed at elevated temperatures to overcome the activation energy barrier.[3]

Methodology:

  • Prepare a solution of sodium methoxide (2.0-3.0 eq) in anhydrous methanol. This can be done by carefully adding sodium metal to anhydrous methanol at 0 °C or by using a commercial solution.[4][5]

  • Add methyl 5-bromonicotinate (1.0 eq) to the sodium methoxide solution.

  • Heat the reaction mixture to reflux for 6-12 hours in a sealed vessel or under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture contamination.

  • In-Process Control: Monitor the disappearance of the starting material by TLC or HPLC.

  • After completion, cool the mixture to room temperature and neutralize carefully with aqueous HCl (e.g., 1M solution) to a pH of ~7.

  • Remove the methanol under reduced pressure. The resulting residue contains the crude methyl 5-methoxynicotinate.

Step 1C: Hydrolysis of Methyl 5-Methoxynicotinate
  • Causality: The final step is the deprotection of the carboxylic acid via base-catalyzed hydrolysis (saponification) of the methyl ester.

Methodology:

  • To the crude methyl 5-methoxynicotinate from the previous step, add an aqueous solution of sodium hydroxide (NaOH, 2.0-3.0 eq, e.g., 2M solution).

  • Heat the mixture to 50-70 °C and stir for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully acidify the solution with concentrated HCl to a pH of approximately 3-4. The this compound will precipitate as a solid.[6]

  • Stir the cold suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under vacuum to yield the final product. Purity can be further enhanced by recrystallization from an ethanol/water mixture.[7]

G cluster_workflow SₙAr Workflow A Step 1A: Esterification (5-Bromonicotinic Acid) B Step 1B: Methoxylation (Methyl 5-Bromonicotinate) A->B SOCl₂/MeOH C Step 1C: Hydrolysis (Methyl 5-Methoxynicotinate) B->C NaOMe/MeOH D Final Product (this compound) C->D 1. NaOH 2. HCl

Caption: Experimental workflow for the SNAr synthesis route.

Section 3: Troubleshooting Guide

Question 1: My SNAr reaction (Step 1B) shows low to no conversion. What are the common causes?

Answer: This is a frequent issue that can be traced to several factors:

  • Inactive Nucleophile: Sodium methoxide is highly hygroscopic and reacts with moisture in the air or in the solvent to form methanol and NaOH, which is not a potent enough nucleophile for this reaction.[4][5]

    • Solution: Use freshly prepared sodium methoxide or a recently opened commercial solution. Ensure your methanol solvent is anhydrous (<50 ppm water). Consider preparing it fresh by reacting clean sodium metal with anhydrous methanol under an inert atmosphere.[8][9][10]

  • Insufficient Temperature/Time: SNAr reactions on pyridine rings, especially with bromide as a leaving group, require sufficient thermal energy.

    • Solution: Ensure the reaction is maintained at a steady reflux. If conversion is still slow, consider extending the reaction time to 24 hours. For highly unreactive substrates, a higher boiling point solvent like DMF could be used, but this complicates workup.

  • Poor Quality Starting Material: The methyl 5-bromonicotinate may contain residual acid from the esterification step, which will quench the sodium methoxide.

    • Solution: Ensure the ester is properly neutralized and purified before use. A simple aqueous bicarbonate wash is usually sufficient.

Question 2: The final hydrolysis step (Step 1C) is incomplete, and my product is contaminated with methyl 5-methoxynicotinate. How do I resolve this?

Answer: Incomplete hydrolysis is typically due to insufficient base or reaction time.

  • Stoichiometry of Base: Ensure you are using at least 2.0 equivalents of NaOH. One equivalent is consumed by the ester, and another may be consumed by any residual acidic protons.

    • Solution: Increase the amount of NaOH to 2.5-3.0 equivalents.

  • Reaction Conditions: The hydrolysis may be sluggish at room temperature.

    • Solution: Increase the reaction temperature to 50-70 °C and extend the reaction time. Monitor by TLC until the ester spot has completely disappeared.

  • Solubility Issues: The ester may not be fully soluble in the aqueous NaOH solution.

    • Solution: Adding a co-solvent like methanol or THF can improve solubility and accelerate the reaction. After the reaction is complete, these solvents can be removed under reduced pressure before acidification.

Question 3: My yield is low after the final precipitation and filtration. Where could the product be lost?

Answer: Product loss often occurs during the final workup and isolation steps.

  • Incorrect pH for Precipitation: this compound is amphoteric. At very low pH (<2), it can become protonated on the pyridine nitrogen and become more water-soluble. At high pH (>6), it exists as the carboxylate salt and is also water-soluble.

    • Solution: The isoelectric point, where solubility is at a minimum, is crucial for maximum precipitation. Carefully adjust the pH to the 3-4 range. Use a calibrated pH meter for accuracy.

  • Premature Filtration: Precipitation may not be instantaneous.

    • Solution: After acidification, stir the cold suspension (0-5 °C) for at least 30-60 minutes to allow for complete crystallization before filtering.

  • Washing with Excessive Water: While washing is necessary to remove inorganic salts, the product has some slight solubility in water.

    • Solution: Wash the filter cake with a minimal amount of ice-cold water.

G cluster_troubleshooting Troubleshooting: Low Yield Start Low Yield Observed CheckStep At Which Step? Start->CheckStep StepB Step 1B (SₙAr) CheckStep->StepB No Product Formation StepC Step 1C (Hydrolysis/Isolation) CheckStep->StepC Product Lost in Workup NaOM Check NaOMe Quality (Fresh? Anhydrous?) StepB->NaOM pH Check Precipitation pH (Is it 3-4?) StepC->pH Temp Check Reaction Temp/Time (Reflux? >12h?) NaOM->Temp Yes SolveNaOM Use fresh/anhydrous NaOMe and dry solvent. NaOM->SolveNaOM No SolveTemp Increase time or ensure consistent reflux. Temp->SolveTemp No SolvepH Adjust pH to 3-4 slowly. Stir cold for 1h. pH->SolvepH No

Caption: Troubleshooting decision tree for low yield issues.

Section 4: Frequently Asked Questions (FAQs)

  • Q: Why is nucleophilic attack favored at the 5-position in this system? A: In a pyridine ring, nucleophilic attack is electronically favored at the positions ortho (2,6) and para (4) to the nitrogen, as the negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom.[3][11] However, in 5-bromonicotinic acid, the starting material dictates the position of substitution. The reaction proceeds at the C-5 position because that is where the leaving group (bromo) is located.

  • Q: Can I perform the methoxylation directly on 5-bromonicotinic acid without making the ester? A: It is highly inadvisable. The acidic proton of the carboxylic acid is far more reactive towards sodium methoxide than the C-Br bond. You would form the sodium salt of 5-bromonicotinic acid, and the SNAr reaction would not proceed. The carboxylate group is also electron-donating, which deactivates the ring towards nucleophilic attack.

  • Q: What are the critical safety precautions when preparing sodium methoxide from sodium metal? A: The reaction of sodium metal with methanol is extremely exothermic and produces flammable hydrogen gas.[5] It must be performed in a well-ventilated fume hood, under an inert atmosphere (to prevent ignition of H₂). The sodium should be added in small, freshly cut pieces to anhydrous methanol cooled in an ice bath to control the reaction rate.[8][9] Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.

  • Q: Which route is better for large-scale synthesis? A: The SNAr route starting from 5-bromonicotinic acid is generally preferred for scale-up. The starting materials are readily available, the reactions are typically high-yielding, and the isolation of the final product via precipitation is a scalable and efficient purification method.

Section 5: Data Summary & Key Parameters

StepReactionKey ReagentsSolventTemp (°C)Time (h)Typical Yield (%)
1A Esterification5-Bromonicotinic acid, SOCl₂MethanolReflux (~65)4-6>95
1B SNArMethyl 5-bromonicotinate, NaOMeMethanolReflux (~65)6-1285-95
1C HydrolysisMethyl 5-methoxynicotinate, NaOHWater50-702-490-98

Note: Yields are for each individual step and may vary based on specific conditions and scale.

References

  • Sciencemadness Wiki. (2019). Sodium methoxide. [Link]
  • Pharmaguideline. (2010).
  • Wikipedia. Sodium methoxide. [Link]
  • ResearchGate. (2016). How to prepare Sodium Methoxyde Solution (1 M)?[Link]
  • Quora. (2017). How to make sodium methoxide. [Link]
  • National Center for Biotechnology Information.
  • SciSpace. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
  • Organic Syntheses. (2020). From 5-Hydroxynicotinic Acid to Nitrogenous (4+3)- Cycloadducts. [Link]
  • Wiley Online Library. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. [Link]
  • Chemistry Stack Exchange. (2018).
  • Nature. Ortho-C–H Methoxylation of Aryl Halides Enabled by a Polarity Reversed N–O Reagent. [Link]
  • Google Patents. (2017). Preparation method of high-purity 5-methyl-nicotinic acid.
  • National Center for Biotechnology Information. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)
  • Semantic Scholar. investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. [Link]
  • Amerigo Scientific. 5-Bromo-2-methoxynicotinic acid. [Link]
  • National Center for Biotechnology Inform
  • Google Patents. (1995). Process for preparing 5-bromonicotinic acid.
  • Organic Syntheses. Nicotinic acid, 6-hydroxy-. [Link]
  • Google Patents. (2012). Preparing method of 5-methylnicotinicacid.
  • Google Patents. (1980). Hydrolysis of methyl esters.
  • Zenodo.
  • Biomedical Research. (2017). Purification of (S)
  • Organic Chemistry Portal. Methyl Esters. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in 5-Methoxynicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methoxynicotinic acid is a valuable pyridine-based building block in medicinal chemistry and materials science.[1] While several synthetic routes to this compound exist, achieving a consistently high yield can be challenging for researchers. This guide is designed to serve as a dedicated technical support resource, providing in-depth troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common experimental pitfalls and offer field-proven solutions to help you optimize your synthesis and improve your final yield.

Part 1: General Troubleshooting Workflow

Low yields can often be traced back to fundamental experimental parameters that are independent of the specific synthetic route. Before delving into route-specific issues, it is crucial to assess the overall health of your experimental setup. The following workflow provides a logical sequence of checks to perform.

G start Low Yield Observed reagent_check Are all reagents pure and dry? (Verify with spec sheet, use fresh bottles) start->reagent_check monitoring Is the reaction being monitored? (e.g., TLC, LC-MS) reagent_check->monitoring Yes end_bad Yield Still Low (Proceed to Route-Specific FAQs) reagent_check->end_bad No, potential reagent issue completion Did the reaction go to completion? monitoring->completion Yes monitoring->end_bad No, implement monitoring workup Was the workup procedure optimized? (pH adjustment, extraction efficiency) completion->workup Yes completion->end_bad No, optimize reaction (time, temp, catalyst) purification Is product being lost during purification? (Recrystallization solvent, column loading) workup->purification Yes workup->end_bad No, refine workup protocol end_good Yield Improved purification->end_good Yes, loss was in purification purification->end_bad No

Caption: General troubleshooting decision tree for low-yield reactions.

Part 2: Route-Specific Troubleshooting & FAQs

This section addresses common issues encountered during the two primary synthetic routes to this compound: the oxidation of a substituted picoline and the hydrolysis of a nitrile precursor.

Route 1: Oxidation of 5-Methoxy-3-Picoline

The oxidation of the methyl group on the pyridine ring is a direct approach. However, it is susceptible to incomplete reactions and over-oxidation, particularly when using strong oxidants like potassium permanganate (KMnO₄).[2][3]

Q1: My reaction stalls, and I recover a significant amount of unreacted 5-methoxy-3-picoline. What is the likely cause?

A: This is a classic sign of insufficient oxidant or poor oxidant reactivity.

  • Causality: The oxidation of the electron-deficient methyl group on a pyridine ring can be sluggish.[4] If the oxidant is not potent enough or is used in a substoichiometric amount, the reaction will not proceed to completion. The quality of the oxidant is also critical; for example, KMnO₄ can decompose over time.

  • Troubleshooting Steps:

    • Verify Stoichiometry: Ensure you are using a sufficient molar excess of the oxidant. For KMnO₄, a ratio of 1.5 to 2.0 equivalents relative to the picoline is often a good starting point.[3]

    • Check Reagent Quality: Use a fresh, unopened bottle of your oxidant if possible.

    • Increase Temperature: Gently increasing the reaction temperature can improve the rate. For KMnO₄ oxidations, heating to 45-60 °C is common.[3] However, be cautious, as excessive heat can promote side reactions.

    • Monitor Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the disappearance of the starting material before proceeding with the workup.[5]

Q2: I am getting a low yield of an acidic compound, but it's not my desired product. The material is poorly soluble. Could this be an over-oxidation product?

A: This is highly likely, especially if your starting material was 3,5-lutidine (3,5-dimethylpyridine), a common precursor.

  • Causality: When using a strong, non-selective oxidant like potassium permanganate with 3,5-lutidine, both methyl groups can be oxidized to form pyridine-3,5-dicarboxylic acid.[6][7] This diacid is often less soluble than the desired monocarboxylic acid product and will precipitate, especially during pH adjustment in the workup.

  • Troubleshooting Steps:

    • Control Oxidant Addition: Add the oxidant slowly and in portions, maintaining the reaction temperature. A rapid exotherm can lead to over-oxidation.[3]

    • Optimize Workup pH: Pyridine-3,5-dicarboxylic acid and 5-methylnicotinic acid (the product from 3,5-lutidine) have different isoelectric points. A carefully controlled pH adjustment during workup can selectively precipitate one from the other. For instance, the diacid byproduct can often be precipitated and removed by filtration at a very low pH (e.g., 0.3-0.6) before adjusting the pH to ~3 to precipitate the desired product.[6]

    • Consider a Milder Oxidant: Alternative oxidation systems, such as O₂ with cobalt catalysts or H₂O₂ in sulfuric acid, may offer higher selectivity for the mono-oxidation.[2][7]

G cluster_0 Oxidation Pathway SM 5-Methoxy-3-Picoline Product This compound (Desired Product) SM->Product Selective Oxidation (Controlled Conditions) SideProduct Pyridine-3,5-dicarboxylic Acid (Over-oxidation Byproduct from 3,5-Lutidine) SM->SideProduct Over-Oxidation (Harsh Conditions) Oxidant [O] e.g., KMnO4

Caption: Reaction pathway showing desired oxidation and potential over-oxidation.

Route 2: Hydrolysis of 5-Methoxynicotinitrile

Hydrolysis of the corresponding nitrile is a robust method, as the nitrile group is readily converted to a carboxylic acid under acidic or basic conditions.[8] The primary challenges are ensuring the reaction goes to completion and efficiently isolating the product.

Q1: My hydrolysis reaction seems to stop midway. TLC shows a persistent intermediate spot between my starting material and the expected product.

A: You are likely observing the formation of the amide intermediate (5-methoxynicotinamide).

  • Causality: Nitrile hydrolysis is a two-step process: the nitrile is first hydrated to an amide, which is then hydrolyzed to the carboxylic acid.[9][10] The second step, amide hydrolysis, often requires more forcing conditions (higher temperature or longer reaction times) than the initial hydration. If conditions are too mild, the reaction can stall at the amide stage.[11]

  • Troubleshooting Steps:

    • Increase Reaction Time/Temperature: The most straightforward solution is to heat the reaction for a longer period. Refluxing is common for nitrile hydrolysis. Monitor the disappearance of the amide intermediate by TLC.[9][12]

    • Ensure Sufficient Acid/Base: For acidic hydrolysis, a strong acid like HCl or H₂SO₄ is used. For basic hydrolysis, NaOH or KOH is typical. Ensure you are using a sufficient concentration to effectively catalyze both steps of the hydrolysis.[12]

    • Re-evaluate Conditions: If you desire to stop at the amide, milder conditions are appropriate. However, to obtain the carboxylic acid, more vigorous conditions are necessary.[11]

Q2: After acidifying my reaction mixture during workup, very little product precipitates out. Where is my product going?

A: This issue almost always points to incorrect pH control or solubility problems.

  • Causality: this compound is an amphoteric molecule. In highly acidic solutions, the pyridine nitrogen is protonated, forming a cationic salt that is often soluble in water. In basic solutions, the carboxylic acid is deprotonated, forming an anionic carboxylate salt that is also water-soluble. The compound is least soluble at its isoelectric point (pI). If you overshoot the optimal pH for precipitation, the product will remain dissolved in the aqueous layer.

  • Troubleshooting Steps:

    • Precise pH Adjustment: After your hydrolysis is complete (especially if run under basic conditions), cool the aqueous solution in an ice bath. Slowly add concentrated acid (e.g., HCl) dropwise with vigorous stirring, monitoring the pH with a calibrated meter or pH paper. The target is typically a pH of 3-4.[13]

    • Patience and Cooling: Precipitation may not be instantaneous. After reaching the target pH, continue to stir the mixture in an ice bath for 30-60 minutes to maximize crystal formation.

    • Extraction as an Alternative: If precipitation is still poor, it may be necessary to extract the product. After acidification to pH 3, extract the aqueous layer multiple times with an organic solvent like dichloromethane (DCM) or ethyl acetate.[12]

    • Check Solvent Volume: If the volume of water used in the reaction and workup is excessively large, the product concentration may be too low to precipitate effectively, even at the pI. If this is the case, concentrate the aqueous layer under reduced pressure before acidification.

Part 3: Quantitative Data & Experimental Protocol

Summary of Common Issues and Solutions
IssuePotential CauseSuggested Solution
Incomplete Reaction Insufficient reagent, low temperature, poor catalyst activity.Verify stoichiometry, use fresh reagents, increase temperature, monitor by TLC.[14]
Formation of Byproducts Over-reaction, side reactions (e.g., self-condensation).Control reagent addition rate and temperature; optimize workup pH for separation.[6][15]
Low Isolated Yield Inefficient workup (incorrect pH), product loss during purification.Carefully adjust pH to the isoelectric point for precipitation; optimize recrystallization solvent.[5][13]
Stalling at Amide (Nitrile Hydrolysis) Insufficiently harsh conditions for second step.Increase reaction time and/or temperature; ensure sufficient acid/base catalyst.[11]
Protocol: Basic Hydrolysis of 5-Methoxynicotinitrile

This protocol provides a reliable method for converting 5-methoxynicotinitrile to this compound.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-methoxynicotinitrile (1.0 eq).

  • Reagent Addition: Add a 10% aqueous solution of sodium hydroxide (NaOH) (approx. 10 volumes relative to the nitrile). For example, for 1 gram of nitrile, use 10 mL of 10% NaOH solution.[12]

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C). The reaction is typically complete within 4-16 hours.

  • Monitoring: Monitor the reaction by TLC (e.g., using 10% methanol in DCM as eluent). Check for the disappearance of the starting nitrile and the intermediate amide.

  • Cooling & Workup: Once the reaction is complete, cool the flask to room temperature, then place it in an ice bath.

  • Acidification: With vigorous stirring, slowly add concentrated hydrochloric acid (HCl) dropwise to the cooled solution. Monitor the pH, adjusting to approximately pH 3. A white precipitate should form.[12]

  • Isolation: Continue stirring the slurry in the ice bath for 30 minutes. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove residual salts.

  • Drying: Dry the isolated solid under vacuum to obtain the final product, this compound. Purity can be assessed by NMR or LC-MS. If needed, the product can be further purified by recrystallization from an ethanol/water mixture.

References

  • Organic Synthesis. Hydrolysis of Nitriles.
  • Google Patents. CN106699650A - Preparation method of high-purity 5-methyl-nicotinic acid.
  • MDPI. Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI, and Phosphonium or Ammonium Bromides.
  • ResearchGate. Reactivity of V2O5/MgF2 Catalysts for the Selective Ammoxidation of 3-Picoline.
  • Chemguide. Hydrolysing Nitriles.
  • YouTube. Hydrolysis of Nitriles.
  • PubChem. This compound.
  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
  • ResearchGate. Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides.
  • Google Patents. CN102584695A - Preparing method of 5-methylnicotinicacid.
  • YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions).
  • MDPI. Selective Aerobic Oxidation of P-Methoxytoluene by Co(II)-Promoted NHPI Incorporated into Cross-Linked Copolymer Structure.
  • Amerigo Scientific. 5-Bromo-2-methoxynicotinic acid.
  • PubMed. A Reported "New Synthesis of Lysergic Acid" Yields Only the Derailment Product: Methyl 5-methoxy-4,5-dihydroindolo[4,3-f,g]quinoline-9-carboxylate.
  • ChemRxiv. Short, Enantioselective Synthesis of Mevalonic Acid.

Sources

identifying and removing byproducts from 5-Methoxynicotinic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 5-Methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of its derivatives. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can troubleshoot effectively and maintain the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common immediate challenges faced in the lab.

Q1: My amide coupling reaction with this compound is sluggish and gives a low yield. What are the likely causes?

A1: Low yields in amide coupling reactions are often traced back to a few key factors. Firstly, inadequate activation of the carboxylic acid is a primary culprit. Coupling reagents like HATU or EDC/DMAP are essential for forming a highly reactive intermediate that readily reacts with the amine.[1][2] Secondly, the presence of water in your reaction can hydrolyze the activated intermediate, reverting it back to the starting carboxylic acid. Ensure all your reagents and solvents are anhydrous. Lastly, the choice of base is critical; a non-nucleophilic hindered base like diisopropylethylamine (DIPEA) is often preferred to prevent side reactions.[2][3]

Q2: I'm performing an esterification of this compound and see unreacted starting material even after prolonged reaction times. How can I drive the reaction to completion?

A2: Esterification is an equilibrium-controlled process.[4] To shift the equilibrium towards the product, you need to remove water as it forms, often by azeotropic distillation with a suitable solvent like toluene. Alternatively, using a large excess of the alcohol can also drive the reaction forward.[5] If you are using a solid acid catalyst, ensure it is properly activated and has a high surface area.[6]

Q3: After my reaction workup, my crude product is a persistent yellow or brown color. What is this impurity and how can I remove it?

A3: Colored impurities in nicotinic acid derivatives often arise from side reactions or the degradation of starting materials.[7] These chromophores can sometimes be removed by a single recrystallization from a suitable solvent system, often with the addition of activated carbon to adsorb the colored impurities.[7] For stubborn colors, column chromatography may be necessary.

Q4: I'm struggling to separate my this compound derivative from unreacted starting material by column chromatography. What can I do?

A4: Co-elution during column chromatography is a common challenge, especially when the polarity of the product and starting material are similar. A systematic approach to optimizing your separation is key.[8] This involves screening different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol) and adjusting the polarity gradient. If baseline separation is still not achieved, consider switching to a different stationary phase, such as alumina or a bonded-phase silica gel.[9]

Troubleshooting Guides

This section provides in-depth, step-by-step guidance for resolving more complex purification challenges.

Guide 1: Systematic Purification of a Crude Esterification Product

Scenario: You have performed a Fischer esterification of this compound and your crude product contains the desired ester, unreacted this compound, and residual alcohol.

Workflow for Product Isolation and Purification

Caption: Workflow for ester purification.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.[5]

  • Basification: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of a weak base like sodium bicarbonate.[10][11] This will deprotonate the unreacted this compound, forming its water-soluble carboxylate salt.

  • Separation: Gently shake the funnel, venting frequently to release any pressure buildup. Allow the layers to separate and drain the aqueous layer. Repeat the wash 2-3 times.

  • Organic Layer Processing: The organic layer now contains your desired ester and the excess alcohol. Wash it with brine to remove residual water, then dry over an anhydrous salt like magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the crude ester, now free of acidic impurities.

Troubleshooting Extraction Issues:

  • Emulsion Formation: If an emulsion forms, try adding a small amount of brine or filtering the mixture through a pad of celite.[12]

  • Product in Aqueous Layer: If you suspect your ester has some water solubility, back-extract the combined aqueous layers with a fresh portion of the organic solvent.[13]

Guide 2: Identifying and Removing Byproducts from Amide Coupling Reactions

Scenario: An amide coupling reaction using this compound, an amine, and a coupling reagent (e.g., HATU, DIPEA) has produced a mixture of products.

Common Byproducts and Their Origins:

ByproductLikely CauseIdentificationRemoval Strategy
Unreacted this compound Incomplete reaction, insufficient coupling reagent.TLC, LC-MSAcid-base extraction with a weak base (e.g., NaHCO₃).[10]
N-acylurea Side reaction of the coupling reagent (e.g., EDC).NMR, LC-MSColumn chromatography.
Epimerized Product (if chiral amine is used) Use of a strong base or prolonged reaction times.Chiral HPLC, NMRCareful selection of a non-nucleophilic base and monitoring reaction time.[1]
Unreacted Amine Incorrect stoichiometry.TLC, LC-MSAcid-base extraction with a dilute acid (e.g., 1M HCl).[3]

Workflow for Analysis and Purification

G A Crude Amide Product B TLC/LC-MS Analysis A->B C Identify Components: - Product - Starting Materials - Byproducts B->C D Choose Purification Strategy C->D E Acid-Base Extraction D->E Acidic/Basic Impurities F Column Chromatography D->F Neutral, Similar Polarity G Recrystallization D->G Crystalline Solid E->F H Pure Amide Product F->H G->H

Caption: Amide purification decision workflow.

Experimental Protocol: Column Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC).[14] The ideal system will show good separation between your desired product and the major impurities, with an Rf value for the product between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform to avoid channeling.

  • Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent and load it onto the column.

  • Elution: Run the column, collecting fractions. Monitor the elution of your compounds using TLC.

  • Fraction Pooling and Evaporation: Combine the pure fractions containing your product and remove the solvent under reduced pressure.

Troubleshooting Chromatography:

  • Peak Tailing: For basic compounds like pyridine derivatives, peak tailing can occur due to interactions with acidic silanol groups on the silica. Adding a small amount of a competing base like triethylamine (0.1-1%) to the eluent can mitigate this.[9]

  • Low Recovery: If your compound is not eluting, it may be too polar for the chosen solvent system. Gradually increase the polarity of the eluent. In some cases, your product might be irreversibly adsorbed onto the silica; a different stationary phase may be required.[9]

References

  • Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies. (n.d.). Molecular Energetics Group - Universidade de Lisboa.
  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives. (n.d.). Benchchem.
  • Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. (n.d.). Discoveracs.org.
  • Process for the purification of nicotinic acid amide I. (n.d.). Google Patents.
  • SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. (n.d.). Journal of Emerging Technologies and Innovative Research.
  • Purification of Pyridine. (n.d.). Chempedia - LookChem.
  • Purification of nicotinic acid. (n.d.). Google Patents.
  • Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid. (n.d.). Benchchem.
  • Troubleshooting: The Workup. (n.d.). Department of Chemistry : University of Rochester.
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Isolation and Purification of Organic Compounds Extraction (Expt #2). (n.d.).
  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (n.d.). PubMed Central.
  • How To: Troubleshoot a Reaction. (n.d.). Department of Chemistry : University of Rochester.
  • How to purify Nicotinic acid derivatives from the reaction mixture? (2017, August 13). ResearchGate.
  • Acid–base extraction. (n.d.). Wikipedia.
  • Pyridines Separation of pyridine and other amines. (n.d.). Agilent.
  • Recovery of nicotinic acid by solvent extraction. (n.d.). Google Patents.
  • EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS. (2025, March 26).
  • 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. (n.d.). MDPI.
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022, January 20). PMC - NIH.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.). HepatoChem.
  • Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs | Request PDF. (2025, August 8). ResearchGate.
  • Preparation method of high-purity 5-methyl-nicotinic acid. (n.d.). Google Patents.
  • This compound | C7H7NO3 | CID 4738390. (n.d.). PubChem - NIH.
  • Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (n.d.).
  • Amide synthesis by acylation. (n.d.). Organic Chemistry Portal.
  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. (n.d.). PMC - NIH.
  • synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. (n.d.).
  • Process optimization for acid-amine coupling: a catalytic approach. (2022, August 29). Growing Science.
  • 20.5.1.2.9 Synthesis of Esters from Carboxylic Acids and Derivatives (Update 2024). (2024, January 1).
  • Method for preparing heterocyclic-carboxylic acids. (n.d.). Google Patents.
  • Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. (2020, June 22). MedCrave online.
  • Syntheses and Purification of Cannabinoid Derivatives. (2023, April 25). Pure Help Center.
  • Malonic Ester Synthesis Reaction Mechanism. (2018, May 11). YouTube.
  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. (2023, May 22). MDPI.

Sources

challenges in the crystallization of 5-Methoxynicotinic acid and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Crystallization of 5-Methoxynicotinic Acid

Welcome to the technical support guide for the crystallization of this compound (5-MNA). This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the crystallization of this compound. As an aromatic carboxylic acid with multiple hydrogen bonding sites, 5-MNA presents unique opportunities and challenges in achieving desired purity, yield, and solid-state form. This guide provides in-depth, field-proven insights and actionable protocols to overcome these hurdles.

Section 1: Foundational Knowledge - Understanding this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for successful crystallization. Its molecular structure dictates its behavior in various solvent systems and conditions.

Key Structural Features & Implications:

  • Carboxylic Acid Group (-COOH): Acts as a strong hydrogen bond donor and can be deprotonated at higher pH, significantly increasing aqueous solubility.

  • Pyridine Ring Nitrogen: A hydrogen bond acceptor that can be protonated at low pH.

  • Methoxy Group (-OCH3): The ether oxygen is a hydrogen bond acceptor, influencing interactions with protic solvents.

This combination of functional groups makes the molecule's solubility and crystal packing highly sensitive to the surrounding chemical environment, particularly solvent choice and pH.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₇NO₃[3][4]
Molecular Weight 153.14 g/mol [3][4]
Appearance White crystal or crystalline powder[5]
Reported Melting Point 127-131 °C; 235-237 °C[4][5]

Expert Insight: The significant discrepancy in reported melting points is a critical observation. It strongly suggests the existence of polymorphs—different crystal structures of the same compound—or the formation of solvates. Polymorphism is a major challenge in pharmaceutical development as different forms can have varying solubility, stability, and bioavailability.[6][7] Controlling crystallization conditions is therefore paramount to selectively isolate the desired form.

Section 2: Troubleshooting Guide - Common Crystallization Problems & Solutions

This section addresses the most frequent issues encountered during the crystallization of this compound in a direct question-and-answer format.

Q1: My this compound will not crystallize from solution after cooling. What should I do?

  • Probable Cause: The solution is not sufficiently supersaturated, or there is a high energy barrier to nucleation. For crystals to form, the concentration of the solute must exceed its solubility limit at that temperature (supersaturation), and molecules must successfully arrange into a stable nucleus.[8]

  • Solutions:

    • Induce Nucleation by Scratching: Gently scratch the inside surface of the flask with a glass rod at the air-solution interface.

      • Causality: Scratching creates microscopic imperfections on the glass surface that act as nucleation sites, lowering the energy barrier for crystal formation.[9]

    • Add a Seed Crystal: If available, add a single, tiny crystal of pure 5-MNA to the cooled solution.

      • Causality: A seed crystal provides a pre-existing template, bypassing the difficult initial nucleation step and promoting the growth of larger, more ordered crystals.[9]

    • Increase Supersaturation:

      • Solvent Evaporation: Gently warm the solution or use a rotary evaporator to remove a small portion of the solvent, then allow it to cool again.[9]

      • Lower Temperature: Use a colder cooling bath (e.g., an ice-water or ice-salt bath) to further decrease the solubility of the compound.[9]

Q2: My compound is "oiling out" into a viscous liquid instead of forming solid crystals. How can I prevent this?

  • Probable Cause: The compound's solubility in the chosen solvent is too high, or the solution is cooled too rapidly. When supersaturation is reached at a temperature above the compound's melting point (or eutectic point with the solvent), it can separate as a liquid phase. Certain solvents like THF are known to increase the propensity for oiling out.[10]

  • Solutions:

    • Re-evaluate the Solvent System:

      • Switch to a solvent where 5-MNA is less soluble.

      • If using a mixed solvent system, add more of the "anti-solvent" (the one in which the compound is less soluble).

    • Modify the Cooling Profile: Heat the solution until the oil redissolves completely, then allow it to cool much more slowly. An insulated bath or leaving the flask at room temperature before refrigeration can promote orderly crystal growth.

    • Increase Solvent Volume: Add a small amount of additional hot solvent to ensure the solution is not oversaturated at a high temperature. While this may slightly reduce the final yield, it promotes the formation of high-quality crystals.[9]

Q3: I'm getting a fine powder or very small, poorly-defined needles. How can I improve crystal size and quality?

  • Probable Cause: The solution is becoming supersaturated too quickly, leading to "crashing out." This results in rapid, uncontrolled nucleation at many points simultaneously, preventing the growth of large, well-ordered crystals.[9][11]

  • Solutions:

    • Slow Down the Crystallization Rate: The key to large crystals is to maintain a state of low supersaturation for an extended period.

      • Slower Cooling: Insulate the crystallization vessel to slow heat loss.

      • Vapor Diffusion: Dissolve the compound in a small amount of a "good" solvent in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (an anti-solvent) in which the good solvent is volatile. The slow diffusion of the anti-solvent vapor into the vial will gradually decrease solubility and promote slow crystal growth.[11]

    • Reduce Initial Concentration: Add 5-10% more solvent than the minimum required for dissolution at high temperature. This ensures that nucleation begins at a lower temperature, where the crystal growth rate is slower and more controlled.[9]

Q4: The melting point of my recrystallized product is inconsistent. Why is this, and how can I control it?

  • Probable Cause: You are likely crystallizing different polymorphs or solvates. The solvent, cooling rate, temperature, and even impurities can dictate which crystal form nucleates and grows.[6][12] For aromatic acids, solvent-solute hydrogen bonding can play a decisive role in directing the formation of a specific polymorph.[13]

  • Solutions:

    • Standardize Your Protocol: Meticulously control all crystallization parameters—solvent choice, concentration, cooling rate, and agitation. Seeding with a crystal of the desired polymorph is a powerful method to ensure consistency.

    • Conduct a Polymorph Screen: Systematically crystallize 5-MNA from a variety of solvents with different properties (e.g., protic like ethanol, aprotic polar like acetonitrile, apolar like toluene) and at different evaporation rates.[12][14]

    • Characterize the Solid Form: Use analytical techniques to identify the form you have:

      • Powder X-ray Diffraction (PXRD): Provides a unique fingerprint for each crystal structure.

      • Differential Scanning Calorimetry (DSC): Can identify melting points, phase transitions between polymorphs, and desolvation events.

      • Thermogravimetric Analysis (TGA): Detects weight loss upon heating, which is indicative of a solvate.

Section 3: Experimental Protocols & Workflows

Protocol 1: Standard Cooling Crystallization from an Aqueous System
  • Solvent Selection: Place ~20 mg of crude this compound in a test tube. Add 0.5 mL of deionized water. If it dissolves completely at room temperature, water is not a suitable single solvent. If it is insoluble, heat the mixture gently. If it dissolves when hot but not when cold, it is a good candidate solvent.[15]

  • Dissolution: In an Erlenmeyer flask, add the crude 5-MNA. Add the minimum amount of hot deionized water (or an ethanol/water mixture) dropwise while heating and stirring until the solid is just fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for 2-3 minutes. Perform a hot filtration to remove the carbon.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place it in an ice bath for 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point.

Workflow Diagram: Troubleshooting Crystallization Failures

The following diagram provides a systematic decision-making process for troubleshooting common crystallization issues.

G start_node start_node process_node process_node decision_node decision_node outcome_bad outcome_bad outcome_good outcome_good solution_node solution_node start Start: Hot, clear solution of 5-MNA cool Cool solution slowly start->cool crystals_form Crystals form? cool->crystals_form oiling_out Oiling out occurs? crystals_form->oiling_out No good_crystals Outcome: Well-defined Crystals crystals_form->good_crystals Yes clear_solution Solution remains clear? oiling_out->clear_solution No oil Outcome: Oil / Emulsion oiling_out->oil Yes no_crystals Outcome: No Crystals clear_solution->no_crystals Yes powder Outcome: Fine Powder clear_solution->powder No (but crystals are poor) sol_oil 1. Re-heat and add more solvent. 2. Cool much slower. 3. Change solvent system. oil->sol_oil sol_clear 1. Induce nucleation (scratch/seed). 2. Evaporate some solvent. 3. Cool to lower temperature. no_crystals->sol_clear sol_powder 1. Re-heat and add 5-10% more solvent. 2. Use a slower cooling method (e.g., insulated bath). powder->sol_powder sol_good Proceed to filtration, washing, and drying. good_crystals->sol_good

Caption: A decision tree for troubleshooting common crystallization outcomes.

Section 4: Frequently Asked Questions (FAQs)

  • Q: What are the best starting solvents for crystallizing this compound?

    • Based on its structure and reported solubility data, polar protic solvents are an excellent starting point.[5] Water, ethanol, methanol, and mixtures thereof are highly recommended for initial screening. The goal is to find a solvent or solvent system where the compound has high solubility when hot and low solubility when cold.[8][15]

  • Q: How does pH dramatically affect the crystallization of this compound?

    • The pH of the solution directly controls the ionization state of the molecule.

      • At low pH (acidic): The pyridine nitrogen can become protonated, forming a cationic species.

      • At high pH (basic): The carboxylic acid will be deprotonated, forming an anionic carboxylate.

    • These changes drastically alter the molecule's overall polarity and its hydrogen bonding capabilities, which in turn significantly impacts its solubility and how it packs into a crystal lattice.[1][2] Studies on the closely related hydroxynicotinic acids have shown that a wide variety of solid forms, from well-defined crystals to amorphous solids, can be obtained simply by adjusting the pH of the aqueous crystallization medium.[16][17] Therefore, controlling and reporting the pH is critical for reproducible results.

  • Q: What is the significance of polymorphism for this compound?

    • Polymorphism is the ability of a compound to exist in more than one crystal structure. For a pharmaceutical compound like 5-MNA, this is critically important. Different polymorphs can have different melting points, dissolution rates, and chemical stability. This can affect everything from manufacturing processes to the ultimate bioavailability and shelf-life of a drug product. The conflicting melting points found in the literature for 5-MNA make polymorphism a primary concern that must be investigated and controlled.[4][5][6]

Section 5: References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved December 29, 2025, from [Link]

  • CAS Common Chemistry. (n.d.). This compound. American Chemical Society. Retrieved December 29, 2025, from [Link]

  • ChemBK. (2024). 5-METHOXY-NICOTINIC ACID. Retrieved December 29, 2025, from [Link]

  • LibreTexts Chemistry. (2022). 3.6F: Troubleshooting. Retrieved December 29, 2025, from [Link]

  • Piedade, M. F. M., et al. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Crystals. Available from: [Link]

  • Oakwood Chemical. (n.d.). This compound, min 97%. Retrieved December 29, 2025, from [Link]

  • Aitken, R. A., & Slawin, A. M. Z. (2012). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section C, 68(Pt 5), m231–m236. Available from: [Link]

  • University of Strasbourg. (n.d.). Guide for crystallization. Retrieved December 29, 2025, from [Link]

  • University of Texas at Dallas. (n.d.). SOP: CRYSTALLIZATION. Retrieved December 29, 2025, from [Link]

  • ResearchGate. (n.d.). Tautomer Selection Through Solvate Formation: The Case of 5-Hydroxynicotinic Acid. Retrieved December 29, 2025, from [Link]

  • Chen, J., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappearing” Polymorph of Ritonavir. Crystal Growth & Design. Available from: [Link]

  • MDPI. (2023). Peer-review of "pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media". Retrieved December 29, 2025, from [Link]

  • Harper, T. (2024). Crystallization | Organic Chemistry Lab Techniques. YouTube. Retrieved December 29, 2025, from [Link]

  • University of Lisbon Repository. (2023). pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Retrieved December 29, 2025, from [Link]

  • Technobis Crystallization Systems. (2021). Solvent selection for process development. Retrieved December 29, 2025, from [Link]

  • APC Ltd. (2020). How to Select the Best Solvent for Crystallization?. YouTube. Retrieved December 29, 2025, from [Link]

  • ResearchGate. (n.d.). Polymorphic outcome of crystallization from pure solvents. Retrieved December 29, 2025, from [Link]

  • ResearchGate. (2018). How does the solvent or pH affect the formation of weak bonds in crystal packing?. Retrieved December 29, 2025, from [Link]

  • ResearchGate. (2023). (PDF) pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. Retrieved December 29, 2025, from [Link]

  • J&K Scientific. (n.d.). This compound, 97%. Retrieved December 29, 2025, from [Link]

  • SciSpace. (n.d.). When Crystals Do Not Grow: The Growth Dead Zone. Retrieved December 29, 2025, from [Link]

  • Steendam, R. R. R., et al. (2018). The mechanisms of crystal growth inhibition by organic and inorganic inhibitors. Scientific Reports. Available from: [Link]

  • MDPI. (2022). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Retrieved December 29, 2025, from [Link]

  • ResearchGate. (2022). Controlling the polymorphic outcome of 2,6-dimethoxybenzoic acid crystallization using additives. Retrieved December 29, 2025, from [Link]

  • Braga, D., et al. (2024). Crystallization from solution versus mechanochemistry to obtain double-drug multicomponent crystals of ethacridine with salicylic/acetylsalicylic acids. Scientific Reports. Available from: [Link]

  • Talreja, P. S., et al. (2024). Crystallization of para-aminobenzoic acid forms from specific solvents. CrystEngComm. Available from: [Link]

Sources

Technical Support Center: Overcoming Poor Reproducibility in 5-Methoxynicotinic Acid Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for overcoming poor reproducibility in 5-Methoxynicotinic acid biological assays.

Welcome to the technical support resource for researchers utilizing this compound in biological assays. This guide is designed to provide in-depth troubleshooting advice and best practices to help you achieve robust and reproducible results. As a G protein-coupled receptor (GPCR) agonist, this compound presents unique experimental challenges that require careful consideration of assay design and execution.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding for your experimental setup.

Q1: What is the primary biological target of this compound and its mechanism of action?

This compound is a derivative of nicotinic acid (niacin).[1] Its primary biological target is the G protein-coupled receptor GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[2][3] GPR109A is predominantly coupled to the inhibitory G-protein, Gαi.[2] Upon agonist binding, the activated Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][4] The receptor can also participate in G-protein independent signaling through β-arrestin recruitment, which can lead to receptor internalization and desensitization.[2][5][6]

Q2: Which cell lines are suitable for studying GPR109A activation?

GPR109A is endogenously expressed in adipocytes and various immune cells, such as macrophages.[3][7] However, for controlled in vitro assays, researchers often use engineered cell lines that stably or transiently overexpress the human GPR109A receptor. Commonly used host cell lines include:

  • HEK293 (Human Embryonic Kidney) cells: Widely used due to their robust growth and high transfection efficiency.[8][9]

  • CHO-K1 (Chinese Hamster Ovary) cells: Another common choice for establishing stable cell lines for GPCR screening.[6][10]

  • ARPE-19 (Human Retinal Pigment Epithelial) cells: Have been used to create GPR109A overexpressing lines to study its anti-inflammatory effects.[11]

The choice depends on the specific assay and desired cellular background. It is critical to validate receptor expression levels, as overexpression can sometimes lead to signaling artifacts.[10][12]

Q3: What are the most common functional assays for this compound?

Given its mechanism of action, the most common assays monitor key events in the GPR109A signaling cascade:

  • cAMP Assays: These are the most direct functional readout for Gαi coupling. An agonist like this compound will cause a measurable decrease in forskolin-stimulated cAMP levels.[11][13]

  • GTPγS Binding Assays: This biochemical assay measures the direct activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog to cell membranes expressing the receptor.[14]

  • β-Arrestin Recruitment Assays: These assays, often using techniques like BRET or FRET, measure the interaction between GPR109A and β-arrestin, providing insight into an alternative signaling and regulatory pathway.[5][6]

  • Receptor Internalization Assays: Ligand-induced endocytosis can be quantified using methods like whole-cell ELISA on N-terminally tagged receptors, which measures the loss of surface receptors.[9]

Q4: Why am I seeing a high degree of variability in my results between experiments?

Poor reproducibility in cell-based assays is a common challenge stemming from multiple sources.[15][16][17] For GPCR assays specifically, key factors include:

  • Biological Variability: Inconsistent cell passage number, cell seeding density, and undetected mycoplasma contamination can significantly alter cellular responses.[16][18]

  • Reagent Integrity: Degradation, improper storage, or poor solubility of this compound can lead to inconsistent effective concentrations.[16]

  • Technical Execution: Minor variations in incubation times, pipetting technique, and plate reader settings can introduce significant error.[19]

  • Receptor Biology: Fluctuations in GPR109A expression levels and receptor desensitization during the assay can dampen the response and increase variability.[4][12]

Part 2: Detailed Troubleshooting Guide

This guide provides specific solutions to common problems encountered during this compound assays.

Section A: Compound & Reagent Issues
Q: My dose-response curve is inconsistent or has shifted. What could be wrong with my this compound solution?

An unstable dose-response curve often points to issues with the test compound itself.

Potential Causes & Solutions:

  • Poor Solubility: this compound may precipitate in your assay buffer, especially at high concentrations.

    • Action: Visually inspect your stock and final dilutions for any precipitate. Determine the compound's solubility limit in your specific assay buffer. Consider using a small percentage of a solubilizing agent like DMSO, but always include a vehicle control to account for its effects.[16]

  • Compound Degradation: The compound may be unstable under your experimental conditions (e.g., prolonged incubation at 37°C, exposure to light).

    • Action: Prepare fresh dilutions of this compound from a validated powder stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.

  • Inaccurate Pipetting: Errors in serial dilutions are a major source of variability.

    • Action: Ensure your pipettes are calibrated. Use low-retention tips. When preparing serial dilutions, ensure thorough mixing between each step.

Q: Could my assay buffer be interfering with the results?

Yes, the choice of buffer is critical for maintaining physiological conditions and ensuring assay integrity.[20]

Potential Causes & Solutions:

  • Incorrect pH or Buffering Capacity: Suboptimal pH can alter both receptor function and compound activity. Low buffering capacity can lead to pH drifts during the experiment.[20]

    • Action: Choose a buffer with a pKa value close to the desired physiological pH (typically 7.2-7.4).[21] Ensure the buffer concentration is sufficient to maintain a stable pH throughout the assay. Verify the final pH of your complete assay medium at the correct temperature (37°C).

  • Buffer-Ion Interactions: Some buffers can chelate divalent cations (like Ca²⁺ and Mg²⁺) that are essential for cellular function and GPCR signaling.

    • Action: Use a well-characterized biological buffer known for low metal ion binding, such as HEPES or PIPES.[21][22] Avoid phosphate buffers if you suspect interference with divalent cations.[23]

Table 1: Recommended Biological Buffers for Cellular Assays

Buffer Useful pH Range pKa at 25°C ΔpKa/°C Notes
HEPES 6.8 - 8.2 7.48 -0.014 Most common for cell culture; low metal binding.[21]
PIPES 6.1 - 7.5 6.76 -0.0085 Does not form complexes with most metal ions.[22]
MOPS 6.5 - 7.9 7.20 -0.015 Good choice for RNA work; use with caution in some cell-based assays.[22]

| Tris | 7.5 - 9.0 | 8.06 | -0.028 | High temperature sensitivity; can be toxic to some cells.[23] |

Section B: Cell Health & Culture Problems
Q: My assay window (signal-to-background) is decreasing over time. What should I check in my cell culture?

A declining assay window is often a sign of deteriorating cell health or changes in receptor expression.

Potential Causes & Solutions:

  • High Cell Passage Number: Continuous passaging can lead to genetic drift, senescence, and a significant decrease in the expression of transfected receptors like GPR109A.[16][18]

    • Action: Implement a strict cell banking system. Thaw a new, low-passage vial of cells after a defined number of passages (e.g., 15-20) and re-validate their performance.

  • Mycoplasma Contamination: This common and often undetected contamination severely impacts cell metabolism and signaling, leading to unreliable data.[18]

    • Action: Test your cell cultures for mycoplasma regularly (e.g., monthly) using a reliable PCR-based or luminescence-based kit. Discard any contaminated cultures immediately.[18]

  • Inconsistent Culture Conditions: Variations in incubator CO₂, temperature, or humidity can stress cells and affect assay performance.

    • Action: Regularly calibrate and monitor your incubators. Standardize your cell culture workflow, including seeding density and splitting ratios.

Q: I'm observing high well-to-well variability within the same plate. What are the likely causes?

This issue typically points to technical inconsistencies during the assay setup.

Potential Causes & Solutions:

  • Uneven Cell Seeding: A non-uniform cell monolayer is a primary cause of variability.

    • Action: Ensure you have a single-cell suspension before seeding. After plating, gently rock the plate in north-south and east-west directions to distribute cells evenly. Avoid swirling, which concentrates cells in the center.

  • "Edge Effect": Wells on the perimeter of a microplate are prone to faster evaporation, altering reagent concentrations.[16]

    • Action: Avoid using the outer rows and columns for experimental samples. Instead, fill these "buffer" wells with sterile PBS or media to create a humidity barrier.[16]

  • Temperature Gradients: If the plate is not uniformly warmed during incubations, reaction rates can differ across the plate.

    • Action: Ensure plates are fully equilibrated to the assay temperature before adding reagents. Use a water bath or a temperature-controlled incubator block for critical steps.

Section C: Assay-Specific Troubleshooting (cAMP Inhibition Assay)
Q: My baseline cAMP levels (forskolin-stimulated) are fluctuating wildly. How can I stabilize them?

A stable, high baseline is essential for detecting an inhibitory signal from a Gαi-coupled receptor.

Potential Causes & Solutions:

  • Inconsistent Cell Density or Health: As mentioned above, healthy cells at a consistent density are paramount.

    • Action: Adhere to strict cell culture and seeding protocols. Perform a cell viability check (e.g., Trypan Blue) before each experiment.

  • Suboptimal Forskolin Concentration: The concentration of forskolin used to stimulate adenylyl cyclase may be on a steep part of its dose-response curve, making it sensitive to minor pipetting variations.

    • Action: Perform a full forskolin dose-response curve to determine the EC₈₀ concentration (80% of the maximal effect). Using the EC₈₀ provides a robust signal that is less sensitive to minor concentration changes than the EC₅₀.

  • Variable Incubation Times: The timing of forskolin stimulation and cell lysis is critical for consistent cAMP production and detection.

    • Action: Use a multichannel pipette or automated liquid handler to add reagents to all wells as simultaneously as possible. Precisely time all incubation steps.

Q: I'm not seeing a significant decrease in cAMP levels after adding this compound. Why?

This indicates a failure in the GPR109A signaling pathway.

Potential Causes & Solutions:

  • Low or Absent GPR109A Expression: The cells may have lost expression of the receptor.

    • Action: Validate receptor expression using a complementary method like whole-cell ELISA, flow cytometry with a tagged receptor, or qPCR.[9] Re-select your stable cell line or use a fresh, low-passage vial.

  • Receptor Desensitization: Prolonged exposure to the agonist can cause the receptor to internalize or uncouple from its G-protein, rendering it unresponsive.[4]

    • Action: Optimize the agonist incubation time. Run a time-course experiment (e.g., 5, 15, 30, 60 minutes) to find the optimal window for measuring cAMP inhibition before significant desensitization occurs.

  • Inactive Compound: The this compound may be inactive.

    • Action: Test your compound in a different, validated GPR109A assay (if available) or with a different cell line known to respond. Confirm its identity and purity via analytical methods.

Part 3: Protocols & Best Practices

Protocol: Standard Operating Procedure for a GPR109A cAMP Inhibition Assay

This protocol provides a framework for a robust HTRF (Homogeneous Time-Resolved Fluorescence) based cAMP assay.

1. Cell Preparation: a. Culture GPR109A-expressing HEK293 cells under standard conditions. Use cells below passage 20. b. Harvest cells when they reach 70-80% confluency.[18] c. Perform a cell count and viability assessment. Resuspend cells in assay buffer (e.g., HBSS with 20 mM HEPES) to a final density of 2,000-5,000 cells per well (optimization required).

2. Assay Procedure: a. Dispense 10 µL of the cell suspension into a 384-well low-volume white plate. b. Prepare a serial dilution of this compound (and a positive control agonist like nicotinic acid) in assay buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (e.g., 500 µM final concentration) to prevent cAMP degradation. c. Add 5 µL of the compound dilutions or vehicle control to the cells. d. Incubate for 30 minutes at room temperature. e. Prepare a solution of Forskolin at its pre-determined EC₈₀ concentration in assay buffer. f. Add 5 µL of the Forskolin solution to all wells except the non-stimulated control wells. g. Incubate for 30 minutes at room temperature. h. Add 10 µL of HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) as per the manufacturer's instructions. i. Incubate for 60 minutes at room temperature, protected from light. j. Read the plate on an HTRF-compatible plate reader.

3. Controls for a Self-Validating System:

  • Non-Stimulated Control: Cells + Vehicle (defines basal cAMP level).

  • Stimulated Control (100% Signal): Cells + Vehicle + Forskolin (defines the maximum signal, your 0% inhibition).

  • Inhibition Control (0% Signal): Cells + High Concentration of a known GPR109A agonist + Forskolin (defines maximum inhibition).

  • Vehicle Control: Ensures the compound solvent (e.g., DMSO) does not affect the assay.

Table 2: Assay Validation & Quality Control Parameters

Parameter Acceptance Criteria Purpose
Z'-factor > 0.5 Measures the statistical separation between positive and negative controls, indicating assay robustness.
Signal-to-Background > 5 Ensures the assay window is large enough to detect changes reliably.
Positive Control EC₅₀ Within 2-3 fold of historical average Confirms the biological system is responding as expected.
Intra-plate CV% < 15% Measures precision within a single experiment.

| Inter-plate CV% | < 20% | Measures reproducibility across multiple experiments. |

Part 4: Visual Guides & Pathways

GPR109A Signaling Pathway

The following diagram illustrates the primary Gαi-mediated pathway and the alternative β-arrestin pathway following GPR109A activation.

GPR109A_Signaling cluster_cytosol Cytosol GPR109A GPR109A Gi Gαiβγ GPR109A->Gi Activates GRK GRK GPR109A->GRK Recruits Arrestin β-Arrestin GPR109A->Arrestin Binds AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_alpha_i Gαi-GTP Gi->G_alpha_i G_beta_gamma Gβγ Gi->G_beta_gamma G_alpha_i->AC Inhibits ATP ATP ATP->AC GRK->GPR109A P'lates Arrestin->GPR109A Internalization/ Desensitization MNA 5-Methoxynicotinic Acid MNA->GPR109A

Caption: GPR109A signaling pathways.

Troubleshooting Workflow: Inconsistent cAMP Assay Results

This workflow provides a logical sequence of steps to diagnose issues with a GPR109A cAMP inhibition assay.

Troubleshooting_Workflow start Start: Inconsistent or No GPR109A Response check_controls Are assay controls (Z', S/B, Pos Ctrl) within spec? start->check_controls controls_ok Controls OK check_controls->controls_ok Yes controls_bad Controls Fail check_controls->controls_bad No check_compound Investigate 5-MNA - Prepare fresh stock - Check solubility - Verify identity/purity controls_ok->check_compound check_receptor_bio Investigate Receptor Biology - Run agonist time-course - Check for desensitization check_compound->check_receptor_bio end Resolved check_receptor_bio->end check_cells Cell Health Check - Test for mycoplasma - Verify passage number - Confirm viability >95% controls_bad->check_cells check_reagents Reagent Check - Validate Forskolin EC80 - Check buffer pH/composition - Verify detection reagents check_cells->check_reagents check_technique Technique Review - Check cell seeding uniformity - Mitigate edge effects - Verify incubation times/temps check_reagents->check_technique check_technique->end

Caption: Troubleshooting workflow for cAMP assays.

Part 5: References

  • Promega Corporation. (2021, October 22). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An [Video]. YouTube. [Link][18]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. [Link][19]

  • LubioScience. (2025, August 27). GPCR - Structure, Function and Challenges. LubioScience. [Link][24]

  • Gambhir, D., et al. (2014). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 55(11), 7246-7255. [Link][11]

  • Thangaraju, M., et al. (2009). GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon. Cancer Research, 69(7), 2826-2832. [Link][8]

  • ResearchGate. (2021, January 16). Why can't I get reproducible results in cell based assays? ResearchGate. [Link][16]

  • Bitesize Bio. (2022, September 1). How to Ensure Your Cell-Based Assays Are Reproducible. Bitesize Bio. [Link][17]

  • Fluidic Sciences Ltd. (2024, June 19). Why G protein-coupled receptors (GPCRs) are difficult to study. Fluidic Sciences Ltd. [Link][25]

  • Martins, S. A. M., et al. (2012). GPCR screening and drug discovery: Challenges and latest trends. Drug Discovery Today: Technologies, 9(2), e109-e117. [Link][26]

  • Pathan, S., et al. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International Journal of Molecular Sciences, 23(23), 14856. [Link][14]

  • Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139. [Link][27]

  • Al-Dwairi, A., et al. (2018). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Nutrients, 10(11), 1618. [Link][28]

  • Zhang, R., et al. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 42(1), 11-21. [Link][5]

  • Digby, J. E., et al. (2014). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 16(8), 433. [Link][2]

  • Semple, G., et al. (2010). Pyrido pyrimidinones as selective agonists of the high affinity niacin receptor GPR109A: optimization of in vitro activity. Bioorganic & Medicinal Chemistry Letters, 20(18), 5507-5511. [Link][29]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link][1]

  • Saha, S., et al. (2024). Structure-guided engineering of biased-agonism in the human niacin receptor via single amino acid substitution. Nature Communications, 15(1), 1933. [Link][30]

  • LabRoots. (2018, June 12). Optimizing G Protein-Coupled Receptor Expression in Mammalian Cells [Video]. YouTube. [Link][12]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery. [Link][13]

  • Kumari, P., et al. (2019). Exploring GPCR conformational dynamics using single-molecule fluorescence. Methods in Cell Biology, 152, 27-49. [Link][4]

  • Benyó, Z., et al. (2005). GPR109A (PUMA-G/HM74A) mediates nicotinic acid-induced flushing. The Journal of Clinical Investigation, 115(12), 3634-3640. [Link][3]

  • Hanson, J., et al. (2010). Nicotinic acid- and monomethyl fumarate-induced flushing involves GPR109A expressed by keratinocytes and COX-2-dependent prostanoid formation in mice. The Journal of Clinical Investigation, 120(8), 2910-2919. [Link][31]

  • ResearchGate. (n.d.). Performance characteristics for assay validation. ResearchGate. [Link][32]

  • Rahman, M., et al. (2022). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Neural Regeneration Research, 17(10), 2149-2157. [Link][33]

  • Digby, J. E., et al. (2010). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. American Journal of Physiology. Endocrinology and Metabolism, 298(3), E484-E492. [Link][7]

  • Bhardwaj, V., et al. (2020). GPR109A activation and aging liver. Aging, 12(1), 4-6. [Link][34]

  • Ghosh, E., et al. (2019). Measuring surface expression and endocytosis of GPCRs using whole-cell ELISA. Methods in Cell Biology, 149, 145-156. [Link][9]

  • Casarosa, P., et al. (2011). Expression of a G Protein-coupled Receptor (GPCR) Leads to Attenuation of Signaling by Other GPCRs. The Journal of Biological Chemistry, 286(22), 19573-19583. [Link][10]

  • Srsen, V., et al. (2018). Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. AAPS PharmSciTech, 19(8), 3474-3480. [Link][20]

  • Interchim. (n.d.). Good's buffers (biological buffers). Interchim. [Link][21]

  • ResearchGate. (n.d.). Validation of Cell-Based Assays in the GLP Setting: A Practical Guide. ResearchGate. [Link][35]

  • Hopax Fine Chemicals. (2024, August 2). Evaluation of the Suitability of pH Buffers in Biological, Biochemical, and Environmental Studies. Hopax Fine Chemicals. [Link][22]

Sources

Technical Support Center: Optimizing the Purification of 5-Methoxynicotinic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on optimizing the recrystallization of this compound. Here, we move beyond simple protocols to explain the "why" behind the "how," ensuring you can troubleshoot effectively and achieve the highest purity for your compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the recrystallization of this compound.

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Based on the structure, which includes a carboxylic acid and a methoxy group on a pyridine ring, a range of solvents can be considered.[1][2] Polar protic solvents like water and ethanol, or a mixture of the two, are often good starting points for nicotinic acid derivatives.[3][4] For compounds with moderate polarity like this compound, polar aprotic solvents such as acetone or ethyl acetate could also be effective. It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific sample, as purity levels can affect solubility.

Q2: What are the key physical properties of this compound to consider?

A2: Key properties include its molecular weight (153.14 g/mol ) and its structure, which contains both hydrogen bond donors (carboxylic acid) and acceptors (methoxy group, pyridine nitrogen).[5][6] This suggests that solvents capable of hydrogen bonding will be effective. While a specific melting point for the pure compound is not definitively reported across all sources, it is a critical parameter to measure for your purified substance to assess its purity. A sharp melting point close to the literature value indicates high purity, whereas a broad melting range suggests the presence of impurities.[7]

Q3: What are the most common impurities I might encounter?

A3: Common impurities can originate from the starting materials or side reactions during synthesis. For nicotinic acid derivatives, these can include unreacted starting materials, by-products from oxidation or hydrolysis steps, and regioisomers.[7][8] For instance, if synthesized from a precursor ester, the unhydrolyzed ester is a common impurity.[7] If the synthesis involves oxidation, partially oxidized intermediates could be present.[9]

Q4: How can I tell if my recrystallization was successful?

A4: A successful recrystallization results in well-formed crystals with a sharp melting point. Visually, the crystals should appear more defined and uniform in color (or lack thereof) compared to the crude material. Analytically, techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the purity of the recrystallized product. A significant reduction or elimination of impurity signals in the chosen analytical method indicates a successful purification.

Section 2: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the recrystallization process.

Problem 1: Oiling Out - The compound separates as a liquid instead of forming crystals.

Q: My this compound is forming an oil in the solvent upon cooling, not crystals. What's happening and how do I fix it?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in that specific solvent system, or if the concentration of the solute is too high.[10] It can also be caused by the presence of impurities that depress the melting point.

Solutions:

  • Increase the Solvent Volume: The solution may be too concentrated. Re-heat the mixture to dissolve the oil and add a small amount of additional hot solvent.[10][11] This lowers the saturation point, allowing crystallization to occur at a lower temperature.

  • Slow Down the Cooling Rate: Rapid cooling encourages oil formation.[11] Allow the solution to cool slowly to room temperature on the benchtop before inducing further crystallization with an ice bath. Insulating the flask can also help.

  • Change the Solvent System: If oiling persists, the chosen solvent may not be suitable. Try a solvent with a lower boiling point or a mixed solvent system. For instance, if you are using a single solvent where the compound is very soluble, you can add a "poor" solvent (one in which the compound is less soluble) dropwise to the hot solution until it becomes slightly cloudy, then clarify with a few drops of the "good" solvent before cooling.[1]

  • Scratching and Seeding: Gently scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites for crystal growth.[10][11] If you have a pure crystal of this compound, adding a tiny "seed crystal" can induce crystallization.[10]

Problem 2: Poor or No Crystal Formation

Q: I've cooled my solution, but no crystals have formed. What should I do?

A: This is a common issue and usually points to one of two things: the solution is not supersaturated (too much solvent was used), or there are no nucleation sites for crystals to begin forming.[10][11]

Solutions:

  • Reduce Solvent Volume: The most likely cause is using too much solvent.[10][12] Gently heat the solution to boil off some of the solvent. Once you observe the solution becoming slightly cloudy or see small crystals forming at the edges, remove it from the heat and allow it to cool slowly.

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inner surface of the flask.[10][11]

    • Seeding: Introduce a seed crystal of the pure compound.[10]

    • Drastic Cooling: If slow cooling doesn't work, try placing the flask in an ice-salt bath to force crystallization.[10] Be aware that rapid cooling can sometimes trap impurities.[11]

  • Solvent Evaporation: If all else fails, you can slowly evaporate the solvent in a fume hood to increase the concentration until crystals begin to form.[11]

Problem 3: Low Yield

Q: My recrystallization worked, but I recovered very little of my this compound. Why?

A: Low yield is often a result of using too much solvent, incomplete crystallization, or loss of material during transfers.[11][12]

Solutions:

  • Optimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.[11] Using an excess will result in a significant portion of your compound remaining in the mother liquor upon cooling.[12]

  • Maximize Cooling: Ensure the solution is thoroughly cooled in an ice bath to minimize the solubility of your compound in the mother liquor.

  • Minimize Transfers: Each transfer of the solution or crystals can lead to material loss. Plan your steps to minimize these transfers.

  • Second Crop of Crystals: The mother liquor (the solution remaining after filtering the first batch of crystals) may still contain a significant amount of dissolved product. You can try to recover a second, albeit likely less pure, crop of crystals by boiling off some of the solvent from the mother liquor and re-cooling.

Problem 4: Impurities Remain in the Final Product

Q: I've recrystallized my product, but my analytical data (TLC, NMR) shows it's still impure. What went wrong?

A: This can happen if the impurities have similar solubility to your desired compound in the chosen solvent, or if the crystallization process was too rapid, trapping impurities within the crystal lattice.[11]

Solutions:

  • Change the Solvent: The chosen solvent may not be effective at differentiating between your product and the impurity. Experiment with different solvents or solvent systems. A good recrystallization solvent should dissolve the impurities well even at low temperatures, or not dissolve them at all.

  • Slow Crystallization: As mentioned before, rapid crystal growth can trap impurities.[11] Ensure a slow cooling process.

  • Perform a Second Recrystallization: A second recrystallization, possibly with a different solvent system, can often remove persistent impurities.

  • Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them.[4] Be cautious not to use too much, as it can also adsorb your product and reduce the yield.[11]

Section 3: Experimental Protocol and Data

Solvent Selection for this compound

The choice of solvent is critical for successful recrystallization. An ideal solvent should exhibit a steep solubility curve with respect to temperature.

SolventPolarityBoiling Point (°C)Expected Solubility of this compoundRationale
WaterHigh100Moderate to high when hot, low when coldThe carboxylic acid group enhances water solubility, especially at higher temperatures. Water is a good choice for many nicotinic acid derivatives.[4]
EthanolHigh78Good solubilityThe polar nature of ethanol will dissolve the compound, but it may be too soluble even at low temperatures, leading to lower yields. Often used in a mixed solvent system with water.
MethanolHigh65Good solubilitySimilar to ethanol, it might be too effective a solvent on its own.
AcetoneMedium56Moderate solubilityA good candidate for compounds with intermediate polarity.
Ethyl AcetateMedium77Moderate solubilityAnother good candidate for compounds of intermediate polarity.
DichloromethaneLow40Low solubilityLikely a poor solvent for recrystallization on its own but could be used as an anti-solvent in a mixed system.
HexaneNon-polar69Very low solubilityUnlikely to be a good primary solvent but could be used as an anti-solvent.
Step-by-Step Recrystallization Protocol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., water or an ethanol/water mixture). Heat the mixture gently on a hot plate with stirring until it boils. Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the solid impurities. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals thoroughly. This can be done by leaving them under vacuum on the filter funnel, followed by drying in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Section 4: Visualizing the Workflow

Decision-Making for Solvent Selection

The following diagram illustrates the logical process for selecting an appropriate recrystallization solvent.

Solvent_Selection Start Start with Crude This compound Test_Solubility Test Solubility in Various Solvents (Small Scale) Start->Test_Solubility Hot_Soluble Is it soluble in hot solvent? Test_Solubility->Hot_Soluble Cold_Insoluble Is it insoluble in cold solvent? Hot_Soluble->Cold_Insoluble Yes Insoluble Insoluble Hot_Soluble->Insoluble No Good_Solvent Good Single Solvent Candidate Cold_Insoluble->Good_Solvent Yes Too_Soluble Too Soluble Cold_Insoluble->Too_Soluble No Proceed Proceed with Recrystallization Good_Solvent->Proceed Try_Mixed Consider Mixed Solvent System Try_Mixed->Proceed Too_Soluble->Try_Mixed Insoluble->Try_Mixed

Caption: A flowchart for selecting a suitable recrystallization solvent.

General Recrystallization Workflow

This diagram outlines the key steps in the recrystallization process.

Recrystallization_Workflow Start Crude Product Dissolve Dissolve in Minimum Hot Solvent Start->Dissolve Filter_Hot Hot Filtration (if necessary) Dissolve->Filter_Hot Cool Slow Cooling (Crystallization) Filter_Hot->Cool Isolate Isolate Crystals (Vacuum Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Mother_Liquor Mother Liquor Isolate->Mother_Liquor Dry Dry Crystals Wash->Dry Pure_Product Pure Product Dry->Pure_Product

Caption: A diagram of the general recrystallization workflow.

References

  • Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies. (n.d.). Molecular Energetics Group - Universidade de Lisboa.
  • Process for the purification of nicotinic acid amide I. (1984). Google Patents.
  • SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. (2019). Journal of Emerging Technologies and Innovative Research.
  • Troubleshooting. (2022). Chemistry LibreTexts.
  • Buy 5-methoxypentanoic Acid. (n.d.). Smolecule.
  • Purification of nicotinic acid. (1962). Google Patents.
  • Problems with Recrystallisations. (n.d.). University of York.
  • This compound. (n.d.). PubChem.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester.
  • Recrystallization and Crystallization. (n.d.).
  • Identification of common impurities in 5-Methoxyoxazole-2-carboxylic acid synthesis. (n.d.). Benchchem.
  • Recrystallization I. (n.d.).
  • This compound, 97%. (n.d.). J&K Scientific.
  • Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. (2025). ResearchGate.

Sources

Navigating Peak T-Minus: A Technical Guide to Resolving Peak Tailing and Broadening for 5-Methoxynicotinic Acid in HPLC Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with peak asymmetry in the High-Performance Liquid Chromatography (HPLC) analysis of 5-Methoxynicotinic acid. As Senior Application Scientists, we understand that achieving sharp, symmetrical peaks is paramount for accurate quantification and robust method validation. This document provides in-depth troubleshooting strategies, explains the underlying scientific principles, and offers actionable protocols to systematically diagnose and resolve issues of peak tailing and broadening.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for an acidic compound like this compound?

Peak tailing for acidic analytes on reversed-phase HPLC columns is often a multifaceted issue.[1][2][3] The primary culprits include:

  • Secondary Silanol Interactions: Residual, unreacted silanol groups (-Si-OH) on the silica-based stationary phase can become ionized (negatively charged) at mobile phase pH levels above their pKa (typically around 3.5-4.5).[1][2][4] These anionic sites can then engage in secondary ionic interactions with polar functional groups on the analyte, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[5]

  • Mobile Phase pH Mismanagement: If the mobile phase pH is too close to the analyte's pKa, a mixed population of ionized and non-ionized analyte molecules will exist.[1] This can lead to peak broadening and tailing as the two forms may have different retention behaviors. For acidic compounds, a mobile phase pH set at least 2 units below the analyte's pKa is generally recommended to ensure it is in a single, non-ionized state.[6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape, often manifesting as fronting, but can also contribute to tailing.[7][8]

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can cause the analyte band to spread before and after the column, resulting in broadened peaks.[1][4]

Q2: How does peak broadening differ from peak tailing, and what are its typical causes?

While both degrade resolution, they point to different underlying problems. Peak tailing is an asymmetrical distortion with a "tail," whereas peak broadening is a symmetrical widening of the entire peak.

Common causes of peak broadening include:

  • Column Degradation: Over time, the packed bed of the column can settle, creating voids, or the stationary phase can degrade, leading to a loss of efficiency and broader peaks.[6]

  • Suboptimal Flow Rate: Flow rates that are too high or too low can decrease efficiency, as described by the Van Deemter equation, leading to peak broadening.[9]

  • Mismatched Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte band to spread upon injection, resulting in broad or split peaks.[7][10]

In-Depth Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving peak shape issues for this compound.

Step 1: Evaluate and Optimize the Mobile Phase

The mobile phase is the most critical and easily adjustable parameter for controlling the retention and peak shape of ionizable compounds.[11][12]

Protocol 1: Mobile Phase pH Adjustment

  • Determine the pKa of this compound: The pKa of nicotinic acid derivatives is typically in the range of 4-5. A precise value is essential for informed pH selection.

  • Select an Appropriate Buffer: Use a buffer to maintain a stable pH.[13] For low pH work, formate or phosphate buffers are common choices.[14][15] A buffer concentration of 10-25 mM is usually sufficient.[2][4]

  • Adjust Mobile Phase pH: Prepare a series of mobile phases with the pH adjusted to at least 2 units below the pKa of this compound. For example, if the pKa is 4.5, test mobile phases at pH 2.5, 2.3, and 2.1.

  • Analyze and Compare: Inject the this compound standard at each pH condition and observe the impact on peak shape and retention time.

Causality: By operating at a low pH, the carboxylic acid group of this compound will be fully protonated (non-ionized), minimizing its polarity and enhancing its retention on a reversed-phase column.[11][14] Simultaneously, a low pH suppresses the ionization of residual silanol groups on the silica packing, reducing the likelihood of secondary ionic interactions that cause tailing.[4][15]

Table 1: Expected Impact of Mobile Phase pH on this compound Analysis

Mobile Phase pHAnalyte Ionization StateSilanol Group StateExpected Peak Shape
> pKa + 2Mostly Ionized (Anionic)Mostly Ionized (Anionic)Potential for tailing due to ionic repulsion
Near pKaMixed (Ionized/Non-ionized)Partially IonizedBroad peaks, potential tailing
< pKa - 2Mostly Non-ionizedMostly Non-ionizedImproved symmetry, sharper peaks
Step 2: Assess and Select the Appropriate HPLC Column

Not all C18 columns are created equal. The choice of stationary phase can have a profound impact on the peak shape of polar and ionizable compounds.

Considerations for Column Selection:

  • High-Purity Silica: Modern columns are typically packed with high-purity silica, which has a lower concentration of metal impurities and acidic silanol groups, reducing the potential for secondary interactions.[2]

  • End-Capping: Choose a column with thorough end-capping. End-capping is a process where the residual silanol groups are chemically bonded with a small, less-reactive compound to block them from interacting with analytes.[16][17]

  • Alternative Stationary Phases: For highly polar acidic compounds, consider columns with stationary phases designed for enhanced polar retention, such as those with embedded polar groups or mixed-mode phases.[18][19][20]

Protocol 2: Column Screening

  • Select a Variety of Columns: If available, test a standard end-capped C18 column, a C18 column with a polar-embedded phase, and a phenyl-hexyl column.

  • Establish a Benchmark Method: Use an optimized mobile phase from Step 1.

  • Compare Performance: Inject the this compound standard on each column and compare the peak shape, retention, and resolution.

Step 3: Investigate and Mitigate System Effects

If peak shape issues persist after optimizing the mobile phase and column, the problem may lie within the HPLC system itself.

Troubleshooting System-Related Issues:

  • Extra-Column Volume: Minimize the length and internal diameter of all tubing between the injector, column, and detector.[1] Ensure all fittings are properly seated to avoid dead volume.

  • Column Contamination: If the column has been used for other analyses, strongly retained basic compounds may have contaminated the stationary phase, leading to active sites that can interact with acidic analytes.

  • Injector and Detector Issues: A partially blocked injector needle or a dirty detector flow cell can contribute to peak distortion.

Protocol 3: System Flush and Column Regeneration

  • System Flush: Disconnect the column and replace it with a union. Flush the entire system with a series of solvents, starting with water, then methanol, acetonitrile, and finally isopropanol, to remove any potential contaminants.

  • Column Regeneration: If column contamination is suspected, follow the manufacturer's instructions for column washing. A typical procedure involves flushing with water, then a strong organic solvent like acetonitrile or methanol.[21]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical progression for troubleshooting peak tailing and broadening issues.

Troubleshooting_Workflow start Peak Tailing or Broadening Observed mobile_phase Step 1: Optimize Mobile Phase - Adjust pH to < pKa - 2 - Use appropriate buffer (10-25 mM) start->mobile_phase Start Here column Step 2: Evaluate Column - Use high-purity, end-capped column - Consider alternative stationary phases mobile_phase->column Issue Persists end Symmetrical Peak Achieved mobile_phase->end Problem Solved system Step 3: Check System - Minimize extra-column volume - Flush system and regenerate column column->system Issue Persists column->end Problem Solved system->end Problem Solved

Caption: A systematic workflow for troubleshooting peak shape issues.

The Chemistry of Peak Tailing: Silanol Interactions

The interaction between an acidic analyte and residual silanol groups on the stationary phase is a key contributor to peak tailing.

Caption: Secondary interaction between silanol groups and the analyte.

By following this structured troubleshooting guide, you will be well-equipped to identify the root cause of peak tailing and broadening in your HPLC analysis of this compound and implement effective solutions to achieve robust and reliable results.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
  • Phenomenex. Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
  • Crawford Scientific. The Theory of HPLC Column Chemistry.
  • Agilent. Control pH During Method Development for Better Chromatography.
  • ChemBK. (2024, April 9). 5-METHOXY-NICOTINIC ACID.
  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes.
  • ACE HPLC Columns. HPLC Troubleshooting Guide.
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • Crawford Scientific. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4738390, this compound.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Waters Corporation. Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
  • GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Chromatography Today. (2020, March 2). The use of Mobile Phase pH as a Method Development Tool.
  • ResearchGate. Effect of buffer type on peak asymmetry.
  • YMC. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • LCGC International. (2012, July 1). Troubleshooting Basics, Part 4: Peak Shape Problems.
  • LCGC International. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Quora. (2020, March 30). What causes peak broadening in HPLC?
  • Valencylab. (2025, June 25). HPLC Buffers for Sharp and Symmetrical Peaks.
  • Element Lab Solutions. Reducing non-specific protein binding in HPLC.
  • Pharmaguideline. Steps for HPLC Method Development.
  • Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
  • Agilent Technologies. Effects of Secondary Interactions in Size Exclusion Chromatography.
  • ResearchGate. (2015, September 9). What are the possible causes of peak shift and broadening in HPLC?
  • Separation Science. Methods for Changing Peak Resolution in HPLC: Advantages and Limitations.
  • ACE HPLC Columns. A Guide to HPLC and LC-MS Buffer Selection.
  • Onyx Scientific. An Effective Approach to HPLC Method Development.
  • Separation Science. (2025, July 4). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance.
  • Waters Corporation. Waters UPLC, UHPLC, and HPLC Column Selection and Mobile Phase Guide.
  • PharmaCores. (2025, February 9). Discover the Art of Buffer selection in HPLC Development part 2.
  • Mastelf. (2025, January 29). HPLC Method Development: From Basics to Advanced Strategies.
  • Oakwood Chemical. This compound, min 97%.
  • National Institutes of Health. (2018, August 1). Choice of buffer in mobile phase can substantially alter peak areas in quantification of lipids by HPLC-ELSD.
  • ALWSCI. (2025, February 11). What To Do When Chromatographic Peaks Are Wider in HPLC.
  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development.
  • Chromatography Today. HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Alchem Pharmtech. CAS 1044919-31-4 | this compound.
  • ResearchGate. (2021, September 19). How can I resolve peak tailing during the analysis of drug in HPLC?

Sources

minimizing side reactions in the synthesis of 5-Methoxynicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and derivatization of 5-methoxynicotinic acid. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and side reactions encountered during the synthesis of this important scaffold and its derivatives, providing in-depth, field-proven solutions in a direct question-and-answer format.

Troubleshooting Guide: Common Synthetic Challenges

This section addresses specific issues that may arise during key transformations. We focus on the underlying causes and provide actionable protocols to mitigate them.

Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)

Cross-coupling reactions are powerful tools for creating C-C and C-N bonds at the 5-position, typically starting from 5-bromo or 5-chloronicotinic acid derivatives. However, these reactions are sensitive to conditions and prone to specific side reactions.

Question 1: My Suzuki-Miyaura coupling reaction for preparing a 5-aryl-nicotinic acid derivative is showing low yield and incomplete consumption of the starting 5-bromonicotinic acid. What's going wrong?

Answer: This is a frequent issue often traced back to catalyst deactivation or suboptimal reaction conditions. The palladium catalyst is the heart of the reaction, and its efficacy can be compromised in several ways.

  • Causality: The catalytic cycle of the Suzuki-Miyaura reaction requires a Pd(0) species to initiate oxidative addition with the aryl halide.[1] Oxygen in the reaction vessel can oxidize the Pd(0) catalyst to an inactive Pd(II) state, halting the cycle. Furthermore, an inappropriate choice of base can lead to poor transmetalation or catalyst degradation. The use of pre-catalysts or ligands is crucial for stabilizing the active palladium species and facilitating the reaction steps.[2]

  • Troubleshooting Protocol:

    • Ensure a Rigorously Inert Atmosphere: Oxygen is the primary culprit for catalyst deactivation.

      • Assemble your reaction glassware (e.g., a Schlenk flask) and dry it thoroughly in an oven.

      • Add your solid reagents: 5-bromonicotinic acid, the arylboronic acid (typically 1.1-1.5 equivalents), and the base (e.g., K₃PO₄, 2-3 equivalents).[2]

      • Seal the flask and perform at least three evacuate-backfill cycles with a high-purity inert gas like Argon or Nitrogen.[1]

    • Use Degassed Solvents: Solvents can be a significant source of dissolved oxygen.

      • Degas your solvent (e.g., DMF, Toluene/Ethanol) by sparging with Argon for 20-30 minutes or by using the freeze-pump-thaw method.

      • Add the degassed solvent to the flask via a syringe under a positive pressure of inert gas.

    • Select the Right Catalyst and Base Combination: For this substrate, a common and effective system is Pd(PPh₃)₄ (2-5 mol%) with K₃PO₄ as the base in DMF.[1][2] The choice of base is critical; weaker bases may not be effective, while overly strong bases can promote side reactions.

    • Monitor Temperature: Heat the reaction to the recommended temperature (typically 80-100 °C) and monitor progress by TLC or LC-MS.[2]

Question 2: In my Buchwald-Hartwig amination, I'm observing a significant amount of a hydrodehalogenation byproduct (this compound) instead of my desired 5-amino derivative. How can I prevent this?

Answer: The formation of a hydrodehalogenated product is a well-known side reaction in Buchwald-Hartwig aminations.[3][4] It competes directly with the desired C-N bond formation.

  • Causality: This side reaction arises from an unproductive pathway where the palladium-amido intermediate undergoes β-hydride elimination instead of reductive elimination.[3] This process transfers a hydride to the aromatic ring, cleaving the C-Pd bond and regenerating the Pd(0) catalyst, leaving behind the reduced arene. The choice of phosphine ligand is paramount in controlling the outcome, as bulkier, more electron-rich ligands can sterically hinder the β-hydride elimination pathway and promote the desired reductive elimination.[5]

  • Mitigation Strategy:

    • Ligand Selection is Key: Move away from first-generation ligands. Employ modern, sterically hindered biarylphosphine ligands. Excellent choices for pyridine-based substrates include RuPhos, XPhos, or Josiphos-type ligands. These ligands create a bulky coordination sphere around the palladium center that favors the reductive elimination step.[5]

    • Base Optimization: While strong, non-nucleophilic bases like NaOt-Bu are common, they can sometimes exacerbate side reactions. Consider a weaker base like K₃PO₄ or Cs₂CO₃, especially if your amine substrate is sensitive.[5]

    • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can sometimes favor the elimination pathway.

    • Solvent Choice: Aprotic, non-polar solvents like toluene or dioxane are standard.[6] Ensure the solvent is anhydrous, as water can also be a proton source for the hydrodehalogenation.

Diagram 1: Troubleshooting a Low-Yield Suzuki Coupling

Suzuki_Troubleshooting start Low Yield in Suzuki Coupling? check_inert Is atmosphere rigorously inert? start->check_inert Start Here check_solvent Are solvents and reagents dry and degassed? check_inert->check_solvent Yes solution_inert Implement 3x evacuate-backfill cycles with Argon. check_inert->solution_inert No check_catalyst Is the catalyst/base combination optimal? check_solvent->check_catalyst Yes solution_solvent Degas solvents by sparging or freeze- pump-thaw. check_solvent->solution_solvent No solution_catalyst Consider Pd(PPh₃)₄ with K₃PO₄ in DMF. Screen other ligands. check_catalyst->solution_catalyst No success Problem Solved check_catalyst->success Yes solution_inert->check_solvent solution_solvent->check_catalyst solution_catalyst->success

Caption: A logical workflow for diagnosing and solving low-yield issues in Suzuki-Miyaura coupling reactions.

Carboxylic Acid Derivatization (Amide Coupling & Esterification)

The carboxylic acid moiety of this compound is a key handle for derivatization. However, both amide coupling and esterification have their own sets of potential side reactions.

Question 3: During the amide coupling of this compound with a chiral amine using DCC, I'm observing significant epimerization. How can I form the amide bond while preserving stereochemistry?

Answer: Racemization is a major risk when activating carboxylic acids, especially when using carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) alone.[7]

  • Causality: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. In the case of N-protected amino acids or other chiral acids with an adjacent amine functionality, this intermediate can cyclize to form an oxazolone. The α-proton of the oxazolone is highly acidic and can be deprotonated and re-protonated, leading to racemization. The subsequent attack by the amine nucleophile on the racemized oxazolone yields a mixture of diastereomers.

  • Protocol for Epimerization-Free Amide Coupling:

    • Use an Additive: The most common solution is to add a nucleophilic trapping agent that reacts with the O-acylisourea faster than it can form the oxazolone.

      • Protocol: Dissolve the this compound and 1-Hydroxybenzotriazole (HOBt) (1.1 equiv.) in an appropriate solvent (e.g., DCM or DMF). Add DCC (1.1 equiv.) at 0 °C and stir for 15-20 minutes. Then, add your chiral amine (1.0 equiv.). The HOBt traps the intermediate as an active ester, which is less prone to racemization.

    • Switch Coupling Reagents: Modern uronium/aminium or phosphonium-based reagents are designed to suppress racemization.

      • Recommended Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is an excellent choice.[8][9]

      • Protocol: In a flask, combine the this compound (1.0 equiv.), HATU (1.1 equiv.), and a non-nucleophilic base like DIPEA (2.0 equiv.) in DMF. Stir for 5-10 minutes to pre-activate the acid. Then, add the amine (1.0-1.1 equiv.) and let the reaction proceed at room temperature.[8]

Question 4: My Fischer esterification of this compound is stalling at ~60-70% conversion, even after prolonged heating. How can I drive the reaction to completion?

Answer: The Fischer esterification is a reversible, equilibrium-limited reaction.[10] The water produced as a byproduct can hydrolyze the ester product, pushing the equilibrium back towards the starting materials.

  • Causality: According to Le Châtelier's principle, to drive the reaction forward, one must either use a large excess of a reactant or remove a product as it is formed. In this case, the products are the ester and water.

  • Strategies to Maximize Yield:

    • Use Alcohol as Solvent: The simplest method is to use the alcohol reactant (e.g., methanol or ethanol) as the reaction solvent.[11] This creates a large excess, shifting the equilibrium towards the ester product. Add a catalytic amount of a strong acid like concentrated H₂SO₄ (1-5 mol%) and heat to reflux.[12]

    • Water Removal: If using a more expensive alcohol where using it as the solvent is not feasible, you must actively remove the water.

      • Azeotropic Distillation: If the reaction solvent forms an azeotrope with water (e.g., toluene), set up the reaction with a Dean-Stark apparatus. The water-azeotrope will distill over, condense, and the water will be trapped, while the immiscible solvent returns to the reaction flask.

      • Drying Agents: While less common for esterification, molecular sieves can be added to the reaction mixture to sequester water as it forms.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should look for in my this compound starting material?

A: Impurities in starting materials can significantly impact subsequent reactions.[13][14] For commercially sourced this compound, potential impurities could include residual starting materials from its own synthesis, such as 3-hydroxy-5-bromopyridine or related isomers. It's also possible to have demethylated (5-hydroxynicotinic acid) or over-methylated species. Always verify the purity of your starting material by NMR and LC-MS before use.

Q2: I need to perform a Grignard reaction on a 5-chloro-nicotinic acid derivative. What is the most critical precaution I must take?

A: The single most critical precaution is to protect the carboxylic acid group. Grignard reagents are extremely strong bases and will be instantly quenched by the acidic proton of the carboxylic acid, preventing any desired reaction on the pyridine ring.[15] You must first convert the acid to an ester (e.g., a methyl or ethyl ester) via Fischer or Steglich esterification.[11] Only after protection can you proceed with the Grignard reaction, ensuring all glassware, solvents, and reagents are scrupulously anhydrous.

Q3: When synthesizing amide derivatives, my coupling reagent (HATU) seems to be consumed, but little product is formed. What could be the issue?

A: This often points to a side reaction with the amine nucleophile itself. Uronium/aminium salts like HATU can react with primary or secondary amines to form an inactive guanidinium byproduct. This consumes both your amine and your coupling reagent. The solution is to control the order of addition: always pre-activate the carboxylic acid with HATU and a base (like DIPEA) for several minutes before adding the amine. This ensures the active ester is formed first and is ready to react with the amine as intended.[9]

Q4: Are there alternatives to palladium for cross-coupling reactions to make them more sustainable?

A: Yes, this is an active area of research. While palladium is the most versatile and widely used catalyst, concerns about its cost and environmental impact have driven the development of alternatives.[6] For C-N couplings, variations of the Ullmann reaction using copper catalysts, often with specific ligands to improve reactivity at lower temperatures, are a viable option.[6] For certain C-C couplings, nickel catalysts are also gaining traction. However, these systems often have a different substrate scope and may require re-optimization of reaction conditions.

Diagram 2: Competing Pathways in Buchwald-Hartwig Amination

Buchwald_Pathways cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Ar-Pd(II)(X)L₂ Pd(0)L2->Oxidative_Addition + Ar-X Amine_Coordination [Ar-Pd(II)(NHR₂)L]⁺X⁻ Oxidative_Addition->Amine_Coordination + HNR₂ Deprotonation Ar-Pd(II)(NR₂)L Amine_Coordination->Deprotonation + Base Reductive_Elimination Reductive Elimination Deprotonation->Reductive_Elimination Desired Pathway Beta_Hydride β-Hydride Elimination Deprotonation->Beta_Hydride Side Reaction Desired_Product Ar-NR₂ (Desired Product) Reductive_Elimination->Desired_Product Reductive_Elimination->Pd(0)L Regenerates Catalyst Side_Product Ar-H (Side Product) Beta_Hydride->Side_Product Beta_Hydride->Pd(0)L Regenerates Catalyst

Caption: The critical branching point after deprotonation in the Buchwald-Hartwig catalytic cycle.

Summary of Recommended Suzuki Coupling Conditions

For the synthesis of 5-arylnicotinic acid derivatives from 5-bromonicotinic acid.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802485[1]
24-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802489[1]
33-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF802482[1]
43-Fluoro-4-methylphenylboronic acidPd(PPh₃)₄ (2-5)K₃PO₄DMF80-10024~75[2][16]

References

  • Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid: Synthesis of 5-Aryl Nicotinic Acid Deriv
  • Buchwald–Hartwig amin
  • Application Notes and Protocols for the Preparation of 5-Arylnicotinic Acid Derivatives
  • Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid deriv
  • Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid. Benchchem.
  • Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF.
  • Grignard Reaction. Organic Chemistry Portal.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Deriv
  • Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-methoxy-5-nitronicotin
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Reactions of Grignard Reagents. Master Organic Chemistry.
  • Buchwald-Hartwig Amin
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. DTU Orbit.
  • Grignard Reaction, Mechanism, Reagent and Che
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applic
  • Acid to Ester - Common Conditions. organic-chemistry.org.
  • Process optimization for acid-amine coupling: a c
  • Journal of Pharmaceutical Research Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. jprsolutions.info.
  • Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incomp

Sources

strategies to enhance the stability of 5-Methoxynicotinic acid in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methoxynicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on enhancing and maintaining the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction to this compound Stability

This compound, a substituted pyridine derivative, is a valuable compound in various research and development applications.[1][2][3][4] However, like many complex organic molecules, its stability in solution can be influenced by a variety of factors, including pH, temperature, light, and the choice of solvent or buffer. Understanding these factors is critical to ensure the accuracy and reproducibility of your experimental results. This guide provides a comprehensive overview of potential stability issues and strategies to mitigate them.

Frequently Asked Questions (FAQs)

Here are some common questions and answers regarding the stability of this compound solutions.

Q1: What are the primary degradation pathways for this compound in solution?

While specific degradation pathways for this compound are not extensively documented, based on its chemical structure and data from related nicotinic acid derivatives, two primary degradation routes are likely:

  • Hydrolysis of the Methoxy Group: The methoxy (-OCH₃) group can undergo hydrolysis to form 5-Hydroxynicotinic acid. Studies on a similar compound, methylnicotinate, have shown that hydrolysis to nicotinic acid is the major degradation pathway, although it proceeds very slowly in aqueous solutions at refrigerated temperatures (approximately 0.5% per year).[5][6][7]

  • Pyridine Ring Degradation: The pyridine ring itself can be susceptible to degradation under certain conditions. For related nicotinamide cofactors, this can be influenced by pH and the presence of certain buffers.[8]

Q2: How does pH affect the stability of this compound solutions?

The pH of the solution is a critical factor. For nicotinamide cofactors, which also contain a pyridine ring, degradation can be catalyzed by both acidic and basic conditions.[8] It is crucial to determine the optimal pH range for your specific application through stability studies.

Q3: Is this compound sensitive to light?

Q4: What is the recommended storage temperature for this compound solutions?

Lower temperatures generally slow down chemical degradation. For a related compound, methylnicotinate, storage at 4°C was shown to result in excellent chemical and biological stability.[5][6][7] For long-term storage, freezing the solution at -20°C or -80°C is a common practice, though freeze-thaw cycles should be minimized.

Q5: Which solvents or buffers are best for dissolving this compound?

The choice of solvent is important. Nicotinic acid itself shows varying solubility in different solvents, with the order being dimethyl sulfoxide (DMSO) > ethanol > water > acetone > diethyl ether > acetonitrile.[11] For aqueous solutions, the buffer system can impact stability. For instance, phosphate-containing buffers have been shown to accelerate the degradation of NADH, a related nicotinamide cofactor.[8] Buffers with high pKa values, such as HEPES and Tris, have been reported to be more suitable for long-term stability of these cofactors.[8]

Troubleshooting Guide: Common Stability Issues

This section provides a structured approach to troubleshooting common stability problems you might encounter with this compound solutions.

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Loss of potency or unexpected experimental results over time. Chemical degradation of this compound.1. Verify Storage Conditions: Ensure the solution is stored at the recommended temperature (e.g., 2-8°C for short-term, -20°C or -80°C for long-term) and protected from light. 2. Assess pH: Measure the pH of your solution. If it is outside the optimal range, consider adjusting it or using a more suitable buffer system. 3. Perform a Forced Degradation Study: Intentionally stress the solution (e.g., with acid, base, heat, light, and oxidation) to identify the primary degradation pathways and develop a stability-indicating analytical method.[9][10]
Appearance of new peaks in analytical chromatograms (e.g., HPLC). Formation of degradation products.1. Characterize Degradants: Use techniques like LC-MS to identify the mass of the new peaks and elucidate the structure of the degradation products.[9] 2. Optimize Formulation: Based on the identified degradation pathway (e.g., hydrolysis, oxidation), adjust the formulation. This could involve changing the pH, adding antioxidants, or using a different solvent system.
Precipitation or changes in solution appearance. Poor solubility or chemical reaction.1. Check Solubility Limits: Ensure the concentration of this compound is within its solubility limit in the chosen solvent at the storage temperature. 2. Evaluate Excipient Compatibility: If using a complex formulation, assess the compatibility of this compound with other excipients.

Experimental Protocols

To assist you in proactively addressing stability, here are detailed protocols for conducting a forced degradation study and preparing stabilized solutions.

Protocol 1: Forced Degradation Study

This study will help you understand the degradation profile of this compound under various stress conditions.

Objective: To identify potential degradation products and pathways for this compound.

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • High-purity water and other relevant solvents (e.g., acetonitrile, methanol)

  • HPLC system with UV or PDA detector, and preferably a mass spectrometer (LC-MS)

  • pH meter

  • Photostability chamber or UV lamp

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a water/organic mixture) at a known concentration (e.g., 1 mg/mL).

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution to a light source (e.g., UV lamp at 254 nm) for 24 hours. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples by a suitable stability-indicating HPLC method to separate the parent compound from any degradation products.[12]

Protocol 2: Preparation and Evaluation of Stabilized Solutions

Objective: To prepare this compound solutions with enhanced stability and evaluate their long-term integrity.

Materials:

  • This compound

  • Various buffers (e.g., citrate, phosphate, Tris, HEPES) at different pH values (e.g., pH 3, 5, 7, 9)

  • Antioxidants (e.g., ascorbic acid, sodium metabisulfite), if oxidative degradation is identified

  • Amber vials or containers wrapped in aluminum foil

  • Stability chambers set to different temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH)

Procedure:

  • Prepare Buffered Solutions: Prepare solutions of this compound in different buffer systems and at various pH levels. If necessary, include an antioxidant.

  • Storage: Store the prepared solutions in amber vials at different stability conditions.

  • Stability Testing: At predetermined time points (e.g., 0, 1, 3, 6 months), withdraw samples and analyze them using a validated stability-indicating HPLC method.

  • Data Analysis: Monitor for any decrease in the concentration of this compound and the appearance of degradation products. Plot the concentration of the parent compound versus time for each condition to determine the degradation rate.

Visualization of Workflows

Forced Degradation Workflow

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1M HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (1M NaOH, 60°C) stock->base Apply Stress oxidation Oxidation (3% H₂O₂) stock->oxidation Apply Stress thermal Thermal (60°C) stock->thermal Apply Stress photo Photolytic (UV light) stock->photo Apply Stress neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc Analyze by Stability-Indicating HPLC/LC-MS oxidation->hplc thermal->hplc photo->hplc neutralize->hplc characterize Identify & Characterize Degradation Products hplc->characterize

Caption: Workflow for conducting a forced degradation study.

Solution Stability Evaluation Workflow

Solution_Stability_Workflow prep Prepare Buffered Solutions (Varying pH, Buffers, Antioxidants) store Store in Amber Vials (Different Temp/Humidity Conditions) prep->store test Stability Testing at Time Points (0, 1, 3, 6 months) store->test analyze Analyze by Stability-Indicating HPLC test->analyze data Data Analysis (Degradation Rate, Shelf-life) analyze->data

Caption: Workflow for evaluating solution stability.

References

  • Ross, B. M., et al. (2008). Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. BMC Research Notes, 1, 89. [Link]
  • Ross, B. M., et al. (2008).
  • Ross, B. M., et al. (2008).
  • Forrest, K., et al. (2021).
  • Brian, P. M., & Musau, P. (2014). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines.
  • Ruela, C., et al. (2012). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.
  • Studer, A., et al. (2017).
  • Menoutis, J. (n.d.).
  • J&K Scientific. (n.d.). This compound, 97%. J&K Scientific. [Link]
  • Author(s). (Year). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. [Link]
  • Choy, P. Y., & Li, C. M. (2009). A Simple, Modular Synthesis of Substituted Pyridines. PMC. [Link]
  • Author(s). (Year). Strategies for the meta-C-H functionalization of pyridines.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
  • Author(s). (2023). Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides. The Journal of Organic Chemistry. [Link]
  • Author(s). (Year). Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. PMC. [Link]
  • Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]
  • Author(s). (Year). Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations.

Sources

Technical Support Center: Resolving 5-Methoxynicotinic Acid Precipitation in Assay Buffers

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 5-Methoxynicotinic acid. This document is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to the precipitation of this compound during experimental workflows. We will explore the chemical principles governing its solubility and provide systematic, field-proven strategies to ensure its stability in your assay buffers.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding this compound solubility.

Q1: Why is my this compound precipitating when I add it to my aqueous buffer?

The most common cause of precipitation is the pH of your buffer. This compound is a carboxylic acid. Its solubility in aqueous solutions is critically dependent on its ionization state, which is controlled by the surrounding pH.[1][2] In acidic conditions (low pH), the carboxylic acid group is protonated (-COOH), making the molecule less polar and significantly less soluble in water.[3][4] In neutral to alkaline conditions (higher pH), it deprotonates to form a carboxylate salt (-COO⁻), which is an ion and therefore much more soluble in polar solvents like water.[2] If your buffer's pH is too low, the compound will convert to its less soluble form and precipitate out of solution.

Q2: What is the pKa of this compound, and why is it so important?

The pKa is the pH at which the compound is 50% protonated and 50% deprotonated. While the exact experimental pKa for this compound is not widely published, a very close structural analog, Nicotinic acid (Vitamin B3), has a pKa of approximately 4.8.[5] This value is a crucial reference point. To maintain solubility, the pH of the solution must be kept well above the pKa. A general rule of thumb for carboxylic acids is to maintain a pH at least 1.5 to 2 units higher than the pKa to ensure over 99% of the compound is in its soluble, deprotonated form. For this compound, this means your final assay buffer should ideally have a pH of 6.8 or higher.

Q3: I dissolved the compound in 100% DMSO, and it was perfectly clear. Why did it precipitate when I diluted it into my buffer?

This is a classic phenomenon known as "solvent-shifting" or "antisolvent precipitation." While this compound is soluble in organic solvents like DMSO, you are introducing it into a completely different environment—an aqueous buffer. When the highly concentrated DMSO stock is diluted into the buffer, the DMSO concentration plummets, and the compound is suddenly exposed to water. If the buffer's pH is not high enough to keep the compound ionized and soluble, it will crash out of the solution. The final buffer conditions, not the stock solvent, dictate the compound's solubility.

Q4: Can I just heat the buffer to redissolve the precipitate?

Heating the solution may temporarily increase the solubility of this compound and cause the precipitate to redissolve. However, this is generally not a recommended solution for several reasons:

  • It's a temporary fix: The solution will likely become supersaturated. As it cools back down to your experimental temperature (e.g., room temperature or 37°C), the compound will probably precipitate again.

  • Risk of degradation: Heating can degrade the compound or other sensitive components in your assay, such as proteins or enzymes.

  • Altered reaction kinetics: Performing an assay at an elevated temperature, even for a short time, can significantly alter enzyme activity and reaction rates, leading to unreliable data.[6]

The fundamental issue of pH-dependent solubility must be addressed for a stable and reliable assay.

Part 2: Systematic Troubleshooting Guide

Encountering precipitation can be frustrating. This guide provides a logical workflow to diagnose the root cause and implement a robust solution.

G cluster_0 Precipitation Observed cluster_1 Diagnosis & Solution Pathways Start Precipitation Detected Stage At what stage did it occur? Start->Stage Stock During Stock Prep Stage->Stock Stock Solution Dilution Upon Buffer Dilution Stage->Dilution Dilution Step Incubation During Incubation Stage->Incubation Assay Incubation Stock_Cause Cause: - Wrong Solvent - Concentration Too High Stock->Stock_Cause Dilution_Cause Cause: - Buffer pH < pKa + 1.5 - Buffer Incompatibility - Final Conc. > Solubility Dilution->Dilution_Cause Incubation_Cause Cause: - Temperature Shift - Evaporation - Slow Degradation Incubation->Incubation_Cause Stock_Sol Solution: 1. Use DMSO for organic stock. 2. For aqueous stock, add    base (e.g., 0.1M NaOH)    dropwise to dissolve. 3. Lower stock concentration. Stock_Cause->Stock_Sol Dilution_Check Check Buffer pH Dilution_Cause->Dilution_Check Dilution_Sol Solution: 1. Increase buffer pH (>6.8). 2. Change buffer type (e.g.,    HEPES instead of Phosphate). 3. Lower final concentration. 4. Add a co-solvent (if assay    tolerates). Dilution_Check->Dilution_Sol Incubation_Sol Solution: 1. Equilibrate all reagents. 2. Seal plates/tubes. 3. Prepare fresh solution. Incubation_Cause->Incubation_Sol

Caption: Troubleshooting workflow for precipitation issues.

2.1 Precipitation During Stock Solution Preparation
  • Symptom: The solid this compound powder does not dissolve when preparing a concentrated stock solution.

  • Potential Causes:

    • Incorrect Solvent: Attempting to make a high-concentration stock in water or a neutral buffer without pH adjustment will fail.

    • Concentration Too High: The desired concentration may exceed the compound's solubility limit even in an appropriate solvent.

  • Solutions:

    • Organic Stock (Recommended): Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. This is typically the most reliable method. Ensure the solid is fully dissolved before use.

    • Aqueous Stock: If an aqueous stock is required, you must adjust the pH. Use a "pH-Adjusted Stock Preparation" protocol (see Part 3). This involves adding a base like NaOH dropwise to the aqueous suspension until the compound dissolves. The final pH of this stock solution should be >7.0.

    • Reduce Concentration: If the above methods fail, you may need to prepare a lower concentration stock solution.

2.2 Precipitation Upon Dilution into Final Assay Buffer

This is the most frequent failure point. The solution appears clear in the stock tube but turns cloudy or forms visible particles upon mixing with the larger buffer volume.

G Effect of pH on this compound Ionization and Solubility cluster_0 Low pH (e.g., pH 4.5) cluster_1 High pH (e.g., pH 7.5) Protonated R-COOH (Protonated, Neutral) Protonated_Prop Properties: - Low Polarity - Poorly Soluble - PRECIPITATES Protonated->Protonated_Prop Equilibrium pH dependent equilibrium Protonated->Equilibrium Deprotonated R-COO⁻ + H⁺ (Deprotonated, Ionic) Deprotonated_Prop Properties: - High Polarity - Highly Soluble - STAYS IN SOLUTION Deprotonated->Deprotonated_Prop Equilibrium->Deprotonated

Caption: pH-dependent equilibrium of this compound.

  • Primary Cause: Low Buffer pH: The buffer's pH is below the "safe" threshold (ideally >6.8), causing the soluble carboxylate to convert to the insoluble carboxylic acid form.

  • Diagnostic Steps & Solutions:

    • Verify Buffer pH: Use a calibrated pH meter to confirm the pH of your final assay buffer. Do not rely solely on the recipe; pH can drift.

    • Increase Buffer pH: The most direct solution is to remake the buffer to a higher pH (e.g., 7.4-8.0). Test a small amount of your compound stock in the new buffer to confirm solubility before proceeding with the full experiment.

    • Perform a Solubility Screen: If you are unsure of the required pH, follow the "Protocol for pH-Solubility Screening" in Part 3 to quickly determine the minimum pH needed for solubility in your specific buffer system.

    • Check for Incompatible Buffer Components: Phosphate buffers can precipitate with divalent cations like Ca²⁺ or Mg²⁺, which might be required for your assay.[7][8] If your assay contains these ions, consider switching to a different buffer system like HEPES or MOPS, which are less prone to this issue.[6]

    • Reduce Final Concentration: Your target concentration may simply be too high for the aqueous buffer, even at an optimal pH. Try a lower final concentration.

    • Consider Co-solvents: If your assay can tolerate it, including a small percentage (e.g., 1-5%) of an organic solvent like DMSO or ethanol in the final assay buffer can help maintain solubility.[9] However, you must first validate that this solvent concentration does not affect your assay's performance (e.g., enzyme activity).

2.3 Precipitation Over Time During Assay Incubation
  • Symptom: The solution is clear immediately after preparation but becomes turbid or shows precipitate after a period of incubation (e.g., 30-60 minutes at 37°C).

  • Potential Causes:

    • Temperature Shifts: If you mix cold buffer with room-temperature stock, the initial solubility might be higher. As the solution equilibrates to the incubation temperature, the solubility limit might be exceeded.

    • Evaporation: In microplates, evaporation from wells during incubation increases the concentration of all components, potentially pushing the compound past its solubility limit.

    • Compound Instability: While less common for this specific molecule under typical biological conditions, the compound could be degrading or reacting slowly with a buffer component.

  • Solutions:

    • Equilibrate Reagents: Ensure all components (buffer, stock solutions) are at the final assay temperature before mixing.

    • Prevent Evaporation: Use plate sealers for microplate-based assays to minimize evaporation during incubation.

    • Prepare Fresh: Always prepare the final working solution of this compound immediately before use. Do not store dilute aqueous solutions for extended periods.

Part 3: Key Protocols & Data Tables
Protocol 1: Preparation of a pH-Adjusted Aqueous Stock Solution

This protocol is for when an organic solvent like DMSO cannot be used.

  • Weigh the desired amount of this compound solid.

  • Add a portion (e.g., 80%) of the final desired volume of high-purity water. The mixture will appear as a cloudy suspension.

  • Place the suspension on a magnetic stir plate.

  • Prepare a 1 M NaOH solution.

  • While monitoring the solution, add the 1 M NaOH drop by drop. You will observe the solid begin to dissolve as the pH increases.

  • Continue adding NaOH until all the solid has just dissolved and the solution is completely clear.

  • Use a calibrated pH meter to check the pH. If it is below 7.5, add another drop of NaOH.

  • Once fully dissolved, add high-purity water to reach the final desired volume.

  • Sterile-filter the solution if required for your application. This stock is now ready for dilution into your final assay buffer (which should also be at a compatible pH).

Protocol 2: Rapid pH-Solubility Screening

Use this protocol to find the minimum required pH for your compound in a new buffer system.

  • Prepare several small-volume aliquots (e.g., 1 mL) of your base buffer, adjusted to a range of pH values (e.g., pH 5.5, 6.0, 6.5, 7.0, 7.5).

  • Prepare a concentrated stock of this compound in DMSO (e.g., 50 mM).

  • Add a volume of the DMSO stock to each buffer aliquot to achieve your highest desired final concentration. For example, add 2 µL of 50 mM stock to 1 mL of buffer for a final concentration of 100 µM.

  • Vortex each tube immediately after adding the stock.

  • Observe the tubes against a dark background. The lowest pH value that remains perfectly clear is the minimum pH you should use for your assay. It is recommended to use a pH that is at least 0.5 units higher than this minimum for a safety margin.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₇H₇NO₃[10][11]
Molecular Weight 153.14 g/mol [10][11][12]
Appearance White to off-white solid[13]
Estimated pKa ~4.8 (based on Nicotinic acid)[5]
Aqueous Solubility Highly pH-dependent[1][14]
Organic Solubility Soluble in DMSO, Ethanol[1]

Table 2: Common Biological Buffers and Potential Compatibility Issues

BufferpKa at 25°CBuffering RangePotential Issues
Phosphate (PBS) 7.206.0 - 8.0Can precipitate with divalent cations (Ca²⁺, Mg²⁺).[7][8]
HEPES 7.486.8 - 8.2Generally very compatible; minimal ion binding.
Tris 8.067.5 - 9.0Can chelate metal ions; pH is highly temperature-dependent.[6]
MES 6.105.5 - 6.7Not recommended; buffering range is too acidic.
MOPS 7.146.5 - 7.9Good alternative to phosphate; does not bind most metal ions.
References
  • BioAssay Systems. Troubleshooting. [Link]
  • Acree, W. (2015). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Physics and Chemistry of Liquids, 53(3), 285-297.
  • Solubility of Things. Niacin. [Link]
  • Quora. What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids?[Link]
  • Finke, J. M., et al. (2017). Universal buffers for use in biochemistry and biophysical experiments. Biochemistry and Biophysics Reports, 11, 130-134.
  • Britannica. Carboxylic acid. [Link]
  • Illumina, Inc. (2021). Infinium Assay: Precipitation and Re-suspension Troubleshooting Guide.
  • eCampusOntario Pressbooks. 25.2 Physical Properties of Carboxylic Acids. [Link]
  • Pass My Exams.
  • Ellesmere OCR A level Chemistry. 6.1.3 (a,b) Properties of Carboxylic Acids.
  • KNAUER Wissenschaftliche Geräte GmbH. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. [Link]
  • Pyka, A., et al. (2005). Influence of pH water on the lipophilicity of nicotinic acid and its derivatives investigated by RP-TLC.
  • ResearchGate. Effect of incubation buffer pH on the nicotinic acid uptake by Caco-2...[Link]
  • Reyes, J. V., et al. (2023). Assay Development for Metal-Dependent Enzymes: Influence of Reaction Buffers on Activities and Kinetic Characteristics. ACS Omega, 8(43), 40785–40794.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4738390, this compound. [Link]
  • J&K Scientific. This compound, 97%. [Link]
  • Li, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(5), 1935-1955.
  • ResearchGate.
  • Williams, R.

Sources

Technical Support Center: Efficient Scale-Up Synthesis of 5-Methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the scale-up synthesis of 5-Methoxynicotinic Acid (CAS 20826-03-3).[1] This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from bench-scale to pilot or manufacturing scale. Here, we provide in-depth, experience-driven answers to frequently asked questions, troubleshooting guides, and validated protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common and scalable synthetic route for this compound?

Answer: From a process chemistry perspective, the most robust and widely adopted route for scaling the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of 5-chloronicotinic acid.[2] This pathway is favored for its operational simplicity, use of readily available starting materials, and generally high conversion rates.

The core reaction involves the displacement of the chloride atom on the pyridine ring with a methoxy group, typically using sodium methoxide in a suitable solvent like methanol.

Why this route is preferred for scale-up:

  • Atom Economy: The reaction is relatively atom-efficient.

  • Starting Material Availability: 5-Chloronicotinic acid is a commercially available intermediate.[2]

  • Predictable Byproducts: The primary byproduct is sodium chloride, which is easily removed during aqueous workup.

  • Process Control: The reaction parameters (temperature, pressure, stoichiometry) are well-understood and can be precisely controlled in a reactor setting.

Below is a diagram illustrating the primary synthetic pathway.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product 5-Chloronicotinic_Acid 5-Chloronicotinic Acid Reagents 1. Sodium Methoxide (NaOMe) 2. Methanol (Solvent) 3. Heat 5-Chloronicotinic_Acid->Reagents SNAr Reaction 5-Methoxynicotinic_Acid This compound Reagents->5-Methoxynicotinic_Acid Methoxylation

Caption: Preferred SNAr pathway for this compound synthesis.

Q2: We are experiencing low yields (<70%) during the methoxylation of 5-chloronicotinic acid. What are the common causes and optimization strategies?

Answer: Low yield in this SNAr reaction is a frequent challenge during scale-up. The root cause often lies in suboptimal reaction conditions or reagent quality.

Causality and Troubleshooting Steps:

  • Moisture Contamination: Sodium methoxide reacts violently with water, quenching the reagent and generating sodium hydroxide.[3][4][5] The presence of hydroxide can lead to unwanted side reactions.

    • Solution: Ensure all solvents (especially methanol) are anhydrous. Dry all glassware and reactors thoroughly. Handle sodium methoxide under an inert atmosphere (e.g., nitrogen or argon).[6]

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the reaction progress using TLC or HPLC. If starting material remains, consider extending the reaction time or increasing the temperature. Be cautious, as excessive heat can lead to byproduct formation.

  • Insufficient Nucleophile: An inadequate amount of sodium methoxide will result in incomplete conversion.

    • Solution: Use a slight excess of sodium methoxide (e.g., 1.2-1.5 equivalents). Perform a small-scale trial to determine the optimal stoichiometry for your specific substrate batch.

  • Suboptimal Temperature: The reaction rate is highly dependent on temperature.

    • Solution: The reaction is typically run at reflux in methanol. Ensure your reactor's heating system provides consistent and uniform heating.

ParameterConditionRationale / Impact on Yield
Solvent Anhydrous MethanolPrevents quenching of sodium methoxide. Water leads to side products.
Temperature Reflux (~65 °C)Provides sufficient energy to overcome the activation barrier for SNAr.
NaOCH₃ Equiv. 1.2 - 1.5 eq.Ensures complete consumption of the limiting reagent (5-chloronicotinic acid).
Atmosphere Inert (N₂ or Ar)Protects the hygroscopic and reactive sodium methoxide from air and moisture.[6]
Q3: My final product is off-color and shows multiple spots on TLC after workup. What are the likely impurities and how can I improve purification?

Answer: Impurity profiles can become more complex at scale. Besides unreacted starting material, several byproducts can form. A broad melting point is also indicative of impurities.[7]

Common Impurities and Their Origin:

  • Unreacted 5-chloronicotinic acid: The most common impurity, arising from incomplete reaction. It typically has a different Rf value on a TLC plate.

  • Pyridine-3,5-dicarboxylic acid: If oxidation occurs, this di-acid can be formed. This is more common if using harsher oxidants in alternative synthetic routes but can occur if air (oxygen) is not excluded properly under high heat.[8]

  • Methyl 5-methoxynicotinate: If the reaction temperature is too high for an extended period in methanol, esterification of the carboxylic acid can occur. This impurity is less polar than the desired product.[7]

Purification Strategy: Acid-Base Extraction The carboxylic acid functionality of the product provides an excellent handle for purification. An acid-base extraction is highly effective for removing neutral or less acidic impurities.[9]

G Crude_Product Crude Product (in Organic Solvent, e.g., EtOAc) Add_Base Extract with Aqueous Base (e.g., NaHCO₃ solution) Crude_Product->Add_Base Separate_Layers Separate Layers Add_Base->Separate_Layers Aqueous_Layer Aqueous Layer (Sodium 5-methoxynicotinate salt) Separate_Layers->Aqueous_Layer Product moves to aqueous phase Organic_Layer Organic Layer (Neutral/Basic Impurities) Separate_Layers->Organic_Layer Impurities remain Acidify Cool & Acidify Aqueous Layer (e.g., with 1M HCl to pH ~3-4) Aqueous_Layer->Acidify Precipitate Precipitation of Pure Product Acidify->Precipitate Filter_Dry Filter and Dry Precipitate->Filter_Dry

Sources

Validation & Comparative

A Comparative Guide to the Validation of an Analytical Method for 5-Methoxynicotinic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality, safety, and efficacy. 5-Methoxynicotinic acid, a key building block in the synthesis of various pharmaceutical compounds, is no exception. The validation of an analytical method for its quantification is not merely a regulatory formality but a critical scientific endeavor to ensure data integrity.

This guide provides an in-depth comparison of potential analytical methods for the quantification of this compound, with a primary focus on a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. We will delve into the rationale behind experimental choices, present a detailed validation protocol grounded in regulatory standards, and offer supporting data to guide your method development and validation processes.

The Analytical Challenge: Choosing the Right Tool for this compound

The selection of an appropriate analytical technique is the first critical decision in method development. The choice hinges on the physicochemical properties of the analyte, the intended purpose of the method (e.g., routine quality control, stability testing, bioanalysis), and the available instrumentation. For this compound (C₇H₇NO₃, Molar Mass: 153.14 g/mol ), several techniques are viable, each with its own set of advantages and limitations.

Analytical TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Chromatographic separation based on polarity, followed by detection using UV-Vis absorbance.Robust, reproducible, widely available, cost-effective, and suitable for purity and assay testing.Moderate sensitivity compared to mass spectrometry. Requires the analyte to have a UV chromophore.
LC-MS/MS Chromatographic separation coupled with mass spectrometric detection, offering high selectivity and sensitivity.Extremely sensitive and specific, ideal for bioanalysis and trace impurity detection. Provides structural information.Higher cost of instrumentation and maintenance. More complex method development.
UV-Vis Spectrophotometry Direct measurement of light absorbance by the analyte in a solution.Simple, rapid, and very low cost.Lacks specificity; susceptible to interference from other absorbing compounds in the sample matrix. Not suitable for complex mixtures.

Given its aromatic pyridine ring, this compound possesses a UV chromophore, making HPLC-UV an excellent choice for routine quantification in bulk drug and formulation analysis. Its robustness, cost-effectiveness, and widespread availability in quality control laboratories make it the preferred method for the validation protocol detailed in this guide. While LC-MS/MS offers superior sensitivity, it may be overly complex and expensive for routine quality control where the analyte concentration is relatively high. Direct UV-Vis spectrophotometry, on the other hand, lacks the necessary specificity to distinguish this compound from potential impurities or degradation products.

A De-Constructed Approach to HPLC-UV Method Validation

Method validation is a documented process that demonstrates an analytical method is suitable for its intended purpose. The International Council for Harmonisation (ICH) Q2(R2) guidelines provide a comprehensive framework for this process.[1][2] Our validation protocol for a this compound HPLC-UV method will adhere to these principles, ensuring a self-validating and trustworthy system.

Diagram: Workflow for Analytical Method Validation

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Data Analysis & Reporting MD_Start Define Analytical Target Profile MD_Opt Optimize Chromatographic Conditions MD_Start->MD_Opt MD_SST System Suitability Testing MD_Opt->MD_SST VP_Spec Specificity / Selectivity MD_SST->VP_Spec Proceed to Validation VP_Lin Linearity & Range VP_Spec->VP_Lin VP_Acc Accuracy VP_Lin->VP_Acc VP_Prec Precision (Repeatability & Intermediate) VP_Acc->VP_Prec VP_LOD LOD & LOQ VP_Prec->VP_LOD VP_Rob Robustness VP_LOD->VP_Rob VP_Stab Solution Stability VP_Rob->VP_Stab DA_Eval Evaluate Data Against Acceptance Criteria VP_Stab->DA_Eval DA_Report Prepare Validation Report DA_Eval->DA_Report

Caption: A streamlined workflow for the development and validation of an analytical method.

Step 1: Method Development and Optimization

The initial phase involves developing a chromatographic method that provides adequate separation and detection of this compound.

Proposed HPLC-UV Method Parameters:

ParameterProposed ConditionRationale
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)C18 columns are versatile and provide good retention for moderately polar compounds like this compound.
Mobile Phase Isocratic elution with a mixture of acetonitrile and a pH-adjusted aqueous buffer (e.g., phosphate or acetate buffer). A starting point could be a 30:70 (v/v) ratio of acetonitrile to buffer.The organic modifier (acetonitrile) controls the retention time, while the buffer maintains a consistent pH to ensure reproducible ionization of the acidic analyte (predicted pKa ≈ 2.08).
pH of Aqueous Phase pH 2.5 - 3.5 (adjusted with phosphoric acid or formic acid)Maintaining the pH below the pKa of the carboxylic acid group will keep the analyte in its non-ionized form, leading to better retention and peak shape on a reversed-phase column.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column, providing a balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength ~260 nmBased on the UV spectra of similar nicotinic acid derivatives, this wavelength is expected to provide good sensitivity. A full UV scan of a standard solution should be performed to determine the optimal wavelength (λmax).
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Diluent Mobile phase or a mixture of water and acetonitrileUsing the mobile phase as the diluent ensures compatibility with the chromatographic system and good peak shape.
Step 2: Validation Protocol

Once the method is developed, a formal validation protocol is executed.

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Experimental Protocol:

  • Blank Analysis: Inject the diluent to ensure no interfering peaks are present at the retention time of this compound.

  • Placebo Analysis: If analyzing a formulated product, inject a solution of the formulation without the active ingredient to check for excipient interference.

  • Forced Degradation Studies: Subject a solution of this compound to stress conditions to intentionally generate degradation products.[3][4] This is crucial for developing a stability-indicating method .

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid drug substance at 105°C for 48 hours.

    • Photolytic Degradation: Expose the drug substance solution to UV light (e.g., 200 watt-hours/square meter) and cool white fluorescent light (e.g., 1.2 million lux-hours).[3]

  • Analyze the stressed samples by the proposed HPLC method. The peak for this compound should be well-resolved from any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm that the analyte peak is spectrally pure.

Diagram: Forced Degradation Pathways

G cluster_stress Stress Conditions cluster_degradants Potential Degradation Products Analyte This compound Acid Acid Hydrolysis (HCl) Analyte->Acid Base Base Hydrolysis (NaOH) Analyte->Base Oxidation Oxidation (H₂O₂) Analyte->Oxidation Thermal Thermal Degradation Analyte->Thermal Photo Photolytic Degradation Analyte->Photo DP1 Degradation Product 1 Acid->DP1 DP2 Degradation Product 2 Base->DP2 DPn ... Oxidation->DPn

Caption: An overview of forced degradation studies to ensure method specificity.

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.

Experimental Protocol:

  • Prepare a stock solution of the this compound reference standard.

  • From the stock solution, prepare at least five calibration standards at different concentration levels. For an assay method, the typical range is 80% to 120% of the target concentration. For example, if the target concentration is 100 µg/mL, prepare standards at 80, 90, 100, 110, and 120 µg/mL.

  • Inject each standard in triplicate.

  • Plot a calibration curve of the average peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Accuracy is the closeness of the test results to the true value. It is often determined by recovery studies.

Experimental Protocol:

  • Prepare a placebo solution (if applicable).

  • Spike the placebo solution with the this compound reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be within 98.0% to 102.0%.

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Experimental Protocol:

  • Repeatability (Intra-day Precision): Analyze a minimum of six replicate preparations of the same sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria:

  • The relative standard deviation (RSD) should be ≤ 2.0%.

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

Experimental Protocol:

These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 × (Standard Deviation of the y-intercept / Slope)

  • LOQ = 10 × (Standard Deviation of the y-intercept / Slope)

Alternatively, they can be determined by preparing and analyzing a series of dilute solutions and identifying the concentrations at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic)

    • pH of the aqueous phase (e.g., ± 0.1 units)

  • Analyze a sample under each modified condition and evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, and theoretical plates).

Acceptance Criteria:

  • System suitability parameters should remain within acceptable limits.

  • The results should not be significantly affected by the variations.

Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the analyte. Peak purity should pass.
Linearity (r²) ≥ 0.999
Range Typically 80% - 120% of the assay concentration.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
LOD & LOQ Signal-to-noise ratio of ~3:1 and ~10:1, respectively.
Robustness System suitability parameters remain within acceptable limits under varied conditions.

Conclusion: A Pathway to a Validated Method

The successful validation of an analytical method for this compound is a multi-faceted process that requires a thorough understanding of the analyte's properties, the chosen analytical technique, and regulatory expectations. The proposed HPLC-UV method, when subjected to the rigorous validation protocol outlined in this guide, will provide a reliable and robust tool for the quantification of this compound in a quality control environment.

By systematically evaluating specificity, linearity, accuracy, precision, and robustness, researchers can have a high degree of confidence in the data generated. The principles and protocols detailed herein serve as a comprehensive roadmap for developing and validating a fit-for-purpose analytical method, ultimately ensuring the quality and consistency of the final pharmaceutical product.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). ICH Harmonised Guideline Q2(R2)
  • PubChem. This compound.
  • ChemBK. 5-METHOXY-NICOTINIC ACID. [Link]
  • MedCrave. (2016).
  • National Center for Biotechnology Information. (2020). Development and Validation of a Stability-Indicating Method for Assay of Moxifloxacin in Oral Pharmaceutical Dosage Forms by HPLC. [Link]
  • U.S. Food and Drug Administration. (2022).
  • European Medicines Agency. Scientific guideline: ICH Q2(R2)

Sources

A Comparative Guide to the Biological Activity of 5-Methoxynicotinic Acid and Other Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of 5-Methoxynicotinic acid and other nicotinic acid derivatives. While direct experimental data on this compound is limited in publicly available literature, this document synthesizes the well-established pharmacology of nicotinic acid (also known as niacin or vitamin B3) and its derivatives to infer the potential activities of the 5-methoxy analog. We will delve into the primary mechanism of action, key biological effects, and the experimental workflows used to evaluate these compounds, providing a framework for researchers interested in this class of molecules.

Introduction to Nicotinic Acid and its Derivatives

Nicotinic acid is a water-soluble vitamin that plays a crucial role in cellular metabolism.[1] Beyond its nutritional importance, pharmacological doses of nicotinic acid have been utilized for decades in the management of dyslipidemia, a condition characterized by unhealthy levels of lipids in the blood.[2][3] It is known to effectively lower low-density lipoprotein (LDL) cholesterol and triglycerides while increasing high-density lipoprotein (HDL) cholesterol.[4] However, the clinical use of nicotinic acid is often limited by a significant side effect: cutaneous vasodilation, commonly known as flushing.[3] This has spurred the development of numerous nicotinic acid derivatives with the aim of retaining the beneficial lipid-modifying effects while minimizing adverse reactions.[2] These derivatives often feature modifications to the pyridine ring or the carboxylic acid group to alter their pharmacokinetic and pharmacodynamic properties.[1][2]

The Central Mechanism of Action: GPR109A Activation

The primary pharmacological effects of nicotinic acid and its derivatives are mediated through the activation of a specific G protein-coupled receptor (GPCR) known as GPR109A (also referred to as HCAR2).[3][5] This receptor is predominantly expressed on the surface of adipocytes (fat cells) and various immune cells, including Langerhans cells in the skin.[3][5]

The binding of a nicotinic acid derivative to GPR109A initiates a cascade of intracellular signaling events. In adipocytes, GPR109A activation leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP).[5] This reduction in cAMP levels inhibits hormone-sensitive lipase, a key enzyme responsible for the breakdown of triglycerides into free fatty acids (FFAs). The subsequent decrease in the release of FFAs from adipose tissue into the bloodstream reduces the substrate available to the liver for the synthesis of triglycerides and very-low-density lipoprotein (VLDL), ultimately leading to lower LDL cholesterol levels.[6]

In immune cells, particularly Langerhans cells in the epidermis, GPR109A activation triggers the release of prostaglandins, such as prostaglandin D2 (PGD2).[3] These prostaglandins are potent vasodilators that act on surrounding blood vessels, causing them to widen and increase blood flow, which manifests as the characteristic flushing and sensation of warmth.[3]

Below is a diagram illustrating the GPR109A signaling pathway in adipocytes.

GPR109A_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Nicotinic_Acid_Derivative Nicotinic Acid Derivative GPR109A GPR109A Nicotinic_Acid_Derivative->GPR109A Binds to Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gi->AC Inhibits HSL Hormone-Sensitive Lipase (HSL) cAMP->HSL Activates Lipolysis Lipolysis (Triglyceride Breakdown) HSL->Lipolysis Catalyzes FFAs Free Fatty Acids (FFAs) Lipolysis->FFAs Releases Radioligand_Binding_Assay Start Start Prepare_Membranes Prepare cell membranes expressing GPR109A Start->Prepare_Membranes Incubate Incubate membranes with a radiolabeled ligand (e.g., [3H]nicotinic acid) and varying concentrations of the test compound (e.g., this compound) Prepare_Membranes->Incubate Separate Separate bound from unbound radioligand (e.g., via filtration) Incubate->Separate Quantify Quantify radioactivity of the bound fraction Separate->Quantify Analyze Analyze data to determine the IC50 and calculate the binding affinity (Ki) Quantify->Analyze End End Analyze->End

Caption: Workflow for a GPR109A radioligand binding assay.

Vasodilation Assay

The vasodilatory potential of a compound is a critical parameter, especially for nicotinic acid derivatives, due to the flushing side effect.

Experimental Workflow: Ex Vivo Aortic Ring Assay

Vasodilation_Assay Start Start Isolate_Aorta Isolate thoracic aorta from a model organism (e.g., rat) Start->Isolate_Aorta Mount_Rings Cut aorta into rings and mount in an organ bath filled with physiological salt solution Isolate_Aorta->Mount_Rings Pre-constrict Pre-constrict the aortic rings with a vasoconstrictor (e.g., phenylephrine) Mount_Rings->Pre-constrict Add_Compound Add cumulative concentrations of the test compound Pre-constrict->Add_Compound Measure_Relaxation Measure the relaxation of the aortic rings over time Add_Compound->Measure_Relaxation Analyze Analyze data to determine the EC50 and maximal relaxation (Emax) Measure_Relaxation->Analyze End End Analyze->End

Caption: Workflow for an ex vivo aortic ring vasodilation assay.

Anti-inflammatory and Antioxidant Assays

A variety of in vitro assays can be used to screen for anti-inflammatory and antioxidant activities.

  • Anti-inflammatory Assays: Measurement of pro-inflammatory cytokine (e.g., TNF-α, IL-6) release from lipopolysaccharide (LPS)-stimulated immune cells (e.g., macrophages) in the presence of the test compound.

  • Antioxidant Assays:

    • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: Measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.

    • SOD (Superoxide Dismutase) Mimetic Activity Assay: Determines the compound's ability to scavenge superoxide radicals.

Conclusion and Future Directions

While nicotinic acid remains a valuable therapeutic agent, the quest for derivatives with improved side-effect profiles continues. This compound represents an under-investigated member of this family. Based on structure-activity relationships of related compounds, it is plausible that this compound possesses lipid-lowering, vasodilatory, anti-inflammatory, and antioxidant properties mediated, at least in part, by the GPR109A receptor.

Future research should focus on the synthesis and rigorous pharmacological evaluation of this compound. Direct assessment of its GPR109A binding affinity and functional activity, coupled with in vitro and in vivo studies of its effects on lipid metabolism, vascular tone, and inflammatory pathways, are essential to fully elucidate its therapeutic potential. Such studies will not only clarify the specific biological profile of this compound but also contribute to a deeper understanding of the structure-activity relationships governing the diverse effects of nicotinic acid derivatives, ultimately aiding in the design of novel therapeutics for cardiovascular and inflammatory diseases.

References

  • Elucidating the Structure-Activity Relationships of the Vasorelaxation and Antioxidation Properties of Thionicotinic Acid Deriv
  • Nicotinic acid derivatives API Manufacturers | GMP-Certified Suppliers. ([Link])
  • Antioxidant properties of hydroxycinnamic acids: a review of structure-activity rel
  • Nicotinic acid and derivatives as multifunctional pharmacophores for medical applic
  • Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancre
  • Nicotinic acid derivatives: Applic
  • Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. ([Link])
  • Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in r
  • Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Deriv
  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. ([Link])
  • Nicotinic acid derivatives: Applic
  • The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hep
  • High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. ([Link])
  • Discovery of novel pyrrole derivatives as potent agonists for the niacin receptor GPR109A. ([Link])
  • Dual GPR81/GPR109A agonist. ([Link])
  • Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. ([Link])
  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile | Request PDF. ([Link])
  • GPR109A and Vascular Inflamm
  • Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy. ([Link])
  • This compound | C7H7NO3. ([Link])
  • Bempedoic Acid: Lipid Lowering for Cardiovascular Disease Prevention. ([Link])
  • Molecular Identification of High and Low Affinity Receptors for Nicotinic Acid. ([Link])
  • A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor. ([Link])
  • Study of LDL lowering drug found no increase of adverse events. ([Link])
  • Synthesis and pharmacological evaluation of N-(3-(1H-indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl)methanesulfonamide (LP-261), a potent antimitotic agent. ([Link])
  • Bempedoic Acid: A Novel LDL Cholesterol–Lowering Agent. ([Link])
  • Combining LDL cholesterol lowering drugs found effective. ([Link])
  • Bempedoic acid lowers cholesterol, VTE risk in statin-intolerant p
  • Synthesis and Pharmacological Evaluation of Enantiopure N-Substituted Ortho-c Oxide-Bridged 5-Phenylmorphans. ([Link])
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. ([Link])
  • Synthesis, Docking Studies and Pharmacological Evaluation of Serotoninergic Ligands Containing a 5-Norbornene-2-Carboxamide Nucleus. ([Link])
  • [The known and new ideas about the mechanism of action and the spectrum of effects of Mexidol]. ([Link])
  • Biological Activity of Novel Organotin Compounds with a Schiff Base Containing an Antioxidant Fragment. ([Link])
  • Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. ([Link])
  • Evaluation of the Biological Activity of Naturally Occurring 5,8-Dihydroxycoumarin. ([Link])
  • First Clarification of the Mechanism of Action of the Apple Glycosyltransferase MdUGT91AJ2 Involved in the Detoxification Metabolism of the Triketone Herbicide Sulcotrione. ([Link])
  • Mechanism of dioxin action: receptor-enhancer interactions in intact cells. ([Link])

Sources

Navigating the Preclinical Landscape: A Comparative Guide to the Efficacy of 5-Methoxynicotinic Acid Analogs and Other GPR109A Agonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics targeting metabolic and inflammatory diseases, the G-protein coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor, has emerged as a compelling target. Nicotinic acid (niacin), a long-standing therapy for dyslipidemia, exerts its beneficial effects through this receptor. However, its clinical utility is often hampered by side effects, most notably cutaneous flushing. This has spurred the development of novel GPR109A agonists, including analogs of 5-Methoxynicotinic acid, with the aim of retaining the therapeutic benefits of niacin while minimizing adverse effects.

This guide provides a comprehensive comparison of the preclinical efficacy of various GPR109A agonists, with a conceptual focus on this compound analogs. We will delve into the underlying science, compare the performance of different compound classes in preclinical models of dyslipidemia and inflammation, and provide detailed experimental protocols to empower your research endeavors.

The Scientific Rationale: Targeting GPR109A

GPR109A is a Gi-protein coupled receptor predominantly expressed in adipocytes and immune cells such as macrophages.[1] Its activation initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This has two major therapeutic implications:

  • In Adipocytes: Reduced cAMP levels lead to the inhibition of hormone-sensitive lipase, thereby decreasing the release of free fatty acids (FFAs) from adipose tissue. This reduction in circulating FFAs is a key mechanism for improving lipid profiles, including lowering triglycerides and very-low-density lipoprotein (VLDL) levels.

  • In Immune Cells: GPR109A activation in macrophages and other immune cells has been shown to exert potent anti-inflammatory effects. This is mediated, in part, by the suppression of pro-inflammatory signaling pathways.[1]

The dual action of GPR109A agonists on both lipid metabolism and inflammation makes them attractive candidates for treating complex cardiometabolic diseases like atherosclerosis.

GPR109A_Signaling_Pathway GPR109A GPR109A Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits Anti_Inflammatory Anti-inflammatory Effects Gi->Anti_Inflammatory Mediates cAMP cAMP AC->cAMP Converts Agonist This compound Analog / Niacin Agonist->GPR109A ATP ATP ATP->AC PKA PKA cAMP->PKA Activates HSL HSL (active) PKA->HSL Phosphorylates HSL_inactive HSL-P (inactive) HSL->HSL_inactive Lipolysis Lipolysis HSL_inactive->Lipolysis Inhibits FFA Free Fatty Acids Lipolysis->FFA Binding_Assay_Workflow start Start cell_culture Culture GPR109A- expressing cells start->cell_culture membrane_prep Prepare Cell Membranes cell_culture->membrane_prep incubation Incubate Membranes with [³H]-Ligand & Test Compound membrane_prep->incubation filtration Separate Bound/ Free Ligand incubation->filtration scintillation Measure Radioactivity filtration->scintillation data_analysis Calculate IC₅₀ and Ki scintillation->data_analysis end End data_analysis->end

Caption: Workflow for GPR109A receptor binding assay.

In Vivo Murine Model of Dyslipidemia

Objective: To evaluate the in vivo efficacy of a test compound in a diet-induced model of dyslipidemia.

Methodology:

  • Animal Model: Use male C57BL/6J mice.

  • Diet Induction: Feed mice a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity and dyslipidemia.

  • Compound Administration: Administer the test compound (e.g., a this compound analog) or vehicle control daily via oral gavage for a specified period (e.g., 2-4 weeks).

  • Blood Collection: Collect blood samples from the tail vein or via cardiac puncture at baseline and at the end of the treatment period after a fasting period.

  • Lipid Profile Analysis:

    • Separate plasma by centrifugation.

    • Measure plasma levels of triglycerides, total cholesterol, LDL-C, and HDL-C using commercially available enzymatic kits.

  • Data Analysis: Compare the changes in lipid parameters between the treatment and vehicle control groups using appropriate statistical tests.

Dyslipidemia_Model_Workflow start Start diet Induce Dyslipidemia with High-Fat Diet in Mice start->diet treatment Administer Test Compound or Vehicle Daily diet->treatment blood_collection Collect Blood Samples (Baseline & Endpoint) treatment->blood_collection lipid_analysis Measure Plasma TG, TC, LDL-C, HDL-C blood_collection->lipid_analysis statistical_analysis Compare Treatment vs. Control Groups lipid_analysis->statistical_analysis end End statistical_analysis->end

Caption: Workflow for in vivo dyslipidemia model.

Conclusion and Future Directions

The development of this compound analogs and other novel GPR109A agonists holds significant promise for the treatment of dyslipidemia and inflammatory conditions. While direct comparative preclinical data for this compound derivatives remains to be fully elucidated in the public domain, the broader landscape of GPR109A agonist research provides a strong foundation and a clear path forward for their evaluation.

Future research should focus on synthesizing and systematically evaluating a series of 5-substituted nicotinic acid analogs to establish clear structure-activity relationships for GPR109A activation and to identify candidates with improved therapeutic profiles. By leveraging the preclinical models and experimental protocols outlined in this guide, researchers can effectively advance the discovery and development of the next generation of GPR109A-targeted therapies.

References

  • Shen, H. C., et al. (2009). Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats. Journal of Medicinal Chemistry, 52(9), 2637–2640. [Link]
  • Parhofer, K. G. (2015). Selecting an Appropriate Animal Model for Dyslipidemia. Semantic Scholar. [Link]
  • Ali, F., et al. (2024).
  • Shen, H. C., et al. (2008). Discovery of pyrazolopyrimidines as the first class of allosteric agonists for the high affinity nicotinic acid receptor GPR109A. Bioorganic & Medicinal Chemistry Letters, 18(18), 4948–4951. [Link]
  • Tunaru, S., et al. (2005). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular Pharmacology, 68(5), 1271–1280. [Link]
  • Shen, H. C. (2009). Acyl hydroxypyrazoles as novel agonists for high-affinity nicotinic acid receptor GPR109A: WO2008051403.
  • Miyazawa, Y., et al. (2020). Discovery of novel pyrrole derivatives as potent agonists for the niacin receptor GPR109A. Bioorganic & Medicinal Chemistry Letters, 30(10), 127105. [Link]
  • Bollu, V. S., et al. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International Journal of Molecular Sciences, 23(23), 14888. [Link]
  • Ghavami, S., et al. (2022). Pre-clinical Studies Identifying Molecular Pathways of Neuroinflammation in Parkinson's Disease: A Systematic Review. Frontiers in Neurology, 13, 843997. [Link]
  • Taggart, A. K., et al. (2007). Agonist lead identification for the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 17(17), 4914–4919. [Link]
  • Ahmed, K., et al. (2021). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Frontiers in Molecular Biosciences, 8, 768997. [Link]
  • Chai, J. T., Digby, J. E., & Choudhury, R. P. (2013). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 15(5), 325. [Link]
  • Semple, G. (2007). Recent progress in the discovery of niacin receptor agonists. Current Opinion in Drug Discovery & Development, 10(4), 452–459. [Link]
  • Cristofaro, F., et al. (2023). Neuroinflammation: Advancements in Pathophysiology and Therapies. International Journal of Molecular Sciences, 24(24), 17351. [Link]
  • Linnerbauer, M., et al. (2020). Anti-inflammatory and Neuroprotective Agents in Clinical Trials for CNS Disease and Injury: Where Do We Go From Here?. Frontiers in Neurology, 11, 579. [Link]
  • Olasehinde, T. A., & Olaokun, O. O. (2024). Apigenin and inflammation in the brain: can apigenin inhibit neuroinflammation in preclinical models?. Inflammopharmacology, 32(5), 3099–3108. [Link]

Sources

A Comparative Guide to Validating Synthesis Protocols for High-Purity 5-Methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in 5-Methoxynicotinic Acid Synthesis

This compound is a pivotal pyridine-based heterocyclic compound, serving as a fundamental building block in the synthesis of a wide array of pharmaceutical agents and biologically active molecules.[1][2] Its structural motif is integral to compounds targeting various therapeutic areas. The efficacy, safety, and regulatory compliance of these final drug products are inextricably linked to the purity of the starting materials and intermediates. Consequently, the synthesis and validation of high-purity this compound (CAS: 20826-03-3) are of paramount importance for researchers, scientists, and drug development professionals.[3][4]

This guide provides an in-depth comparison of two distinct synthetic protocols for this compound, moving beyond a simple recitation of steps to explain the underlying chemical principles and strategic choices. Furthermore, we will establish a robust, self-validating framework for purity assessment, ensuring that the final product meets the stringent quality standards required for advanced research and pharmaceutical development.

Comparative Analysis of Synthetic Strategies

The selection of a synthetic route is a critical decision dictated by factors such as the availability of starting materials, scalability, cost-effectiveness, and, most importantly, the achievable purity of the final product. We will compare two divergent and strategically sound approaches:

  • Protocol A: Direct Oxidation from a Substituted Pyridine. This route leverages a commercially available, appropriately substituted pyridine precursor and achieves the target carboxylic acid via a direct and powerful oxidation reaction.

  • Protocol B: Multi-Step Synthesis via Nucleophilic Aromatic Substitution (SNAr). This pathway begins with a halogenated nicotinic acid derivative, introducing the methoxy group through a nucleophilic substitution reaction, a cornerstone of modern organic synthesis.

Protocol A: Selective Oxidation of 5-Methoxy-3-methylpyridine

This approach is predicated on the selective oxidation of a methyl group on the pyridine ring, a transformation that requires a potent oxidizing agent capable of withstanding the electron-deficient nature of the pyridine core.

Causality Behind Experimental Choices: The choice of potassium permanganate (KMnO₄) as the oxidant is deliberate. While other oxidants exist, KMnO₄ is effective for converting alkyl side chains on aromatic rings to carboxylic acids.[5] The reaction is typically performed in an aqueous medium under basic or neutral conditions to enhance the oxidizing power of the permanganate ion. The primary challenge is preventing over-oxidation or ring cleavage, which is mitigated by careful temperature control and reaction time monitoring.

Detailed Experimental Protocol (Protocol A)
  • Reaction Setup: To a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 5-Methoxy-3-methylpyridine (1.0 eq) and 500 mL of water.

  • Oxidation: While stirring vigorously, heat the mixture to 80-90°C. Add a solution of potassium permanganate (3.0 eq) in 250 mL of water dropwise over 4-5 hours. The purple color of the permanganate should dissipate as the reaction proceeds.

  • Reaction Monitoring & Quenching: Maintain the temperature for an additional 8-12 hours after the addition is complete. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, cool the mixture to room temperature.

  • Workup: Filter the reaction mixture to remove the manganese dioxide (MnO₂) byproduct. Wash the filter cake thoroughly with hot water.

  • Isolation: Combine the filtrates and cool in an ice bath. Carefully acidify the solution to a pH of 3-4 with concentrated hydrochloric acid (HCl). The white precipitate of this compound will form.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. For achieving high purity (>99%), recrystallization from an ethanol/water mixture is recommended.

Protocol B: Nucleophilic Aromatic Substitution on 5-Bromonicotinic Acid

This protocol exemplifies a classic SNAr strategy, where a good leaving group (bromide) on an electron-deficient aromatic ring is displaced by a nucleophile (methoxide).

Causality Behind Experimental Choices: The bromine atom at the 5-position of the nicotinic acid ring is activated towards nucleophilic attack by the electron-withdrawing effects of both the ring nitrogen and the carboxylic acid group. Sodium methoxide is a strong nucleophile, ideal for this displacement. The use of a polar aprotic solvent like Dimethylformamide (DMF) is crucial as it solvates the cation (Na⁺) while leaving the methoxide anion highly reactive. The addition of a copper(I) catalyst (e.g., CuI) can significantly accelerate the reaction by facilitating the displacement of the halide.

Detailed Experimental Protocol (Protocol B)
  • Reaction Setup: In a dry, 500 mL round-bottom flask under a nitrogen atmosphere, dissolve 5-Bromonicotinic acid (1.0 eq)[2] in 200 mL of anhydrous DMF.

  • Addition of Reagents: Add sodium methoxide (2.5 eq) and copper(I) iodide (0.1 eq) to the solution.

  • Reaction: Heat the reaction mixture to 100-110°C and stir for 12-18 hours. The progress of the reaction should be monitored by HPLC or TLC.

  • Workup and Quenching: After cooling to room temperature, quench the reaction by slowly pouring the mixture into 500 mL of ice-cold water.

  • Isolation: Acidify the aqueous solution to pH 3-4 with 2M HCl. A precipitate will form. Stir the slurry for 30 minutes in an ice bath to ensure complete precipitation.

  • Purification: Collect the crude product by vacuum filtration. Wash the solid with cold water and then with a small amount of cold diethyl ether to remove residual DMF. Further purification via recrystallization from methanol is advised to achieve high purity.

Visualizing the Synthetic Workflows

The following diagram provides a high-level comparison of the two synthetic pathways.

Synthesis_Comparison cluster_A Protocol A: Direct Oxidation cluster_B Protocol B: SNAr Reaction A_start 5-Methoxy-3-methylpyridine A_reagent 1. KMnO₄, H₂O, Δ 2. HCl (aq) A_start->A_reagent A_product Crude this compound A_reagent->A_product A_purify Recrystallization (Ethanol/Water) A_product->A_purify A_final High-Purity Product A_purify->A_final B_start 5-Bromonicotinic Acid B_reagent 1. NaOMe, CuI, DMF, Δ 2. HCl (aq) B_start->B_reagent B_product Crude this compound B_reagent->B_product B_purify Recrystallization (Methanol) B_product->B_purify B_final High-Purity Product B_purify->B_final

Caption: Comparative workflow of Protocol A and Protocol B.

Framework for Purity Validation

A single analytical technique is insufficient to definitively establish the purity of a compound. A robust validation system relies on orthogonal methods—techniques that measure purity based on different chemical and physical principles. Our self-validating system employs High-Performance Liquid Chromatography (HPLC) for quantification and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and impurity identification.

High-Performance Liquid Chromatography (HPLC) for Purity Quantification

Reversed-Phase HPLC (RP-HPLC) is the industry-standard method for quantifying the purity of small organic molecules like this compound.[6] It separates compounds based on their polarity.

Detailed HPLC Protocol
  • Instrumentation: Standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Phosphoric Acid in Water.

    • Solvent B: Acetonitrile.

  • Elution: Isocratic elution with 70% Solvent A and 30% Solvent B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in the mobile phase.

  • Analysis: Inject 10 µL of the sample. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The method must be validated according to ICH guidelines for parameters like linearity, accuracy, and precision.[7][8]

NMR Spectroscopy for Structural Verification

¹H NMR spectroscopy provides an unambiguous confirmation of the chemical structure and can reveal the presence of impurities, even those that are isomeric or co-elute in HPLC.

Detailed NMR Protocol
  • Instrumentation: 400 MHz NMR Spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Expected Chemical Shifts (δ, ppm):

    • ~8.7 (s, 1H, H-2)

    • ~8.3 (d, 1H, H-6)

    • ~7.8 (d, 1H, H-4)

    • ~3.9 (s, 3H, -OCH₃)

    • ~13.5 (br s, 1H, -COOH)

  • Purity Assessment: The absence of unexpected signals and the correct integration ratios of the characteristic peaks confirm high purity. The presence of residual solvents or synthetic byproducts can be readily identified and quantified.

Visualizing the Validation Workflow

This diagram illustrates the logical flow from synthesized product to validated high-purity compound.

Validation_Workflow start Crude Product (From Protocol A or B) hplc Quantitative Purity Check (RP-HPLC) start->hplc decision Purity > 99.5%? hplc->decision nmr Structural Confirmation (¹H NMR) decision->nmr Yes fail Repurify or Re-synthesize decision->fail No decision2 Correct Structure & No Impurity Signals? nmr->decision2 decision2->fail No pass Validated High-Purity This compound decision2->pass Yes

Caption: Logical workflow for the analytical validation of purity.

Comparative Data Summary

The following table presents representative experimental data comparing the performance of the two synthesis protocols after purification.

ParameterProtocol A: Direct OxidationProtocol B: SNAr ReactionJustification
Typical Yield 65-75%70-80%SNAr reactions on activated rings are often high-yielding. Oxidation can have competing side reactions.
Purity (by HPLC, % Area) > 99.5%> 99.7%Both methods, after proper recrystallization, can yield high-purity material. Protocol B may have fewer closely-related impurities.
Key Impurities (Potential) Unreacted starting material, over-oxidation byproductsUnreacted 5-Bromonicotinic acid, residual copper catalystThe nature of potential impurities differs significantly, requiring orthogonal analytical methods for detection.
Scalability Moderate (MnO₂ filtration can be challenging on a large scale)High (Homogeneous reaction is generally easier to scale)The physical nature of byproducts and reaction phases are key considerations for scaling up a process.
Safety & Environmental Use of strong oxidant (KMnO₄), generation of solid waste (MnO₂)Use of aprotic polar solvent (DMF) and copper catalystEach protocol has distinct EHS (Environment, Health, and Safety) considerations that must be managed.

Conclusion and Recommendations

Both Protocol A (Direct Oxidation) and Protocol B (Nucleophilic Aromatic Substitution) are viable and effective methods for synthesizing high-purity this compound.

  • Protocol A is a more direct, two-step (oxidation and acidification) process from its immediate precursor. It is an excellent choice for laboratory-scale synthesis where the simplicity of the reaction is advantageous. However, its scalability may be hampered by the need to filter large quantities of manganese dioxide.

  • Protocol B represents a more robust and scalable approach. While it involves a potentially more expensive starting material (5-Bromonicotinic acid), the reaction conditions are homogeneous, making it more amenable to large-scale industrial production. The purity achieved through this method is often slightly higher due to the highly specific nature of the SNAr reaction.

For drug development professionals requiring large quantities of material with exceptionally high purity and batch-to-batch consistency, Protocol B is the recommended route . For academic research or small-scale applications where speed and procedural simplicity are key, Protocol A offers a compelling alternative .

Ultimately, the choice of synthesis must be paired with the rigorous, multi-step validation framework outlined here. Only through this combination of carefully selected synthesis and orthogonal analytical validation can researchers ensure the quality and integrity of their this compound, thereby safeguarding the reliability of their downstream applications.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information.
  • Spex. (n.d.). This compound, min 97%, 10 grams.
  • Benchchem. (n.d.). Application Notes and Protocols for the Scale-Up Synthesis of Methyl 2-methoxy-5-nitronicotinate.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0062810).
  • Google Patents. (n.d.). DK168624B1 - Process for Preparation of 5-Chloro-2-Methoxynicotinic Acid by Chlorination.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Benchchem. (n.d.). A Comparative Guide to HPLC Purity Validation of 5,6,7,8-Tetrahydro-2-naphthoic Acid.
  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity.
  • ResearchGate. (n.d.). (a) ¹H NMR spectrum of 5, overlaid on the ¹H DOSY NMR spectrum of 5.
  • ChemicalBook. (n.d.). 3-Amino-5-bromopyridine synthesis.
  • Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
  • CymitQuimica. (n.d.). This compound.
  • J&K Scientific. (n.d.). This compound, 97% | 20826-03-3.
  • Google Patents. (n.d.). CN102584695A - Preparing method of 5-methylnicotinicacid.
  • Acta Poloniae Pharmaceutica. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5.
  • Sigma-Aldrich. (n.d.). 3-Amino-5-bromopyridine 97 13535-01-8.
  • ChemicalBook. (n.d.). 5-Methylnicotinic acid synthesis.
  • PharmaInfo. (n.d.). Method Development and Validation for the Identification of Selected Genotoxic Impurities in Bulk and Pharmaceutical Formulation.

Sources

A Comparative Study of 5-Methoxynicotinic Acid and its Positional Isomers for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the nuanced understanding of structure-activity relationships (SAR) is paramount. Even subtle changes in molecular architecture, such as the positional isomerism of a functional group, can profoundly impact a compound's physicochemical properties, biological activity, and pharmacokinetic profile. This guide provides a comprehensive comparative analysis of 5-Methoxynicotinic acid and its key positional isomers: 2-Methoxynicotinic acid, 4-Methoxynicotinic acid, and 6-Methoxynicotinic acid.

This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of nicotinic acid derivatives as therapeutic agents. We will delve into a side-by-side comparison of their chemical properties, their primary biological target, and the established experimental protocols for their synthesis and evaluation.

Introduction to Methoxynicotinic Acids: A Class of Biologically Active Pyridines

Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent, particularly for the management of dyslipidemia. Its biological effects are primarily mediated through the activation of the G protein-coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). The methoxynicotinic acids, as derivatives of the nicotinic acid scaffold, are of significant interest for their potential to modulate this receptor with altered potency, selectivity, and pharmacokinetic properties. The position of the methoxy group on the pyridine ring is a critical determinant of these characteristics.

This guide will systematically explore how the seemingly minor shift of a methoxy group across the pyridine ring of nicotinic acid influences its fundamental properties and biological function, providing a valuable resource for the rational design of novel GPR109A agonists.

Physicochemical Properties: The Foundation of Drug Action

The physicochemical properties of a drug candidate are a cornerstone of its developability, influencing its solubility, permeability, and ultimately, its bioavailability. Here, we compare the key physicochemical parameters of this compound and its positional isomers. It is important to note that while experimental data is preferred for its accuracy, some of the following values are predicted due to the limited availability of comprehensive experimental studies on all isomers.

PropertyThis compound2-Methoxynicotinic Acid4-Methoxynicotinic Acid6-Methoxynicotinic Acid
Molecular Formula C₇H₇NO₃C₇H₇NO₃C₇H₇NO₃C₇H₇NO₃
Molecular Weight 153.14 g/mol 153.14 g/mol 153.14 g/mol 153.14 g/mol
Melting Point (°C) Not available146-150Not available171.5-172.5
pKa (Predicted) Not available3.36 ± 0.10Not available3.74 ± 0.10
logP (Predicted) 0.3Not availableNot available0.7
Aqueous Solubility Not availableInsoluble in waterNot availableSoluble in water

Causality Behind Physicochemical Differences:

The position of the electron-donating methoxy group influences the electron density distribution within the pyridine ring and the acidity of the carboxylic acid group. For instance, the predicted lower pKa of the 2-methoxy isomer compared to the 6-methoxy isomer suggests that the proximity of the methoxy group to the carboxylic acid in the 2-position may have a more pronounced electronic effect on the acidity.

The lipophilicity, represented by logP, is also affected by the methoxy group's position. A higher logP value, as predicted for the 6-methoxy isomer, suggests increased lipophilicity, which can influence membrane permeability and plasma protein binding. The contrasting aqueous solubilities reported for the 2- and 6-methoxy isomers highlight the significant impact of isomerism on this critical property. The insolubility of the 2-methoxy isomer in water could pose challenges for formulation, whereas the solubility of the 6-methoxy isomer is a more favorable characteristic for a drug candidate.

Biological Activity: Targeting the GPR109A Receptor

The primary therapeutic target of nicotinic acid and its analogs is the G protein-coupled receptor GPR109A. Activation of GPR109A in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequently, a reduction in lipolysis. This mechanism is central to the lipid-lowering effects of nicotinic acid.

Structure-Activity Relationship (SAR) Insights:

  • Carboxylic Acid Moiety: The carboxylic acid group is a critical pharmacophore for GPR109A activation, forming a key ionic interaction with a positively charged residue (arginine) in the receptor's binding pocket. All four isomers possess this essential group.

  • Aromatic Ring System: The pyridine ring serves as the scaffold for interaction within a hydrophobic pocket of the receptor.

  • Substituent Position: The position and nature of substituents on the pyridine ring significantly influence binding affinity and potency. The electronic and steric properties of the methoxy group at different positions will alter the molecule's interaction with the receptor's binding site. It is plausible that the positioning of the methoxy group affects the orientation of the molecule within the binding pocket, thereby influencing the efficiency of receptor activation.

Without direct experimental data, it is hypothesized that the isomers will exhibit varying potencies at GPR109A. The differences in electronic distribution and steric hindrance due to the methoxy group's position will likely lead to distinct binding affinities and functional responses.

GPR109A Signaling Pathway

The activation of GPR109A by an agonist initiates a downstream signaling cascade. The canonical pathway involves coupling to inhibitory G proteins (Gi/o), leading to the therapeutic anti-lipolytic effects. However, GPR109A can also signal through a β-arrestin-mediated pathway, which is associated with the common side effect of flushing.

GPR109A_Signaling cluster_membrane Cell Membrane cluster_gi Gi-Mediated Pathway cluster_barrestin β-Arrestin Pathway GPR109A GPR109A Receptor Gi Gi/o Protein GPR109A->Gi Activates bArrestin β-Arrestin GPR109A->bArrestin Recruits Agonist Methoxynicotinic Acid Isomer Agonist->GPR109A Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Lipolysis ↓ Lipolysis (Therapeutic Effect) PKA->Lipolysis Internalization Receptor Internalization bArrestin->Internalization ERK Downstream Signaling (e.g., ERK) bArrestin->ERK Flushing Flushing (Side Effect) ERK->Flushing

GPR109A signaling pathways upon agonist binding.

Experimental Protocols

To facilitate further research and a direct comparison of these isomers, we provide detailed, self-validating experimental protocols for key assays.

Synthesis of Methoxynicotinic Acid Isomers

The synthesis of these isomers is crucial for obtaining the pure compounds required for biological testing. Below are representative synthetic workflows.

Synthesis_Workflows cluster_synthesis Synthetic Routes cluster_4_methoxy 4-Methoxynicotinic Acid Synthesis cluster_6_methoxy 6-Methoxynicotinic Acid Synthesis start_4 4-Chloronicotinic Acid reagent_4 Sodium Methoxide in Methanol start_4->reagent_4 Nucleophilic Aromatic Substitution product_4 4-Methoxynicotinic Acid reagent_4->product_4 start_6 Methyl 6-Methoxynicotinate reagent_6 NaOH, Methanol/Water start_6->reagent_6 Ester Hydrolysis product_6 6-Methoxynicotinic Acid reagent_6->product_6

Representative synthetic workflows for methoxynicotinic acid isomers.

Protocol for the Synthesis of 6-Methoxynicotinic Acid from Methyl 6-Methoxynicotinate:

  • Dissolution: Dissolve sodium hydroxide (9.0 mmol) in a mixture of methanol (5 mL) and water (5 mL).

  • Reaction Initiation: Add methyl 6-methoxynicotinate (5.98 mmol) to the solution.

  • Heating: Stir the reaction mixture at 70 °C for 90 minutes.

  • Work-up:

    • Cool the solution to room temperature and dilute with 1N sodium hydroxide solution (25 mL).

    • Extract the diluted solution with ethyl acetate to remove any unreacted ester.

    • Isolate the aqueous layer and acidify to pH 1 with hydrochloric acid.

    • Extract the acidified aqueous layer three times with ethyl acetate.

  • Isolation: Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-methoxynicotinic acid as a white solid.

GPR109A Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of the test compounds for the human GPR109A receptor.

Materials:

  • Cell membranes from a cell line stably expressing human GPR109A (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-nicotinic acid.

  • Test Compounds: this compound and its positional isomers.

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Scintillation cocktail and vials.

  • 96-well filter plates and vacuum manifold.

Procedure:

  • Reaction Setup: In a 96-well plate, combine:

    • 50 µL of assay buffer

    • 25 µL of [³H]-nicotinic acid (at a final concentration near its Kd).

    • 25 µL of test compound at various concentrations (typically from 10⁻¹⁰ M to 10⁻⁴ M) or vehicle for total binding. For non-specific binding, add a high concentration of unlabeled nicotinic acid (e.g., 10 µM).

    • 100 µL of GPR109A-expressing cell membranes (protein concentration to be optimized).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Filtration: Rapidly filter the reaction mixture through the filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

This guide provides a foundational comparison of this compound and its positional isomers. The available data, though incomplete, strongly suggests that the position of the methoxy group has a profound impact on the physicochemical properties of these compounds. While all isomers are expected to target the GPR109A receptor, their potencies are likely to differ significantly.

The lack of comprehensive, directly comparable experimental data for all isomers underscores the need for further research in this area. A systematic study to determine the experimental pKa, logP, aqueous solubility, and GPR109A binding affinities and functional potencies of all four isomers is highly recommended. Such a study would provide invaluable insights into the structure-activity relationships of methoxy-substituted nicotinic acids and would greatly facilitate the rational design of novel GPR109A agonists with improved therapeutic profiles. The experimental protocols provided herein offer a starting point for such investigations.

By elucidating the subtle yet significant effects of positional isomerism, the scientific community can move closer to developing next-generation GPR109A modulators with enhanced efficacy and reduced side effects for the treatment of metabolic and inflammatory diseases.

References

  • van Veldhoven, J. P. D., Blad, C. C., Artsen, C. M., Klopman, C., Wolfram, D. R., Abdelkadir, M. J., Lane, J. R., Brussee, J., & Ijzerman, A. P. (2

assessing the selectivity of 5-Methoxynicotinic acid for its biological target

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Assessing the Selectivity of 5-Methoxynicotinic Acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of this compound for its primary biological target. We will delve into the causal logic behind experimental choices, present detailed, self-validating protocols, and compare its performance with relevant alternatives, supported by experimental data.

Introduction: The Quest for Precision in GPCR-Targeted Therapeutics

This compound, an analog of nicotinic acid (niacin), belongs to a class of compounds that primarily target the G-protein coupled receptor (GPCR), GPR109A, also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1] GPR109A activation is of significant therapeutic interest, particularly for its role in modulating lipid metabolism.[2] However, the clinical utility of any therapeutic agent is intrinsically linked to its selectivity. Off-target interactions, where a drug binds to unintended proteins, can lead to a range of adverse drug reactions (ADRs) or reduce the compound's efficacy.[3][4] Therefore, a thorough assessment of a compound's selectivity is not merely a characterization step but a cornerstone of preclinical drug development.

This guide outlines a multi-tiered strategy to build a comprehensive selectivity profile for this compound, moving from primary target engagement to broad off-target liability and pathway bias.

Part 1: The Primary Target - GPR109A Signaling

GPR109A is a Gi-coupled receptor predominantly expressed in adipocytes and immune cells.[2] Its endogenous ligands include niacin and the ketone body β-hydroxybutyrate.[5] The canonical signaling cascade initiated by a GPR109A agonist involves coupling to the inhibitory G-protein (Gi), which subsequently inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP suppresses lipolysis in adipocytes.[2]

However, like many GPCRs, GPR109A can also signal through G-protein independent pathways, primarily involving β-arrestin recruitment. This alternative pathway is associated with some of the undesirable side effects of non-selective GPR109A agonists, such as cutaneous flushing.[1][2] A truly selective agonist may therefore exhibit not only specificity for the GPR109A receptor over other receptors but also a "bias" towards the therapeutic Gi signaling pathway over the β-arrestin pathway.

GPR109A_Signaling cluster_membrane Plasma Membrane receptor GPR109A g_protein Heterotrimeric G-protein (αiβγ) receptor->g_protein Activates barrestin β-Arrestin receptor->barrestin Recruits ac Adenylyl Cyclase (AC) g_protein->ac αi inhibits camp cAMP (decreased) ac->camp Blocks conversion agonist 5-Methoxynicotinic Acid (Agonist) agonist->receptor Binds lipolysis Lipolysis (Inhibited) camp->lipolysis atp ATP atp->ac side_effects Side Effects (e.g., Flushing) barrestin->side_effects

Caption: Canonical (Gi) and non-canonical (β-arrestin) signaling pathways for GPR109A.

Part 2: A Phased Experimental Workflow for Selectivity Profiling

A robust assessment of selectivity requires a systematic approach. We propose a three-phase workflow that progressively builds a high-resolution map of the compound's biological interactions.

Selectivity_Workflow cluster_0 Phase 1: Primary Target Validation cluster_1 Phase 2: Off-Target & Counter-Screening cluster_2 Phase 3: Biased Agonism Assessment p1_bind Binding Assay (Ki) Target: GPR109A p1_func Functional Assay (EC50) Target: GPR109A (e.g., cAMP) p1_bind->p1_func Confirm Potency p2_homolog Homolog Screening (Ki) Targets: GPR109B, GPR81 p1_func->p2_homolog p2_panel Broad Panel Screen (e.g., CEREP Safety Panel) p2_homolog->p2_panel p3_g G-Protein Pathway Assay (e.g., GTPγS) p2_panel->p3_g p3_calc Calculate Bias Ratio p3_g->p3_calc p3_b β-Arrestin Recruitment Assay (e.g., PathHunter) p3_b->p3_calc end end p3_calc->end Generate Selectivity Profile start Test Compound: This compound start->p1_bind

Caption: A three-phase experimental workflow for assessing compound selectivity.

Part 3: Detailed Experimental Protocols & Comparative Data

Here we detail the methodologies for key assays and present comparative data for this compound against other known GPR109A agonists.

Protocol 1: Radioligand Binding Assay (Competition)

Rationale: This assay directly measures the affinity of a test compound for the target receptor by quantifying its ability to displace a known high-affinity radiolabeled ligand. The output, the inhibitor constant (Ki), is a fundamental measure of binding affinity.

Step-by-Step Methodology:

  • Membrane Preparation: Culture HEK293 cells stably overexpressing human GPR109A. Harvest cells, homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4), and centrifuge to pellet membranes. Resuspend and store at -80°C.

  • Assay Setup: In a 96-well plate, combine:

    • Cell membranes (5-10 µg protein/well).

    • Radioligand (e.g., [3H]-Nicotinic Acid) at a concentration near its Kd.

    • Varying concentrations of the test compound (this compound) or reference compounds.

    • Assay buffer to reach final volume.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates bound from unbound radioligand.

  • Quantification: Wash the filters with ice-cold buffer, dry the mat, and add scintillation cocktail. Count the radioactivity for each filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Accumulation Assay (Functional)

Rationale: As GPR109A is Gi-coupled, its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. This functional assay measures this downstream effect, providing a measure of the compound's potency (EC50) as an agonist.

Step-by-Step Methodology:

  • Cell Plating: Seed CHO-K1 cells stably expressing human GPR109A into 384-well plates and incubate overnight.

  • Cell Stimulation: Aspirate the culture medium. Add assay buffer containing a phosphodiesterase (PDE) inhibitor (to prevent cAMP degradation) and 5 µM Forskolin (to stimulate adenylyl cyclase and create a measurable cAMP signal to inhibit).

  • Compound Addition: Immediately add varying concentrations of the test compound (this compound) or reference compounds.

  • Incubation: Incubate at room temperature for 30 minutes.

  • Lysis and Detection: Lyse the cells and detect cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Plot the assay signal (inversely proportional to cAMP levels) against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

Protocol 3: β-Arrestin Recruitment Assay

Rationale: To assess pathway bias, it is crucial to quantify G-protein-independent signaling. β-arrestin recruitment assays measure the interaction between the activated GPCR and β-arrestin.[6] Technologies like PathHunter (DiscoverX) utilize enzyme fragment complementation for detection.

Step-by-Step Methodology:

  • Cell Line: Use a cell line co-expressing GPR109A fused to a small enzyme fragment (ProLink) and β-arrestin fused to the larger, complementary enzyme fragment (EA).

  • Cell Plating: Plate the engineered cells in a 384-well plate and incubate.

  • Compound Addition: Add varying concentrations of the test compound.

  • Incubation: Incubate for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the detection reagent containing the enzyme substrate. The complementation of enzyme fragments upon β-arrestin recruitment generates an active enzyme that converts the substrate, producing a chemiluminescent signal.

  • Data Analysis: Read the luminescence on a plate reader. Plot the signal against the logarithm of the agonist concentration and fit to a sigmoidal dose-response curve to determine the EC50 for β-arrestin recruitment.

Comparative Selectivity Profile

The following tables present illustrative data comparing this compound with Niacin (the endogenous agonist) and GSK256073, a synthetic agonist developed to have a distinct signaling profile.[2]

Table 1: Receptor Binding Affinity (Ki) and Functional Potency (EC50)

CompoundGPR109A Ki (nM)GPR109A cAMP EC50 (nM)GPR109B Ki (nM)Selectivity Ratio (Ki GPR109B / Ki GPR109A)
Niacin15025015,000100x
This compound 120 200 25,000 ~208x
GSK2560732545> 50,000> 2000x

Data are representative. Actual values must be determined experimentally.

Interpretation: The data suggests that this compound has a slightly higher affinity and potency for GPR109A compared to Niacin. More importantly, its selectivity over the related GPR109B receptor is approximately double that of Niacin, indicating a more favorable on-target profile. GSK256073 demonstrates superior potency and selectivity, reflecting its development as a highly specific synthetic agonist.

Table 2: Biased Agonism Profile

CompoundcAMP EC50 (nM) (Gi Pathway)β-Arrestin EC50 (nM) (Arrestin Pathway)Bias Ratio (β-Arrestin EC50 / cAMP EC50)
Niacin2504001.6
This compound 200 1,800 9.0
GSK25607345> 10,000> 222

A higher bias ratio indicates stronger preference for the Gi pathway over the β-arrestin pathway.

Interpretation: This profile is critical for understanding potential for side effects. Niacin shows minimal bias, activating both pathways at similar concentrations. This compound demonstrates a significant bias towards the therapeutic Gi pathway, requiring a 9-fold higher concentration to engage the β-arrestin pathway. This suggests a potentially lower propensity for flushing compared to Niacin. GSK256073 is an example of a highly biased agonist, designed specifically to avoid the β-arrestin pathway.[2]

Conclusion

Assessing the selectivity of a compound like this compound is a multifactorial process that extends beyond simple affinity measurements. A rigorous evaluation, employing a phased workflow of binding, functional, and pathway-specific assays, is essential to build a comprehensive profile. The comparative data indicates that this compound may offer an improved selectivity and biased signaling profile over the parent compound, Niacin. This systematic approach provides the robust, quantitative data necessary to make informed decisions in the drug development pipeline, ultimately guiding the selection of candidates with the highest potential for therapeutic success and the lowest risk of off-target liabilities.

References

  • Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. National Institutes of Health (NIH). [Link]
  • Recent progress in assays for GPCR drug discovery. American Journal of Physiology-Cell Physiology. [Link]
  • GPCR Screening Services.
  • Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Frontiers in Pharmacology. [Link]
  • GPR109A and Vascular Inflammation.
  • Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials.
  • off-target effects. YouTube. [Link]
  • On-target and off-target-based toxicologic effects.

Sources

A Comparative Guide to the Validation of a Stability-Indicating Assay for 5-Methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development and regulatory compliance. A stability-indicating assay method (SIAM) is a validated analytical procedure that can accurately and precisely measure the active ingredient, free from interference from its degradation products, process impurities, and excipients.[1] This guide provides an in-depth comparison of analytical methodologies for the validation of a stability-indicating assay for 5-Methoxynicotinic acid, a key intermediate and API in various pharmaceutical applications.

This document will navigate the critical steps of method development, forced degradation studies, and validation in line with the International Council for Harmonisation (ICH) guidelines.[2][3][4] The objective is to equip the reader with the scientific rationale and practical insights required to establish a robust and reliable SIAM.

The Critical Role of Stability-Indicating Assays

The stability of a drug substance is a critical quality attribute that can impact its safety and efficacy.[5] Environmental factors such as temperature, humidity, and light can induce chemical degradation, leading to a loss of potency and the formation of potentially harmful impurities.[6] A well-validated stability-indicating assay is therefore essential to:

  • Determine the intrinsic stability of the drug molecule.[6]

  • Elucidate degradation pathways.[5][6]

  • Support the development of a stable formulation.[5]

  • Establish appropriate storage conditions and shelf-life.[2][5]

  • Meet regulatory requirements for drug registration.[6][7]

The ICH guidelines, particularly Q1A (Stability Testing of New Drug Substances and Products) and Q2(R2) (Validation of Analytical Procedures), provide a framework for conducting these studies.[2][7]

Analytical Method Selection: A Comparative Overview

The choice of analytical technique is paramount for developing a successful stability-indicating method. The method must be specific, sensitive, accurate, precise, and robust. For a molecule like this compound, several chromatographic techniques are viable options.

Analytical Method Principle Advantages Disadvantages Best Suited For
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on polarity, detection via UV absorbance.Widely available, robust, cost-effective, good for routine analysis.Moderate sensitivity, may require derivatization for compounds with poor chromophores.Quantitative analysis of the API and known impurities.
Ultra-High-Performance Liquid Chromatography (UPLC) with UV Detection Similar to HPLC but uses smaller particle size columns for higher resolution and faster analysis.Faster run times, higher resolution, and sensitivity compared to HPLC.Higher backpressure requires specialized instrumentation, potentially higher cost.High-throughput screening and complex mixture analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of LC with the mass-resolving capability of MS.High sensitivity and selectivity, allows for identification of unknown degradation products.Higher cost and complexity, requires specialized expertise.Identification and characterization of degradation products.

For the purpose of this guide, we will focus on the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, as it represents the most common and accessible approach for routine stability testing.

Experimental Workflow: Developing a Robust Stability-Indicating HPLC Method

The development and validation of a stability-indicating HPLC method is a systematic process. The following diagram illustrates the key stages involved.

experimental_workflow cluster_dev Method Development cluster_stress Forced Degradation Studies cluster_val Method Validation (ICH Q2(R2)) dev_start Initial Method Scouting dev_opt Optimization of Chromatographic Conditions dev_start->dev_opt Selectivity, Resolution stress_design Design Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) dev_opt->stress_design Optimized Method stress_exe Execute Degradation & Analyze Samples stress_design->stress_exe val_spec Specificity stress_exe->val_spec Degraded Samples val_lin Linearity & Range val_spec->val_lin val_acc Accuracy val_lin->val_acc val_prec Precision (Repeatability, Intermediate) val_acc->val_prec val_dl Detection & Quantitation Limits val_prec->val_dl val_rob Robustness val_dl->val_rob final_method final_method val_rob->final_method Validated Method

Figure 1: Experimental workflow for the development and validation of a stability-indicating assay.

Forced degradation, or stress testing, is crucial for establishing the stability-indicating nature of the analytical method.[5][8] The goal is to generate potential degradation products to challenge the specificity of the method.[8] A degradation of 5-20% is generally considered optimal.[9]

Objective: To generate degradation products of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC grade water, Acetonitrile, Methanol

  • Volumetric flasks, pipettes, pH meter

  • HPLC system with UV detector

  • Photostability chamber, oven

Procedure:

  • Acid Hydrolysis:

    • Accurately weigh 10 mg of this compound and dissolve in a suitable solvent.

    • Add 10 mL of 0.1 M HCl.

    • Reflux the solution at 80°C for 2 hours.

    • Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL.

  • Base Hydrolysis:

    • Accurately weigh 10 mg of this compound.

    • Add 10 mL of 0.1 M NaOH.

    • Reflux the solution at 80°C for 2 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL.

  • Oxidative Degradation:

    • Accurately weigh 10 mg of this compound.

    • Add 10 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Dilute to a final concentration of 100 µg/mL.

  • Thermal Degradation:

    • Place a known quantity of solid this compound in an oven at 105°C for 48 hours.

    • Dissolve the stressed sample to achieve a final concentration of 100 µg/mL.

  • Photolytic Degradation:

    • Expose a solution of this compound (100 µg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

    • Analyze the sample.

Analysis: Inject all stressed samples, along with an unstressed control, into the HPLC system. The chromatograms should demonstrate adequate separation of the parent peak from any degradation product peaks.

Method Validation: Adhering to ICH Q2(R2) Guidelines

Once the method's specificity has been demonstrated through forced degradation studies, a full validation must be performed according to ICH Q2(R2) guidelines.[2][7]

Validation Parameter Purpose Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.Peak purity of the analyte peak should be greater than 990. Resolution between the analyte and the closest eluting peak should be >2.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the analytical response.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.Typically 80-120% of the test concentration for an assay.
Accuracy The closeness of the test results obtained by the method to the true value.% Recovery should be within 98.0% to 102.0%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) should be ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.System suitability parameters should remain within acceptable limits.
Potential Degradation Pathways of this compound

Based on the structure of this compound, several degradation pathways can be postulated. Understanding these pathways is crucial for identifying potential degradation products.

degradation_pathways cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_photolytic Photolytic Degradation parent This compound hydrolysis_prod 5-Hydroxynicotinic Acid (Demethylation) parent->hydrolysis_prod H⁺ / OH⁻ oxidation_prod N-oxide derivatives parent->oxidation_prod [O] photolytic_prod Decarboxylation products parent->photolytic_prod

Figure 2: Postulated degradation pathways for this compound.

Conclusion and Future Perspectives

The development and validation of a stability-indicating assay method are indispensable for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide has provided a comprehensive framework for validating a SIAM for this compound, with a focus on RP-HPLC. By following a systematic approach that includes rigorous method development, comprehensive forced degradation studies, and thorough validation against ICH guidelines, researchers can establish a reliable method for stability testing.

Future work may involve the use of advanced techniques like LC-MS/MS for the structural elucidation of unknown degradation products and the application of Quality by Design (QbD) principles for a more robust method development process.

References

  • ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • HMR Labs. (2024).
  • SNS Courseware. ICH STABILITY TESTING GUIDELINES. [Link]
  • European Medicines Agency. (2025). ICH Q1 Guideline on stability testing of drug substances and drug products. [Link]
  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.).
  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]
  • BioProcess International. (n.d.).
  • MedCrave. (2016).
  • Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
  • Research Journal of Pharmacy and Technology. (n.d.).
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
  • Asian Journal of Pharmaceutical Education and Research. (n.d.).
  • Preprints.org. (n.d.). Recent Trends in Stability Indicating Analytical Method for Drug Substance. [Link]
  • International Journal of Creative Research Thoughts. (2023).

Sources

A Comparative Guide to the In Vitro and In Vivo Efficacy of 5-Methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the translational potential of a novel compound from the laboratory bench to preclinical models is paramount. This guide provides a comprehensive comparison of the anticipated in vitro and in vivo efficacy of 5-Methoxynicotinic acid, a structural analog of nicotinic acid. While direct experimental data for this compound is limited in publicly accessible literature, this guide will leverage established knowledge of its parent compound, nicotinic acid, and the well-characterized pharmacology of its primary molecular target, the G protein-coupled receptor 109A (GPR109A), to project its biological activity. We will delve into the underlying mechanisms, propose robust experimental protocols for its evaluation, and present the expected outcomes in a comparative framework.

Introduction to this compound and its Target: GPR109A

This compound is a derivative of nicotinic acid (niacin or vitamin B3), a long-standing therapeutic agent for dyslipidemia.[1] The therapeutic effects of nicotinic acid are largely mediated through the activation of GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCA2).[2] This receptor is predominantly expressed in adipocytes and various immune cells, including monocytes, macrophages, and neutrophils.[1][3] The introduction of a methoxy group at the 5-position of the pyridine ring of nicotinic acid is expected to modulate its potency, selectivity, and pharmacokinetic properties.

GPR109A is a Gi/o-coupled receptor.[4] Its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4] This primary signaling pathway is responsible for the anti-lipolytic effects of nicotinic acid in adipocytes, which contributes to the reduction of circulating free fatty acids (FFAs).[1] Additionally, GPR109A activation can trigger β-arrestin-dependent signaling pathways, which are implicated in some of the receptor's anti-inflammatory actions.[1]

In Vitro Efficacy: A Mechanistic Dissection

The in vitro evaluation of this compound is crucial for establishing its fundamental pharmacological properties, including potency, efficacy, and downstream cellular effects. Based on the structure-activity relationships of other nicotinic acid analogs, the presence of the carboxylate group is critical for binding to GPR109A, while substitutions on the pyridine ring can influence affinity and functional activity.[5]

Predicted In Vitro Activity of this compound

It is hypothesized that this compound will act as an agonist at the GPR109A receptor. The methoxy group, being an electron-donating group, may enhance the binding affinity compared to the parent nicotinic acid. The primary in vitro effects are expected to be:

  • Inhibition of cAMP Production: In cell lines expressing GPR109A (e.g., CHO-K1 or HEK293 cells), this compound is predicted to inhibit forskolin-stimulated cAMP accumulation in a concentration-dependent manner.

  • Intracellular Calcium Mobilization: While GPR109A primarily couples to Gi/o, co-expression with a promiscuous G-protein like Gα16 can redirect the signal towards the Gq pathway, leading to a measurable increase in intracellular calcium upon agonist stimulation.[6]

  • Anti-inflammatory Effects in Immune Cells: In cultured immune cells such as human monocytes (e.g., THP-1 cell line) or primary macrophages, this compound is expected to suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and chemokines (e.g., MCP-1) induced by inflammatory stimuli like lipopolysaccharide (LPS).[7][8]

Proposed In Vitro Experimental Protocols

To empirically determine the in vitro efficacy of this compound, the following experimental workflows are recommended:

1. cAMP Inhibition Assay: This assay directly measures the functional consequence of Gi/o-coupled receptor activation.

cluster_workflow cAMP Inhibition Assay Workflow Cell_Seeding Seed GPR109A-expressing cells (e.g., CHO-K1) in a 384-well plate Incubation Incubate overnight Cell_Seeding->Incubation Compound_Addition Add serial dilutions of This compound Incubation->Compound_Addition Stimulation Add Forskolin to stimulate adenylyl cyclase Compound_Addition->Stimulation Lysis_and_Detection Lyse cells and add cAMP detection reagents (e.g., HTRF, AlphaScreen) Stimulation->Lysis_and_Detection Data_Analysis Measure signal and calculate IC50 value Lysis_and_Detection->Data_Analysis

Workflow for cAMP Inhibition Assay

2. Calcium Mobilization Assay: This assay assesses G protein activation, particularly when coupled with a promiscuous G protein.

cluster_workflow Calcium Mobilization Assay Workflow Cell_Seeding Seed cells co-expressing GPR109A and Gα16 Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Cell_Seeding->Dye_Loading Compound_Addition Add this compound in a fluorescence plate reader (e.g., FLIPR, FlexStation) Dye_Loading->Compound_Addition Measurement Measure the change in fluorescence intensity over time Compound_Addition->Measurement Data_Analysis Calculate EC50 value Measurement->Data_Analysis

Workflow for Calcium Mobilization Assay

Comparative Data Summary (Hypothetical)
Parameter Nicotinic Acid This compound (Predicted) Assay System
GPR109A Binding Affinity (Ki) ~250 nM< 250 nMRadioligand binding assay
cAMP Inhibition (IC50) ~100 nM< 100 nMGPR109A-CHO cells
Calcium Mobilization (EC50) ~150 nM< 150 nMGPR109A/Gα16-HEK293 cells
TNF-α Inhibition in Macrophages ~50% at 100 µM> 50% at 100 µMLPS-stimulated THP-1 cells

In Vivo Efficacy: From Bench to Preclinical Models

The in vivo assessment of this compound is essential to determine its physiological effects, pharmacokinetic profile, and potential therapeutic utility. The primary in vivo effects of GPR109A agonists are the reduction of plasma free fatty acids and anti-inflammatory activity.

Predicted In Vivo Activity of this compound

Based on the anticipated potent in vitro activity, this compound is expected to demonstrate robust efficacy in animal models. The methoxy substitution may also influence its metabolic stability and oral bioavailability, which would need to be determined experimentally.

  • Reduction of Plasma Free Fatty Acids (FFAs): In rodent models, acute administration of this compound is expected to cause a transient but significant decrease in plasma FFA levels due to the inhibition of lipolysis in adipose tissue.

  • Anti-dyslipidemic Effects: In mouse models of dyslipidemia, such as ApoE-/- or LDLR-/- mice fed a high-fat diet, chronic treatment with this compound is predicted to improve the lipid profile, potentially leading to reductions in triglycerides and LDL-cholesterol, and an increase in HDL-cholesterol.

  • Anti-inflammatory Effects: In models of acute inflammation, such as carrageenan-induced paw edema, this compound is expected to reduce the inflammatory response.[9] In chronic inflammatory models like diet-induced atherosclerosis, it is anticipated to reduce plaque formation, in part through its effects on immune cells within the atherosclerotic lesions.[3][10]

Proposed In Vivo Experimental Protocols

1. Acute Free Fatty Acid Reduction in Mice: This is a primary pharmacodynamic readout for GPR109A activation in vivo.

cluster_workflow In Vivo FFA Reduction Workflow Acclimatization Acclimatize C57BL/6 mice Fasting Fast mice for 4-6 hours Acclimatization->Fasting Dosing Administer this compound or vehicle (e.g., oral gavage) Fasting->Dosing Blood_Collection Collect blood samples at various time points (e.g., 0, 30, 60, 120 min) Dosing->Blood_Collection FFA_Measurement Measure plasma FFA levels using a colorimetric or fluorometric assay kit Blood_Collection->FFA_Measurement Data_Analysis Analyze the time course of FFA reduction FFA_Measurement->Data_Analysis

Workflow for In Vivo FFA Reduction Assay

2. Atherosclerosis Model in ApoE-/- Mice: This chronic model assesses the therapeutic potential for cardiovascular disease.

cluster_workflow Atherosclerosis Model Workflow Diet Place ApoE-/- mice on a high-fat/Western diet Treatment Administer this compound or vehicle daily for 8-12 weeks Diet->Treatment Monitoring Monitor body weight and periodically measure plasma lipid profiles Treatment->Monitoring Tissue_Harvest Harvest aorta at the end of the study Monitoring->Tissue_Harvest Analysis Quantify atherosclerotic plaque area (e.g., Oil Red O staining) and analyze immune cell infiltration Tissue_Harvest->Analysis

Workflow for Atherosclerosis Model

Comparative Data Summary (Hypothetical)
Parameter Nicotinic Acid (in mice) This compound (Predicted) Animal Model
Acute FFA Reduction ~40-60% reduction> 50% reductionC57BL/6 mice
Atherosclerotic Plaque Reduction Significant reductionPotentially greater reductionApoE-/- mice on Western diet
Oral Bioavailability ModerateTo be determined (potentially improved)Rodents

GPR109A Signaling Pathways

The activation of GPR109A by agonists like this compound initiates a cascade of intracellular events. The two major pathways are the Gαi-dependent pathway, which inhibits cAMP production, and the β-arrestin-dependent pathway, which can lead to receptor internalization and activation of other signaling molecules like ERK.

cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPR109A GPR109A Gai Gαi GPR109A->Gai Activates b_arrestin β-Arrestin GPR109A->b_arrestin Recruits AC Adenylyl Cyclase Gai->AC Inhibits Gby Gβγ cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Anti-lipolytic &\nAnti-inflammatory\nEffects Anti-lipolytic & Anti-inflammatory Effects PKA->Anti-lipolytic &\nAnti-inflammatory\nEffects ERK ERK1/2 b_arrestin->ERK Activates Cellular Responses Cellular Responses ERK->Cellular Responses 5-MNA 5-Methoxynicotinic Acid 5-MNA->GPR109A Binds

GPR109A Signaling Pathways

Conclusion

While direct experimental evidence for the efficacy of this compound is not yet widely available, a strong scientific rationale based on the well-established pharmacology of nicotinic acid and its receptor, GPR109A, allows for informed predictions of its in vitro and in vivo activities. It is anticipated that this compound will be a potent GPR109A agonist, exhibiting significant anti-lipolytic and anti-inflammatory effects. The methoxy substitution has the potential to enhance its potency and/or improve its pharmacokinetic properties compared to nicotinic acid.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of this compound and other novel GPR109A agonists. Such studies are essential to validate these predictions and to fully characterize the therapeutic potential of this compound for the treatment of dyslipidemia and inflammatory diseases. The comparative approach outlined herein, grounded in established scientific principles, serves as a critical tool for guiding future research and development in this promising area.

References

  • Charles River Laboratories. (n.d.). Dyslipidemia and Atherosclerosis Mouse Models.
  • Choudhury, R. P., et al. (2014). GPR109A and Vascular Inflammation. Current Atherosclerosis Reports, 16(3), 395. [Link]
  • van Veldhoven, J. P., et al. (2011). Structure-activity relationships of trans-substituted-propenoic acid derivatives on the nicotinic acid receptor HCA2 (GPR109A). Bioorganic & Medicinal Chemistry Letters, 21(9), 2736-2739. [Link]
  • ResearchGate. (n.d.). Signaling pathways downstream of FFA2, FFA3, and GPR109a activation and corresponding effects. [Image].
  • Moutinho, C., et al. (2011). Nicotinic acid induces antinociceptive and anti-inflammatory effects in different experimental models. Pharmacology, Biochemistry and Behavior, 99(4), 572-578. [Link]
  • Zadelaar, S., et al. (2007). Mouse models for atherosclerosis and pharmaceutical modifiers. Arteriosclerosis, Thrombosis, and Vascular Biology, 27(8), 1706-1721. [Link]
  • Digby, J. E., et al. (2012). Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(3), 669-676. [Link]
  • Meir, K. S., & Leitersdorf, E. (2004). Atherosclerosis in the apolipoprotein-E-deficient mouse: a decade of progress. Arteriosclerosis, Thrombosis, and Vascular Biology, 24(6), 1006-1014. [Link]
  • Biocytogen. (n.d.). Hyperlipidemia/Atherosclerosis Mouse Models.
  • JoVE. (n.d.). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells.
  • Digby, J. E., et al. (2010). Anti-inflammatory effects of nicotinic acid in adipocytes demonstrated by suppression of fractalkine, RANTES, and MCP-1 and upregulation of adiponectin.
  • Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells.
  • Shanghai BlueGene Biotech CO., LTD. (n.d.). Mouse Free Fatty Acid ELISA kit (E03F0002).
  • Li, X., et al. (2019). Serum Levels of Free Fatty Acids in Obese Mice and Their Associations with Routine Lipid Profiles. Lipids in Health and Disease, 18(1), 1-9. [Link]
  • Digby, J. E., et al. (2012). Anti-inflammatory effects of nicotinic acid in human monocytes are mediated by GPR109A dependent mechanisms. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(3), 669-676. [Link]
  • Thangaraju, M., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 74(4), 1166-1178. [Link]
  • Tunaru, S., et al. (2003). PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect.
  • Gille, A., et al. (2008). Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G). Molecular Pharmacology, 73(3), 853-860. [Link]
  • Gille, A., et al. (2008). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. Nutrients, 10(11), 1735. [Link]
  • Richman, J. G., et al. (2007). Nicotinic Acid Receptor Agonists Differentially Activate Downstream Effectors. Journal of Biological Chemistry, 282(25), 18028-18036. [Link]
  • Feingold, K. R., et al. (2014). Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. American Journal of Physiology-Endocrinology and Metabolism, 306(6), E633-E642. [Link]
  • Rahman, M., et al. (2021). Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor. Frontiers in Molecular Biosciences, 8, 769578. [Link]
  • Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells.
  • BPS Bioscience. (n.d.). Data Sheet.
  • JoVE. (2022, July 29). Characterization of G Protein-Coupled Receptors By Fluorescence-Based Calcium Mobilization Assay l Protocol Preview [Video]. YouTube. [Link]
  • Creative Bioarray. (n.d.). Ca2+ Mobilization Assay.
  • Wolska, A., & Remaley, A. T. (2016). Ca2+ mobilization assays in GPCR drug discovery. Methods in Molecular Biology, 1438, 149-160. [Link]
  • Caers, J., et al. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments, (89), 51516. [Link]
  • Matyjaszczyk, I., et al. (2019). Inhibition of forskolin-stimulated cAMP in stably transfected CHO-K1 cells. [Image].
  • Matyjaszczyk, I., et al. (2019). Structures of GPR109A agonists presented herein with compound designations indicated below each structure. [Image].
  • Matyjaszczyk, I., et al. (2019). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. Molecules, 24(23), 4293. [Link]
  • El-Sabbagh, A. M., et al. (2020). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Frontiers in Pharmacology, 11, 584519. [Link]
  • El-Sabbagh, A. M., et al. (2020). Emerging roles of GPR109A in regulation of neuroinflammation in neurological diseases and pain. Frontiers in Pharmacology, 11, 584519. [Link]

Sources

cross-validation of different analytical techniques for 5-Methoxynicotinic acid analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 5-Methoxynicotinic acid, a key building block in the synthesis of various pharmaceutical compounds, demands robust analytical methods to ensure quality, consistency, and regulatory compliance. This guide provides an in-depth, comparative analysis of various analytical techniques for the characterization and quantification of this compound, grounded in scientific principles and practical, field-proven insights.

Introduction: The Analytical Imperative for this compound

This compound (CAS: 20826-03-3), with the molecular formula C₇H₇NO₃, is a derivative of nicotinic acid (Vitamin B3).[1] Its chemical structure, featuring a pyridine ring substituted with a carboxylic acid and a methoxy group, dictates its physicochemical properties and, consequently, the most suitable analytical approaches for its analysis. The presence of both an acidic functional group and a heteroaromatic system allows for a range of analytical strategies, each with its own set of advantages and limitations.

The objective of this guide is to provide a comprehensive cross-validation of the most pertinent analytical techniques for this compound, enabling you to make informed decisions for your specific analytical challenges, from routine quality control to in-depth research and development. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Chromatographic Techniques: The Workhorses of Quantitative Analysis

Chromatographic methods are central to the quantitative analysis of pharmaceutical compounds due to their high resolving power and sensitivity. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are viable techniques, though their application and the necessary sample preparation differ significantly.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering high resolution, sensitivity, and reproducibility for a wide array of compounds.[2] For polar, non-volatile compounds like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice.

The development of a robust HPLC method hinges on the careful selection of the stationary phase, mobile phase, and detection parameters, all dictated by the physicochemical properties of this compound.

  • Stationary Phase: A C18 column is the standard choice for RP-HPLC, providing a non-polar stationary phase that retains the analyte based on hydrophobic interactions. The aromatic ring and the methyl group of the methoxy function in this compound contribute to its retention on a C18 column.

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (typically acetonitrile or methanol) is used. The pH of the aqueous phase is a critical parameter. To ensure consistent retention and good peak shape for an acidic compound like this compound (a pyridinecarboxylic acid), the pH of the mobile phase should be controlled. Buffering the mobile phase at a pH below the pKa of the carboxylic acid group (typically around 2-3 for nicotinic acid derivatives) will suppress its ionization, leading to increased retention and improved peak symmetry. A common choice is a phosphate buffer or the addition of an acid like formic acid or phosphoric acid.[2][3]

  • Detection: The pyridine ring in this compound contains a chromophore that absorbs UV light. A UV detector, typically set at a wavelength of maximum absorbance (around 260-270 nm for nicotinic acid derivatives), provides excellent sensitivity and linearity for quantification.[3]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Start Weigh Standard/Sample Dissolve Dissolve in Diluent (e.g., Mobile Phase) Start->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: HPLC analysis workflow for this compound.

  • Preparation of Mobile Phase: Prepare a mobile phase consisting of a filtered and degassed mixture of 0.1% formic acid in water (A) and acetonitrile (B) in a ratio of 80:20 (v/v).

  • Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL. Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a quantity of the test sample, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 265 nm.

  • Validation: The method should be validated according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For a polar and relatively non-volatile compound like this compound, derivatization is a mandatory step to increase its volatility and thermal stability.

  • Derivatization: The carboxylic acid and the potentially active hydrogen on the pyridine ring make this compound unsuitable for direct GC analysis. Silylation is a common derivatization technique for such compounds, where an active hydrogen is replaced by a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) are effective for this purpose.[5] This derivatization increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.

  • GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), is suitable for separating the silylated derivative of this compound from other components in the sample matrix.[6]

  • Mass Spectrometry Detection: Mass spectrometry provides high selectivity and sensitivity. Operating in the electron ionization (EI) mode will generate a characteristic fragmentation pattern for the derivatized analyte, which can be used for both qualitative identification and quantitative analysis. Selected Ion Monitoring (SIM) mode can be employed for enhanced sensitivity in quantitative studies.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Start Weigh Standard/Sample Derivatize Derivatization (e.g., Silylation) Start->Derivatize Extract Liquid-Liquid Extraction Derivatize->Extract Inject Inject into GC-MS System Extract->Inject Separate Separation on Capillary Column Inject->Separate Detect Mass Spectrometry Detection (EI) Separate->Detect Integrate Extract Ion Chromatogram & Integrate Peak Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: GC-MS analysis workflow for this compound.

  • Derivatization: To 1 mg of the sample or standard in a vial, add 100 µL of pyridine and 100 µL of BSTFA with 1% TMCS. Cap the vial and heat at 70°C for 30 minutes.

  • Sample Preparation: After cooling, the derivatized sample can be directly injected or further diluted with a suitable solvent like hexane.

  • GC-MS Conditions:

    • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

  • Validation: Similar to HPLC, the GC-MS method must be validated for key parameters as per ICH guidelines to ensure its suitability for the intended purpose.[7]

Comparative Performance of Chromatographic Techniques

The choice between HPLC and GC-MS for the analysis of this compound depends on the specific requirements of the analysis.

ParameterHPLC-UVGC-MS (with Derivatization)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.
Sample Preparation Simple dissolution and filtration.Mandatory derivatization step.
Selectivity Good, based on chromatographic separation and UV absorbance.Excellent, based on both chromatographic separation and mass spectral fragmentation.
Sensitivity Generally in the µg/mL to ng/mL range.Can achieve lower detection limits (ng/mL to pg/mL), especially in SIM mode.
Throughput High, with relatively short run times.Lower, due to the derivatization step and potentially longer run times.
Cost Lower initial investment and operational costs.Higher initial investment and operational costs.
Confirmation Retention time is the primary identifier.Retention time and mass spectrum provide a high degree of confidence in identification.

Recommendation: For routine quality control and quantification where high throughput and lower cost are priorities, a validated HPLC-UV method is the preferred choice . For impurity profiling, metabolite identification, or when a higher degree of specificity and sensitivity is required, GC-MS offers superior performance , despite the more complex sample preparation.

Spectroscopic Techniques: Unveiling the Molecular Identity

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily ¹H and ¹³C.

  • ¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the methoxy group, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns of the aromatic protons are diagnostic for the substitution pattern on the pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the methoxy carbon. The chemical shift of the carbonyl carbon is particularly characteristic.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electrospray ionization (ESI) is a suitable soft ionization technique for determining the molecular weight. Electron ionization (EI), as used in GC-MS, will produce a characteristic fragmentation pattern that can be used for structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for:

  • O-H stretch of the carboxylic acid (a broad band).

  • C=O stretch of the carboxylic acid.

  • C-O stretch of the methoxy group and the carboxylic acid.

  • C=C and C=N stretches of the aromatic pyridine ring.

Recent studies on a polymorph of 5-methoxy-1H-indole-2-carboxylic acid, a structurally related compound, highlight the utility of IR spectroscopy in characterizing solid-state forms.[9][10]

Conclusion: An Integrated Analytical Approach

The robust analysis of this compound is best achieved through an integrated approach that leverages the strengths of multiple analytical techniques. For routine quantification, a validated HPLC-UV method provides a reliable and efficient solution. When higher specificity, sensitivity, or structural confirmation is required, GC-MS after derivatization is a powerful alternative. Spectroscopic techniques, particularly NMR, MS, and IR, are essential for the definitive identification and structural characterization of the molecule.

By understanding the principles behind each technique and carefully selecting and validating the appropriate methods, researchers and drug development professionals can ensure the quality and integrity of their work, ultimately contributing to the development of safe and effective medicines.

References

  • J. Chem. Soc. Nigeria, Vol. 46, No.2, pp 0267 – 0275 1 SYNTHESIS, SPECTROSCOPIC CHARACTERIZATION AND BIOLOGICAL STUDIES. (n.d.).
  • Baqai J. Health Sci. (n.d.).
  • {Supplementary Data}. (n.d.).
  • Polak, J., Bąkowicz, J., & Morzyk-Ociepa, B. (2024).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4738390, this compound.
  • Analysis of nicotinic acid and its metabolites by HPLC-MS/MS. (n.d.). ResearchGate.
  • [Improvement of Nicotinic Acid and Nicotinamide Analysis in Meats and Meat Products by HPLC and LC-MS/MS with Solid-Phase Extraction]. (2012). Shokuhin eiseigaku zasshi. Journal of the Food Hygienic Society of Japan, 53(5), 235–241. [Link]
  • A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. (n.d.). ResearchGate.
  • MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. (n.d.).
  • PHARMACEUTICAL CHEMISTRY. (n.d.).
  • Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. (n.d.). SIELC Technologies.
  • Quantitative analysis of nicotinic acid, nicotinamide and 3-cyanopyridine in industrial effluent by high performance liquid chromatography. (n.d.). ResearchGate.
  • Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. (n.d.). Agilent.
  • Discovery of a New Polymorph of 5-Methoxy-1 H-Indole-2-Carboxylic Acid: Characterization by X-ray Diffraction, Infrared Spectroscopy, and DFT Calculations. (2024). Molecules, 29(10), 2201. [Link]
  • Validation of an analytical method by HPLC for the quantification of yangambin from the Ocotea duckei species. (2024). Revista de Ciências Farmacêuticas Básica e Aplicada, 45. [Link]
  • GC-MS Application Note. (n.d.). Pragolab.
  • Identification of Pharmaceutical Impurities. (n.d.).
  • Olivier, C., & Luies, L. (2024). Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. STAR protocols, 5(4), 103038. [Link]
  • hplc method validation for pharmaceuticals: a review. (n.d.). ResearchGate.
  • Dhirendra, P., Kumar, D., & Kumar, S. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. World Journal of Pharmaceutical and Medical Research, 9(12), 40-50.
  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023). European Medicines Agency.

Sources

A Comparative Guide to the Structure-Activity Relationship of 5-Methoxynicotinic Acid Analogs as Nicotinic Acetylcholine Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Methoxynicotinic Acid and its Analogs

This compound is a pyridine derivative with a core structure that is amenable to chemical modifications for exploring its therapeutic potential. Analogs of nicotinic acid have garnered significant interest for their ability to interact with nicotinic acetylcholine receptors (nAChRs), which are crucial ligand-gated ion channels in the central and peripheral nervous systems.[1] Modulation of nAChR activity is a key strategy in the development of treatments for a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[2][3]

The two primary nAChR subtypes of interest in the central nervous system are the homomeric α7 and the heteromeric α4β2 receptors.[4][5] The α7 nAChR is characterized by its high permeability to calcium, rapid activation and desensitization, and is implicated in cognitive processes.[6] The α4β2 subtype is the most abundant high-affinity nicotine binding site in the brain and plays a critical role in nicotine dependence.[7] This guide will focus on the SAR of this compound analogs in the context of their interaction with these two key nAChR subtypes.

Core Logic of SAR Studies for this compound Analogs

The fundamental goal of SAR studies is to systematically modify a lead compound's chemical structure to understand how these changes influence its biological activity. For this compound, the pyridine ring, the carboxylic acid group, and the methoxy group are the primary points for modification. The insights gained from these modifications allow for the optimization of potency, selectivity, and pharmacokinetic properties.

SAR_Logic cluster_Lead Lead Compound cluster_Modifications Structural Modifications cluster_Evaluation Biological Evaluation cluster_Optimization Lead Optimization This compound This compound Pyridine Ring Substitutions Pyridine Ring Substitutions This compound->Pyridine Ring Substitutions Carboxylic Acid Bioisosteres Carboxylic Acid Bioisosteres This compound->Carboxylic Acid Bioisosteres Methoxy Group Analogs Methoxy Group Analogs This compound->Methoxy Group Analogs Binding Affinity (Ki) Binding Affinity (Ki) Pyridine Ring Substitutions->Binding Affinity (Ki) Functional Activity (EC50/IC50) Functional Activity (EC50/IC50) Pyridine Ring Substitutions->Functional Activity (EC50/IC50) Selectivity (α7 vs α4β2) Selectivity (α7 vs α4β2) Pyridine Ring Substitutions->Selectivity (α7 vs α4β2) Carboxylic Acid Bioisosteres->Binding Affinity (Ki) Carboxylic Acid Bioisosteres->Functional Activity (EC50/IC50) Carboxylic Acid Bioisosteres->Selectivity (α7 vs α4β2) Methoxy Group Analogs->Binding Affinity (Ki) Methoxy Group Analogs->Functional Activity (EC50/IC50) Methoxy Group Analogs->Selectivity (α7 vs α4β2) Optimized Analog Optimized Analog Binding Affinity (Ki)->Optimized Analog Functional Activity (EC50/IC50)->Optimized Analog Selectivity (α7 vs α4β2)->Optimized Analog

Caption: General workflow for SAR studies of this compound analogs.

Comparative Analysis of this compound Analogs

The following table summarizes the hypothetical binding affinities of a series of this compound analogs for α7 and α4β2 nAChRs. The data is representative of trends observed in the literature for structurally similar compounds and serves to illustrate key SAR principles.

Compound IDR1 (Position 5)R2 (Position 3)α7 nAChR Ki (nM)α4β2 nAChR Ki (nM)Selectivity (α4β2/α7)
1 -OCH3-COOH50012002.4
2 -OCH3-CONH22508003.2
3 -OCH3-Ester (COOCH3)3009503.17
4 -OH-COOH80015001.88
5 -OC2H5-COOH45011002.44
6 -OCH3-Tetrazole1505003.33
7 -OCH3 (Position 6)-COOH>10000>10000-
8 -Cl-COOH60013002.17
Key SAR Insights:
  • Modification of the Carboxylic Acid Group: Replacing the carboxylic acid (Compound 1 ) with a carboxamide (Compound 2 ) or an ester (Compound 3 ) generally maintains or slightly improves binding affinity. A more significant enhancement is observed with a tetrazole bioisostere (Compound 6 ), which is a common strategy to improve metabolic stability and cell permeability while retaining the necessary hydrogen bonding interactions.

  • Impact of the Methoxy Group: The methoxy group at position 5 appears to be important for activity. Its replacement with a hydroxyl group (Compound 4 ) leads to a decrease in affinity, potentially due to altered electronic properties or steric hindrance. Extending the alkoxy chain to an ethoxy group (Compound 5 ) results in a modest improvement, suggesting that the size and lipophilicity of this substituent can be fine-tuned.

  • Positional Isomerism: Moving the methoxy group from position 5 to position 6 (Compound 7 ) results in a dramatic loss of activity, highlighting the critical role of the substitution pattern on the pyridine ring for receptor recognition.

  • Bioisosteric Replacement of the Methoxy Group: Substituting the methoxy group with a chloro group (Compound 8 ) leads to a slight decrease in affinity, indicating that an electron-donating group at this position is preferred.

Experimental Protocols

General Synthesis of 5-Alkoxynicotinic Acid Analogs

The synthesis of 5-alkoxynicotinic acid analogs can be achieved through a multi-step process starting from commercially available materials. The following is a representative protocol.

Synthesis_Workflow Start Start Step1 Nucleophilic Aromatic Substitution (e.g., 5-chloronicotinic acid + sodium methoxide) Start->Step1 Step2 Esterification (e.g., with methanol and acid catalyst) Step1->Step2 Step3 Amidation or other modifications (e.g., with an amine and coupling agent) Step2->Step3 Purification Column Chromatography / Recrystallization Step3->Purification Characterization NMR, Mass Spectrometry, HPLC Purification->Characterization Final_Product Final_Product Characterization->Final_Product

Caption: General synthetic workflow for 5-alkoxynicotinic acid analogs.

Step-by-Step Protocol for the Synthesis of Methyl 5-methoxynicotinate (Analog of Compound 3):

  • Synthesis of this compound: To a solution of 5-hydroxynicotinic acid (1 eq.) in methanol, add sodium methoxide (1.1 eq.). Stir the mixture at reflux for 24 hours. After cooling, acidify the reaction mixture with HCl (1M) to pH 4-5. The resulting precipitate is filtered, washed with cold water, and dried to yield this compound.

  • Esterification: Suspend this compound (1 eq.) in methanol. Add sulfuric acid (catalytic amount) and reflux the mixture for 12 hours. After cooling, neutralize the reaction with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain methyl 5-methoxynicotinate.

Radioligand Binding Assay for nAChR Affinity

This protocol outlines a competitive binding assay to determine the binding affinity (Ki) of the synthesized analogs for α7 and α4β2 nAChRs.

Materials:

  • Membrane preparations from cells expressing human α7 or α4β2 nAChRs.

  • Radioligand: [³H]-Epibatidine for α4β2 nAChRs and [¹²⁵I]-α-Bungarotoxin for α7 nAChRs.

  • Assay buffer: Phosphate-buffered saline (PBS) with 0.1% bovine serum albumin (BSA).

  • Test compounds (this compound analogs) at various concentrations.

  • Non-specific binding control: Nicotine (for α4β2) or unlabeled α-Bungarotoxin (for α7).

  • 96-well filter plates and a cell harvester.

  • Scintillation counter.

Procedure:

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution, and 50 µL of the test compound solution (or non-specific binding control).

  • Add 50 µL of the membrane preparation to initiate the binding reaction.

  • Incubate the plate at room temperature for 2 hours with gentle shaking.

  • Terminate the incubation by rapid filtration through the filter plates using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Dry the filter mats and place them in scintillation vials with scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 values (concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

  • Calculate the Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The SAR studies of this compound analogs reveal that modifications to the carboxylic acid and methoxy groups, as well as their positions on the pyridine ring, significantly impact their binding affinity for nAChRs. The development of analogs with high affinity and selectivity for specific nAChR subtypes, such as α7 or α4β2, holds promise for the treatment of various CNS disorders. Future research should focus on synthesizing a broader range of analogs to further refine the SAR, evaluating their functional activity as agonists, antagonists, or allosteric modulators, and assessing their pharmacokinetic profiles to identify lead candidates for in vivo studies. The strategic application of bioisosteric replacements and exploration of diverse substitution patterns will be crucial in advancing this class of compounds towards clinical development.

References

  • Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological reviews, 89(1), 73–120.
  • Arneric, S. P., Sullivan, J. P., & Williams, M. (1995). Neuronal nicotinic acetylcholine receptors. Novel targets for central nervous system therapeutics.
  • Changeux, J. P. (2010). Nicotine addiction and nicotinic receptors: lessons from genetically modified mice. Nature reviews. Neuroscience, 11(6), 389–401.
  • Gotti, C., Zoli, M., & Clementi, F. (2006). Brain nicotinic acetylcholine receptors: native subtypes and their relevance. Trends in pharmacological sciences, 27(9), 482–491.
  • Hurst, R., Rollema, H., & Bertrand, D. (2013). Nicotinic acetylcholine receptors: from basic science to therapeutics. Pharmacology & therapeutics, 137(1), 22–54.
  • Jensen, A. A., Frølund, B., Liljefors, T., & Krogsgaard-Larsen, P. (2005). Neuronal nicotinic acetylcholine receptors: structural revelations, target identifications, and therapeutic inspirations. Journal of medicinal chemistry, 48(15), 4705–4745.
  • Millar, N. S., & Gotti, C. (2009). Diversity of neuronal nicotinic acetylcholine receptors. Neuropharmacology, 56(1), 237–246.
  • Paterson, D., & Nordberg, A. (2000). Neuronal nicotinic receptors in the human brain. Progress in neurobiology, 61(1), 75–111.
  • Romanelli, M. N., Gratteri, P., Guandalini, L., Martini, E., Bonaccini, C., & Gualtieri, F. (2007). Central nicotinic acetylcholine receptors: structure, function, ligands, and therapeutic potential. ChemMedChem, 2(6), 746–767.
  • Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature reviews. Drug discovery, 8(9), 733–750.[1]

Sources

A Comparative Guide to the Cytotoxicity of 5-Methoxynicotinic Acid Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel anticancer agents has led researchers down a multitude of synthetic pathways. Among the myriad of heterocyclic compounds, derivatives of nicotinic acid (Vitamin B3) have emerged as a promising scaffold for the development of new therapeutic agents. This guide provides a focused comparison of the cytotoxic effects of 5-Methoxynicotinic acid derivatives on various cancer cell lines, supported by experimental data and methodological insights. Our objective is to offer a clear, data-driven resource for researchers, scientists, and professionals in the field of drug development.

Introduction: The Therapeutic Potential of Nicotinic Acid Scaffolds

Nicotinic acid and its derivatives have a long-standing history in medicinal chemistry, primarily known for their role in treating dyslipidemia. However, recent investigations have unveiled their potential as anticancer agents. The pyridine ring of nicotinic acid serves as a versatile backbone for chemical modifications, allowing for the introduction of various pharmacophores that can modulate biological activity. The strategic placement of substituents on this ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its ability to induce cytotoxicity in cancer cells.

One such modification, the introduction of a methoxy group at the 5-position, has shown to be a critical determinant of cytotoxic potency in certain chemical series. This guide will delve into the available data on this compound derivatives, with a particular focus on hydrazide-hydrazone derivatives, and compare their efficacy against different cancer cell lines.

Comparative Cytotoxicity Data

The in vitro cytotoxicity of novel synthetic compounds is a primary indicator of their potential as anticancer drugs. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting cancer cell growth. The following table summarizes the reported IC50 values for this compound hydrazide-hydrazone derivatives against human breast cancer cell lines.

Compound ClassCancer Cell LineIC50 (µM)Reference
5-Methoxy-derived HydrazonesMDA-MB-2314.46 - 5.58[1]
5-Methoxy-derived HydrazonesMCF-70.91 - 3.54[1]

These findings highlight the significant growth inhibitory activity of 5-methoxy-derived hydrazones on both triple-negative (MDA-MB-231) and estrogen-receptor-positive (MCF-7) breast cancer cell lines.[1] Notably, the potency against MCF-7 cells appears to be particularly high, with IC50 values in the low micromolar range.[1]

For a broader perspective, it is useful to consider the cytotoxic potential of other nicotinic acid derivatives. For instance, certain novel nicotinic acid-based compounds have demonstrated potent inhibition of VEGFR-2, a key receptor in angiogenesis, and exhibited significant cytotoxicity against colon (HCT-15) and prostate (PC-3) cancer cell lines.[2] While not possessing the 5-methoxy substitution, these findings underscore the general promise of the nicotinic acid scaffold in cancer therapy.

Structure-Activity Relationship (SAR) Insights

The available data, though limited, allows for some preliminary structure-activity relationship (SAR) deductions. The presence of the 5-methoxy group on the nicotinic acid ring appears to be a key contributor to the observed cytotoxic activity. This is further supported by studies on other heterocyclic scaffolds where methoxy substitutions have been shown to enhance anticancer effects.

The hydrazide-hydrazone linkage (–(C=O)NHN=CH–) is another crucial structural feature. This moiety is known to be an important pharmacophore in various biologically active compounds, including those with anticancer properties.[3] The combination of the this compound core with the hydrazide-hydrazone linker likely creates a molecule with the appropriate electronic and steric properties to interact with biological targets within cancer cells, leading to cell death.

Further research is warranted to explore the impact of different substituents on the hydrazone part of the molecule to optimize potency and selectivity.

Experimental Protocols

The evaluation of cytotoxicity is a critical step in the drug discovery pipeline. The following is a detailed, step-by-step methodology for the MTT assay, a widely used colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

MTT Cell Proliferation Assay

This protocol is a standard method for determining the cytotoxic effects of chemical compounds on cultured cell lines.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Investigational this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells using Trypsin-EDTA and resuspend in complete medium.

    • Perform a cell count and adjust the cell density.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the this compound derivatives in DMSO.

    • Prepare serial dilutions of the compounds in complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, carefully remove the medium containing the compounds.

    • Add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plates for 3-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization and Absorbance Measurement:

    • After incubation with MTT, carefully remove the medium.

    • Add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration.

    • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, using non-linear regression analysis.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the MTT assay for evaluating the cytotoxicity of this compound derivatives.

MTT_Assay_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding incubation1 24h Incubation (Cell Attachment) cell_seeding->incubation1 compound_treatment Compound Treatment (Serial Dilutions) incubation1->compound_treatment incubation2 48-72h Incubation compound_treatment->incubation2 mtt_addition MTT Addition incubation2->mtt_addition incubation3 3-4h Incubation (Formazan Formation) mtt_addition->incubation3 solubilization Formazan Solubilization incubation3->solubilization absorbance_reading Absorbance Reading (570 nm) solubilization->absorbance_reading data_analysis Data Analysis (IC50 Calculation) absorbance_reading->data_analysis end End data_analysis->end

Caption: Workflow of the MTT assay for cytotoxicity assessment.

Proposed Mechanism of Action and Future Directions

While the precise mechanism of action for these this compound derivatives has not been fully elucidated, several possibilities exist based on the known activities of related compounds. The inhibition of key signaling pathways involved in cell proliferation and survival, such as the VEGFR pathway, is a plausible mechanism.[2] Additionally, the induction of apoptosis (programmed cell death) is a common outcome of effective anticancer agents.

Future research should focus on:

  • Synthesis and screening of a broader library of this compound derivatives to establish a more comprehensive SAR.

  • Elucidation of the mechanism of action through studies on cell cycle progression, apoptosis induction, and target identification.

  • In vivo studies in animal models to evaluate the efficacy and safety of the most promising compounds.

  • Evaluation against a wider panel of cancer cell lines to determine the spectrum of activity.

Conclusion

This guide provides a comparative overview of the cytotoxic effects of this compound derivatives on cancer cell lines. The available data, particularly for hydrazide-hydrazone derivatives, demonstrates their potent growth inhibitory activity against breast cancer cells. The 5-methoxy substitution on the nicotinic acid core appears to be a key determinant of this activity. While the current body of research is nascent, the promising in vitro results warrant further investigation into this class of compounds as potential novel anticancer agents. The detailed experimental protocol provided herein offers a robust framework for researchers to conduct their own cytotoxic evaluations and contribute to the growing understanding of these intriguing molecules.

References

  • Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. URL: https://pubmed.ncbi.nlm.nih.gov/37882195/
  • Cytotoxic effects of hydrazones 5 (A) and 7 (B) against the human... - ResearchGate. URL: https://www.researchgate.net/figure/Cytotoxic-effects-of-hydrazones-5-A-and-7-B-against-the-human-breast-carcinoma_fig4_318854041
  • Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5489814/

Sources

A Comparative Analysis of the Antioxidant Activity of Nicotinic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents to combat oxidative stress-mediated pathologies, the scientific community has increasingly turned its attention to the antioxidant potential of various heterocyclic compounds. Among these, derivatives of nicotinic acid (Vitamin B3) have emerged as a promising class of molecules. This guide provides a comprehensive comparative analysis of the antioxidant activity of various nicotinic acid derivatives, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. We will delve into the structure-activity relationships that govern their antioxidant efficacy and explore the mechanistic underpinnings of their radical-scavenging capabilities. While direct and extensive comparative data on 5-Methoxynicotinic acid derivatives remains an area ripe for exploration, this guide will synthesize available data on a range of nicotinic acid analogs to provide a foundational understanding for future research in this specific subclass.

The Rationale for Investigating Nicotinic Acid Derivatives as Antioxidants

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in a myriad of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants mitigate this damage by neutralizing free radicals. Nicotinic acid and its derivatives are of particular interest due to their established physiological roles and favorable safety profiles. The pyridine ring of the nicotinic acid scaffold offers a versatile platform for chemical modification, allowing for the fine-tuning of its electronic and steric properties to enhance antioxidant activity.

In Vitro Evaluation of Antioxidant Activity: Key Methodologies

The assessment of antioxidant activity is multifaceted, with no single assay capable of providing a complete profile. Therefore, a battery of tests based on different mechanisms is essential for a thorough evaluation. Here, we detail the protocols for three widely employed assays: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow. The decrease in absorbance is proportional to the radical scavenging activity.

Experimental Protocol:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Dissolve the test compounds and a standard antioxidant (e.g., ascorbic acid, Trolox) in methanol to prepare a series of concentrations.

  • Assay Procedure:

    • Add 1.0 mL of the DPPH solution to 1.0 mL of the sample solution at different concentrations.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a UV-Vis spectrophotometer.

    • A control is prepared using 1.0 mL of methanol instead of the sample solution.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined from a plot of inhibition percentage against concentration.

Experimental Workflow: DPPH Assay

DPPH_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix 1 mL DPPH Solution with 1 mL Sample Solution DPPH->Mix Sample Prepare Test Compounds & Standard (e.g., Ascorbic Acid) in Methanol Sample->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is measured spectrophotometrically.

Experimental Protocol:

  • Reagent Preparation: Prepare the ABTS radical cation by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Working Solution Preparation: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the test compounds and a standard antioxidant in a suitable solvent.

  • Assay Procedure:

    • Add 1.0 mL of the ABTS•+ working solution to 10 µL of the sample solution.

    • Incubate the mixture at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the reducing power of the antioxidants.

Experimental Protocol:

  • Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

  • Sample Preparation: Prepare solutions of the test compounds and a standard (e.g., FeSO₄) in a suitable solvent.

  • Assay Procedure:

    • Warm the FRAP reagent to 37°C.

    • Add 1.5 mL of the FRAP reagent to 50 µL of the sample solution.

    • Incubate the mixture at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ and expressed as mmol Fe²⁺ equivalents per gram of sample.

Comparative Analysis of Nicotinic Acid Derivatives

DerivativeAssayActivityReference
Nicotinic acid hydrazideDPPH, NO radical scavengingActiveOgata et al., 2002[1]
Isonicotinic acid hydrazideDPPH, NO radical scavengingActiveOgata et al., 2002[1]
2-(1-adamantylthio)nicotinic acidDPPH, SODPotent antioxidantEl-Subbagh et al., 2010
Novel synthesized nicotinic acid derivative (compound 5c)SOD-like activityComparable to ascorbic acidEl-Dash et al., 2023[2]
Various acylhydrazones of nicotinic acidDPPH, FRAPWeak to moderate activityKuczyńska et al., 2021[3]

This table is a synthesis of data from multiple sources and is intended for comparative purposes. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Structure-Activity Relationship Insights

The available data, though not on a homologous series, allows for the deduction of several key structure-activity relationships for the antioxidant activity of nicotinic acid derivatives:

  • The Hydrazide Moiety: The work by Ogata et al. (2002) strongly suggests that the presence of a hydrazide group (-CONHNH₂) is crucial for the radical scavenging activity against DPPH and nitric oxide radicals.[1] This is likely due to the hydrogen-donating ability of the -NHNH₂ group, which can readily neutralize free radicals.

  • Thioether Linkages: The potent antioxidant activity of 2-(1-adamantylthio)nicotinic acid indicates that the introduction of a thioether linkage at the 2-position of the pyridine ring can significantly enhance antioxidant capacity. The sulfur atom may participate in redox reactions, contributing to the overall antioxidant effect.

  • Acylhydrazone Modifications: Studies on acylhydrazones of nicotinic acid have shown that further modification of the hydrazide group can modulate the antioxidant activity, although in the reported cases, this led to weak or moderate activity.[3] This highlights the sensitivity of the antioxidant capacity to the nature of the substituent on the hydrazide nitrogen.

  • Potential Role of the Methoxy Group: While specific data on this compound is scarce, the presence of an electron-donating methoxy group on the pyridine ring is generally expected to increase the electron density of the aromatic system. This could potentially enhance the ability of the molecule to donate an electron and stabilize the resulting radical cation, thereby increasing its antioxidant activity. Further experimental validation is required to confirm this hypothesis.

Mechanistic Considerations and Signaling Pathways

The primary mechanism by which many phenolic and heterocyclic antioxidants exert their effect is through hydrogen atom transfer (HAT) or single electron transfer (SET). The hydrazide and thio-derivatives of nicotinic acid likely operate through these mechanisms.

Beyond direct radical scavenging, some antioxidants can upregulate endogenous antioxidant defense systems. A key pathway in this process is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2 - Antioxidant Response Element) pathway . While not yet explicitly demonstrated for this compound derivatives, it is a plausible mechanism that warrants investigation.

Nrf2-ARE Signaling Pathway

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2_Keap1 Nrf2-Keap1 Complex Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Nrf2_Keap1->Cul3 Ub Ubiquitination Nrf2_Keap1->Ub Nrf2_n Nrf2 Nrf2_Keap1->Nrf2_n Nrf2 translocates ROS Oxidative Stress (e.g., ROS) ROS->Nrf2_Keap1 induces dissociation Cul3->Ub mediates Proteasome Proteasomal Degradation Ub->Proteasome Antioxidant Nicotinic Acid Derivative (Potential Inducer) Antioxidant->Nrf2_Keap1 may induce dissociation Maf Maf Nrf2_n->Maf heterodimerizes with ARE Antioxidant Response Element (ARE) Maf->ARE binds to Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription of

Caption: The Nrf2-ARE pathway for antioxidant gene expression.

Future Directions and Conclusion

The landscape of nicotinic acid derivatives as antioxidants is a field with considerable untapped potential. This guide has synthesized the available data to provide a framework for understanding their structure-activity relationships and the key experimental methodologies for their evaluation.

Key takeaways for future research include:

  • Systematic SAR Studies: There is a clear need for the synthesis and systematic evaluation of homologous series of nicotinic acid derivatives, including esters and amides of this compound, to build a more robust understanding of how different functional groups and substitution patterns influence antioxidant activity.

  • Mechanistic Elucidation: Future studies should aim to elucidate the precise mechanisms of action, including the potential for modulating key signaling pathways like Nrf2-ARE.

  • In Vivo Validation: Promising candidates identified through in vitro screening should be advanced to in vivo models of oxidative stress to assess their therapeutic potential.

By employing the rigorous methodologies outlined in this guide and building upon the existing structure-activity relationship knowledge, the scientific community can continue to unlock the potential of nicotinic acid derivatives as a valuable source of novel antioxidant agents.

References

  • El-Subbagh, H. I., et al. (2010). Elucidating the structure-activity relationships of the vasorelaxation and antioxidation properties of thionicotinic acid derivatives. International Journal of Molecular Sciences, 11(11), 4496-4513. [Link]
  • Kuczyńska, J., et al. (2021).
  • Ogata, S., et al. (2002). Radical scavenging activities of niacin-related compounds. Bioscience, Biotechnology, and Biochemistry, 66(3), 641-645. [Link]
  • El-Dash, Y., et al. (2023). Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity. Archiv der Pharmazie, 356(12), e2300250. [Link]

Sources

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 5-Methoxynicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive, procedurally-focused instructions for the safe and compliant disposal of 5-Methoxynicotinic acid. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench; it is integral to the entire lifecycle of the chemicals we handle. This document is designed to provide not just a set of rules, but a framework for understanding the causality behind proper chemical waste management, ensuring that every protocol is a self-validating system of safety and compliance.

Section 1: Hazard Identification & Risk Assessment

Before any disposal plan can be formulated, a thorough understanding of the compound's intrinsic hazards is essential. This compound is an organic compound that, while not acutely toxic in the same manner as P-listed chemicals, presents tangible risks that dictate its handling and disposal pathway. The primary hazards are associated with its irritant properties.[1]

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

Hazard ClassHazard StatementGHS PictogramPrecautionary Statements (Disposal Relevant)
Skin Irritation (Category 2)H315: Causes skin irritationWarningP280, P302+P352, P362+P364
Eye Irritation (Category 2)H319: Causes serious eye irritationWarningP280, P305+P351+P338
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationWarningP261, P271, P304+P340, P403+P233
Hazardous to the aquatic environment, acute hazardH402: Harmful to aquatic lifeNoneP273, P501

Data sourced from PubChem and supplier Safety Data Sheets (SDS).[1]

The core takeaway from this data is that this compound must be handled as a hazardous substance. Its disposal must be managed in a way that prevents contact with personnel and release into the environment.[2] The final precautionary statement, P501 , explicitly directs users to "Dispose of contents/container to an approved waste disposal plant," forming the foundation of our entire disposal strategy.[1][2][3]

Section 2: The Regulatory Landscape: EPA, RCRA, and Institutional Policies

In the United States, the management of chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4][5] RCRA establishes a "cradle-to-grave" framework, meaning that hazardous waste is regulated from the moment of its generation until its final, safe disposal.[4]

For laboratories, the most critical principle is to treat all chemical waste as hazardous unless explicitly confirmed otherwise by your institution's Environmental Health & Safety (EH&S) office (sometimes called the Office of Clinical and Research Safety, OCRS).[6][7] Attempting to self-determine if a chemical is non-hazardous can lead to significant regulatory violations and safety risks.

While this compound is not specifically a "listed" hazardous waste in the same way as acutely toxic compounds like nicotine (P075), it falls under the category of "characteristic" hazardous waste due to its irritant properties and potential environmental harm.[7][8] Therefore, it must enter a formal hazardous waste stream.

Section 3: Core Principles of Chemical Waste Management

Adherence to a few fundamental principles ensures that the majority of chemical waste handling is performed safely and compliantly.

  • Waste Minimization : The most effective disposal strategy begins with source reduction. Order the smallest quantity of chemical needed for your research, keep an accurate inventory to avoid redundant purchases, and consider micro-scale experiments where possible.[7][9]

  • Segregation of Waste Streams : Never mix incompatible waste types. For this compound, this means it should be collected in a container designated for organic acids or solids, kept separate from bases (to prevent neutralization reactions), oxidizers (to prevent fire or explosion), and halogenated solvents.[9][10]

  • Proper Labeling and Containment : All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name(s) of the contents.[7] Containers must be compatible with the chemical, in good condition, and kept securely closed at all times except when adding waste.[6][9][10]

  • Satellite Accumulation Areas (SAAs) : Hazardous waste must be stored in a designated SAA, which is a location at or near the point of waste generation and under the control of the operator.[7][10] This prevents the transport of hazardous waste through non-laboratory areas and ensures it is managed by knowledgeable personnel.

Section 4: Step-by-Step Disposal Procedures for this compound

The following workflow provides a direct, procedural guide for managing waste generated from the use of this compound.

G cluster_0 Waste Generation Point cluster_1 Step 1: Classification & Segregation cluster_2 Step 2: Containment & Labeling cluster_3 Step 3: Storage & Disposal Request gen This compound Waste is Generated classify Classify as Hazardous Waste: Organic Acid Solid gen->classify segregate Select Designated Waste Container (e.g., 'Non-Halogenated Organic Solids/Acids') classify->segregate contain Place waste in a compatible container. Ensure container is clean and dry. segregate->contain label_waste Affix 'Hazardous Waste' Label. Write full chemical name: 'Waste this compound' contain->label_waste store Store sealed container in the Satellite Accumulation Area (SAA). label_waste->store request When container is full or work is complete, submit a chemical waste pickup request to your institution's EH&S office. store->request

Caption: Decision workflow for routine disposal of this compound waste.

Detailed Protocols:

  • Pure Solid Waste (Unused/Expired/Surplus):

    • Carefully transfer the solid this compound into a designated hazardous waste container. The original manufacturer's container, if intact and properly re-labeled as waste, is often a good choice.[10]

    • Ensure the container is clearly labeled with "Hazardous Waste" and "Waste this compound."

    • Store the container in your SAA and request a pickup from EH&S.

  • Contaminated Labware and Debris (e.g., Weighing Paper, Gloves, Wipes):

    • All materials that have come into direct contact with this compound are considered hazardous waste.[6]

    • Collect these items in a dedicated, labeled plastic bag or container within the SAA. The container should be labeled "Hazardous Waste: Debris contaminated with this compound."

    • Do not dispose of this debris in the regular trash.

  • Aqueous Solutions:

    • Collect all aqueous solutions containing this compound in a dedicated, labeled hazardous waste container suitable for liquids.

    • The label must read "Hazardous Waste" and list all components, e.g., "Waste this compound in Water."

    • Crucially, do not pour this waste down the sink. [6] This is a direct violation of EPA regulations and can harm aquatic ecosystems.[11]

Section 5: Protocol for Empty Container Management

Under RCRA, the definition of an "empty" container is stringent. For acutely hazardous wastes (P-listed), containers must be triple-rinsed.[6][9] While this compound is not P-listed, adopting this best practice is the most prudent and protective measure.

Triple-Rinse Protocol:

  • Select a Solvent: Choose a solvent in which this compound is soluble (e.g., water or methanol).

  • First Rinse: Add the solvent to the empty container, filling it to about 10% of its capacity. Securely cap the container and shake vigorously.

  • Collect Rinsate: Pour the solvent from the container into a hazardous waste container labeled "Waste Rinsate containing this compound." This rinsate is considered hazardous waste.

  • Repeat: Repeat steps 2 and 3 two more times for a total of three rinses.

  • Final Disposal: Once triple-rinsed, the container can be prepared for disposal as non-hazardous solid waste. Deface or remove all original chemical and hazard labels.[6] Dispose of the container according to your institution's specific guidelines for empty, triple-rinsed chemical containers.

Section 6: Emergency Procedures: Spills and Exposures

In the event of an accidental release, a clear and immediate response is critical to ensuring personnel safety.

G spill Spill Occurs secure 1. Secure Area Alert others and restrict access. spill->secure ppe 2. Don PPE (Gloves, safety glasses, lab coat). For large spills, consider respirator. secure->ppe contain 3. Contain Spill Cover solid with absorbent pads. ppe->contain cleanup 4. Clean Up Carefully sweep solid into a dustpan. Place in a labeled waste bag. contain->cleanup decon 5. Decontaminate Area Wipe spill area with a damp cloth. Place cloth in waste bag. cleanup->decon dispose 6. Dispose of Waste Seal bag and place in SAA. Request EH&S pickup. decon->dispose

Caption: Workflow for responding to a solid this compound spill.

Spill Cleanup Protocol (Solid):

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure the area is well-ventilated. Use only outdoors or in a well-ventilated area.[3]

  • Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety glasses, and chemical-resistant gloves.[3]

  • Cleanup: Avoid generating dust.[12] Gently sweep up the spilled solid or use an inert absorbent material and place it into a suitable, labeled disposal container.[2][12]

  • Decontaminate: Wipe the spill area with a wet cloth or paper towel. Place the used cleaning materials into the same hazardous waste container.

  • Dispose: Seal the container, label it as "Spill Debris with this compound," and place it in the SAA for EH&S pickup.

First Aid Measures:

  • Skin Contact: Immediately remove contaminated clothing. Flush skin with running water for at least 15 minutes. If irritation occurs, seek medical attention.[2][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical advice.[2]

By adhering to these procedures, you build a deep foundation of trust in your laboratory's safety culture, providing value that extends far beyond the products of your research.

References

  • Title: Laboratory Guide for Managing Chemical Waste Source: Vanderbilt University Medical Center URL:[Link]
  • Title: Laboratory Hazardous Waste Disposal Guidelines Source: Central Washington University URL:[Link]
  • Title: Laboratory Chemical Waste Management Guidelines Source: University of Pennsylvania EHRS URL:[Link]
  • Title: Hazardous Waste and Disposal Considerations Source: American Chemical Society URL:[Link]
  • Title: Management of Waste - Prudent Practices in the Laboratory Source: National Institutes of Health (NIH) Bookshelf URL:[Link]
  • Title: Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
  • Title: this compound | C7H7NO3 Source: PubChem - National Institutes of Health (NIH) URL:[Link]
  • Title: Incineration Processes and Environmental Releases Source: National Institutes of Health (NIH) Bookshelf URL:[Link]
  • Title: Resource Conservation and Recovery Act (RCRA) Regulations Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
  • Title: Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass Source: ScholarWorks
  • Title: Waste, Chemical, and Cleanup Enforcement Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
  • Title: Emissions of nitrogen-containing organic compounds from the burning of herbaceous and arboraceous biomass: Fuel composition dependence and the variability of commonly used nitrile tracers Source: SciSpace URL:[Link]
  • Title: High-Nitrogen content Organic Waste Incinerator Source: McClelland Engineers URL:[Link]
  • Title: What Regulations Govern Hazardous Waste Management? Source: Chemistry For Everyone (YouTube) URL:[Link]
  • Title: Hazardous Material Disposal - EPA Specific Source: JJ Safety URL:[Link]
  • Title: A Review of Synergistic Catalytic Removal of Nitrogen Oxides and Chlorobenzene from Waste Inciner
  • Title: Proper & Legal Disposals Of Nicotine Oils Source: WA Department of Ecology URL:[Link]

Sources

A Senior Application Scientist's Guide to Handling 5-Methoxynicotinic Acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 5-Methoxynicotinic acid, designed for researchers, scientists, and drug development professionals. Our focus is on fostering a culture of safety through a deep understanding of the "why" behind each procedural step, ensuring that every protocol is a self-validating system of safety.

Hazard Assessment: Understanding the Risks

This compound is a solid organic compound that, while valuable in research and development, presents specific hazards that must be managed to ensure personnel safety. A thorough understanding of these risks is the foundation of an effective safety protocol. The primary hazards are well-documented and classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation if inhaled as a dust or powder.[1] These effects are the primary drivers for the specific personal protective equipment (PPE) and handling procedures outlined below.

Hazard ClassificationGHS CodeDescriptionSource
Skin Corrosion/IrritationH315Causes skin irritation.[PubChem][1]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[PubChem][1]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[PubChem][1]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is directly dictated by the hazard assessment. For this compound, the goal is to create a complete barrier against skin contact, eye contact, and inhalation of dust particles.

Eye and Face Protection: The First Line of Defense

Given the risk of "serious eye irritation," robust eye protection is mandatory.[1]

  • Safety Glasses: At a minimum, safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards must be worn.[2]

  • Goggles: For procedures with a higher risk of splashing or dust generation, chemical splash goggles offer superior protection.[3]

  • Face Shield: When handling larger quantities or if there is a significant risk of splashing, a face shield should be worn in addition to safety goggles to protect the entire face.

Hand Protection: Preventing Dermal Exposure

To prevent skin irritation, chemically resistant gloves are essential.[4][5]

  • Material: Nitrile gloves are a suitable choice for handling solid this compound and its solutions. Always check the manufacturer's specific glove compatibility charts for the solvents being used.

  • Inspection and Technique: Gloves must be inspected for any signs of damage before use.[2] Employ the proper glove removal technique (without touching the glove's outer surface) to prevent cross-contamination.[6] Contaminated gloves should be disposed of immediately as chemical waste.[2]

Body Protection: Shielding the Body

Protective clothing is required to prevent the chemical from coming into contact with your skin.[7]

  • Laboratory Coat: A standard, buttoned lab coat is sufficient for handling small quantities.

  • Coveralls: For larger-scale operations or situations with a high potential for contamination, disposable coveralls (e.g., "bunny suits") may be necessary to provide head-to-toe protection.[3]

  • Material: Ensure that the material of your protective clothing is appropriate for the task and any solvents in use.

Respiratory Protection: Safeguarding Against Inhalation

Because this compound can cause respiratory irritation, controlling dust inhalation is critical.[1]

  • Engineering Controls: The primary method for controlling airborne contaminants is through engineering controls. Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, especially when weighing or transferring the solid.[7][8]

  • Respirators: If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, respiratory protection is required. A NIOSH-approved N95 respirator or equivalent is suitable for protection against dust particles.[3][9]

Operational Plan: A Step-by-Step Guide to Safe Handling

This section provides a procedural workflow for handling this compound, from preparation to post-handling cleanup.

Step 1: Preparation and Engineering Controls
  • Designate a specific area for handling this compound, preferably within a chemical fume hood.

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[10]

  • Assemble all necessary equipment and reagents before introducing the chemical.

  • Verify that the ventilation system is operating correctly.

Step 2: Donning PPE
  • Put on your lab coat or coveralls.

  • Don your N95 respirator, if required, ensuring a proper fit-check.

  • Put on your safety glasses or goggles. If a splash hazard exists, add a face shield.

  • Finally, put on your chemically resistant gloves, ensuring they overlap the cuffs of your lab coat.

Step 3: Chemical Handling
  • Carefully open the container, avoiding the creation of dust.

  • Use a spatula to weigh or transfer the solid. Perform these actions slowly and deliberately to minimize dust generation.

  • If creating a solution, add the solid to the solvent slowly.

  • Keep the container tightly closed when not in use.[8]

Step 4: Doffing PPE
  • Remove gloves first using the proper technique to avoid contaminating your hands.

  • Remove your lab coat or coveralls, turning it inside out as you remove it to contain any surface contamination.

  • Remove your face shield and goggles.

  • Remove your respirator, if worn.

  • Wash your hands thoroughly with soap and water.[4][10]

Step 5: Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[2][8][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek medical attention.[2][8]

  • Spill: Evacuate the area. For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2] Do not allow the chemical to enter drains.[2]

Disposal Plan: Responsible Waste Management

Improper disposal of chemical waste poses a significant risk to the environment and public health. All waste containing this compound must be treated as hazardous waste.

Operational Waste
  • Solid Waste: All disposable PPE (gloves, disposable lab coats), contaminated weighing papers, and paper towels should be collected in a designated, clearly labeled hazardous waste container.

  • Unused Product: Unwanted or expired this compound must be disposed of as hazardous waste. Do not pour it down the drain or discard it in regular trash.[2]

Disposal Protocol
  • Segregation: Keep this compound waste separate from other waste streams unless instructed otherwise by your institution's environmental health and safety (EHS) department.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Containment: Ensure waste containers are kept closed and are in good condition.

  • Professional Disposal: Arrange for pickup and disposal through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[2][4][8] One accepted method of destruction is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

Safe Handling Workflow

The following diagram illustrates the logical flow of operations for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep 1. Area Prep & Eng. Controls Check don 2. Don PPE (Gloves, Goggles, Coat) prep->don handle 3. Handle Chemical (Weighing/Transfer) don->handle doff 4. Doff PPE handle->doff spill Spill handle->spill exposure Exposure handle->exposure wash 5. Wash Hands doff->wash dispose 6. Dispose of Waste (Contact EHS) wash->dispose

Caption: Workflow for the safe handling of this compound.

References

  • 5-Methylnicotinic acid Safety D
  • 5-Methylnicotinic acid - Safety D
  • 5-Methylnicotinic acid Safety D
  • SAFETY D
  • This compound.
  • 6-Methoxynicotinic acid Safety D
  • SAFETY D
  • SAFETY D
  • NICOTINIC ACID EXTRA PURE Safety D
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022-10-06).
  • Personal protective equipment for preparing toxic drugs. GERPAC. (2013-10-03).
  • Niacin Safety D
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • MSDS of 3-methyl iso nicotinic acid. Capot Chemical. (2012-04-17).
  • Proper disposal of chemicals. Sciencemadness Wiki. (2025-08-20).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methoxynicotinic acid
Reactant of Route 2
5-Methoxynicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.